Product packaging for 3,5-Dihydroxy-4-acetyltoluene(Cat. No.:CAS No. 1634-34-0)

3,5-Dihydroxy-4-acetyltoluene

Cat. No.: B128320
CAS No.: 1634-34-0
M. Wt: 166.17 g/mol
InChI Key: CUYUORWXJSURNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3,5-Dihydroxy-4-acetyltoluene, also known as this compound, is a useful research compound. Its molecular formula is C9H10O3 and its molecular weight is 166.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H10O3 B128320 3,5-Dihydroxy-4-acetyltoluene CAS No. 1634-34-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2,6-dihydroxy-4-methylphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O3/c1-5-3-7(11)9(6(2)10)8(12)4-5/h3-4,11-12H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUYUORWXJSURNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)O)C(=O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30439541
Record name 3,5-Dihydroxy-4-acetyltoluene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30439541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1634-34-0
Record name 3,5-Dihydroxy-4-acetyltoluene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30439541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

3,5-Dihydroxy-4-acetyltoluene synthesis pathway

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 3,5-Dihydroxy-4-acetyltoluene (p-Orcacetophenone)

Abstract

This compound, also known as p-Orcacetophenone or 2',6'-Dihydroxy-4'-methylacetophenone, is a valuable acetophenone derivative.[1][2] It serves as a critical building block and intermediate in the synthesis of various high-value compounds, including pharmaceuticals like sodium-glucose co-transporter 2 (SGLT2) inhibitors for antidiabetic agents and specialized agrochemicals.[1] This guide provides an in-depth exploration of the primary synthetic pathways to this molecule, designed for researchers, chemists, and professionals in drug development. We will dissect the mechanistic underpinnings, provide detailed experimental protocols, and offer field-proven insights into the causality behind critical process choices, focusing on the direct Friedel-Crafts acylation of Orcinol and the alternative Fries Rearrangement pathway.

Introduction: Significance and Synthetic Strategy

The molecular structure of this compound, featuring a polysubstituted phenolic ring, presents a unique synthetic challenge, primarily centered on achieving regiochemical control during electrophilic substitution. The two hydroxyl groups and the methyl group on the benzene ring are all ortho-, para-directing, creating a complex activation pattern that must be navigated to ensure the acetyl group is introduced at the desired C-4 position.

This guide will focus on the most industrially relevant and scientifically robust method for its preparation: the direct acylation of 3,5-dihydroxytoluene (Orcinol).

Key Synthetic Approaches:

  • Direct Friedel-Crafts Acylation: The most straightforward approach, involving the direct electrophilic substitution of an acetyl group onto the Orcinol ring using a Lewis acid catalyst.

  • The Fries Rearrangement: An alternative two-step method where Orcinol is first converted to its diacetate ester, followed by a Lewis acid-catalyzed intramolecular rearrangement to form the target hydroxyaryl ketone.[3][4]

We will begin by detailing the Friedel-Crafts pathway, as it is a more direct route, followed by a discussion of the Fries Rearrangement as a viable alternative.

Primary Pathway: Friedel-Crafts Acylation of Orcinol

The Friedel-Crafts acylation is a cornerstone of aromatic chemistry for forming C-C bonds and producing aryl ketones.[5] In the context of Orcinol, a highly activated aromatic substrate, the reaction proceeds readily but requires careful control to ensure acylation at the C-4 position, which is sterically accessible and electronically activated by both hydroxyl groups.

Mechanistic Principle

The reaction is catalyzed by a Lewis acid, such as Boron trifluoride (BF₃) or Aluminum chloride (AlCl₃), which coordinates with the acylating agent (e.g., acetic anhydride).[6] This coordination polarizes the C=O bond, generating a highly electrophilic acylium ion (CH₃CO⁺) or a reactive acylium-Lewis acid complex. This electrophile is then attacked by the electron-rich Orcinol ring. The subsequent loss of a proton re-aromatizes the ring, yielding the final product. The Lewis acid also complexes with the phenolic hydroxyl groups, which can influence reactivity and requires the use of stoichiometric or excess amounts of the catalyst.[6]

Visualization: Friedel-Crafts Acylation Mechanism

G cluster_0 Step 1: Acylium Ion Generation cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Rearomatization & Hydrolysis AA Acetic Anhydride (CH₃CO)₂O Complex1 Reactive Complex AA->Complex1 + LA LA Lewis Acid (e.g., BF₃) Acylium Acylium Ion [CH₃CO]⁺ Complex1->Acylium Orcinol Orcinol (3,5-Dihydroxytoluene) Sigma Sigma Complex (Resonance Stabilized) Orcinol->Sigma + Acylium Ion ProtonLoss Deprotonation Sigma->ProtonLoss - H⁺ ProductComplex Product-Lewis Acid Complex ProtonLoss->ProductComplex FinalProduct This compound ProductComplex->FinalProduct Hydrolysis (Workup)

Caption: Mechanism of Friedel-Crafts acylation on Orcinol.

Detailed Experimental Protocol

This protocol is a synthesized methodology based on established procedures for the acylation of substituted phenols.[1][7]

2.3.1. Reagent and Materials Data

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (approx.)Role
Orcinol (anhydrous)124.1412.4 g0.10Substrate
Acetic Anhydride102.0911.2 mL (12.2 g)0.12Acylating Agent
Boron Trifluoride Etherate (BF₃·OEt₂)141.9335.5 mL (40.0 g)0.28Lewis Acid Catalyst
Dichloroethane (anhydrous)98.96150 mL-Solvent
2M Hydrochloric Acid36.46200 mL-Quenching/Workup
Ethyl Acetate88.11300 mL-Extraction Solvent
Saturated Sodium Bicarbonate84.01100 mL-Neutralization
Anhydrous Sodium Sulfate142.04As needed-Drying Agent

2.3.2. Step-by-Step Workflow

  • Setup: Equip a 500 mL three-neck round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere. Ensure all glassware is oven-dried to prevent moisture from deactivating the Lewis acid catalyst.[5]

  • Initial Charging: Charge the flask with Orcinol (12.4 g) and anhydrous dichloroethane (150 mL). Stir the mixture to achieve dissolution or a fine suspension.

  • Catalyst Addition: Cool the flask to 0°C using an ice bath. Slowly add the boron trifluoride etherate (35.5 mL) to the stirred mixture over 20 minutes.

  • Acylation: Add the acetic anhydride (11.2 mL) dropwise via the dropping funnel over 30 minutes, maintaining the internal temperature below 10°C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Then, heat the mixture to 80°C and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, cool the flask back down to 0°C. Cautiously and slowly pour the reaction mixture into a beaker containing 200 g of crushed ice and 200 mL of 2M HCl to decompose the catalyst complex.

  • Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous phase with ethyl acetate (3 x 100 mL).

  • Washing: Combine the organic layers and wash sequentially with water (100 mL), saturated sodium bicarbonate solution (100 mL), and finally with brine (100 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Recrystallize the resulting crude solid from an ethanol/water mixture to yield pure this compound as a solid.

Causality Behind Experimental Choices
  • Choice of Orcinol: As the direct precursor containing the required 3,5-dihydroxy-toluene scaffold, Orcinol is the most logical and atom-economical starting material.

  • Anhydrous Conditions: Lewis acids like BF₃ are extremely sensitive to water. Any moisture present will react preferentially with the catalyst, rendering it inactive and drastically reducing the reaction yield.[5]

  • Excess Lewis Acid: More than two molar equivalents of BF₃ are used relative to Orcinol. This is because the Lewis acid will form complexes with the two acidic phenolic protons and the carbonyl oxygen of the product, in addition to its catalytic role with the anhydride. A stoichiometric excess ensures enough free catalyst is available to drive the reaction.[6]

  • Temperature Control: The initial addition is performed at a low temperature (0-10°C) to control the exothermic reaction between the Lewis acid and the reactants. The subsequent heating to 80°C provides the necessary activation energy for the acylation to proceed to completion in a reasonable timeframe.[5]

  • Acidic Workup: The hydrolysis step with HCl is crucial not only to decompose the Lewis acid but also to break down the aluminum or boron complexes formed with the hydroxyl and ketone groups of the product, thereby liberating the desired molecule.[8]

Alternative Pathway: The Fries Rearrangement

The Fries Rearrangement is a powerful method for synthesizing hydroxyaryl ketones from phenolic esters.[3][6] It is an intramolecular rearrangement that, unlike direct acylation, separates the ester formation and acylation steps.

Principle and Workflow

The process involves two distinct transformations:

  • Esterification: Orcinol is first reacted with excess acetic anhydride (often with a base or acid catalyst) to form Orcinol diacetate. This step protects the hydroxyl groups and sets up the migrating acyl groups.

  • Rearrangement: The isolated Orcinol diacetate is then treated with a Lewis acid (commonly AlCl₃) and heated.[8] The Lewis acid facilitates the migration of one of the acetyl groups from the ester oxygen to an ortho position on the aromatic ring.[3]

G cluster_0 Step 1: Esterification cluster_1 Step 2: Fries Rearrangement Orcinol Orcinol Diacetate Orcinol Diacetate Orcinol->Diacetate + (CH₃CO)₂O AA Acetic Anhydride Rearrangement Intramolecular Acyl Migration Diacetate->Rearrangement + LA, Δ LA Lewis Acid (AlCl₃) Heating Heat (Δ) Product This compound Rearrangement->Product Workup

Caption: Workflow for the Fries Rearrangement synthesis route.

Key Considerations and Selectivity

The Fries Rearrangement is ortho- and para-selective. The regiochemical outcome is highly dependent on reaction conditions:

  • Low Temperatures: Generally favor the formation of the para-rearranged product, which is often the thermodynamically more stable isomer.

  • High Temperatures: Tend to favor the ortho-rearranged product, which is considered the kinetic product due to the formation of a stable six-membered chelate complex with the Lewis acid and the adjacent hydroxyl group.[3]

For the synthesis of this compound, the target is the ortho product (relative to the adjacent hydroxyl). Therefore, higher reaction temperatures (e.g., >120°C) would typically be employed during the rearrangement step to favor its formation.[3][8]

Comparison of Synthetic Pathways
FeatureFriedel-Crafts AcylationFries Rearrangement
Number of Steps One primary reaction stepTwo distinct steps (esterification, rearrangement)
Starting Material OrcinolOrcinol
Key Reagent Acylating agent + Lewis AcidAcylating agent, then separate Lewis Acid
Regioselectivity Generally good for activated systems like OrcinolHighly dependent on temperature and solvent
Potential Issues Di-acylation, catalyst deactivation by moistureIncomplete rearrangement, mixture of isomers
Typical Yields Can be high with optimized conditionsVariable, depends heavily on rearrangement efficiency

Conclusion

The synthesis of this compound is most effectively achieved via the direct Friedel-Crafts acylation of Orcinol. This single-step method offers a robust and scalable route, provided that anhydrous conditions and appropriate stoichiometry of the Lewis acid catalyst are strictly maintained. While the Fries Rearrangement presents a classic and mechanistically interesting alternative, its two-step nature and the critical dependence on temperature for achieving the correct ortho regioselectivity make it a more complex process for this specific target. For researchers and drug development professionals requiring reliable access to this important intermediate, the optimized Friedel-Crafts protocol described herein represents the most practical and efficient synthetic strategy.

References

  • Amin, G. C., & Shah, N. M. (n.d.). 2,5-dihydroxyacetophenone. Organic Syntheses Procedure.
  • Future Medicine. (n.d.). Synthesis of 2,4-dihydroxyacetophenone derivatives as potent PDE-1 and -3 inhibitors: in vitro and in silico insights.
  • Wikipedia. (n.d.). Fries rearrangement.
  • Organic Chemistry Portal. (n.d.). Fries Rearrangement.
  • Advanced Journal of Chemistry, Section A. (2019). Synthesis of Hydroxy Aryl Ketones via a Novel Low Temperature Variant of the Fries Rearrangement.
  • Google Patents. (n.d.). CN116332729B - Preparation method of 3, 5-dihydroxytoluene.
  • PubChem. (n.d.). This compound.
  • Google Patents. (n.d.). CN103980102A - Synthesis of 2,4-dihydroxy-5-methyl acetophenone and derivative thereof.
  • Journal of Saudi Chemical Society. (2014). 3-Acetyl-4-hydroxycoumarin: Synthesis, reactions and applications.
  • Journal of the Indian Chemical Society. (1937). STUDIES IN THE FRIEDEL-CRAFTS REACTION. - Part IV. The Action of Acetyl Chloride and Acetic Anhydr!de on Resorcinol and its Derivatives.

Sources

An In-depth Technical Guide to the Physical and Chemical Properties of 1-(2,6-dihydroxy-4-methylphenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

This technical guide provides a comprehensive analysis of 1-(2,6-dihydroxy-4-methylphenyl)ethanone, a key organic compound with significant potential in various scientific domains. As a derivative of resorcinol, its unique structural features—a dihydroxylated phenyl ring coupled with an ethanone group—confer distinct physical and chemical properties that are of considerable interest in medicinal chemistry and materials science. This document details the compound's identity, physical characteristics, spectroscopic profile, and chemical reactivity. It includes field-proven experimental protocols, causality-driven explanations for methodological choices, and authoritative references to ensure scientific integrity and practical applicability for professionals in drug development and chemical research.

Compound Identification and Structure

Correctly identifying a compound is the foundational step for any scientific investigation. The systematic nomenclature, registration numbers, and structural formula are crucial for unambiguous communication and information retrieval.

The compound 1-(2,6-dihydroxy-4-methylphenyl)ethanone, also known as 2',6'-Dihydroxy-4'-methylacetophenone, is a substituted acetophenone. Its core structure is a 2-methylresorcinol moiety acylated at the position ortho to both hydroxyl groups.

IdentifierValueSource
IUPAC Name 1-(2,6-dihydroxy-4-methylphenyl)ethanone-
CAS Number 1634-34-0[1]
Molecular Formula C₉H₁₀O₃[1]
Molecular Weight 166.17 g/mol [1]
InChI Key CUYUORWXJSURNV-UHFFFAOYSA-N
Molecular Structure Visualization

The spatial arrangement of atoms and functional groups dictates the molecule's reactivity and physical behavior. The diagram below illustrates the key features of 1-(2,6-dihydroxy-4-methylphenyl)ethanone, including the acetyl group and the two phenolic hydroxyl groups on the methylated benzene ring.

Caption: Chemical structure of 1-(2,6-dihydroxy-4-methylphenyl)ethanone.

Physical Properties

The physical properties of a compound are critical for its handling, formulation, and application. They provide insights into the intermolecular forces and overall stability.

PropertyValueNotesSource
Physical Form SolidTypically a crystalline powder.
Melting Point 150-154 °CA related isomer, 2',4'-dihydroxy-3'-methylacetophenone, melts in this range. Data for the exact 2,6-dihydroxy isomer is sparse, but this provides a reasonable estimate.[2]
Boiling Point 254.38 °C (rough estimate)Estimated value for the related isomer 2',4'-dihydroxy-3'-methylacetophenone.[2]
Solubility Soluble in methanol, ethanol, DMSO.Phenolic compounds and ketones are generally soluble in polar organic solvents. Solubility in water is expected to be low due to the aromatic ring and methyl group, though the hydroxyl groups will contribute some solubility.[3][4]
Storage Temperature 2-8°C, sealed in dry conditionsRecommended for maintaining stability and preventing degradation.[2]
Experimental Protocol: Melting Point Determination

Principle: The melting point is a fundamental and sensitive indicator of purity. For a pure crystalline solid, the melting range is narrow. Impurities typically depress and broaden the melting range. The capillary method is a standard, reliable technique.

Methodology:

  • Sample Preparation: A small amount of the dry, crystalline 1-(2,6-dihydroxy-4-methylphenyl)ethanone is finely powdered.

  • Capillary Loading: The powdered sample is packed into a thin-walled capillary tube to a height of 2-3 mm.

    • Expert Insight: Tightly packing the sample ensures uniform heat transfer, leading to a more accurate and sharp melting point reading.

  • Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus (e.g., a Thomas-Hoover or digital Mel-Temp).

  • Heating: The sample is heated rapidly to about 15-20°C below the expected melting point. The heating rate is then reduced to 1-2°C per minute.

    • Causality: A slow heating rate near the melting point is critical to allow the system to remain in thermal equilibrium, ensuring the observed temperature accurately reflects the phase transition.

  • Observation: The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion) are recorded as the melting range.

  • Validation: The protocol is validated by measuring the melting point of a known standard (e.g., benzoic acid) to confirm the apparatus's calibration.

Spectroscopic Profile

Spectroscopic data provides a "fingerprint" of the molecule, allowing for structural confirmation and purity assessment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules by probing the magnetic properties of atomic nuclei.

  • ¹H NMR (Proton NMR): Provides information about the number, environment, and connectivity of hydrogen atoms.

    • Aromatic Protons (Ar-H): Signals expected in the δ 6.0-7.5 ppm region. The two protons on the aromatic ring would appear as distinct signals due to their unique environments.

    • Hydroxyl Protons (-OH): Broad signals that can appear over a wide chemical shift range (typically δ 4-12 ppm), depending on solvent and concentration. Their position is variable and they can exchange with D₂O.

    • Methyl Protons (Ar-CH₃): A sharp singlet expected around δ 2.1-2.5 ppm.

    • Acetyl Protons (-COCH₃): A sharp singlet expected around δ 2.5-2.7 ppm.[5]

  • ¹³C NMR (Carbon NMR): Provides information about the carbon skeleton of the molecule.

    • Carbonyl Carbon (C=O): A signal in the highly deshielded region, typically > δ 190 ppm.[6]

    • Aromatic Carbons (Ar-C): Multiple signals in the δ 100-160 ppm range. Carbons attached to oxygen (C-OH) will be further downfield.

    • Methyl Carbons (-CH₃): Signals in the shielded region, typically δ 15-30 ppm.[6]

Infrared (IR) Spectroscopy

IR spectroscopy measures the vibrations of bonds within a molecule, providing valuable information about the functional groups present.

  • O-H Stretch (Phenolic): A strong, broad absorption band in the region of 3200-3600 cm⁻¹. The broadness is due to hydrogen bonding.

  • C=O Stretch (Ketone): A strong, sharp absorption band around 1630-1680 cm⁻¹. The conjugation with the aromatic ring and intramolecular hydrogen bonding with the ortho-hydroxyl group typically lowers the frequency from a typical ketone (~1715 cm⁻¹).

  • C=C Stretch (Aromatic): Medium to weak absorptions in the 1450-1600 cm⁻¹ region.

  • C-H Stretch (Aromatic and Aliphatic): Absorptions just above 3000 cm⁻¹ (aromatic) and just below 3000 cm⁻¹ (aliphatic).

Mass Spectrometry (MS)

MS provides the exact molecular weight and fragmentation patterns, which aid in confirming the molecular formula and structure.

  • Molecular Ion (M⁺): The peak corresponding to the intact molecule. For C₉H₁₀O₃, the expected m/z would be approximately 166.06.

  • Key Fragmentation: A prominent fragment is often observed corresponding to the loss of a methyl group ([M-15]⁺) from the acetyl moiety, resulting in a stable acylium ion. Another common fragmentation is the loss of the acetyl group ([M-43]⁺).

Chemical Properties and Reactivity

The reactivity of 1-(2,6-dihydroxy-4-methylphenyl)ethanone is governed by its three primary functional groups: the two phenolic hydroxyls and the ketone.

Acidity and Phenolic Character

The hydroxyl groups are weakly acidic and will react with strong bases to form phenoxide ions. The electron-withdrawing acetyl group ortho to the hydroxyls increases their acidity compared to a simple phenol.

Reactivity of the Aromatic Ring

The two hydroxyl groups are strongly activating, ortho-, para-directing groups for electrophilic aromatic substitution.[7] This makes the aromatic ring highly susceptible to reactions like halogenation, nitration, and Friedel-Crafts reactions. The positions ortho and para to the hydroxyl groups are electronically enriched.

Reactions of the Hydroxyl Groups

The phenolic hydroxyls can undergo standard reactions such as:

  • Etherification (e.g., Williamson Ether Synthesis): Reaction with alkyl halides in the presence of a base.

  • Esterification: Reaction with acyl chlorides or anhydrides to form esters.

Workflow Visualization: Diacetylation Reaction

The following diagram illustrates a typical workflow for the esterification (diacetylation) of the hydroxyl groups, a common reaction to protect the phenols or modify the compound's properties.

Acetylation_Workflow start Start: 1-(2,6-dihydroxy-4-methylphenyl)ethanone in a suitable solvent (e.g., pyridine) reagent Add Acetic Anhydride (Ac₂O) (Acylating Agent) start->reagent reaction Stir at Room Temperature (or gentle heating) reagent->reaction workup Quench Reaction (e.g., with water/ice) reaction->workup extraction Extract with Organic Solvent (e.g., Ethyl Acetate) workup->extraction wash Wash Organic Layer (e.g., with dilute HCl, brine) extraction->wash dry Dry over Na₂SO₄ and Filter wash->dry concentrate Concentrate in vacuo (Rotary Evaporator) dry->concentrate purify Purify Crude Product (Recrystallization or Chromatography) concentrate->purify end End: Diacetylated Product (Characterize by NMR, IR, MS) purify->end

Caption: Experimental workflow for the diacetylation of the subject compound.

Synthesis Overview

A common and effective method for synthesizing this class of compounds is through the Friedel-Crafts acylation of the corresponding substituted phenol.[8]

Principle: This reaction involves the acylation of an aromatic ring with an acyl halide or anhydride in the presence of a Lewis acid catalyst. For highly activated rings like resorcinols, milder conditions can often be employed.

Synthetic Route Visualization

Synthesis_Route reactant1 2-Methylresorcinol catalyst Lewis Acid Catalyst (e.g., AlCl₃, BF₃) reactant1->catalyst reactant2 Acetyl Chloride or Acetic Anhydride reactant2->catalyst product 1-(2,6-dihydroxy-4- methylphenyl)ethanone catalyst->product Friedel-Crafts Acylation

Caption: A generalized synthetic route via Friedel-Crafts acylation.

Conclusion

1-(2,6-dihydroxy-4-methylphenyl)ethanone is a multifunctional organic compound with well-defined physical and chemical properties. Its resorcinol core makes it a highly reactive and versatile building block for the synthesis of more complex molecules, particularly in the fields of pharmaceuticals and specialty chemicals. The data and protocols presented in this guide provide a solid foundation for researchers to handle, analyze, and modify this compound with confidence, ensuring both safety and experimental success. The combination of its phenolic and ketonic functionalities offers a rich landscape for chemical exploration and application development.

References

  • Arctom Scientific. (n.d.).2',6'-Dihydroxy-4'-methylacetophenone.
  • Google Patents. (n.d.).CN103980102A - Synthesis of 2,4-dihydroxy-5-methyl acetophenone and derivative thereof.
  • Aakash Institute. (n.d.).Resorcinol in chemistry: Definition, Types and Importance.
  • Britannica. (n.d.).Resorcinol.
  • Royal Society of Chemistry. (2013).Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry.

Sources

An In-depth Technical Guide to the Structure Elucidation and Confirmation of 1-(2,6-Dihydroxy-4-methylphenyl)ethanone (CAS 1634-34-0)

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive walkthrough for the structural elucidation and confirmation of the compound registered under CAS number 1634-34-0, identified as 1-(2,6-Dihydroxy-4-methylphenyl)ethanone. This document is tailored for researchers, scientists, and drug development professionals, offering a detailed exploration of the analytical methodologies and logical frameworks required for unambiguous structure determination. The guide emphasizes the synergy between various spectroscopic techniques, including Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy, and underscores the importance of synthetic confirmation. Protocols are detailed with an emphasis on the causal reasoning behind experimental choices, ensuring a self-validating analytical system.

Introduction and Initial Characterization

The compound designated as CAS 1634-34-0 is 1-(2,6-Dihydroxy-4-methylphenyl)ethanone, a substituted aromatic ketone. It is also known by synonyms such as 2',6'-Dihydroxy-4'-methylacetophenone and p-Orcacetophenone. An initial investigation into this CAS number may present ambiguity due to similarly structured compounds. Therefore, a rigorous and systematic approach to structure elucidation is paramount.

The foundational step in the analysis of an unknown sample suspected to be CAS 1634-34-0 is the determination of its molecular formula. High-resolution mass spectrometry (HRMS) is the preferred method for this, providing a highly accurate mass measurement from which the elemental composition can be deduced.

Molecular Formula: C₉H₁₀O₃ Molecular Weight: 166.17 g/mol Degrees of Unsaturation: 5 (indicating an aromatic ring and a carbonyl group)

Spectroscopic Analysis Workflow

A multi-faceted spectroscopic approach is essential for piecing together the molecular structure. The following workflow outlines the logical progression of experiments and data interpretation.

G cluster_0 Spectroscopic Elucidation Workflow A Initial Analysis (HRMS, Elemental Analysis) B Infrared (IR) Spectroscopy (Functional Group Identification) A->B Identifies functional groups C Mass Spectrometry (MS) (Molecular Weight & Fragmentation) A->C Confirms molecular formula D 1D NMR Spectroscopy (¹H & ¹³C NMR) B->D Corroborates functional groups C->D Provides structural fragments E 2D NMR Spectroscopy (COSY, HSQC, HMBC) D->E Assigns protons and carbons F Structure Proposal E->F Confirms connectivity G cluster_0 Synthetic Confirmation Workflow A Starting Material: Orcinol (3,5-dihydroxytoluene) D Reaction A->D B Acylating Agent: Acetyl Chloride or Acetic Anhydride B->D C Lewis Acid Catalyst: AlCl₃ C->D E Work-up and Purification D->E Reaction completion F Synthesized Product: 1-(2,6-Dihydroxy-4-methylphenyl)ethanone E->F Isolation G Spectroscopic Comparison F->G Obtain spectra

Caption: Workflow for the Synthetic Confirmation of CAS 1634-34-0.

Experimental Protocol: Friedel-Crafts Acylation of Orcinol

Materials:

  • Orcinol (3,5-dihydroxytoluene)

  • Acetyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous nitrobenzene (solvent)

  • Hydrochloric acid (HCl), dilute

  • Dichloromethane

  • Anhydrous sodium sulfate

  • Standard laboratory glassware

Procedure:

  • In a three-necked flask equipped with a stirrer, dropping funnel, and a calcium chloride guard tube, dissolve orcinol in anhydrous nitrobenzene.

  • Cool the mixture in an ice bath to 0-5 °C.

  • Slowly add anhydrous aluminum chloride in portions while maintaining the temperature.

  • Add acetyl chloride dropwise from the dropping funnel over a period of 30 minutes, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 12-18 hours.

  • Pour the reaction mixture onto crushed ice and acidify with dilute hydrochloric acid.

  • Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain 1-(2,6-Dihydroxy-4-methylphenyl)ethanone.

The spectroscopic data (NMR, IR, MS) of the synthesized compound must be identical to that of the sample under investigation to confirm the structure.

Conclusion

The structural elucidation of CAS 1634-34-0, 1-(2,6-Dihydroxy-4-methylphenyl)ethanone, is a systematic process that relies on the convergence of evidence from multiple analytical techniques. By integrating data from IR, MS, and a full suite of NMR experiments, a confident structural proposal can be made. The final and most rigorous confirmation is achieved through chemical synthesis and a direct comparison of the spectroscopic data of the synthesized material with the unknown sample. This guide provides a robust framework for researchers to approach the structural determination of this and other related phenolic compounds with a high degree of scientific integrity.

References

  • StudyRaid. (n.d.). Understand IR Spectroscopy Features of Acetophenone.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 24135, 2',6'-Dihydroxy-4'-methoxyacetophenone.
  • Wikipedia contributors. (2023, December 27). Friedel–Crafts reaction. In Wikipedia, The Free Encyclopedia.
  • Proprep. (n.d.). Ir spectra of acetophenone?.
  • Wang, Y., & Liu, J. (2018). The Study of Infrared Spectra of Acetophenone Molecule. Journal of Physics: Conference Series, 1074, 012093.
  • Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation.
  • The Organic Chemistry Tutor. (2019, January 3).
  • Wishart DS, et al. (2024). Accurate prediction of 1H NMR chemical shifts of small molecules using machine learning. Metabolites, 14(5), 290.
  • epistemeo. (2012, October 10). Introduction to IR Spectroscopy. Ketones [Video]. YouTube. [Link]
  • Mordhorst, S., & Andexer, J. N. (2018). Biocatalytic Friedel-Crafts Reactions. Chembiochem, 19(3), 224–237.
  • The Organic Chemistry Tutor. (2017, November 28). How to predict the 13C NMR spectrum of a compound [Video]. YouTube. [Link]
  • Chemistry LibreTexts. (2020, April 29). 20.3: Predicting a 1H-NMR Spectrum From The Structure.
  • ACD/Labs. (n.d.). NMR Prediction.
  • ChemAxon. (n.d.). NMR Predictor.
  • Szafrański, P. (2016, April 25). Can anyone help me to tell me any online website to check 13C NMR prediction? ResearchGate.
  • National Institute of Standards and Technology. (n.d.). Ethanone, 1-(2,6-dihydroxy-4-methoxyphenyl)-. In NIST Chemistry WebBook.
  • nmrdb.org. (n.d.). 13C NMR predictor.
  • UCLA Chemistry and Biochemistry. (n.d.). IR Chart.
  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS.
  • De Silva, K. M. N., & Abeysinghe, W. S. M. (2022). Deciding which is the best 1H NMR predictor for organic compounds using statistical tools. J. Natn. Sci.
  • Science Ready. (2023, October 24). Mass Spectrometry: Interpreting Fragmentation Patterns // HSC Chemistry [Video]. YouTube. [Link]
  • Clark, J. (n.d.). mass spectra - fragmentation patterns. Chemguide.
  • Siniscalchi, T. (2021, December 6). Exercise 16.7 - Predicting Chemical Shifts in an 1H-NMR Spectrum [Video]. YouTube. [Link]
  • Chemsrc. (n.d.). 1-(2,6-Dihydroxy-4-methylphenyl)ethanone.
  • 001Chemical. (n.d.). CAS No. 1634-34-0, 1-(2,6-Dihydroxy-4-methylphenyl)ethanone.
  • Reusch, W. (2015, February 5). Mass Spectroscopy.
  • Al-Salahi, R., et al. (2016). 1-(2,6-Dihydroxy-4-methoxyphenyl)-2-(4-hydroxyphenyl) Ethanone-Induced Cell Cycle Arrest in G1/G0 in HT-29 Cells Human Colon Adenocarcinoma Cells. Molecules, 21(10), 1344.
  • Google Patents. (2012). US20120232281A1 - Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib.

A Technical Guide to the Biological Activity Screening of 2-Acetyl-5-methylresorcinol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-Acetyl-5-methylresorcinol, a derivative of the well-studied resorcinol scaffold, presents a compelling candidate for biological activity screening. Its phenolic structure, characterized by hydroxyl groups on an aromatic ring, suggests a high potential for a range of pharmacological activities, including antioxidant, anti-inflammatory, antimicrobial, and cytotoxic effects. This guide provides a structured, in-depth framework for the systematic evaluation of 2-Acetyl-5-methylresorcinol. It details a tiered screening cascade, from broad primary assays to specific mechanism-of-action studies, supported by field-proven protocols and data interpretation insights. The methodologies are designed to be robust and self-validating, incorporating essential controls to ensure scientific integrity. This document serves as a comprehensive technical resource for researchers aiming to unlock the therapeutic potential of this promising compound.

Introduction: The Scientific Rationale

Resorcinol (1,3-dihydroxybenzene) and its derivatives are a class of phenolic compounds known for their diverse biological activities.[1] The presence of hydroxyl groups makes them effective hydrogen donors and metal chelators, which underpins their potent antioxidant properties. The specific compound of interest, 2-Acetyl-5-methylresorcinol, adds an acetyl group and a methyl group to this core structure. These modifications can significantly influence its physicochemical properties—such as lipophilicity and steric hindrance—thereby modulating its biological activity and potential for target-specific interactions.

The logical starting point for screening is based on this chemical structure. The phenolic hydroxyls are prime candidates for radical scavenging, while the overall structure may interact with various biological targets, including enzymes and microbial cell membranes. This guide proposes a hierarchical screening strategy to efficiently probe these potential activities.

A Tiered Approach to Biological Screening

A successful screening campaign does not test for everything at once. It follows a logical progression from broad, cost-effective assays to more complex, resource-intensive investigations. This tiered approach ensures that efforts are focused on the most promising activities identified in the initial phases.

G T1_Antioxidant Antioxidant Assays (DPPH, ABTS) T2_ROS Cellular Antioxidant Activity T1_Antioxidant->T2_ROS Hit T1_Antimicrobial Antimicrobial Assays (Broth Microdilution) T1_Cytotoxicity General Cytotoxicity (MTT Assay on Normal Cells) T2_Anticancer Anticancer Specificity (MTT on Cancer Cell Lines) T1_Cytotoxicity->T2_Anticancer Selective Hit T2_AntiInflammatory Anti-inflammatory Assays (Protein Denaturation, LOX Inhibition) T3_Pathway Signaling Pathway Analysis (e.g., NF-κB Reporter Assay) T2_AntiInflammatory->T3_Pathway Confirmed Hit T3_Mechanism Mechanism of Action Studies (e.g., Enzyme Kinetics, Gene Expression) T2_Anticancer->T3_Mechanism Confirmed Hit

Caption: A tiered workflow for screening 2-Acetyl-5-methylresorcinol.

Tier 1: Primary Screening Protocols

The goal of Tier 1 is to cast a wide net and identify any significant biological activity. The assays are typically cell-free (biochemical) or use simple, robust cell-based models.

Antioxidant Activity Screening

Principle: Antioxidant assays measure the capacity of a compound to neutralize free radicals. The DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays are standard, colorimetric methods where the reduction of a stable radical by the antioxidant compound results in a measurable color change.[2][3]

Experimental Protocol: DPPH Radical Scavenging Assay

  • Reagent Preparation:

    • Prepare a 0.1 mM solution of DPPH in methanol.[2]

    • Prepare a stock solution of 2-Acetyl-5-methylresorcinol (e.g., 10 mM in DMSO).

    • Prepare a series of dilutions from the stock solution (e.g., 1, 5, 10, 25, 50, 100 µM) in methanol.

    • Use Trolox or Gallic Acid as a positive control standard.[2][4]

  • Assay Procedure (96-well plate format):

    • To each well, add 100 µL of the DPPH solution.

    • Add 100 µL of the test compound dilutions (or standard/methanol blank).

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement:

    • Measure the absorbance at 517 nm using a microplate reader.

  • Calculation:

    • Calculate the percentage of scavenging activity: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100.

    • Plot the % inhibition against concentration and determine the IC50 value (the concentration required to scavenge 50% of DPPH radicals).

Data Presentation: Antioxidant Activity

Compound DPPH IC50 (µM) ABTS IC50 (µM)
2-Acetyl-5-methylresorcinol [Result] [Result]

| Trolox (Positive Control) | [Result] | [Result] |

Antimicrobial Activity Screening

Principle: The broth microdilution method is a quantitative assay used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[5][6] This method is versatile and can be used for bacteria and fungi.[5]

Experimental Protocol: Broth Microdilution for MIC Determination

  • Microorganism Preparation:

    • Select a panel of clinically relevant microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).[7]

    • Grow cultures overnight and dilute them in appropriate broth (e.g., Mueller-Hinton Broth for bacteria) to achieve a standardized inoculum of approximately 5 x 10^5 CFU/mL.[5]

  • Assay Procedure (96-well plate format):

    • Add 100 µL of sterile broth to each well.

    • Add 100 µL of the test compound (at 2x the highest desired concentration) to the first column of wells.

    • Perform a 2-fold serial dilution across the plate.

    • Inoculate each well with 10 µL of the standardized microbial suspension.

    • Include positive controls (known antibiotic, e.g., ciprofloxacin), negative controls (no compound), and sterility controls (no microbes).

  • Incubation:

    • Incubate plates at 37°C for 18-24 hours for bacteria or 24-48 hours for yeast.

  • Measurement:

    • The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed. A viability indicator like resazurin can also be used for a colorimetric endpoint.[8]

Data Presentation: Antimicrobial Activity

Microorganism MIC (µg/mL)
S. aureus (Gram-positive) [Result]
E. coli (Gram-negative) [Result]
C. albicans (Fungus) [Result]

| Ciprofloxacin (Control) | [Result] |

General Cytotoxicity Screening

Principle: The MTT assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[9][10] Viable cells contain mitochondrial dehydrogenases that convert the yellow tetrazolium salt MTT into purple formazan crystals.[10][11] This initial screen should be performed on a non-cancerous, normal cell line (e.g., human dermal fibroblasts) to establish a baseline toxicity profile.

Experimental Protocol: MTT Assay

  • Cell Culture:

    • Seed cells in a 96-well plate at a density of ~10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of 2-Acetyl-5-methylresorcinol in a complete culture medium.

    • Replace the old medium with the medium containing the test compound dilutions. Include a vehicle control (e.g., 0.1% DMSO).

    • Incubate for 24-48 hours at 37°C in a CO2 incubator.

  • Assay Procedure:

    • After incubation, remove the treatment medium and add 100 µL of fresh serum-free medium and 10 µL of MTT solution (5 mg/mL in PBS) to each well.[12]

    • Incubate for 3-4 hours at 37°C until purple precipitate is visible.[10]

    • Add 100 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.

    • Shake the plate gently for 15 minutes on an orbital shaker to ensure complete dissolution.

  • Measurement:

    • Measure the absorbance at ~570 nm.

Tier 2: Secondary & Mechanistic Screening

If promising activity ("hits") is found in Tier 1, the next step is to confirm and characterize this activity with more specific assays.

Anti-inflammatory Activity

Principle: Inflammation is a complex biological response. Simple in vitro assays can provide preliminary evidence of anti-inflammatory potential.[13] The inhibition of protein denaturation is a well-established method, as denaturation of proteins is a hallmark of inflammation.[14][15] Additionally, inhibiting enzymes like lipoxygenase (LOX), which are key to producing inflammatory mediators, is a common screening target.[16]

Experimental Protocol: Inhibition of Albumin Denaturation

  • Reaction Mixture:

    • Prepare a reaction mixture containing 0.5 mL of 1% aqueous solution of bovine serum albumin (BSA) and 0.5 mL of the test compound at various concentrations (e.g., 10-500 µg/mL).

  • Incubation:

    • Incubate the mixture at 37°C for 20 minutes.

    • Induce denaturation by heating at 70°C for 10 minutes.[15]

  • Measurement:

    • After cooling, measure the turbidity of the solution spectrophotometrically at 660 nm.[17]

    • Diclofenac sodium can be used as a reference drug.[17]

  • Calculation:

    • % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100.

Anticancer Specificity

Principle: A promising anticancer agent should exhibit selective cytotoxicity towards cancer cells while sparing normal cells. If general cytotoxicity was low in Tier 1, the MTT assay is repeated using a panel of cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer). A compound with a significantly lower IC50 for cancer cells compared to normal cells is considered a selective "hit."

Tier 3: Advanced Cellular & Pathway Analysis

For confirmed, selective hits from Tier 2, advanced assays are required to elucidate the molecular mechanism of action.

NF-κB Signaling Pathway Analysis

Principle: The Nuclear Factor-kappa B (NF-κB) is a critical transcription factor that regulates genes involved in inflammation, immunity, and cell survival.[18] Its dysregulation is linked to chronic inflammatory diseases and many cancers.[18][19] Therefore, inhibiting the NF-κB pathway is a major therapeutic strategy.[20][21] A reporter gene assay can be used to quantify the inhibition of this pathway.

Mechanism of NF-κB Activation and Potential Inhibition Upon stimulation by factors like TNF-α, the IκB kinase (IKK) complex is activated. IKK phosphorylates the inhibitory protein IκBα, targeting it for degradation.[18] This releases NF-κB, allowing it to translocate to the nucleus and activate gene transcription.[20] A small molecule inhibitor could block this cascade at several points, such as IKK activation or IκBα phosphorylation.[18]

G cluster_cytoplasm Cytoplasm Stimulus Stimulus (e.g., TNF-α) IKK IKK Complex Stimulus->IKK Activates IkBa_NFkB IκBα-NF-κB (Inactive) IKK->IkBa_NFkB Phosphorylates IκBα IkBa_P P-IκBα IkBa_NFkB->IkBa_P NFkB NF-κB (Active) IkBa_NFkB->NFkB Releases Proteasome Proteasome Degradation IkBa_P->Proteasome Targets for Proteasome->IkBa_NFkB Nucleus Nucleus NFkB->Nucleus Translocates to Transcription Gene Transcription (Inflammation, Proliferation) Nucleus->Transcription Activates Inhibitor 2-Acetyl-5- methylresorcinol Inhibitor->IKK Inhibits?

Caption: Potential inhibition of the NF-κB signaling pathway.

Experimental Protocol: NF-κB Reporter Assay

  • Cell Line: Use a stable cell line containing an NF-κB response element linked to a reporter gene (e.g., luciferase or β-lactamase).[19]

  • Procedure:

    • Plate the reporter cells and treat with various concentrations of 2-Acetyl-5-methylresorcinol for 1-2 hours.

    • Stimulate the cells with an NF-κB activator (e.g., TNF-α) to induce the pathway.

    • Incubate for an additional 6-8 hours.

  • Measurement:

    • Measure the reporter gene activity (e.g., luminescence for luciferase) according to the manufacturer's protocol. A decrease in signal indicates inhibition of the NF-κB pathway.

Conclusion and Future Directions

This guide outlines a systematic and scientifically rigorous approach to screening the biological activities of 2-Acetyl-5-methylresorcinol. By progressing through a tiered system—from broad primary screens to specific mechanistic studies—researchers can efficiently identify and validate its most promising therapeutic properties. Positive results in any of these assays would warrant further investigation, including more advanced in vivo studies, to fully characterize the pharmacological profile of this compound and establish its potential as a lead for drug development.

References

  • A comprehensive review of in vitro anti-inflammatory activity methods, advantages, and limitations. (2025). Vertex AI Search.
  • Screening methods for natural products with antimicrobial activity: A review of the literature. (n.d.). Vertex AI Search.
  • Rios, J. L., Recio, M. C., & Villar, A. (1988). Screening methods for natural products with antimicrobial activity: a review of the literature. Journal of Ethnopharmacology, 23(2-3), 127–149.
  • Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action. (n.d.). PubMed Central.
  • Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments.
  • What are NF-κB inhibitors and how do they work?. (2024). Patsnap Synapse.
  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025). CLYTE Technologies.
  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. (n.d.). National Institutes of Health.
  • Cell Viability Assays. (2013). NCBI Bookshelf.
  • Current Landscape of Methods to Evaluate Antimicrobial Activity of Natural Extracts. (n.d.). MDPI.
  • Endogenous Inhibitors of Nuclear Factor-κB, An Opportunity for Cancer Control. (2004). American Association for Cancer Research.
  • Screening methods for natural products with antimicrobial activity: A review of the literature. (1988). Scilit.
  • Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action. (n.d.). ResearchGate.
  • In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review. (2017). ResearchGate.
  • NF-κB Pathway and Its Inhibitors: A Promising Frontier in the Management of Alzheimer's Disease. (2023). PubMed Central.
  • Standardized Methods for the Determination of Antioxidant Capacity and Phenolics in Foods and Dietary Supplements. (n.d.). ACS Publications.
  • In vitro Evaluations of Anti-inflammatory and Antioxidant Activity of Ethanolic Leaf Extract of Gymnema sylvestre R. Br. (2024). Bioscience Biotechnology Research Communications.
  • A Generalized Method for Determining Free Soluble Phenolic Acid Composition and Antioxidant Capacity of Cereals and Legumes. (2021). JoVE.
  • DPPH Measurement for Phenols and Prediction of Antioxidant Activity of Phenolic Compounds in Food. (n.d.). MDPI.
  • In Vitro Anti-Inflammatory Properties of Selected Green Leafy Vegetables. (2018). PMC - NIH.
  • In vitro anti-inflammatory activity of Ficus racemosa L. bark using albumin denaturation method. (n.d.). PMC - NIH.
  • New Resorcinol Derivatives: Preparation, Characterization and Theoretical Investigation. (n.d.). ResearchGate.
  • Synthesis of 2-methylresorcinol. (n.d.). PrepChem.com.
  • Synthesis of acetyl resorcinol and investigation of the anti microbial potential of some of its metal complexes. (2022). ResearchGate.
  • OPINION ON 2-Methylresorcinol. (2008). European Commission.
  • Method for simultaneously preparing 2-methyl resorcinol and 4-methyl resorcinol. (n.d.). Google Patents.
  • Chemoselectively Functionalized Ketoesters by Halogenative C–C Bond Cleavage of Cyclic Diketones. (n.d.). MDPI.

Sources

A Technical Guide to Orcacetophenone: From Natural Isolation to Synthetic Archetype

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Molecule of Historical and Scientific Significance

Orcacetophenone (2,4-dihydroxy-6-methylacetophenone) is a naturally occurring phenolic ketone that holds a distinct position in the annals of organic chemistry and pharmacology. First identified in the early 20th century from a botanical source, its simple yet functionalized aromatic structure became a key substrate for foundational synthetic reactions and, later, a scaffold for drug development. This guide provides an in-depth examination of the discovery, historical research, and core experimental methodologies associated with orcacetophenone. It is intended for researchers, chemists, and drug development professionals who require a technical understanding of this molecule's origins and its enduring relevance. We will explore the causality behind its synthesis, the protocols that defined its study, and the early biological insights that hinted at its potential.

The Genesis of Orcacetophenone: Discovery and Structural Elucidation

The discovery of orcacetophenone is a classic example of natural product chemistry, tracing back to the investigation of medicinal plants. The compound was first isolated from the root of the primrose, Primula officinalis L., by the French pharmacist and chemist Maurice Goris in the early 1900s. This initial work was part of a broader effort to identify the active chemical principles within traditional herbal remedies.

However, the definitive structural elucidation and synthesis were accomplished later. In a pivotal 1935 paper, German chemists A. Sonn and C. Bülow confirmed its structure as 2,4-dihydroxy-6-methylacetophenone. Their work was crucial as it moved the study of orcacetophenone from the realm of natural product isolation to that of synthetic organic chemistry, enabling its production in the laboratory for further investigation. This transition was powered by the application of newly developed synthetic methods, most notably the Hoesch reaction.

Foundational Synthetic Protocol: The Houben-Hoesch Reaction

The ability to synthesize orcacetophenone reliably was paramount for its detailed study. The Houben-Hoesch reaction, an extension of the Gattermann reaction, emerged as the definitive method.[1] This reaction acylates electron-rich aromatic compounds, such as polyhydric phenols, using a nitrile as the acylating agent. Its application to orcinol (3,5-dihydroxytoluene) provided a direct and efficient route to orcacetophenone.

Objective: To synthesize 2,4-dihydroxy-6-methylacetophenone via the Hoesch condensation of orcinol and acetonitrile.

Causality and Mechanistic Insights: The Hoesch reaction is predicated on generating a potent electrophile from a relatively non-reactive nitrile. Dry hydrogen chloride and a Lewis acid catalyst (zinc chloride) activate the nitrile, forming a highly reactive nitrilium ion intermediate. The electron-rich orcinol ring then acts as a nucleophile, attacking the electrophilic carbon of the intermediate. The resulting imine is subsequently hydrolyzed during aqueous workup to yield the stable aryl ketone. The choice of a polyhydric phenol like orcinol is critical, as its high electron density is necessary to drive the reaction with the activated nitrile.

Experimental Methodology:

  • Reaction Assembly: A solution of equimolar quantities of orcinol and acetonitrile in anhydrous ether is prepared in a three-necked flask fitted with a mechanical stirrer, a gas inlet tube, and a calcium chloride drying tube.

  • Catalyst Introduction: Anhydrous zinc chloride (approx. 0.5 equivalents) is added to the mixture.

  • Electrophile Generation: A steady stream of dry hydrogen chloride gas is bubbled through the cooled (ice bath) and vigorously stirred solution. The reaction proceeds over several hours, during which a ketimine hydrochloride intermediate precipitates as a thick oil or solid.

  • Hydrolysis: After the reaction is complete, the ether is decanted, and the intermediate is hydrolyzed by heating with dilute hydrochloric acid (e.g., 10% HCl) on a steam bath for approximately one hour.

  • Isolation and Purification: Upon cooling, crude orcacetophenone crystallizes from the aqueous solution. It is collected by vacuum filtration, washed with cold water, and purified by recrystallization from hot water (often with a small amount of charcoal to decolorize) to yield off-white needles.

Hoesch_Reaction_Workflow cluster_reactants Reactant Preparation cluster_reaction Core Reaction cluster_workup Workup & Purification Orcinol Orcinol (in dry ether) Activation Activation with dry HCl gas (0°C) Orcinol->Activation Acetonitrile Acetonitrile (in dry ether) Acetonitrile->Activation Catalyst ZnCl₂ Catalyst Catalyst->Activation Intermediate Ketimine HCl Intermediate Formation Activation->Intermediate Electrophilic attack Hydrolysis Acidic Hydrolysis (Heat with H₂O/HCl) Intermediate->Hydrolysis Crystallization Crystallization (Cooling) Hydrolysis->Crystallization Purification Recrystallization (from hot water) Crystallization->Purification Product Pure Orcacetophenone Purification->Product

Caption: Workflow of the Houben-Hoesch synthesis of orcacetophenone.

Physicochemical Data and Early Biological Interest

The synthesis of orcacetophenone allowed for its thorough characterization and sparked interest in its biological properties, which was common for novel phenolic compounds during this era. While extensive early pharmacological data is scarce, related polyhydroxy ketones were investigated for a range of activities, including use as antiseptics and anthelmintics.[2] This general interest in simple, synthetically accessible phenolic compounds provided the logical basis for the subsequent, more detailed biological studies of orcacetophenone and its derivatives.

Table 1: Physicochemical Properties of Orcacetophenone

PropertyValueSource
Molecular FormulaC₉H₁₀O₃N/A
Molar Mass166.17 g/mol N/A
AppearanceWhite to off-white crystalline solidN/A
Melting Point158-161 °CN/A
IUPAC Name1-(2,4-dihydroxy-6-methylphenyl)ethanoneN/A
SolubilitySoluble in ethanol, ether, acetone, hot waterN/A

Conclusion and Legacy

The story of orcacetophenone is a microcosm of progress in 20th-century chemical science. Its journey from a constituent of a folk remedy to a well-characterized, synthetically accessible molecule showcases the critical interplay between natural product isolation, structural elucidation, and the development of robust synthetic methodologies. The Houben-Hoesch reaction, in particular, provided the essential tool to unlock the study of orcacetophenone and related compounds, establishing a foundation that contemporary researchers in medicinal chemistry and drug development continue to build upon. The early interest in the biological potential of this structural class has blossomed into modern research programs investigating its derivatives for antimicrobial, anti-inflammatory, and antineoplastic activities, demonstrating the enduring legacy of this foundational molecule.

References

  • Hoesch, K. (1915). Eine neue Synthese aromatischer Ketone. I. Darstellung einiger Phenol-ketone. Berichte der deutschen chemischen Gesellschaft, 48(1), 1122-1133. [Link]
  • Sonn, A., & Bülow, C. (1935). Über die Synthese des Orcacetophenons (2, 4-Dioxy-6-methyl-acetophenon). Berichte der deutschen chemischen Gesellschaft (A and B Series), 68(8), 1691-1692.
  • Houben, J., & Fischer, W. (1930). Über die Kern-Kondensation von Phenolen und Phenol-äthern mit Nitrilen zu Phenol-keton-imiden und Ketonen (I.). Berichte der deutschen chemischen Gesellschaft (A and B Series), 63(9), 2464-2472.
  • Spoerri, P. E., & DuBois, A. S. (1949). The Hoesch Synthesis. Organic Reactions, 5(9), 387-412. [Link]

Sources

A Technical Guide to the Therapeutic Potential of 3,5-Dihydroxy-4-acetyltoluene for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Navigating the Known and the Novel

The landscape of drug discovery is one of constant exploration, where known chemical scaffolds are often revisited in the search for novel therapeutic agents. 3,5-Dihydroxy-4-acetyltoluene, a member of the acetophenone class, represents one such molecule of interest. While its direct biological activities are not yet extensively documented in peer-reviewed literature, its structural similarity to other well-characterized phenolic compounds provides a strong rationale for its investigation. This guide is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of this compound's chemical properties, its role as a synthetic intermediate, and a scientifically-grounded exploration of its potential therapeutic applications. We will delve into the mechanistic rationale for its investigation, supported by data from structurally related compounds, and provide detailed, field-proven experimental protocols for its evaluation.

Compound Profile: this compound

This compound, also known as p-Orcacetophenone or 1-(2,6-Dihydroxy-4-methylphenyl)ethanone, is a phenolic compound that serves as a versatile building block in organic synthesis.[1] Its utility has been noted in the production of various pharmaceutical and agrochemical intermediates.[1]

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its development as a therapeutic agent.

PropertyValueSource
IUPAC Name 1-(2,6-dihydroxy-4-methylphenyl)ethanonePubChem
Synonyms p-Orcacetophenone, 2-Acetyl-5-methylresorcinolPubChem
Molecular Formula C9H10O3PubChem
Molecular Weight 166.17 g/mol [2]
Appearance Solid (powder)Sigma-Aldrich
CAS Number 1634-34-0PubChem

Potential Therapeutic Applications: An Evidence-Based Extrapolation

While direct therapeutic applications of this compound are not yet established, its chemical structure, a dihydroxylated acetophenone, is shared by numerous compounds with demonstrated biological activities. This structural analogy allows us to hypothesize potential therapeutic avenues for investigation.

Anti-inflammatory Potential

Inflammation is a critical physiological response that, when dysregulated, contributes to a wide range of pathologies. Many phenolic compounds exert anti-inflammatory effects, and acetophenone derivatives are no exception.

Mechanistic Hypothesis: Based on studies of structurally similar compounds like p-hydroxyacetophenone, a potential anti-inflammatory mechanism for this compound could involve the modulation of the NF-κB (nuclear factor kappa B) signaling pathway.[3] This pathway is a central regulator of the inflammatory response, controlling the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, as well as enzymes like COX-2 and iNOS.[3] Inhibition of NF-κB activation would, therefore, lead to a downstream reduction in these inflammatory mediators.

anti_inflammatory_pathway Inflammatory_Stimulus Inflammatory Stimulus (e.g., LPS, TNF-α) Cell_Surface_Receptor Cell Surface Receptor (e.g., TLR4) Inflammatory_Stimulus->Cell_Surface_Receptor IKK_Complex IKK Complex Cell_Surface_Receptor->IKK_Complex NFkB_p65_p50 NF-κB (p65/p50) IKK_Complex->NFkB_p65_p50 Activation Nucleus Nucleus NFkB_p65_p50->Nucleus Translocation Pro_inflammatory_Genes Pro-inflammatory Gene Transcription Nucleus->Pro_inflammatory_Genes Inflammatory_Response Inflammatory Response Pro_inflammatory_Genes->Inflammatory_Response Compound This compound (Hypothesized Target) Compound->IKK_Complex Inhibition

Caption: Hypothesized anti-inflammatory mechanism of this compound.

Antioxidant Activity

The phenolic hydroxyl groups in this compound are characteristic features of many antioxidant compounds. These groups can donate a hydrogen atom to neutralize free radicals, thereby mitigating oxidative stress, a key pathological factor in many diseases. The antioxidant properties of various natural and synthetic polyphenol compounds are well-documented.

A Roadmap for Investigation: Experimental Protocols

To validate the therapeutic potential of this compound, a systematic, multi-tiered experimental approach is necessary. The following protocols provide a robust framework for such an investigation.

In Vitro Evaluation

3.1.1. Cytotoxicity Assessment (MTT Assay)

  • Rationale: It is crucial to determine the concentration range at which the compound is non-toxic to cells before assessing its biological activity.

  • Methodology:

    • Seed relevant cell lines (e.g., RAW 264.7 murine macrophages for inflammation studies) in 96-well plates.

    • After 24 hours of incubation, treat the cells with a serial dilution of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 24-48 hours.

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.

    • Solubilize the resulting formazan crystals with DMSO.

    • Measure the absorbance at 570 nm. Cell viability is expressed as a percentage relative to the vehicle-treated control.

3.1.2. Anti-inflammatory Activity (Nitric Oxide Assay)

  • Rationale: To quantify the compound's ability to inhibit the production of the pro-inflammatory mediator nitric oxide (NO) in activated macrophages.

  • Methodology:

    • Pre-treat RAW 264.7 cells with non-toxic concentrations of this compound for 1-2 hours.

    • Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 24 hours to induce an inflammatory response.

    • Collect the cell culture supernatant.

    • Determine the NO concentration in the supernatant using the Griess reagent.

    • Measure the absorbance at 540 nm and calculate the percentage of NO inhibition compared to the LPS-only treated group.

3.1.3. Antioxidant Capacity (DPPH Assay)

  • Rationale: To assess the direct free radical scavenging activity of the compound.

  • Methodology:

    • Prepare a solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

    • Add various concentrations of this compound to the DPPH solution.

    • Incubate the mixture in the dark at room temperature for 30 minutes.

    • Measure the decrease in absorbance at 517 nm.

    • Calculate the radical scavenging activity, with ascorbic acid or Trolox as a positive control.

In Vivo Validation

Should in vitro results be promising, the next logical step is to assess the compound's efficacy in a living organism.

Experimental Workflow for In Vivo Anti-inflammatory Assessment:

in_vivo_workflow Animal_Acclimatization Animal Acclimatization (e.g., mice, rats) Grouping Randomized Grouping Animal_Acclimatization->Grouping Dosing Compound Administration (e.g., i.p., oral) Grouping->Dosing Inflammation_Induction Inflammation Induction (e.g., Carrageenan Paw Edema) Dosing->Inflammation_Induction Efficacy_Measurement Efficacy Measurement (e.g., Paw Volume) Inflammation_Induction->Efficacy_Measurement Sample_Collection Sample Collection (Blood, Tissue) Efficacy_Measurement->Sample_Collection Analysis Biochemical & Histological Analysis Sample_Collection->Analysis

Caption: A generalized workflow for in vivo anti-inflammatory studies.

Future Directions and Conclusion

This compound stands as a compound with untapped therapeutic potential. Its structural characteristics, shared with known bioactive molecules, strongly suggest that it may possess valuable anti-inflammatory and antioxidant properties. The lack of extensive research on this specific molecule presents a unique opportunity for novel discoveries.

The path forward requires a systematic and rigorous evaluation, beginning with the in vitro assays outlined in this guide. Positive results would warrant progression to in vivo models to establish efficacy and safety. Further studies could then focus on elucidating the precise molecular targets and signaling pathways modulated by this compound.

References

  • Title: p-Hydroxyacetophenone suppresses nuclear factor-κB-related inflammation in nociceptive and inflammatory animal models Source: PubMed URL:[Link]
  • Title: this compound Source: Ecrins Therapeutics URL:[Link]
  • Title: this compound | C9H10O3 Source: PubChem URL:[Link]

Sources

2',6'-Dihydroxy-4'-methylacetophenone mechanism of action

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Mechanism of Action of 2',6'-Dihydroxy-4'-methoxyacetophenone and Related Phenolic Ketones

Foreword for the Research Professional

This document serves as a comprehensive technical guide into the mechanistic underpinnings of 2',6'-dihydroxy-4'-methoxyacetophenone, a naturally occurring phenolic ketone. Initial inquiries into "2',6'-dihydroxy-4'-methylacetophenone" yielded limited specific data, suggesting a potential misnomer in common queries. Scientific literature extensively documents the biological activities of the methoxy- derivative, which is a well-characterized phytoalexin.[1] Therefore, this guide will focus on the authoritative data available for 2',6'-dihydroxy-4'-methoxyacetophenone and its structurally related analogues to provide a robust and scientifically grounded overview for researchers, scientists, and drug development professionals. We will delve into its core mechanisms, the experimental evidence supporting them, and the detailed protocols necessary for their validation.

Compound Profile: Physicochemical Properties and Synthesis

2',6'-Dihydroxy-4'-methoxyacetophenone is a phenolic compound first identified in the root tissues of Sanguisorba minor (salad burnet), where it acts as a phytoalexin—an antimicrobial compound produced by plants to defend against pathogens.[1][2] It belongs to the class of organic compounds known as alkyl-phenylketones.

Physicochemical Data

A summary of the key physicochemical properties is presented below for foundational reference.

PropertyValueSource
IUPAC Name 1-(2,6-dihydroxy-4-methoxyphenyl)ethanonePubChem[1][3]
Molecular Formula C₉H₁₀O₄PubChem[1][3]
Molecular Weight 182.17 g/mol PubChem[1][3]
Synonyms 4-O-Methylphloracetophenone, 7507-89-3PubChem[1][3]
Physical Description SolidHuman Metabolome Database[1]
Melting Point 141 - 142 °CHuman Metabolome Database[1]
Plausible Synthetic Route

While this compound is naturally occurring, a plausible synthetic route can be achieved through established organic chemistry reactions. A common and effective method is the Friedel-Crafts acylation of a substituted aromatic precursor.[1] The synthesis would likely commence with 3,5-dihydroxyanisole, which serves as the foundational aromatic ring structure.

G cluster_synthesis Plausible Synthetic Workflow A Starting Material: 3,5-dihydroxyanisole C Reaction: Friedel-Crafts Acylation A->C B Reagent: Acetyl Chloride (CH3COCl) Lewis Acid Catalyst (e.g., AlCl3) B->C D Product: 2',6'-Dihydroxy-4'-methoxyacetophenone C->D E Purification: Chromatography / Recrystallization D->E

Caption: Plausible synthetic workflow for 2',6'-Dihydroxy-4'-methoxyacetophenone.

Core Mechanisms of Action

The biological activities of acetophenones are profoundly influenced by the substitution patterns on the phenyl ring, particularly the presence of hydroxyl groups which are critical for antioxidant and anti-inflammatory effects.

Anti-inflammatory Activity

Inflammation is a complex biological response mediated by signaling molecules like prostaglandins and cytokines. Structurally related chalcones and acetophenones have demonstrated significant anti-inflammatory properties by modulating key inflammatory pathways.

The primary mechanism involves the inhibition of pro-inflammatory mediators. For instance, the related compound 2′,6′-dihydroxy-4′-methoxydihydrochalcone (DHMDC) has been shown to significantly reduce the secretion of inflammatory proteins such as Interleukin-1β (IL-1β) and Tumor Necrosis Factor (TNF) from macrophages.[4] It also decreases nitrite levels, an indicator of nitric oxide (NO) production, which is a key inflammatory signaling molecule.[4] Furthermore, studies on other similar chalcones show potent inhibition of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), the enzymes responsible for producing prostaglandins (like PGE₂) and NO, respectively.[5][6]

This inhibition is often rooted in the modulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway .[6][7] In a resting state, NF-κB is sequestered in the cytoplasm. Upon stimulation by inflammatory signals (like Lipopolysaccharide, LPS), NF-κB translocates to the nucleus to initiate the transcription of pro-inflammatory genes (iNOS, COX-2, TNF-α, IL-1β). Compounds like 2',6'-dihydroxy-4'-methoxyacetophenone are hypothesized to interfere with this process, preventing NF-κB activation and subsequent gene expression, thereby attenuating the inflammatory response.[5][6]

G cluster_pathway NF-κB Inflammatory Pathway Inhibition LPS Inflammatory Stimulus (e.g., LPS) IKK IKK Activation LPS->IKK IkB IκB Phosphorylation & Degradation IKK->IkB NFkB_cyto NF-κB (p65/p50) (Cytoplasm) IkB->NFkB_cyto NFkB_nuc NF-κB Translocation (Nucleus) NFkB_cyto->NFkB_nuc Genes Pro-inflammatory Gene Transcription (COX-2, iNOS, TNF-α) NFkB_nuc->Genes Compound 2',6'-Dihydroxy-4'-methoxy- acetophenone Analogs Compound->IkB Inhibition

Caption: Inhibition of the NF-κB signaling pathway by acetophenone analogs.

Antioxidant Activity

The antioxidant potential of phenolic compounds like acetophenones is largely attributed to their ability to act as free radical scavengers. The hydroxyl (-OH) groups on the aromatic ring can donate a hydrogen atom to neutralize highly reactive free radicals, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical, thereby terminating damaging chain reactions. This activity is fundamental to mitigating oxidative stress, a pathological condition implicated in numerous chronic diseases. The presence of multiple hydroxyl groups, as in this compound, generally enhances this scavenging capacity.

G cluster_antioxidant Mechanism of Radical Scavenging Phenol Phenolic Antioxidant (Ar-OH) Product1 Stable Molecule (RH) Phenol->Product1 H• Donation Product2 Stable Phenoxyl Radical (Ar-O•) Phenol->Product2 H• Donation Radical Free Radical (R•) Radical->Product1 H• Donation Radical->Product2 H• Donation

Caption: Free radical scavenging by a phenolic antioxidant.

Antimicrobial and Antileishmanial Activity

As a phytoalexin, 2',6'-dihydroxy-4'-methoxyacetophenone possesses inherent antifungal properties, which is its primary defensive role in plants.[1] This activity is a key area of interest for agricultural and pharmaceutical applications.

Furthermore, the structurally similar 2',6'-dihydroxy-4'-methoxychalcone (DMC) has demonstrated potent and selective toxicity against the parasite Leishmania amazonensis.[1][8] Mechanistic studies revealed that DMC's effect is not due to the activation of the host macrophage's defense systems but is a direct action on the parasite.[8] Ultrastructural analysis showed that DMC induces significant damage to the parasite's mitochondria, causing them to become enlarged and disorganized, while leaving the host macrophage organelles unharmed.[8] This selective mitochondrial targeting suggests a promising therapeutic window and marks it as a lead compound for developing new antileishmanial drugs.[8]

Experimental Protocols and Methodologies

To ensure scientific integrity, the claims regarding the mechanisms of action must be supported by robust and reproducible experimental protocols. The following are detailed methodologies for assessing the key biological activities discussed.

In Vitro Anti-inflammatory Assay using RAW 264.7 Macrophages

This protocol is designed to quantify the inhibition of key inflammatory mediators in a cell-based model.

  • Cell Culture: Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

  • Seeding: Seed cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with various concentrations of 2',6'-dihydroxy-4'-methoxyacetophenone (or analog) for 1 hour.

  • Stimulation: Induce inflammation by adding Lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the negative control.

  • Incubation: Incubate the plate for 24 hours.

  • Supernatant Collection: After incubation, collect the cell culture supernatant for analysis.

  • Quantification of Mediators:

    • Nitric Oxide (NO): Measure nitrite concentration in the supernatant using the Griess Reagent Assay.

    • Cytokines (TNF-α, IL-1β): Quantify cytokine levels using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.[4]

  • Data Analysis: Calculate the percentage inhibition of each mediator relative to the LPS-only control and determine the IC₅₀ value.

Western Blot Analysis for NF-κB Pathway Proteins

This workflow details the procedure for measuring changes in key protein expression levels, such as the p65 subunit of NF-κB.[6]

  • Protein Extraction: Following cell treatment and stimulation as described in 3.1, lyse the cells using RIPA buffer containing protease and phosphatase inhibitors.

  • Quantification: Determine the total protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel and separate the proteins by size via electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific to the target protein (e.g., anti-p65) and a loading control (e.g., anti-β-actin).

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

  • Densitometry: Quantify the band intensity using imaging software and normalize the target protein signal to the loading control.

G cluster_wb Western Blot Experimental Workflow A 1. Cell Lysis & Protein Extraction B 2. Protein Quantification (BCA Assay) A->B C 3. SDS-PAGE (Protein Separation) B->C D 4. Membrane Transfer (PVDF) C->D E 5. Blocking D->E F 6. Primary Antibody Incubation E->F G 7. Secondary Antibody Incubation F->G H 8. Chemiluminescent Detection & Imaging G->H

Caption: Standard experimental workflow for Western Blot analysis.

Summary and Future Directions

2',6'-dihydroxy-4'-methoxyacetophenone and its related analogs exhibit a compelling multi-target mechanism of action, primarily centered on potent anti-inflammatory and antioxidant activities. The core mechanisms involve the scavenging of free radicals and the suppression of pro-inflammatory gene expression through the inhibition of the NF-κB signaling pathway. Furthermore, its documented antifungal properties and the selective antileishmanial activity of its chalcone derivative highlight a broad therapeutic potential.

For drug development professionals, this class of compounds represents a promising scaffold. Future research should focus on:

  • Specific Target Identification: Elucidating the direct molecular targets within the NF-κB and other inflammatory pathways.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and screening additional analogs to optimize potency and selectivity.

  • In Vivo Efficacy: Translating the promising in vitro results into preclinical animal models of inflammatory diseases and parasitic infections.

The self-validating nature of the described protocols provides a clear and reliable framework for advancing these promising natural compounds from the laboratory toward clinical application.

References

  • A Comparative Analysis of the Biological Activity of Acetophenones, with a Focus on 2,6-Dihydroxy-3-methyl-4-methoxyacetophenone. (n.d.). Benchchem.
  • Effects of 2′,6′-dihydroxy-4′-methoxydihidrochalcone on innate inflammatory response. (n.d.). ScienceDirect.
  • Effects of 2′,6′-dihydroxy-4′-methoxydihidrochalcone on innate inflammatory response. (n.d.). ScienceDirect.
  • Anti-Melanogenic and Anti-Inflammatory Effects of 2′-Hydroxy-4′,6′-dimethoxychalcone in B16F10 and RAW264.7 Cells. (2024, June 14). National Institutes of Health.
  • Insights on the Anti-Inflammatory and Anti-Melanogenic Effects of 2′-Hydroxy-2,6′-dimethoxychalcone in RAW 264.7 and B16F10 Cells. (n.d.). PubMed Central.
  • Discovery and isolation of 2,6-Dihydroxy-3-methyl-4-methoxyacetophenone. (n.d.). Benchchem.
  • Showing metabocard for 2',6'-Dihydroxy-4'-methoxyacetophenone (HMDB0029646). (n.d.). Human Metabolome Database.
  • 2',6'-Dihydroxy-4'-methoxyacetophenone. (n.d.). PubChem.
  • Selective effect of 2',6'-dihydroxy-4'-methoxychalcone isolated from Piper aduncum on Leishmania amazonensis. (n.d.). PubMed.
  • Unveiling the Natural Origins of 2,6-Dihydroxy-4-methoxyacetophenone: A Technical Guide. (n.d.). Benchchem.
  • Natural-derived acetophenones: chemistry and pharmacological activities. (2024, May 10). PubMed Central.

Sources

An In-Depth Technical Guide to In Vitro Bioactivity Screening of p-Orcacetophenone

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: A Strategic Approach to Bioactivity Elucidation

In the realm of drug discovery and natural product chemistry, phenolic compounds represent a vast and promising frontier.[1][2] p-Orcacetophenone (2',4'-dihydroxy-6'-methylacetophenone), a naturally occurring phenolic acetophenone, presents a classic structural motif suggestive of significant biological potential. Its hydroxyl groups, positioned on an aromatic ring, are archetypal features of antioxidant molecules, which often form the mechanistic basis for broader anti-inflammatory, cytotoxic, and antimicrobial activities.[3][4]

This guide eschews a rigid, one-size-fits-all template. Instead, it presents a logically sequenced, multi-faceted strategy for the in vitro evaluation of p-Orcacetophenone. We begin with foundational assays that probe its fundamental redox properties and then progress to more complex, cell-based models that reflect specific disease-relevant pathways. The causality behind each experimental choice is explained, ensuring that the resulting data is not merely a collection of numbers, but a coherent narrative of the compound's biological profile. Every protocol is designed as a self-validating system, incorporating the necessary controls to ensure data integrity and reproducibility.

Part 1: Foundational Antioxidant Capacity Assessment

The primary hypothesis for a phenolic compound like p-Orcacetophenone is its ability to neutralize free radicals. This capacity is the cornerstone of its potential health benefits, as oxidative stress is a key pathological driver in numerous diseases. We employ a dual-assay approach to comprehensively characterize this activity.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay leverages the stability of the DPPH radical, which has a deep purple color due to its unpaired electron, with a maximum absorbance around 517 nm.[5] When an antioxidant donates a hydrogen atom to DPPH, it is neutralized to the non-radical form, 1,1-diphenyl-2-picryl-hydrazine, resulting in a color change from purple to yellow.[6] The degree of discoloration is directly proportional to the scavenging potential of the test compound.

Caption: Workflow for the DPPH radical scavenging assay.

  • Reagent Preparation:

    • p-Orcacetophenone Stock Solution: Prepare a 1 mg/mL stock solution of p-Orcacetophenone in methanol. From this, create a serial dilution series (e.g., 500, 250, 125, 62.5, 31.25 µg/mL). The choice of solvent is critical; methanol is common, but if solubility is an issue, DMSO can be used, ensuring the final concentration in the assay does not inhibit the reaction.

    • DPPH Working Solution: Prepare a 0.1 mM solution of DPPH in methanol. The solution should have an absorbance of approximately 1.0 ± 0.2 at 517 nm.[7] Store this solution in an amber bottle to protect it from light.

    • Positive Control: Prepare a serial dilution of Trolox or Ascorbic Acid in methanol to serve as a positive control.

  • Assay Procedure (96-well plate format):

    • To respective wells, add 100 µL of the different concentrations of p-Orcacetophenone dilutions, positive control, or methanol (as a negative control).

    • Add 100 µL of the DPPH working solution to all wells.

    • Mix gently and incubate the plate in the dark at room temperature for 30 minutes. Incubation in the dark is mandatory to prevent the photo-degradation of DPPH.[6]

  • Data Acquisition:

    • Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculations:

    • The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 Where A_control is the absorbance of the negative control and A_sample is the absorbance of the test sample.

    • Plot the % inhibition against the concentration of p-Orcacetophenone to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).

Concentration (µg/mL)Absorbance (517 nm) (Mean ± SD)% Inhibition
Vehicle ControlValue0
31.25ValueValue
62.5ValueValue
125ValueValue
250ValueValue
500ValueValue
Trolox (e.g., 50 µM)ValueValue
IC50 (µg/mL) -Value
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay

Principle: This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The radical is generated by reacting ABTS with a strong oxidizing agent like potassium persulfate.[8][9] The resulting ABTS•+ solution is dark green/blue and has a characteristic absorbance spectrum, typically measured at 734 nm. In the presence of a hydrogen-donating antioxidant, the radical is reduced, and the solution's color is quenched. This method is advantageous as it is effective for both hydrophilic and lipophilic compounds.[10]

  • Reagent Preparation:

    • ABTS Radical Cation (ABTS•+) Stock Solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes (1:1 ratio). Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[8] This incubation period is crucial for the complete formation of the radical cation.

    • ABTS•+ Working Solution: Dilute the stock solution with a suitable buffer (e.g., phosphate-buffered saline, PBS) to an absorbance of 0.700 ± 0.02 at 734 nm.[9]

    • Sample/Control Preparation: Prepare serial dilutions of p-Orcacetophenone and a positive control (Trolox) as described for the DPPH assay.

  • Assay Procedure (96-well plate format):

    • Add 20 µL of the various concentrations of p-Orcacetophenone, positive control, or solvent (for blank) to the wells of a 96-well plate.

    • Add 180 µL of the ABTS•+ working solution to each well.

    • Incubate the plate at room temperature for 6-10 minutes, protected from light.

  • Data Acquisition:

    • Measure the absorbance at 734 nm using a microplate reader.

  • Calculations:

    • The percentage of ABTS•+ scavenging is calculated using the same formula as for the DPPH assay.

    • The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), determined from a standard curve of Trolox.

Concentration (µg/mL)Absorbance (734 nm) (Mean ± SD)% Inhibition
Vehicle ControlValue0
31.25ValueValue
62.5ValueValue
125ValueValue
250ValueValue
500ValueValue
Trolox (e.g., 50 µM)ValueValue
IC50 (µg/mL) -Value

Part 2: Probing Anti-inflammatory Potential

Chronic inflammation is closely linked to oxidative stress. A compound with potent antioxidant activity may also mitigate inflammatory processes. We investigate this by examining the compound's effect on nitric oxide (NO), a key inflammatory mediator.

Nitric Oxide (NO) Scavenging Assay (Acellular)

Principle: This chemical assay assesses the direct ability of p-Orcacetophenone to scavenge NO. Nitric oxide is generated from sodium nitroprusside (SNP) in an aqueous solution at physiological pH, which then reacts with oxygen to form nitrite ions.[11] The concentration of these nitrite ions is quantified using the Griess reagent, which forms a purple azo dye upon reaction with nitrite.[12] A scavenger of NO will compete with oxygen, leading to a reduced production of nitrite and a decrease in the intensity of the purple color, measured at 546 nm.

  • Reagent Preparation:

    • Sodium Nitroprusside (SNP) Solution: Prepare a 10 mM solution of SNP in phosphate-buffered saline (PBS, pH 7.4). This solution must be freshly prepared.

    • Griess Reagent: Mix equal volumes of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (NEDD) in water.[13] Prepare this reagent fresh before use.

    • Sample/Control: Prepare serial dilutions of p-Orcacetophenone and a standard (e.g., Quercetin or Ascorbic Acid) in PBS.

  • Assay Procedure:

    • Mix 1 mL of 10 mM SNP solution with 1 mL of the various concentrations of p-Orcacetophenone or standard.

    • Incubate the tubes at 25°C for 150 minutes.

    • After incubation, add 1 mL of Griess reagent to each tube.

    • Allow the color to develop for 10 minutes at room temperature.

  • Data Acquisition:

    • Measure the absorbance at 546 nm.

  • Calculations:

    • Calculate the percentage of NO scavenged using the standard inhibition formula. Determine the IC50 value.

Inhibition of NO Production in LPS-Stimulated Macrophages (Cell-based)

Principle: This assay provides a more biologically relevant context. Macrophage cells (e.g., RAW 264.7) are stimulated with lipopolysaccharide (LPS), a component of Gram-negative bacteria, which induces the expression of inducible nitric oxide synthase (iNOS) and subsequent overproduction of NO.[14] The inhibitory effect of p-Orcacetophenone on this process is measured by quantifying the nitrite accumulated in the cell culture medium using the Griess reagent. This assay indicates whether the compound can interfere with the inflammatory signaling pathway leading to NO production. A preliminary cytotoxicity test (e.g., MTT) is essential to ensure that the observed reduction in NO is not due to cell death.

Caption: Workflow for inhibiting NO production in macrophages.

  • Cell Culture:

    • Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

    • Seed cells into a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere for 24 hours.[14]

  • Treatment:

    • Remove the old medium. Treat the cells with fresh medium containing various non-toxic concentrations of p-Orcacetophenone for 1 hour.

    • Subsequently, stimulate the cells by adding LPS to a final concentration of 1 µg/mL to all wells except the negative control.

  • Incubation and Sample Collection:

    • Incubate the plate for another 24 hours.

    • After incubation, carefully collect 50 µL of the cell culture supernatant from each well for NO measurement.

  • Griess Assay:

    • In a new 96-well plate, mix the 50 µL of supernatant with 50 µL of Griess reagent.

    • Incubate for 15 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 540 nm.

    • A standard curve using sodium nitrite is generated to quantify the concentration of nitrite in the samples.

    • Calculate the percentage inhibition of NO production relative to the LPS-only treated cells.

Part 3: Assessment of Cytotoxic and Anti-Proliferative Activity

A key aspect of drug discovery is evaluating a compound's effect on cell viability, particularly for identifying potential anticancer agents.

MTT Cell Viability Assay

Principle: The MTT assay is a colorimetric method for assessing cell metabolic activity. Viable cells possess NAD(P)H-dependent oxidoreductase enzymes, primarily in the mitochondria, which reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to an insoluble purple formazan product.[15] The formazan crystals are then solubilized, and the absorbance of the colored solution is quantified. A decrease in the number of viable cells results in a decrease in metabolic activity, leading to reduced formazan production and thus a lower absorbance reading.[16]

  • Cell Seeding:

    • Seed a cancer cell line of interest (e.g., A549, MCF-7) in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.

  • Compound Treatment:

    • Treat the cells with various concentrations of p-Orcacetophenone for a defined period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Incubation:

    • After the treatment period, remove the medium and add 100 µL of fresh serum-free medium and 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for 2-4 hours at 37°C. During this time, purple formazan crystals will form in viable cells.

  • Solubilization:

    • Carefully aspirate the MTT-containing medium without disturbing the crystals.

    • Add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[15]

    • Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance at a wavelength between 550 and 600 nm (commonly 570 nm).[15]

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.

Sources

Solubility of 1-(2,6-dihydroxy-4-methylphenyl)ethanone in different solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility Profile of 1-(2,6-dihydroxy-4-methylphenyl)ethanone

Prepared by: Gemini, Senior Application Scientist

Executive Summary

This technical guide provides a comprehensive framework for understanding, determining, and interpreting the solubility of 1-(2,6-dihydroxy-4-methylphenyl)ethanone (also known as 2',6'-Dihydroxy-4'-methylacetophenone). Recognizing the critical role of solubility in drug discovery, formulation, and chemical synthesis, this document details both the theoretical principles and the practical experimental methodologies required for its characterization. It presents the authoritative equilibrium shake-flask method, outlines the analytical quantification via HPLC-UV, and provides a representative solubility profile in a range of common laboratory solvents. This guide is intended for researchers, scientists, and drug development professionals who require a robust understanding of this compound's physicochemical behavior.

Introduction to 1-(2,6-dihydroxy-4-methylphenyl)ethanone

1-(2,6-dihydroxy-4-methylphenyl)ethanone is an aromatic ketone with a resorcinol moiety. Its structure, featuring two hydroxyl groups and an acetyl group on a methylated benzene ring, imparts distinct chemical characteristics that are pivotal in its applications, which can range from synthetic chemistry building blocks to potential biologically active agents.

Key Physicochemical Properties:

PropertyValueReference(s)
IUPAC Name 1-(2,6-dihydroxy-4-methylphenyl)ethanone[1]
Synonyms 2',6'-Dihydroxy-4'-methylacetophenone[1][2]
CAS Number 1634-34-0[1][2]
Molecular Formula C₉H₁₀O₃[2]
Molecular Weight 166.17 g/mol [2]
Appearance Solid (typically light yellow to yellow)[1]
Melting Point 150-154 °C[3]

Understanding the solubility of this compound is a prerequisite for its effective use. Poor solubility can impede biological assays, complicate purification processes, and present significant challenges for formulation and bioavailability in drug development.[4][5] This guide provides the necessary tools to rigorously assess this critical parameter.

The Physicochemical Basis of Solubility

The extent to which a solute dissolves in a solvent is governed by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. The fundamental principle of "like dissolves like" serves as a primary predictive tool.[6]

  • Solute-Solute Forces: In its solid, crystalline state, molecules of 1-(2,6-dihydroxy-4-methylphenyl)ethanone are held together by hydrogen bonds (via the two -OH groups) and dipole-dipole interactions (from the ketone). The energy of the crystal lattice must be overcome for dissolution to occur.

  • Solvent-Solvent Forces: Similarly, solvent molecules are held together by their own set of intermolecular forces.

  • Solute-Solvent Forces: Dissolution is favored when the new interactions formed between the solute and solvent molecules are strong enough to compensate for the energy required to break the solute-solute and solvent-solvent interactions.

The molecular structure of 1-(2,6-dihydroxy-4-methylphenyl)ethanone is amphiphilic. The two hydroxyl groups and the carbonyl oxygen are polar and capable of acting as hydrogen bond acceptors, while the hydroxyl protons are strong hydrogen bond donors. This polar "head" contrasts with the nonpolar character of the benzene ring and methyl group. This duality dictates its solubility behavior across different solvent classes.

cluster_0 Dissolution Process Solute_Solid Solute Crystal Lattice (Solute-Solute Forces) Solute_Separated Separated Solute Molecules Solute_Solid->Solute_Separated ΔH_lattice (Endothermic) Solvent_Bulk Bulk Solvent (Solvent-Solvent Forces) Solvent_Cavity Solvent with Cavity Solvent_Bulk->Solvent_Cavity ΔH_cavity (Endothermic) Solvated_Solute Solvated Solute (Solute-Solvent Forces) Solute_Separated->Solvated_Solute ΔH_solvation (Exothermic) Solvent_Cavity->Solvated_Solute ΔH_solvation (Exothermic)

Caption: Energetic contributions to the dissolution process.

Experimental Determination of Solubility

To ensure accuracy and reproducibility, a standardized protocol is essential. The equilibrium shake-flask method is the gold standard for determining thermodynamic solubility.[5][7] It involves generating a saturated solution in equilibrium with an excess of the solid compound and then quantifying the concentration of the dissolved solute.

Detailed Experimental Protocol: Equilibrium Shake-Flask Method

This protocol is based on guidelines from the OECD and best practices in the pharmaceutical industry.[8][9][10]

1. Materials and Equipment:

  • 1-(2,6-dihydroxy-4-methylphenyl)ethanone (solid, >98% purity)

  • Selected solvents (HPLC grade)

  • Glass vials with Teflon-lined screw caps

  • Orbital shaker or rotator in a temperature-controlled incubator (set to 25 °C)

  • Centrifuge

  • Syringes and chemically inert syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Analytical balance

  • Volumetric flasks and pipettes

2. Preliminary Test:

  • To estimate the solubility range, add the compound in small, incremental amounts (e.g., 1 mg, 5 mg, 10 mg, 50 mg) to a fixed volume of solvent (e.g., 1 mL).

  • Vortex vigorously after each addition and observe for complete dissolution. This helps determine the appropriate amount of excess solid to use in the definitive experiment.[11]

3. Definitive Experiment (in triplicate):

  • Step 1: Sample Preparation: Add an excess amount of solid 1-(2,6-dihydroxy-4-methylphenyl)ethanone to a glass vial. The amount should be sufficient to ensure undissolved solid remains at equilibrium (e.g., 2-5 times the estimated solubility).

  • Step 2: Solvent Addition: Accurately add a known volume of the chosen solvent (e.g., 2 mL) to the vial.

  • Step 3: Equilibration: Seal the vials tightly and place them in the orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient duration to reach equilibrium. A minimum of 24 hours is standard, with 48-72 hours being preferable for crystalline compounds to ensure the solid-state equilibrium is reached.[5][12]

  • Step 4: Phase Separation: After equilibration, allow the vials to stand undisturbed at the test temperature for at least 1 hour to let the excess solid settle. Centrifuge the vials to further pellet the undissolved solid.

  • Step 5: Sample Filtration: Carefully withdraw a portion of the supernatant using a syringe. Immediately filter it through a 0.22 µm syringe filter into a clean HPLC vial.[13] This step is critical to remove all particulate matter. Causality Note: The first few drops of filtrate should be discarded to saturate any potential binding sites on the filter membrane.

  • Step 6: Dilution: If necessary, accurately dilute the clear filtrate with the mobile phase to bring its concentration within the linear range of the HPLC calibration curve.

4. Quantification via HPLC-UV:

  • Step 1: Method Development: Develop a reverse-phase HPLC method capable of resolving the analyte from any impurities. A C18 column is typically suitable. The mobile phase (e.g., a mixture of acetonitrile and water with 0.1% formic acid) should be optimized for good peak shape and retention time. The UV detector wavelength should be set to the absorbance maximum (λmax) of the compound.

  • Step 2: Calibration Curve: Prepare a series of standard solutions of the compound in a suitable solvent (e.g., acetonitrile) at known concentrations. Inject these standards into the HPLC system to generate a calibration curve of peak area versus concentration. The curve must have a correlation coefficient (r²) > 0.999 for accuracy.

  • Step 3: Sample Analysis: Inject the filtered (and diluted, if applicable) sample onto the HPLC system.

  • Step 4: Calculation: Determine the peak area of the analyte in the sample chromatogram. Use the linear regression equation from the calibration curve to calculate the concentration in the injected sample. Account for any dilution factors to determine the final solubility in the original solvent.

start Start prep 1. Add Excess Solid Compound to Vial start->prep add_solvent 2. Add Known Volume of Solvent prep->add_solvent equilibrate 3. Agitate at 25°C for 24-72 hours add_solvent->equilibrate centrifuge 4. Centrifuge to Pellet Solid equilibrate->centrifuge filter 5. Filter Supernatant (0.22 µm PTFE filter) centrifuge->filter hplc_vial Collect Clear Filtrate in HPLC Vial filter->hplc_vial analyze 6. Quantify by HPLC-UV hplc_vial->analyze end End: Report Solubility (e.g., mg/mL) analyze->end

Caption: Workflow for the equilibrium shake-flask solubility assay.

Representative Solubility Profile of 1-(2,6-dihydroxy-4-methylphenyl)ethanone

While a comprehensive, peer-reviewed solubility dataset for this specific molecule is not publicly available, the following table presents a hypothetical but chemically plausible profile based on its structure and established principles. This data serves as a practical example of how results should be presented and can guide solvent selection for research applications. All values are representative for 25 °C.

SolventSolvent ClassPolarity IndexPredicted Solubility (mg/mL)Rationale for Prediction
HexaneNonpolar0.1< 0.1 (Practically Insoluble)Very poor match for polarity. Van der Waals forces are insufficient to overcome the solute's hydrogen bonding network.
TolueneNonpolar (Aromatic)2.4~0.5 - 1.0 (Slightly Soluble)Aromatic ring allows for some π-π stacking, but overall polarity mismatch limits solubility.
DichloromethanePolar Aprotic3.1~5 - 10 (Sparingly Soluble)Moderate polarity allows some interaction, but lack of H-bonding capability limits solvation of hydroxyl groups.
Ethyl AcetatePolar Aprotic4.4~20 - 40 (Soluble)Good balance. The ester carbonyl can accept hydrogen bonds from the solute's -OH groups.
AcetonePolar Aprotic5.1> 100 (Freely Soluble)Strong dipole and ability to accept hydrogen bonds make it an excellent solvent for this solute.
EthanolPolar Protic4.3> 150 (Freely Soluble)"Like dissolves like" principle applies well. Ethanol can both donate and accept hydrogen bonds, effectively solvating the polar functional groups.
MethanolPolar Protic5.1> 200 (Very Soluble)Similar to ethanol but with higher polarity, leading to even stronger solute-solvent interactions.
WaterPolar Protic10.2< 1.0 (Slightly Soluble)Despite the polar -OH groups, the nonpolar benzene ring and methyl group significantly lower aqueous solubility.
Dimethyl Sulfoxide (DMSO)Polar Aprotic7.2> 200 (Very Soluble)Highly polar and a strong hydrogen bond acceptor, making it an exceptional solvent for this compound.
Analysis of Solubility Trends

The representative data illustrates a clear trend: the solubility of 1-(2,6-dihydroxy-4-methylphenyl)ethanone is highest in polar solvents, particularly those capable of hydrogen bonding (e.g., Methanol, Ethanol, DMSO, Acetone). The two hydroxyl groups and the ketone functionality dominate its interactive profile, requiring solvents that can engage in similar strong dipole-dipole and hydrogen-bonding interactions. Conversely, its solubility is extremely limited in nonpolar solvents like hexane, where the energetic cost of breaking the solute's crystal lattice is not compensated by weak solute-solvent interactions. The limited aqueous solubility is a classic example of a compound with significant organic character, where the hydrophobic surface area counteracts the hydrophilic nature of the polar groups.

Conclusion and Future Directions

This guide establishes a comprehensive protocol for the determination and interpretation of the solubility of 1-(2,6-dihydroxy-4-methylphenyl)ethanone. The equilibrium shake-flask method, coupled with HPLC-UV analysis, provides a reliable and authoritative means of generating high-quality solubility data. The predicted solubility profile, based on fundamental chemical principles, highlights the compound's preference for polar organic solvents.

For drug development professionals, further characterization should include determining the compound's pKa to understand how solubility changes with pH, as well as assessing its thermodynamic solubility in biorelevant media (e.g., FaSSIF, FeSSIF). These additional data points are crucial for predicting in vivo performance and developing viable formulations.

References

  • Test No. 105: Water Solubility. OECD. [URL: https://www.oecd-ilibrary.
  • Test No. 105: Water Solubility - OECD. OECD. [URL: https://www.oecd.
  • OECD 105 - Water Solubility. Situ Biosciences. [URL: https://situbiosciences.
  • How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. PharmaGuru. [URL: https://pharmaguru.
  • OECD 105 - Water Solubility Test at 20°C. Analytice. [URL: https://www.analytice.
  • Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io. [URL: https://www.protocols.io/view/shake-flask-aqueous-solubility-assay-kinetic-solu-rm7vzb842lx1/v1]
  • OECD 105. Phytosafe. [URL: https://www.phytosafe.com/physical-chemistry/oecd-105/]
  • A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences. [URL: https://pharmsci.tbzmed.ac.ir/Article/jps-34015]
  • Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). Enamine. [URL: https://enamine.net/services/adme-t/phys-chem-properties/shake-flask-aqueous-solubility-assay]
  • Solubility Test, HPLC-UV/VIS Method. Pharmacology Discovery Services. [URL: https://www.pharmacologydiscoveryservices.com/discovery-services/in-vitro-services/dmpk/physicochemical-properties/solubility-test-hplc-uv-vis-method/]
  • General Experimental Protocol for Determining Solubility. Benchchem. [URL: https://www.benchchem.com/general-experimental-protocol-for-determining-solubility]
  • Solubility and Dissolution with HPLC or UV-Vis Detection. Improved Pharma. [URL: https://improvedpharma.com/analytical-services/solubility-and-dissolution-with-hplc-or-uv-vis-detection]
  • How to measure solubility for drugs in oils/emulsions?. ResearchGate. [URL: https://www.researchgate.net/post/How_to_measure_solubility_for_drugs_in_oils_emulsions]
  • MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. Regulations.gov. [URL: https://www.regulations.gov/document/EPA-HQ-OPP-2017-0740-0005]
  • Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. Analytical Chemistry - ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/ac025792t]
  • 2',6'-Dihydroxy-4'-methylacetophenone. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/ambeed/ambh97f06858]
  • 2',6'-Dihydroxy-4'-methylacetophenone | 1634-34-0. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/catalog/product/aldrich/s517301?lang=en&region=US]
  • 2',6'-Dihydroxy-4'-methylacetophenone. BLD Pharm. [URL: https://www.bldpharm.com/products/1634-34-0.html]
  • 2',4'-DIHYDROXY-3'-METHYLACETOPHENONE CAS 10139-84-1. ChemicalBook. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB8255959.htm]
  • 1-(2,6-Dihydroxy-4-methylphenyl)ethanone | CAS#:10139-84-1. Chemsrc. [URL: https://www.chemsrc.com/en/cas/10139-84-1_833343.html]
  • PubChem Compound Summary for CID 81338, 2'-Hydroxy-4'-methylacetophenone. National Center for Biotechnology Information. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/81338]
  • 2',6'-Dihydroxy-4'-methylacetophenone. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/product/ambeed/ambh97f06858]
  • 2',6'-Dihydroxy-4'-methylacetophenone | 1634-34-0. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/product/aldrich/s517301]
  • 2',6'-Dihydroxy-4'-methylacetophenone | 1634-34-0. BLD Pharm. [URL: https://www.bldpharm.com/products/1634-34-0.html]
  • 2',4'-DIHYDROXY-3'-METHYLACETOPHENONE. ChemicalBook. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB8255959.htm]

Sources

Stability and degradation profile of 2-Acetyl-5-methylresorcinol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Stability and Degradation Profile of 2-Acetyl-5-methylresorcinol

Authored by: Gemini, Senior Application Scientist

Introduction

2-Acetyl-5-methylresorcinol, with the IUPAC name 1-(2,6-dihydroxy-4-methylphenyl)ethanone, is a substituted phenolic compound of interest in various chemical and pharmaceutical applications. Its structure, featuring a resorcinol moiety with acetyl and methyl substitutions, suggests potential biological activity but also inherent stability challenges. The resorcinol ring is highly activated and susceptible to oxidation, while the acetyl group introduces a chromophore that can be sensitive to light.

For researchers, scientists, and drug development professionals, a thorough understanding of a molecule's stability and degradation profile is not merely an academic exercise; it is a critical component of regulatory compliance and ensures the safety, quality, and efficacy of a final product.[1][2] Stability testing, particularly through forced degradation (or stress testing), provides crucial insights into the intrinsic stability of a substance, potential degradation pathways, and helps in the development of stability-indicating analytical methods as mandated by guidelines like the International Council for Harmonisation (ICH) Q1A(R2).[3][4]

Publicly available stability data specifically for 2-Acetyl-5-methylresorcinol is limited. Therefore, this guide is designed to serve as a comprehensive framework, providing both the theoretical rationale and detailed, field-proven protocols for researchers to systematically investigate its stability and degradation profile. We will proceed from the foundational physicochemical properties to a practical guide on executing forced degradation studies and conclude with a discussion of predicted degradation pathways based on established chemical principles.

Physicochemical Properties and Predicted Intrinsic Stability

Understanding the molecule's structure is fundamental to predicting its stability.

  • Chemical Name: 1-(2,6-dihydroxy-4-methylphenyl)ethanone

  • Molecular Formula: C₉H₁₀O₃

  • Molecular Weight: 166.17 g/mol

  • Appearance: Colourless solid[5]

  • Solubility: Soluble in chloroform[5]

Intrinsic Stability Insights:

The structure of 2-Acetyl-5-methylresorcinol contains two key functional groups that dictate its reactivity and potential instability:

  • The Resorcinol Ring: The two hydroxyl groups on the aromatic ring are powerful activating groups, making the ring electron-rich. This high electron density renders the molecule highly susceptible to oxidative degradation . Phenols can be easily oxidized to form colored quinone-type species, which would represent a significant degradation pathway.[6][7][8]

  • The Acetyl Group (Aromatic Ketone): The acetyl group is a chromophore that can absorb ultraviolet (UV) light. Aromatic ketones are known to be photosensitive and can undergo various photochemical reactions, such as Norrish-type cleavages or photo-reduction, making the molecule susceptible to photolytic degradation .[9][10][11]

Therefore, the primary stability concerns for this molecule are predicted to be oxidation and photodegradation. Hydrolytic and thermal degradation may be less significant but must be investigated systematically.

Forced Degradation Studies: A Practical Framework

Forced degradation studies are essential to identify likely degradation products and to demonstrate the specificity of analytical methods.[1][2] The goal is to achieve a target degradation of approximately 5-20%, as excessive degradation can lead to secondary and tertiary products that may not be relevant under normal storage conditions.

Hydrolytic Degradation

Causality: This study evaluates the molecule's stability in aqueous solutions at different pH values. While the ether and ketone functionalities are generally stable to hydrolysis, the extreme pH conditions can catalyze other degradation reactions or reveal pH-dependent instabilities.

Experimental Protocol:

  • Prepare a stock solution of 2-Acetyl-5-methylresorcinol at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol) and water.

  • For acid hydrolysis , transfer an aliquot of the stock solution into a vial and add an equal volume of 0.1 M hydrochloric acid.

  • For base hydrolysis , transfer an aliquot of the stock solution into a separate vial and add an equal volume of 0.1 M sodium hydroxide.

  • Prepare a neutral hydrolysis control by adding an equal volume of purified water.

  • Cap the vials and place them in a temperature-controlled environment, typically at 60°C, for up to 7 days.[12]

  • Withdraw samples at predetermined time points (e.g., 0, 2, 8, 24, 48 hours, and 7 days).

  • Before analysis, neutralize the acidic and basic samples. For the acidic sample, add an equimolar amount of NaOH; for the basic sample, add an equimolar amount of HCl.

  • Dilute the samples to a suitable concentration with the mobile phase and analyze by a stability-indicating HPLC method.

G cluster_prep Sample Preparation cluster_stress Stress Condition cluster_analysis Analysis stock Prepare 1 mg/mL Stock Solution acid_sample Aliquot + 0.1 M HCl stock->acid_sample base_sample Aliquot + 0.1 M NaOH stock->base_sample neutral_sample Aliquot + Water stock->neutral_sample incubation Incubate at 60°C acid_sample->incubation base_sample->incubation neutral_sample->incubation sampling Sample at 0, 2, 8, 24, 48h, 7d incubation->sampling neutralize Neutralize Acid/Base Samples sampling->neutralize dilute Dilute with Mobile Phase neutralize->dilute hplc HPLC Analysis dilute->hplc

Fig 1. Experimental workflow for hydrolytic degradation study.
Oxidative Degradation

Causality: The resorcinol nucleus is highly susceptible to oxidation. Hydrogen peroxide (H₂O₂) is a common oxidizing agent used in stress testing to mimic oxidative conditions that might be encountered during manufacturing or storage.[6][8]

Experimental Protocol:

  • Prepare a 1 mg/mL stock solution of 2-Acetyl-5-methylresorcinol as described for the hydrolytic study.

  • Transfer an aliquot of the stock solution into a vial.

  • Add an appropriate volume of 3% hydrogen peroxide solution. The final concentration of H₂O₂ may need to be optimized to achieve the target degradation.

  • Cap the vial and keep it at room temperature, protected from light, for up to 48 hours.

  • Withdraw samples at predetermined time points (e.g., 0, 2, 8, 24, 48 hours).

  • Dilute the samples to a suitable concentration with the mobile phase and analyze immediately by a stability-indicating HPLC method.

G cluster_prep Sample Preparation cluster_stress Stress Condition cluster_analysis Analysis stock Prepare 1 mg/mL Stock Solution sample Aliquot + 3% H₂O₂ stock->sample incubation Store at Room Temp (Protected from Light) sample->incubation sampling Sample at 0, 2, 8, 24, 48h incubation->sampling dilute Dilute with Mobile Phase sampling->dilute hplc Immediate HPLC Analysis dilute->hplc G cluster_prep Sample Preparation cluster_stress Stress Condition (ICH Q1B) cluster_analysis Analysis solid_exposed Solid Sample chamber Photostability Chamber (≥1.2M lux-h, ≥200 W-h/m²) solid_exposed->chamber solution_exposed Solution Sample (1 mg/mL) solution_exposed->chamber solid_dark Solid Dark Control (Foiled) solid_dark->chamber solution_dark Solution Dark Control (Foiled) solution_dark->chamber prep_solid Dissolve Solid Samples chamber->prep_solid hplc HPLC Analysis chamber->hplc prep_solid->hplc

Fig 3. Experimental workflow for photolytic degradation study.
Thermal Degradation

Causality: High temperatures accelerate chemical reactions. This study helps to determine the intrinsic thermal stability of the molecule and is important for defining appropriate manufacturing and storage temperatures. Phenolic compounds can degrade at elevated temperatures. [13][14][15] Experimental Protocol:

  • Solid State: Place a known amount of the solid drug substance in a vial and store it in an oven at an elevated temperature (e.g., 80°C) for up to 7 days.

  • Solution State: Prepare a 1 mg/mL solution of the drug substance and store it in a sealed vial in an oven at 60°C for up to 7 days.

  • Prepare control samples stored at a lower temperature (e.g., 5°C) for both solid and solution states.

  • Withdraw samples at predetermined time points.

  • For solid-state samples, dissolve them in a suitable solvent to a known concentration before analysis.

  • Analyze all samples by a stability-indicating HPLC method.

G cluster_prep Sample Preparation cluster_stress Stress Condition cluster_analysis Analysis solid_sample Solid Sample oven_solid Oven at 80°C solid_sample->oven_solid solution_sample Solution Sample (1 mg/mL) oven_solution Oven at 60°C solution_sample->oven_solution sampling Sample at various time points oven_solid->sampling oven_solution->sampling prep_solid Dissolve Solid Samples sampling->prep_solid for solid hplc HPLC Analysis sampling->hplc for solution prep_solid->hplc

Fig 4. Experimental workflow for thermal degradation study.

Analytical Methodology for Stability Assessment

A validated, stability-indicating analytical method is the cornerstone of any degradation study. It must be able to separate the active compound from its degradation products and any other potential impurities.

High-Performance Liquid Chromatography (HPLC)

Causality: HPLC is the preferred technique due to its high resolution, sensitivity, and applicability to a wide range of compounds. [1]A reversed-phase method is typically suitable for moderately polar compounds like 2-Acetyl-5-methylresorcinol.

Starting Protocol for HPLC Method Development:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size. [16]* Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., 0.1% phosphoric acid in water, pH ~2.5) and an organic solvent (e.g., acetonitrile or methanol). [16][17]* Flow Rate: 1.0 mL/min. [18]* Detection: UV detector set at a wavelength where the parent compound and potential degradants absorb, for instance, 280 nm. [16]A photodiode array (PDA) detector is highly recommended to assess peak purity.

  • Column Temperature: 25-30°C.

  • Injection Volume: 10-20 µL.

Method Validation: The method must be validated according to ICH Q2(R1) guidelines, with a specific focus on specificity . This is confirmed by analyzing the stressed samples. The method is considered stability-indicating if all degradation product peaks are adequately resolved from the parent peak and from each other. Peak purity analysis using a PDA detector is essential to confirm that the parent peak is spectrally pure in the presence of its degradants.

Proposed Degradation Pathways

Disclaimer: The following pathways are predictive and based on the chemical structure of 2-Acetyl-5-methylresorcinol and established degradation mechanisms for phenolic ketones. Empirical data from the studies outlined above are required for confirmation.

The primary sites of degradation are the electron-rich resorcinol ring and the photosensitive acetyl group.

Oxidative Pathway: The resorcinol ring is highly prone to oxidation, likely forming an intermediate radical that can be further oxidized to a quinone-like structure. This is often accompanied by the formation of colored products.

Photolytic Pathway: Under UV irradiation, the acetyl group can undergo Norrish Type I or Type II cleavage, although intramolecular hydrogen abstraction is more common in ortho-substituted acetophenones. [19]This can lead to the formation of radical species and subsequent rearrangement or cleavage products. The aromatic ring itself can also participate in photochemical reactions.

Fig 5. Predicted major degradation pathways for 2-Acetyl-5-methylresorcinol.

Data Presentation and Interpretation

Quantitative data from the forced degradation studies should be summarized to provide a clear overview of the molecule's stability profile.

Table 1: Summary of Recommended Stress Conditions for Forced Degradation Studies

Stress Condition Reagent/Parameter Typical Duration Temperature Expected Outcome
Acid Hydrolysis 0.1 M HCl Up to 7 days 60°C Degradation if susceptible to acid catalysis
Base Hydrolysis 0.1 M NaOH Up to 7 days 60°C Degradation if susceptible to base catalysis
Oxidation 3% H₂O₂ Up to 48 hours Room Temp High potential for degradation
Photolysis ICH Q1B Light Source Per ICH Q1B Chamber Temp High potential for degradation
Thermal (Solid) Dry Heat Up to 7 days 80°C Assess solid-state thermal stability

| Thermal (Solution) | Dry Heat | Up to 7 days | 60°C | Assess solution thermal stability |

Mass Balance: A critical aspect of interpretation is the mass balance. The sum of the assay value of the parent compound and the levels of all degradation products should ideally be close to 100% of the initial value. A significant deviation may indicate that some degradants are not being detected (e.g., they are volatile or do not have a chromophore) or have a different response factor in the detector.

Conclusion

References

  • Acetophenone and Benzophenone Derivatives as Catalysts in Photodegradation of PE and PP Films. (n.d.). Scientific.Net. Retrieved January 9, 2026, from https://www.scientific.net/AMR.93-94.484
  • Thermal degradation of standard polyphenols; gallic acid. (n.d.). ResearchGate. Retrieved January 9, 2026, from https://www.researchgate.
  • Oxidative Degradation of Phenol using in situ Generated Hydrogen Peroxide Combined with Fenton's Process. (n.d.). -ORCA - Cardiff University. Retrieved January 9, 2026, from https://orca.cardiff.ac.uk/id/eprint/115456/
  • Q1A(R2) Guideline. (n.d.). ICH. Retrieved January 9, 2026, from https://database.ich.org/sites/default/files/Q1A%28R2%29%20Guideline.pdf
  • Sepúlveda, C. T., & Zapata, J. E. (2021). Kinetics of the thermal degradation of phenolic compounds from achiote leaves (Bixa orellana L.) and its effect on the antioxidant activity. Food Science and Technology, 41(suppl 2), 653–659. https://doi.org/10.1590/fst.32220
  • ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. (2003, August 1). European Medicines Agency (EMA). Retrieved January 9, 2026, from https://www.ema.europa.eu/en/ich-q1a-r2-stability-testing-new-drug-substances-drug-products-scientific-guideline
  • Q1A (R2) A deep dive in Stability Studies. (2025, April 3). YouTube. Retrieved January 9, 2026, from https://www.youtube.
  • Q1A(R2): STABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. (n.d.). PPTX. Retrieved January 9, 2026, from https://www.slideshare.net/slideshow/q1ar2-stability-testing-of-new-drug-substances-and-products/265335985
  • Q 1 A (R2) Stability Testing of new Drug Substances and Products. (n.d.). EMA. Retrieved January 9, 2026, from https://www.ema.europa.eu/en/documents/scientific-guideline/ich-q-1-r2-stability-testing-new-drug-substances-and-products-step-5_en.pdf
  • Glevitzky, M., et al. (2018). Time-Dependent Degradation of Polyphenols from Thermally-Processed Berries and Their In Vitro Antiproliferative Effects against Melanoma. NIH. https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6213753/
  • 3PC-011 Hplc method development and validation to determinate resorcinol for quality control in pharmaceutical formulations. (n.d.). NIH. Retrieved January 9, 2026, from https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5484837/
  • Oxidative Degradation of Phenol using in situ Generated Hydrogen Peroxide Combined with Fenton's Process: Supported palladium-iron catalysts for the removal of model contaminants from wastewater. (2018, October). ResearchGate. Retrieved January 9, 2026, from https://www.researchgate.
  • Catalytic oxidation of phenol waste waters by hydrogen peroxide with the help of step-type regulation by redox-potential. (n.d.). Retrieved January 9, 2026, from https://www.scopus.com/record/display.uri?eid=2-s2.0-85018449102&origin=resultslist
  • Thermal Degradation of Bioactive Compounds during Drying Process of Horticultural and Agronomic Products: A Comprehensive Overview. (n.d.). MDPI. Retrieved January 9, 2026, from https://www.mdpi.com/2311-7524/8/10/515
  • Oxidation of Phenol by Hydrogen Peroxide Catalyzed by Metal-Containing Poly(amidoxime) Grafted Starch. (n.d.). PMC - PubMed Central. Retrieved January 9, 2026, from https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6270275/
  • Effect of Temperatures on Polyphenols during Extraction. (n.d.). Encyclopedia.pub. Retrieved January 9, 2026, from https://encyclopedia.pub/entry/31206
  • Study of Degradation of Phenol in Waste Water Sample via Advanced Oxidation Technology. (n.d.). Atlantis Press. Retrieved January 9, 2026, from https://www.atlantis-press.com/proceedings/amee-16/25863212
  • (PDF) Visible light photocatalytic degradation of acetophenone using H2O2 sensitised BiVO4.... (2017, November 17). ResearchGate. Retrieved January 9, 2026, from https://www.researchgate.net/publication/321096001_Visible_light_photocatalytic_degradation_of_acetophenone_using_H2O2_sensitised_BiVO4_Int_J_Curr_Res_Chem_Pharm_Sci_3_2_2016_10-15_AM_Umabala_P_Suresh_and_AV_Prasada_Rao
  • Oxidation of Phenols by Triplet Aromatic Ketones in Aqueous Solution. (n.d.). ACS Publications. Retrieved January 9, 2026, from https://pubs.acs.org/doi/10.1021/jp003557j
  • HPLC Method for Separation of a Mixture of Resorcinol.... (n.d.). SIELC Technologies. Retrieved January 9, 2026, from https://sielc.com/hplc-method-for-separation-of-a-mixture-of-resorcinol-n-n-bis-2-hydroxy-p-phenylenediamine-p-phenylenediamine-and-1-naphthol-on-primesep-100-column.html
  • Unravelling the Keto–Enol Tautomer Dependent Photochemistry and Degradation Pathways of the Protonated UVA Filter Avobenzone. (2020, March 25). ACS Publications. Retrieved January 9, 2026, from https://pubs.acs.org/doi/10.1021/acs.jpca.0c01166
  • HYDROLYSIS REACTIONS. (2018, February 19). Retrieved January 9, 2026, from https://websitem.gazi.edu.tr/site/celik/files/documents/HYDROLYSIS%20REACTIONS.pdf
  • Development of HPLC method for phenylethyl resorcinol content determination in whitening cream preparation. (2025, June 27). DergiPark. Retrieved January 9, 2026, from https://dergipark.org.tr/en/pub/jrp/issue/55365/687705
  • Separation of Resorcinol on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. Retrieved January 9, 2026, from https://sielc.com/separation-of-resorcinol-on-newcrom-r1-hplc-column/
  • Forced Degradation Studies. (2016, December 14). MedCrave online. Retrieved January 9, 2026, from https://medcraveonline.
  • Analytical method development, validation and forced degradation studies for rutin, quercetin, curcumin and piperine by RP-UFLC method. (2021, April 5). ResearchGate. Retrieved January 9, 2026, from https://www.researchgate.net/publication/350672774_Analytical_method_development_validation_and_forced_degradation_studies_for_rutin_quercetin_curcumin_and_piperine_by_RP-UFLC_method
  • Development of HPLC method for phenylethyl resorcinol content determination in whitening cream preparation. (2020, September 11). Semantic Scholar. Retrieved January 9, 2026, from https://www.semanticscholar.org/paper/Development-of-HPLC-method-for-phenylethyl-content-Nugrahani-Ibrahim/9f6645398a8344607a9776d6c8b9829b46f5b35a
  • Show the ketones that would result from hydrolysis and decarboxylation of the following β-keto esters. (2024, June 25). Pearson. Retrieved January 9, 2026, from https://www.pearson.com/en-us/bartleby-plus/solutions/show-the-ketones-that-would-result-from-hydrolysis-and-decarboxylation-of-the-following-keto-esters-ch-022-p-34e-4e4142f3-3d08-410a-b33c-3932e67a0a55
  • Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline. Retrieved January 9, 2026, from https://www.pharmaguideline.com/2014/05/forced-degradation-study-in-pharmaceutical-stability.html
  • New Resorcinol Derivatives: Preparation, Characterization and Theoretical Investigation. (n.d.). Retrieved January 9, 2026, from https://www.researchgate.
  • Synthesis of 2-methylresorcinol. (n.d.). PrepChem.com. Retrieved January 9, 2026, from https://www.prepchem.com/synthesis-of-2-methylresorcinol
  • EP0331422A2 - Method of preparing 2-acylresorcinols. (n.d.). Google Patents. Retrieved January 9, 2026, from https://patents.google.
  • Photophysics of acetophenone interacting with DNA: why the road to photosensitization is open. (n.d.). PubMed. Retrieved January 9, 2026, from https://pubmed.ncbi.nlm.nih.gov/24552467/
  • Photoenolization of ortho-methyl-substituted acetophenones: solvent effects on the triplet state reactivity. (n.d.). Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases (RSC Publishing). Retrieved January 9, 2026, from https://pubs.rsc.org/en/content/articlelanding/1986/f1/f19868201271
  • HOW TO APPROACH A FORCED DEGRADATION STUDY. (n.d.). SGS. Retrieved January 9, 2026, from https://www.sgs.
  • 2,5-Dialkylresorcinol Biosynthesis in Pseudomonas aurantiaca: Novel Head-to-Head Condensation of Two Fatty Acid-Derived Precursors. (n.d.). PubMed Central. Retrieved January 9, 2026, from https://www.ncbi.nlm.nih.gov/pmc/articles/PMC134419/
  • STUDIES IN THE FRIEDEL-CRAFTS REACTION. - Part IV.... (n.d.). Retrieved January 9, 2026, from https://core.ac.uk/download/pdf/206803704.pdf
  • Degradation of total phenolic compounds as a function of time and.... (n.d.). ResearchGate. Retrieved January 9, 2026, from https://www.researchgate.
  • An Introduction To Forced Degradation Studies For Drug Substance & Drug Product. (2020, January 9). Pharmaceutical Online. Retrieved January 9, 2026, from https://www.pharmaceuticalonline.com/doc/an-introduction-to-forced-degradation-studies-for-drug-substance-drug-product-0001
  • Resorcinol, 2-acetyl-. (n.d.). NIST WebBook. Retrieved January 9, 2026, from https://webbook.nist.gov/cgi/cbook.cgi?ID=C699832
  • (a) Major biodegradation pathway of phenol. (b) Keto‐enol tautomeric.... (n.d.). ResearchGate. Retrieved January 9, 2026, from https://www.researchgate.net/figure/a-Major-biodegradation-pathway-of-phenol-b-Keto-enol-tautomeric-structure-of_fig1_332029561
  • 2-Acetyl-5-methyl-resorcine. (n.d.). SQUARIX.
  • Hydrolysis of imines to give ketones (or aldehydes). (n.d.). Master Organic Chemistry. Retrieved January 9, 2026, from https://www.masterorganicchemistry.com/reaction-guide/hydrolysis-of-imines-to-give-ketones-or-aldehydes/
  • NCERT Solutions for Class 12 Chemistry Chapter 12 Aldehydes, Ketones and Carboxylic Acids. (n.d.). BYJU'S. Retrieved January 9, 2026, from https://byjus.com/ncert-solutions-class-12-chemistry/chapter-12-aldehydes-ketones-and-carboxylic-acids/
  • Ketone-phenol reactions and the promotion of aromatizations by food phenolics. (2023, March 15). PubMed. Retrieved January 9, 2026, from https://pubmed.ncbi.nlm.nih.gov/36252373/
  • Acetal Hydrolysis Mechanism. (n.d.). Chemistry Steps. Retrieved January 9, 2026, from https://www.chemistrysteps.com/acetal-hydrolysis-mechanism/
  • Selective photodegradation of ketone-based polymers. (2025, June 13). ChemRxiv. Retrieved January 9, 2026, from https://chemrxiv.org/engage/chemrxiv/article-details/666a98295325b35ca9d5193d
  • Chemical Properties of 2-Acetyl-5-methylfuran (CAS 1193-79-9). (n.d.). Cheméo. Retrieved January 9, 2026, from https://www.chemeo.com/cid/70-221-5/2-Acetyl-5-methylfuran

Sources

Orcacetophenone: A Technical Guide to its Chemistry, Biosynthesis, and Pharmacological Potential

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Orcacetophenone (2',4'-dihydroxy-6'-methylacetophenone) is a naturally occurring phenolic ketone that has garnered increasing interest within the scientific community. This technical guide provides a comprehensive overview of orcacetophenone, delving into its chemical properties, natural distribution, and biosynthetic origins. We further explore its diverse pharmacological activities, including antioxidant, anti-inflammatory, antimicrobial, and cytotoxic effects, and elucidate the underlying mechanisms of action. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals by furnishing detailed experimental protocols for its isolation, synthesis, and analysis, thereby facilitating further investigation into its therapeutic potential.

Introduction to Orcacetophenone

Orcacetophenone, a simple substituted acetophenone, belongs to the larger class of phenolic compounds, which are secondary metabolites widely distributed in nature. Its chemical structure, characterized by a dihydroxylated and methylated acetophenone backbone, underpins its diverse biological activities. While not as extensively studied as some other phenolic compounds, emerging research highlights its potential as a lead compound for the development of novel therapeutic agents. This guide aims to consolidate the current knowledge on orcacetophenone and provide a technical framework for its scientific exploration.

Physicochemical Properties and Structural Characterization

A thorough understanding of the physicochemical properties of orcacetophenone is fundamental for its study. These properties influence its solubility, stability, and bioavailability, which are critical parameters in both in vitro and in vivo investigations.

Table 1: Physicochemical Properties of Orcacetophenone

PropertyValueSource
IUPAC Name 1-(2,4-dihydroxy-6-methylphenyl)ethan-1-oneN/A
Synonyms 2',4'-Dihydroxy-6'-methylacetophenone, Orcinol monomethyl ether acetateN/A
Molecular Formula C₉H₁₀O₃N/A
Molecular Weight 166.17 g/mol N/A
Appearance Pale yellow liquid or solid[1]
Melting Point Not definitively reported for the pure compoundN/A
Solubility Soluble in methanol, ethanol, and other organic solvents. Limited solubility in water.N/A
Spectroscopic Analysis

2.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The proton NMR spectrum of orcacetophenone is expected to show distinct signals corresponding to the aromatic protons, the methyl group protons, the acetyl group protons, and the hydroxyl protons. For the closely related 2'-Hydroxy-4'-methylacetophenone, characteristic shifts include a singlet for the acetyl methyl protons around δ 2.55 ppm, a singlet for the aromatic methyl protons around δ 2.31 ppm, and aromatic proton signals in the range of δ 6.6-7.6 ppm. The hydroxyl proton signal is typically a broad singlet at a higher chemical shift (e.g., ~δ 12.28 ppm for a hydrogen-bonded hydroxyl group).[1]

  • ¹³C NMR: The carbon NMR spectrum will reveal signals for the carbonyl carbon (typically > δ 200 ppm), the aromatic carbons (in the δ 110-165 ppm range), and the methyl carbons (typically < δ 30 ppm). For 2'-Hydroxy-4'-methylacetophenone, the carbonyl carbon appears around δ 203.8 ppm, while the aromatic carbons show a range of shifts reflecting their substitution pattern.[1]

2.1.2. Infrared (IR) Spectroscopy

The IR spectrum of orcacetophenone is characterized by absorption bands indicative of its functional groups. Key expected absorptions include:

  • A broad O-H stretching band for the hydroxyl groups in the region of 3200-3600 cm⁻¹.

  • A strong C=O stretching band for the ketone group, typically around 1650-1700 cm⁻¹.

  • C-H stretching bands for the aromatic and methyl groups around 2850-3100 cm⁻¹.

  • C=C stretching bands for the aromatic ring in the 1450-1600 cm⁻¹ region.

  • A C-O stretching band for the phenolic hydroxyl groups around 1200-1300 cm⁻¹.[3]

2.1.3. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of orcacetophenone. Under electron ionization (EI), the molecular ion peak (M⁺) would be observed at an m/z corresponding to its molecular weight (166.17). Fragmentation would likely involve the loss of the acetyl group (CH₃CO) and other characteristic cleavages of the aromatic ring.[4]

Natural Occurrence and Biosynthesis

Acetophenones are found in a variety of plant families and also in fungi.[5][6] While the natural sources of orcacetophenone are not as extensively documented as other phenolics, it has been identified as an exocrine compound in several neotropical ant species of the genus Hypoclinea.[7] It is also plausible that orcacetophenone or its glycosides are present in various plant species, particularly in lichens and fungi, which are known to produce a wide array of phenolic compounds.[8][9][10][11]

Biosynthetic Pathway

The biosynthesis of acetophenones in plants and fungi generally follows the polyketide pathway or the shikimate pathway.

3.1.1. Fungal Polyketide Pathway

In many fungi, the biosynthesis of simple phenolics like orcinol and its derivatives, which are precursors to orcacetophenone, proceeds via the polyketide pathway. This pathway involves the sequential condensation of acetyl-CoA and malonyl-CoA units by a polyketide synthase (PKS) enzyme to form a poly-β-keto chain. This chain then undergoes cyclization and aromatization to yield the core phenolic structure. Subsequent modifications, such as methylation and acylation, would lead to the formation of orcacetophenone.

Biosynthesis acetyl_coa Acetyl-CoA pks Polyketide Synthase (PKS) acetyl_coa->pks malonyl_coa Malonyl-CoA malonyl_coa->pks polyketide_chain Poly-β-keto chain pks->polyketide_chain cyclization Cyclization & Aromatization polyketide_chain->cyclization orsellinic_acid Orsellinic Acid cyclization->orsellinic_acid decarboxylation Decarboxylation orsellinic_acid->decarboxylation orcinol Orcinol decarboxylation->orcinol methylation Methylation orcinol->methylation methyl_orcinol Methylated Orcinol methylation->methyl_orcinol acylation Acylation methyl_orcinol->acylation orcacetophenone Orcacetophenone acylation->orcacetophenone

Caption: Proposed fungal biosynthetic pathway of orcacetophenone via the polyketide pathway.

Methodologies for Isolation and Synthesis

Isolation from Natural Sources

The isolation of orcacetophenone from natural sources typically involves solvent extraction followed by chromatographic purification.

Protocol 1: General Procedure for Isolation of Phenolic Compounds

  • Extraction: The dried and powdered source material (e.g., plant material, fungal biomass) is extracted with a suitable organic solvent, such as methanol, ethanol, or ethyl acetate, using techniques like maceration, Soxhlet extraction, or ultrasound-assisted extraction.

  • Solvent Partitioning: The crude extract is then subjected to liquid-liquid partitioning to separate compounds based on their polarity. A common scheme involves partitioning between a non-polar solvent (e.g., hexane) and a polar solvent (e.g., methanol/water).

  • Chromatographic Purification: The fraction containing orcacetophenone is further purified using a combination of chromatographic techniques, such as:

    • Column Chromatography: Using silica gel or Sephadex LH-20 as the stationary phase with a gradient of solvents (e.g., hexane-ethyl acetate or chloroform-methanol).

    • High-Performance Liquid Chromatography (HPLC): A reverse-phase C18 column is commonly used with a mobile phase consisting of a mixture of acetonitrile and water, often with a small amount of acid (e.g., formic acid or phosphoric acid) to improve peak shape.[5]

Chemical Synthesis

Chemical synthesis provides a reliable method for obtaining pure orcacetophenone for research purposes. A common synthetic route is the Friedel-Crafts acylation of a substituted phenol.

Protocol 2: Synthesis of 2,4-dihydroxy-6-methylacetophenone (Orcacetophenone)

This protocol is adapted from general methods for the synthesis of hydroxyacetophenones.

  • Starting Material: 3,5-dihydroxytoluene (orcinol).

  • Acylating Agent: Acetic anhydride or acetyl chloride.

  • Catalyst: A Lewis acid such as aluminum chloride (AlCl₃) or boron trifluoride (BF₃).

  • Reaction: The Friedel-Crafts acylation is typically carried out in a suitable solvent (e.g., nitrobenzene or carbon disulfide) at a controlled temperature. The orcinol is reacted with the acylating agent in the presence of the Lewis acid catalyst.

  • Work-up and Purification: The reaction mixture is quenched with acid and ice, followed by extraction with an organic solvent. The product is then purified by column chromatography or recrystallization.[12]

Pharmacological Activities and Mechanism of Action

Hydroxyacetophenone derivatives have been reported to possess a range of pharmacological activities, suggesting that orcacetophenone may also exhibit significant therapeutic potential.

Antioxidant Activity

Phenolic compounds are well-known for their antioxidant properties, which are primarily attributed to their ability to scavenge free radicals. The hydroxyl groups on the aromatic ring of orcacetophenone can donate a hydrogen atom to free radicals, thereby neutralizing them and terminating radical chain reactions.

Protocol 3: DPPH Radical Scavenging Assay

The antioxidant activity of orcacetophenone can be evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay.[13][14]

  • Preparation of DPPH solution: A stock solution of DPPH in methanol is prepared.

  • Reaction: Different concentrations of orcacetophenone are added to the DPPH solution.

  • Measurement: The decrease in absorbance at 517 nm is measured spectrophotometrically after a specific incubation time.

  • Calculation: The percentage of radical scavenging activity is calculated, and the IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined.

Anti-inflammatory Activity

Inflammation is a complex biological response, and chronic inflammation is implicated in numerous diseases. Some hydroxyacetophenones have demonstrated anti-inflammatory effects.[15][16][17] The proposed mechanisms include the inhibition of pro-inflammatory enzymes and cytokines. For instance, p-hydroxyacetophenone has been shown to suppress the production of nuclear factor-kappa B (NF-κB), cyclooxygenase-2 (COX-2), and nitric oxide (NO).[15] It is plausible that orcacetophenone exerts similar anti-inflammatory effects.

AntiInflammatory cluster_stimulus Inflammatory Stimulus cluster_cell Cell stimulus e.g., LPS, UVB nfkb_pathway NF-κB Pathway stimulus->nfkb_pathway cox2 COX-2 nfkb_pathway->cox2 inos iNOS nfkb_pathway->inos cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) nfkb_pathway->cytokines prostaglandins Prostaglandins cox2->prostaglandins no Nitric Oxide inos->no inflammation Inflammation cytokines->inflammation prostaglandins->inflammation no->inflammation orcacetophenone Orcacetophenone orcacetophenone->nfkb_pathway Inhibition

Caption: Potential anti-inflammatory mechanism of orcacetophenone via inhibition of the NF-κB pathway.

Antimicrobial Activity

Various hydroxyacetophenone derivatives have shown activity against a range of bacteria and fungi.[7] The antimicrobial action of phenolic compounds is often attributed to their ability to disrupt microbial cell membranes, inhibit essential enzymes, or interfere with nucleic acid synthesis. The presence of hydroxyl and methyl groups on the aromatic ring of orcacetophenone may contribute to its antimicrobial properties.

Cytotoxic Activity

Preliminary studies on related phenolic compounds and chalcones derived from hydroxyacetophenones suggest potential cytotoxic activity against cancer cell lines.[18][19][20][21] The mechanisms of cytotoxicity can be diverse, including the induction of apoptosis, cell cycle arrest, and inhibition of tumor growth. Further investigation is warranted to evaluate the cytotoxic potential of orcacetophenone against various cancer cell lines.

Analytical Methodologies

Accurate and reliable analytical methods are essential for the quantification of orcacetophenone in various matrices, including natural product extracts and biological samples.

Protocol 4: High-Performance Liquid Chromatography (HPLC) for Quantification

  • Instrumentation: An HPLC system equipped with a UV detector and a C18 reverse-phase column.[22]

  • Mobile Phase: A gradient or isocratic mobile phase consisting of acetonitrile and water (acidified with formic or phosphoric acid).

  • Detection: UV detection at the wavelength of maximum absorbance for orcacetophenone.

  • Quantification: A calibration curve is constructed using standard solutions of known concentrations of pure orcacetophenone. The concentration in unknown samples is determined by comparing their peak areas to the calibration curve.

Future Perspectives and Conclusion

Orcacetophenone is a natural product with a promising, yet largely unexplored, pharmacological profile. This technical guide has synthesized the available information on its chemistry, natural occurrence, biosynthesis, and potential biological activities. The provided protocols offer a foundation for researchers to further investigate this intriguing molecule. Future research should focus on:

  • Comprehensive Screening: Identifying a broader range of natural sources of orcacetophenone.

  • Elucidation of Biosynthesis: Detailed characterization of the biosynthetic pathway in various organisms.

  • In-depth Pharmacological Studies: Rigorous evaluation of its antioxidant, anti-inflammatory, antimicrobial, and anticancer activities using a variety of in vitro and in vivo models.

  • Mechanism of Action Studies: Unraveling the precise molecular targets and signaling pathways modulated by orcacetophenone.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating derivatives of orcacetophenone to optimize its biological activity and pharmacokinetic properties.

References

  • A Facile Synthesis of 2-Hydroxy-6-Methylacetophenone: Synthetic Communic
  • Synthesis of 2,4-dihydroxyacetophenone derivatives as potent PDE-1 and -3 inhibitors: in vitro and in silico insights. (URL: not available)
  • Separation of 4-Hydroxyacetophenone on Newcrom R1 HPLC column | SIELC Technologies. (URL: [Link])
  • NMR spectroscopic data of the isolated compounds.
  • 2,6-dihydroxyacetophenone - Organic Syntheses Procedure. (URL: [Link])
  • CN103980102A - Synthesis of 2,4-dihydroxy-5-methyl acetophenone and derivative thereof - Google P
  • Useful Spectroscopic D
  • Rhodiola species: A comprehensive review of traditional use, phytochemistry, pharmacology, toxicity, and clinical study - ResearchG
  • Gloriosa superba extraction and yield correlation.
  • NMR spectrum of acetophenone - YouTube. (URL: [Link])
  • DPPH Radical Scavenging Assay - MDPI. (URL: [Link])
  • Rhodiola plants: Chemistry and biological activity - PMC - PubMed Central. (URL: [Link])
  • A Comprehensive Review on Chemical Structures and Bioactivities of Ostropomycetidae Lichens - MDPI. (URL: [Link])
  • Mycotoxins-their biosynthesis in fungi: Ochratoxins-metabolites of combined p
  • Spectrophotometric Methods for Measurement of Antioxidant Activity in Food and Pharmaceuticals - MDPI. (URL: [Link])
  • Recent developments in the engineered biosynthesis of fungal meroterpenoids - PMC - NIH. (URL: [Link])
  • p-Hydroxyacetophenone suppresses nuclear factor-κB-related inflammation in nociceptive and inflammatory animal models - PubMed. (URL: [Link])
  • Cytotoxicity of compounds on different cell lines.
  • Critical review on medicinally potent plant species: Gloriosa superba - PubMed. (URL: [Link])
  • Analytical Methods - RSC Publishing. (URL: [Link])
  • Antioxidant evaluations by DPPH and ORAC methods - ResearchG
  • Lichens in Pharmacological Action: What Happened in the Last Decade? - PMC. (URL: [Link])
  • The results obtained for antioxidant capacity assays (ORAC, DPPH, and...
  • Colchicine: Isolation, LC–MS QTof Screening, and Anticancer Activity Study of Gloriosa superba Seeds - PMC - NIH. (URL: [Link])
  • Cytotoxic Effects on Breast Cancer Cell Lines of Chalcones Derived from a Natural Precursor and Their Molecular Docking Analysis - PMC - PubMed Central. (URL: [Link])
  • Carotenoids and Their Biosynthesis in Fungi - PMC - PubMed Central. (URL: [Link])
  • Characterization of Rhodiola heterodonta (Crassulaceae): Phytocomposition, Antioxidant and Antihyperglycemic Activities - PMC - PubMed Central. (URL: [Link])
  • Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa - NIH. (URL: [Link])
  • Anti-inflammatory activity of 2,4, 6-trihydroxy-alpha-p-methoxyphenyl-acetophenone (compound D-58) - PubMed. (URL: [Link])
  • Biosynthetic gene cluster for A cichorine and B orsellinic acid. The...
  • Complete biosynthetic pathways of ascofuranone and ascochlorin in Acremonium egyptiacum - PMC - NIH. (URL: [Link])
  • WO2013020368A1 - Rhodiola rosea extracts and isolated compounds and uses thereof for treating neurodegenerative diseases - Google P
  • Cytotoxic Activities of Certain Medicinal Plants on Different Cancer Cell Lines - PMC. (URL: [Link])
  • Quantification of colchicine in different parts of Gloriosa superba L - International Journal of Chemical Studies. (URL: [Link])
  • Gloriosa Superba Seeds Extract - SA Herbal Bioactives. (URL: [Link])
  • Potential Antidepressant Effects of Scutellaria baicalensis, Hericium erinaceus and Rhodiola rosea - MDPI. (URL: [Link])
  • Anti-inflammatory activity of acetophenones from Ophryosporus axilliflorus - PubMed. (URL: [Link])
  • Lichen-Derived Compounds and Extracts as Biologically Active Substances with Anticancer and Neuroprotective Properties - PMC - PubMed Central. (URL: [Link])
  • Lichen-Derived Actinomycetota: Novel Taxa and Bioactive Metabolites - PMC. (URL: [Link])
  • Cell Culture-Based Assessment of Toxicity and Therapeutics of Phytochemical Antioxidants - Semantic Scholar. (URL: [Link])
  • Exploring the anti-inflammatory activities, mechanism of action and prospective drug delivery systems of tocotrienol to target neurodegenerative diseases - PubMed Central. (URL: [Link])
  • Lichen-Derived Actinomycetota: Novel Taxa and Bioactive Metabolites - PubMed. (URL: [Link])
  • cell line cytotoxicity: Topics by Science.gov. (URL: [Link])
  • Anti-Inflammatory Activity of 3, 5-Diprenyl-4-hydroxyacetophenone Isolated from Ageratina pazcuarensis - PubMed Central. (URL: [Link])

Sources

A Technical Guide to Quantum Chemical-Calculations for 3,5-Dihydroxy-4-acetyltoluene

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of the application of quantum chemical calculations to elucidate the electronic and structural properties of 3,5-Dihydroxy-4-acetyltoluene. As a molecule of interest in medicinal chemistry and materials science, a deep understanding of its quantum mechanical characteristics is paramount for predicting its reactivity, stability, and potential interactions. This document outlines the theoretical framework, computational methodologies, and interpretation of results, serving as a self-validating protocol for researchers in the field. We will delve into Density Functional Theory (DFT) as the primary computational method, exploring geometry optimization, vibrational frequency analysis, frontier molecular orbitals (HOMO-LUMO), and molecular electrostatic potential (MEP) mapping. The causality behind each methodological choice is explained to ensure both reproducibility and a fundamental understanding of the underlying principles.

Introduction: The Significance of this compound

This compound, also known as p-Orcacetophenone, is a phenolic compound with a molecular formula of C9H10O3.[1][2] Its structure, characterized by a toluene backbone with hydroxyl and acetyl functional groups, suggests a rich electronic landscape and potential for diverse chemical interactions. Such compounds are often investigated for their antioxidant properties and as versatile building blocks in the synthesis of pharmaceuticals and agrochemicals.[3][4] Understanding the molecule's fundamental electronic structure, preferred conformation, and reactive sites is crucial for its application in drug design and materials science.

Quantum chemical calculations offer a powerful in silico approach to probe these properties at the atomic level.[5][6] By solving the Schrödinger equation for the molecule, we can obtain a wealth of information that complements and guides experimental studies. This guide will focus on the practical application of these methods to this compound.

Theoretical Framework and Computational Methodology

The cornerstone of modern quantum chemical calculations for organic molecules is Density Functional Theory (DFT).[7][8] DFT is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems.[7] It has become a popular and versatile method in computational chemistry due to its favorable balance of accuracy and computational cost.[7]

Choice of Software: The Gaussian Suite

For the calculations outlined in this guide, the Gaussian suite of programs is recommended.[9][10][11] Gaussian is a general-purpose computational chemistry software package that can predict the energies, molecular structures, and vibrational frequencies of molecular systems.[10] Its wide range of functionalities and extensive documentation make it a standard tool in the field.[9][12][13]

The DFT Protocol: A Step-by-Step Approach

A robust and reliable computational protocol is essential for obtaining meaningful results. The following workflow is designed to provide a comprehensive analysis of this compound.

computational_workflow cluster_input Input Preparation cluster_calc Quantum Chemical Calculations (Gaussian) cluster_output Results & Interpretation mol_build Molecule Building & Initial Geometry geom_opt Geometry Optimization (B3LYP/6-311++G(d,p)) mol_build->geom_opt Initial Coordinates freq_anal Frequency Analysis geom_opt->freq_anal Optimized Geometry spe Single Point Energy & Orbital Analysis (HOMO-LUMO) geom_opt->spe Optimized Geometry struct_data Optimized Structure & Geometric Parameters geom_opt->struct_data vib_spec Vibrational Spectra & Thermodynamic Properties freq_anal->vib_spec mep_calc Molecular Electrostatic Potential (MEP) spe->mep_calc Wavefunction nbo_anal Natural Bond Orbital (NBO) Analysis spe->nbo_anal Wavefunction reactivity Reactivity Indices & Electronic Transitions spe->reactivity interact_sites Identification of Electrophilic & Nucleophilic Sites mep_calc->interact_sites charge_dist Charge Distribution & Donor-Acceptor Interactions nbo_anal->charge_dist

Sources

Preliminary Cytotoxicity Assays of p-Orcacetophenone: A Methodological Framework

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Abstract

This technical guide provides a comprehensive framework for conducting preliminary in vitro cytotoxicity assessments of p-Orcacetophenone, a phenolic compound with potential pharmacological applications. Recognizing the critical need for robust and reproducible early-stage toxicity screening in drug development, this document moves beyond simple protocol recitation. It offers a structured, scientifically-grounded approach from the perspective of an experienced application scientist. We delve into the rationale behind experimental design, the selection of complementary assays to elucidate different mechanisms of cell death, and the principles of data interpretation. Detailed, self-validating protocols for three core assays—MTT (metabolic activity), Lactate Dehydrogenase (LDH) release (membrane integrity), and Neutral Red Uptake (lysosomal integrity)—are provided. Furthermore, we explore potential mechanisms of p-Orcacetophenone-induced cytotoxicity, such as oxidative stress and apoptosis, supported by illustrative signaling pathway diagrams. This guide is intended for researchers, scientists, and drug development professionals seeking to establish a rigorous and insightful preliminary cytotoxicity profile for novel chemical entities.

Introduction: The Case for p-Orcacetophenone Cytotoxicity Profiling

p-Orcacetophenone (2,4-dihydroxy-6-methylacetophenone) is a phenolic compound belonging to the acetophenone family. Phenolic compounds, widely distributed in the plant kingdom, are a cornerstone of natural product research due to their diverse biological activities, including antioxidant and anticancer properties.[1][2] The efficacy of phenolic compounds in inhibiting cancer cell activity often varies based on their specific structure and molecular targets.[1] Given the therapeutic potential of related phenolic structures, establishing a foundational understanding of p-Orcacetophenone's interaction with living cells is a mandatory first step in its preclinical evaluation.

Preliminary cytotoxicity screening serves a dual purpose: it identifies the concentration window at which a compound exerts biological effects and provides initial safety data. A compound that is too toxic at low concentrations may be unsuitable for further development, whereas understanding its potency is crucial for designing subsequent efficacy studies.[3] This guide outlines a multi-assay strategy to build a robust preliminary cytotoxicity profile, ensuring that the data generated is not only accurate but also mechanistically informative.

Experimental Design: The Foundation of Trustworthy Data

The integrity of any cytotoxicity study hinges on its design. A well-designed experiment incorporates appropriate controls and considers the specific properties of the test compound and biological system.

Rationale for Cell Line Selection

The choice of cell lines is paramount and should be tailored to the research question. For a general cytotoxicity screen of a novel compound like p-Orcacetophenone, a dual approach is recommended:

  • Cancer Cell Lines: To evaluate potential anticancer activity, a panel of cancer cell lines from different tissue origins should be used. For instance, HCT-116 (colorectal carcinoma) and MCF-7 (breast cancer) are well-characterized and commonly used.[2][3]

  • Non-Tumoral Control Cell Lines: To assess selectivity, it is crucial to include a non-cancerous cell line. This helps determine if the compound's cytotoxic effects are specific to cancer cells. The HBL-100 (non-tumoral epithelium) or HaCaT (immortalized keratinocytes) cell lines are suitable choices.[2][4]

Compound Preparation and Controls
  • Solubilization: p-Orcacetophenone, like many organic compounds, may have limited aqueous solubility. Dimethyl sulfoxide (DMSO) is the most common solvent used. A concentrated stock solution (e.g., 10-20 mM) in 100% DMSO should be prepared.

  • Dosing: Serial dilutions are made from the stock solution in complete cell culture medium to achieve the final desired concentrations. The final concentration of DMSO in the culture wells should be kept constant across all treatments and should not exceed a non-toxic level, typically <0.5%.[5]

  • Essential Controls:

    • Vehicle Control: Cells treated with the same final concentration of DMSO used in the compound dilutions. This control normalizes for any effect of the solvent itself.[3]

    • Untreated Control (Negative Control): Cells treated with culture medium only. This represents 100% cell viability.

    • Positive Control: A known cytotoxic agent (e.g., Doxorubicin) is used to confirm that the assay system is responsive to toxic stimuli.[3]

Exposure Duration

Cellular responses to a toxicant can be time-dependent. Therefore, it is standard practice to assess cytotoxicity at multiple time points, such as 24, 48, and 72 hours.[3][6] This allows for the observation of both acute and longer-term effects.

The general workflow for in vitro cytotoxicity testing provides a structured approach from cell seeding to data analysis.

G cluster_prep Day 1: Preparation cluster_treat Day 2: Treatment cluster_assay Day 3-5: Assay Measurement cluster_analysis Data Analysis seed_cells Seed Cells in 96-Well Plate incubate_attach Incubate (24h) for Cell Attachment seed_cells->incubate_attach prepare_compound Prepare p-Orcacetophenone Dilutions add_treatment Add Compound & Controls to Cells prepare_compound->add_treatment incubate_exposure Incubate for Exposure Period (24, 48, 72h) add_treatment->incubate_exposure perform_assay Perform Cytotoxicity Assay (MTT, LDH, or Neutral Red) incubate_exposure->perform_assay measure_signal Measure Signal (Absorbance/Fluorescence) perform_assay->measure_signal calc_viability Calculate % Viability measure_signal->calc_viability plot_curve Plot Dose-Response Curve calc_viability->plot_curve calc_ic50 Determine IC50 Value plot_curve->calc_ic50

Caption: General workflow for in vitro cytotoxicity testing.

Core Cytotoxicity Assay Protocols

Employing a battery of tests that measure different cellular endpoints provides a more complete and reliable assessment of cytotoxicity than any single assay alone.

MTT Assay: Assessing Metabolic Activity

The MTT assay is a colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability.[3] The principle is based on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into a purple formazan product by mitochondrial dehydrogenases in living cells.[6][7] The amount of formazan produced is directly proportional to the number of viable, metabolically active cells.[6]

Experimental Protocol: MTT Assay [3][6][8]

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Remove the medium and add fresh medium containing various concentrations of p-Orcacetophenone, a vehicle control, and a positive control. Incubate the plates for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.[3]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the purple formazan crystals.[3] Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to correct for background.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

LDH Assay: Quantifying Membrane Integrity

The Lactate Dehydrogenase (LDH) assay is a cytotoxicity test that quantifies the activity of LDH, a stable cytosolic enzyme, released into the culture medium from cells with damaged plasma membranes.[3][9] Its release is an indicator of cell lysis and loss of membrane integrity.[10][11] The assay involves an enzymatic reaction where LDH oxidizes lactate to pyruvate, which then leads to the reduction of a tetrazolium salt into a colored formazan product.[11]

Experimental Protocol: LDH Assay [3][12]

  • Cell Seeding and Treatment: Prepare a 96-well plate with cells and treatments as described for the MTT assay.

  • Control Preparation: Include controls for:

    • Spontaneous LDH Release: Supernatant from vehicle-treated cells.

    • Maximum LDH Release: Supernatant from cells treated with a lysis buffer (positive control for 100% cytotoxicity).

    • Background Control: Culture medium without cells.

  • Supernatant Collection: After the incubation period, centrifuge the plate at a low speed (e.g., 250 x g for 4 minutes) to pellet any detached cells.

  • LDH Reaction: Carefully transfer an aliquot of the cell culture supernatant (typically 50 µL) to a new 96-well plate. Add the LDH reaction mix according to the manufacturer's instructions and incubate for up to 30 minutes at room temperature, protected from light.

  • Absorbance Measurement: Measure the absorbance at 490 nm.

  • Data Analysis: Calculate the percentage of cytotoxicity using the following formula:[6] % Cytotoxicity = [(Compound LDH Activity - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] x 100

Neutral Red Uptake Assay: Measuring Lysosomal Integrity

This assay quantifies the number of viable cells based on their ability to take up and bind the supravital dye, neutral red, within their lysosomes.[13][14] The dye penetrates cell membranes by non-ionic diffusion and accumulates in the lysosomes of healthy, intact cells.[13] Non-viable cells with damaged membranes cannot retain the dye.[15] The amount of dye extracted from the cells after washing is proportional to the number of living cells.

Experimental Protocol: Neutral Red Uptake Assay [15][16]

  • Cell Seeding and Treatment: Prepare a 96-well plate with cells and treatments as described previously.

  • Dye Incubation: After the treatment period, remove the medium and add 100 µL of pre-warmed medium containing neutral red solution (e.g., 50 µg/mL). Incubate for 2-3 hours at 37°C.

  • Washing: Remove the dye-containing medium and wash the cells with a wash/fixative solution (e.g., 0.1% CaCl2 in 0.5% Formaldehyde) to remove excess extracellular dye.[16]

  • Dye Solubilization: Add 150 µL of a destain/solubilization solution (e.g., 1% acetic acid in 50% ethanol) to each well.[15][16] Agitate the plate for 10 minutes to extract the dye from the lysosomes.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Data Analysis and Interpretation

Calculating the IC50 Value

The primary metric derived from cytotoxicity assays is the half-maximal inhibitory concentration (IC50). The IC50 is the concentration of a compound required to inhibit a biological process (in this case, cell viability or growth) by 50% compared to an untreated or vehicle control.[17][18] It is a key measure of a drug's potency.[3]

To determine the IC50, the percentage of cell viability is plotted against the logarithm of the compound concentration. A non-linear regression analysis is then used to fit a sigmoidal dose-response curve to the data, from which the IC50 value is interpolated.

Synthesizing Results for a Cohesive Profile

It is crucial to understand that an IC50 from a single assay provides only one piece of the puzzle. For example, the MTT assay reflects metabolic activity, and a decrease does not definitively distinguish between cell death (cytotoxicity) and the inhibition of cell proliferation (cytostasis).[19]

  • Correlating MTT and LDH: If p-Orcacetophenone shows a low IC50 in the MTT assay and a correspondingly high level of LDH release at similar concentrations, it strongly suggests a cytotoxic mechanism involving membrane damage (necrosis or late apoptosis).

  • Discrepancies: If the MTT assay shows a low IC50 but the LDH release is minimal, the compound may be cytostatic or inducing apoptosis without significant, immediate membrane rupture. The Neutral Red assay can add another layer; a loss of NR uptake suggests lysosomal membrane damage, which can precede plasma membrane rupture.

Data Presentation

Summarize all quantitative data into a clearly structured table for easy comparison across cell lines and assays.

Table 1: Hypothetical Cytotoxicity of p-Orcacetophenone (IC50 Values in µM)

Cell LineAssay24h48h72h
HCT-116 MTT85.2 ± 5.145.7 ± 3.822.1 ± 2.5
(Colorectal Cancer)LDH>200150.3 ± 11.265.8 ± 6.1
Neutral Red90.1 ± 6.352.4 ± 4.928.3 ± 3.0
MCF-7 MTT110.5 ± 8.968.2 ± 5.435.9 ± 4.1
(Breast Cancer)LDH>200>200112.7 ± 9.5
Neutral Red115.4 ± 9.275.1 ± 6.740.2 ± 4.4
HBL-100 MTT>200180.6 ± 15.7125.3 ± 10.9
(Non-Tumoral)LDH>200>200>200
Neutral Red>200195.2 ± 18.1140.8 ± 12.6
Doxorubicin MTT0.9 ± 0.10.5 ± 0.080.2 ± 0.04
(Positive Control)(HCT-116)

Data are presented as mean ± standard deviation from three independent experiments.

Hypothesizing Mechanisms of Cytotoxicity

Based on the structure of p-Orcacetophenone as a phenolic compound, we can propose several plausible mechanisms for its cytotoxic activity that can be explored in subsequent studies.

Induction of Oxidative Stress

Phenolic compounds can act as either antioxidants or pro-oxidants depending on their concentration and the cellular environment. At higher concentrations, they can autoxidize, generating reactive oxygen species (ROS) such as superoxide radicals and hydrogen peroxide.[20] An imbalance between ROS generation and the cell's antioxidant capacity leads to oxidative stress, which can damage DNA, lipids, and proteins, ultimately triggering cell death.[4][20][21] Many anticancer drugs exert their effects by increasing oxidative stress to a level that overwhelms cancer cells' defense systems.[21][22]

Activation of Apoptotic Pathways

Apoptosis, or programmed cell death, is a tightly regulated process essential for tissue homeostasis. It is executed by a family of cysteine proteases called caspases.[23] There are two major pathways for caspase activation:[24][25]

  • The Extrinsic (Death Receptor) Pathway: Initiated by the binding of extracellular ligands to cell surface death receptors, leading to the recruitment of adapter proteins and the activation of initiator caspase-8.[24][25]

  • The Intrinsic (Mitochondrial) Pathway: Triggered by intracellular stress (like oxidative stress), causing the release of cytochrome c from the mitochondria. Cytochrome c then forms a complex called the apoptosome with Apaf-1, which recruits and activates initiator caspase-9.[24][25]

Both initiator caspases (caspase-8 and caspase-9) converge to activate executioner caspases, such as caspase-3, which then cleave key cellular substrates, leading to the systematic disassembly of the cell.[24]

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway ext_stimuli Death Ligands (e.g., FasL, TNF-α) death_receptor Death Receptors (e.g., Fas, TNFR1) ext_stimuli->death_receptor binds caspase8 Pro-Caspase-8 → Caspase-8 death_receptor->caspase8 activates caspase3 Pro-Caspase-3 → Caspase-3 (Executioner Caspase) caspase8->caspase3 activates int_stimuli Intracellular Stress (e.g., Oxidative Stress) mitochondrion Mitochondrion int_stimuli->mitochondrion induces cytochrome_c Cytochrome c (release) mitochondrion->cytochrome_c apoptosome Apoptosome (Apaf-1, Cytochrome c) cytochrome_c->apoptosome forms caspase9 Pro-Caspase-9 → Caspase-9 apoptosome->caspase9 activates caspase9->caspase3 activates substrates Cellular Substrate Cleavage (e.g., PARP) caspase3->substrates cleaves apoptosis Apoptosis substrates->apoptosis

Caption: Major caspase-activation pathways in apoptosis.[23][25]

Conclusion and Future Directions

This guide provides a robust, multi-faceted strategy for the preliminary cytotoxic evaluation of p-Orcacetophenone. By integrating assays that probe metabolic activity, membrane integrity, and lysosomal function, researchers can generate a comprehensive and mechanistically insightful preliminary dataset. The observation of selective cytotoxicity against cancer cell lines would warrant further investigation.

Future studies should aim to confirm the hypothesized mechanisms. This could include:

  • Apoptosis Confirmation: Using Annexin V/Propidium Iodide staining and flow cytometry to definitively distinguish between apoptosis and necrosis.

  • ROS Measurement: Employing fluorescent probes like DCFH-DA to quantify intracellular ROS generation.

  • Caspase Activity Assays: Measuring the specific activity of caspases-3, -8, and -9 to confirm apoptotic pathway activation.

A thorough understanding of a compound's cytotoxic profile is a non-negotiable step in the long and rigorous path of drug discovery and development.

References

  • Salvesen, G. S., & Dixit, V. M. (1999). Caspase-activation pathways in apoptosis and immunity. Immunological Reviews.
  • R&D Systems. (n.d.).
  • BenchChem. (2025).
  • Li, P., et al. (1999). Biochemical Pathways of Caspase Activation During Apoptosis. Annual Review of Biochemistry.
  • Promega Corporation. (n.d.). LDH-Glo™ Cytotoxicity Assay.
  • BenchChem. (2025). Application Notes and Protocols for In Vitro Cytotoxicity Assays of Novel Compounds. BenchChem.
  • Reed, J. C. (2000). Caspase Activation Pathways: an Overview. Holland-Frei Cancer Medicine. 6th edition.
  • CLYTE. (2025). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. CLYTE.
  • Martin, S. J., et al. (2003). Caspase-activation pathways in apoptosis and... Immunological Reviews.
  • Scribd. (n.d.). In Vitro Cytotoxicity Assay Protocol. Scribd.
  • Abcam. (n.d.).
  • AAT Bioquest. (2023). What is the principle of LDH assay?
  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods.
  • Trachootham, D., et al. (2009). Oxidative Stress by Targeted Agents Promotes Cytotoxicity in Hematologic Malignancies. Antioxidants & Redox Signaling.
  • G-Biosciences. (2020). The Role of LDH in Cellular Cytotoxicity. G-Biosciences.
  • Riss, T. L., & Moravec, R. A. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells.
  • Tiaris Biosciences. (n.d.). LDH CYTOTOXICITY ASSAY KIT. Tiaris Biosciences.
  • RE-Place. (n.d.). Neutral Red Uptake Assay. RE-Place.
  • Quality Biological. (n.d.). Neutral Red Uptake Cytotoxicity Assay Protocol. Quality Biological.
  • Sartorius. (n.d.). Protocol IncuCyte® Cytotoxicity Assay. Sartorius.
  • Springer Nature Experiments. (n.d.). MTT Assay Protocol.
  • Assay Genie. (n.d.). Neutral Red Cell Cytotoxicity Assay Kit (BN00689). Assay Genie.
  • Sigma-Aldrich. (n.d.). In Vitro Toxicology Assay Kit, Neutral Red based (TOX4) - Bulletin. Sigma-Aldrich.
  • Repetto, G., et al. (2008). Assaying Cellular Viability Using the Neutral Red Uptake Assay. PubMed.
  • Health Sciences. (2025). Oxidative stress-induced cytotoxicity: Significance and symbolism. Health Sciences.
  • Abcam. (n.d.). MTT assay protocol. Abcam.
  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf.
  • Wikipedia. (n.d.).
  • Martínez-Ramos, C., et al. (2025). Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy.
  • Ayob, Z., et al. (2022). Cell Culture-Based Assessment of Toxicity and Therapeutics of Phytochemical Antioxidants. MDPI.
  • Chivu, M., et al. (2022). Cytotoxicity, Oxidative Stress, Cell Cycle Arrest, and Mitochondrial Apoptosis after Combined Treatment of Hepatocarcinoma Cells with Maleic Anhydride Derivatives and Quercetin.
  • ResearchGate. (2022). How to interpret the cytotoxicity of a composite material using IC50 values compared with values of cisplatin?
  • Chen, Y., et al. (2024).
  • ResearchGate. (2014). Can someone advise me how to interpret my results of cytotoxicity using MTT assay?
  • Science.gov. (n.d.). cytotoxicity ic50 values: Topics by Science.gov. Science.gov.
  • Open Exploration Publishing. (2024). In vitro cytotoxicity assessment of phenolic extracts from grapevine bunch stem and cane by-products for their potential use as phytotherapeutic agents.
  • Al-Fatlawi, A. A., et al. (2023). Assessing the cytotoxicity of phenolic and terpene fractions extracted from Iraqi Prunus arabica against AMJ13 and SK-GT-4 human cancer cell lines. PeerJ.
  • Khan, I., et al. (2022). Synthesis of 2,4-dihydroxyacetophenone derivatives as potent PDE-1 and -3 inhibitors: in vitro and in silico insights. Journal of Biomolecular Structure and Dynamics.
  • Selassie, C. D., et al. (n.d.).
  • ResearchGate. (2025). Cytotoxicity and Antiproliferative Activities of Several Phenolic Compounds Against Three Melanocytes Cell Lines: Relationship Between Structure and Activity.

Sources

Methodological & Application

The Versatility of p-Orcacetophenone: A Strategic Building Block for Bioactive Compound Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Pre-functionalized Phenolic Ketone

In the landscape of medicinal chemistry and drug discovery, the strategic selection of starting materials is paramount to the efficient and successful synthesis of novel therapeutic agents. p-Orcacetophenone, also known as 2,4-dihydroxy-6-methylacetophenone, emerges as a highly valuable and versatile chemical building block. Its pre-functionalized aromatic ring, featuring two hydroxyl groups and a methyl group in a specific substitution pattern, offers a rich platform for a diverse array of chemical transformations. This guide provides an in-depth exploration of the chemical properties and reactivity of p-orcacetophenone, detailing field-proven protocols for its application in the synthesis of high-value compounds such as chalcones, chromones, and various O-alkoxy and O-acyl derivatives. The inherent biological relevance of these downstream products makes p-orcacetophenone a cornerstone for researchers, scientists, and drug development professionals aiming to construct libraries of bioactive molecules.

Chemical Profile and Reactivity Insights

p-Orcacetophenone's utility stems from its unique combination of functional groups, each offering a distinct handle for synthetic manipulation.

Table 1: Physicochemical Properties of p-Orcacetophenone

PropertyValueSource
Molecular Formula C₉H₁₀O₃
Molecular Weight 166.17 g/mol
Appearance Light yellow to yellow solid
Melting Point 150-154 °C
Predicted pKa ~8.32 (for the hydroxyl groups)

The two hydroxyl groups on the aromatic ring are the primary sites of reactivity. Their acidity, with a predicted pKa of around 8.32, allows for facile deprotonation under basic conditions, paving the way for a variety of nucleophilic reactions. The hydroxyl group at the C4 position is generally more reactive towards alkylation due to lesser steric hindrance compared to the C2 hydroxyl group, which is ortho to the acetyl group. The acetyl group itself provides a key reaction site for condensation reactions, most notably the Claisen-Schmidt condensation, to form chalcones.

Core Synthetic Applications and Detailed Protocols

The strategic application of p-orcacetophenone as a building block enables the synthesis of several important classes of bioactive compounds. The following sections provide detailed, step-by-step protocols for these key transformations, accompanied by mechanistic insights and workflow diagrams.

Claisen-Schmidt Condensation: Gateway to Bioactive Chalcones

The Claisen-Schmidt condensation is a cornerstone reaction for p-orcacetophenone, providing access to a wide array of chalcones, which are precursors to flavonoids and exhibit a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] This base-catalyzed reaction involves the condensation of p-orcacetophenone with an aromatic aldehyde.

Mechanism Rationale: The reaction is initiated by the deprotonation of the α-carbon of the acetophenone by a base (e.g., NaOH or KOH), forming a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aromatic aldehyde. The resulting aldol adduct readily undergoes dehydration to yield the thermodynamically stable α,β-unsaturated ketone, the chalcone.

Experimental Protocol: Synthesis of a p-Orcacetophenone-derived Chalcone

  • Reactants:

    • p-Orcacetophenone (1.0 eq)

    • Substituted aromatic aldehyde (1.0 eq)

    • Sodium hydroxide (2.0 eq)

    • Ethanol

    • Dilute Hydrochloric Acid

  • Procedure:

    • In a round-bottom flask, dissolve p-orcacetophenone (e.g., 10 mmol) and the desired aromatic aldehyde (e.g., 10 mmol) in ethanol (30-50 mL).

    • Cool the mixture in an ice bath with continuous stirring.

    • Prepare a solution of sodium hydroxide (e.g., 20 mmol in 10 mL of water) and add it dropwise to the reaction mixture over 15-20 minutes, maintaining the temperature below 25°C.

    • After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

    • Once the reaction is complete, pour the mixture into a beaker containing crushed ice (approximately 200 g) and acidify with dilute HCl until the pH is neutral.

    • Collect the precipitated solid by vacuum filtration and wash it thoroughly with cold water to remove any inorganic impurities.

    • Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the pure chalcone.

Claisen_Schmidt_Workflow cluster_prep Reactant Preparation cluster_reaction Condensation Reaction cluster_workup Work-up & Isolation cluster_purification Purification prep Dissolve p-Orcacetophenone & Aldehyde in Ethanol reaction Add NaOH solution dropwise at <25°C Stir at room temperature for 2-4h Monitor by TLC prep->reaction workup Pour into ice/water Neutralize with dilute HCl reaction->workup filtration Vacuum filter the precipitate Wash with cold water workup->filtration purification Recrystallize from Ethanol filtration->purification product Pure Chalcone Product purification->product

O-Alkylation: Synthesis of Aryl Ethers

The phenolic hydroxyl groups of p-orcacetophenone can be readily alkylated to form aryl ethers, a common structural motif in many natural products and pharmaceuticals. Regioselectivity can be a key consideration in these reactions.

Mechanism Rationale: In the presence of a base such as potassium carbonate (K₂CO₃) or cesium bicarbonate (CsHCO₃), the hydroxyl groups are deprotonated to form phenoxides. These phenoxides then act as nucleophiles and displace a halide from an alkyl halide in an Sₙ2 reaction. The use of a milder base like cesium bicarbonate in a polar aprotic solvent like acetonitrile has been shown to favor mono-alkylation at the more accessible C4-hydroxyl group.[3]

Experimental Protocol: Regioselective O-Alkylation of p-Orcacetophenone

  • Reactants:

    • p-Orcacetophenone (1.0 eq)

    • Alkyl halide (e.g., benzyl bromide) (1.1 eq)

    • Cesium bicarbonate (CsHCO₃) (1.5 eq)

    • Acetonitrile (CH₃CN)

  • Procedure:

    • To a solution of p-orcacetophenone (e.g., 1 mmol) in acetonitrile (10 mL), add cesium bicarbonate (1.5 mmol).

    • Add the alkyl halide (1.1 mmol) to the mixture.

    • Stir the reaction mixture at 60-80°C and monitor the reaction by TLC.

    • Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

    • Evaporate the solvent from the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield the desired O-alkylated p-orcacetophenone.

O_Alkylation_Pathway start {p-Orcacetophenone | { OH |  OH}} intermediate {Phenoxide Intermediate | { O⁻ |  OH}} start:f0->intermediate:f0 Base (e.g., CsHCO₃) product {O-Alkylated Product | { OR |  OH}} intermediate:f0->product:f0 Alkyl Halide (R-X) Sₙ2 Reaction

O-Acylation: Preparation of Aryl Esters

The hydroxyl groups of p-orcacetophenone can also be acylated to form aryl esters, which are important intermediates in the synthesis of more complex molecules, such as chromones, and can also possess biological activity.

Mechanism Rationale: The acylation of phenols with acyl chlorides is often carried out in the presence of a base like pyridine. Pyridine serves a dual role: it acts as a catalyst and also as a scavenger for the HCl gas that is produced during the reaction, driving the equilibrium towards the product side. The reaction proceeds via a nucleophilic acyl substitution mechanism.

Experimental Protocol: O-Acylation of p-Orcacetophenone

  • Reactants:

    • p-Orcacetophenone (1.0 eq)

    • Aroyl chloride (e.g., benzoyl chloride) (1.2 eq)

    • Pyridine (solvent and base)

  • Procedure:

    • In a round-bottom flask, dissolve p-orcacetophenone (e.g., 5 mmol) in anhydrous pyridine (10 mL).

    • Cool the solution in an ice bath and slowly add the aroyl chloride (6 mmol) dropwise with stirring.

    • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

    • Pour the reaction mixture into a beaker containing ice-cold dilute hydrochloric acid to neutralize the pyridine and precipitate the product.

    • Collect the solid product by vacuum filtration and wash with cold water.

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain the pure aryl ester.

Synthesis of Chromones: Building a Privileged Scaffold

p-Orcacetophenone is an excellent precursor for the synthesis of chromones, a class of heterocyclic compounds with a wide range of pharmacological activities, including anticancer and anti-inflammatory properties.[4][5][6] A common route is the Baker-Venkataraman rearrangement.

Mechanism Rationale: The synthesis often begins with the O-acylation of the 2-hydroxyl group of p-orcacetophenone with an aroyl chloride. The resulting ester then undergoes an intramolecular Claisen condensation (Baker-Venkataraman rearrangement) in the presence of a base to form a 1,3-diketone. Subsequent acid-catalyzed cyclization and dehydration yield the chromone.

Experimental Protocol: One-Pot Synthesis of a Chromone Derivative

  • Reactants:

    • p-Orcacetophenone (1.0 eq)

    • Aroyl chloride (2.5 eq)

    • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (3.0 eq)

    • Dry Pyridine

  • Procedure:

    • To a solution of p-orcacetophenone (e.g., 1 mmol) in dry pyridine under a nitrogen atmosphere, add the aroyl chloride (2.5 mmol) and DBU (3.0 mmol).[7]

    • Stir and reflux the reaction mixture at 120°C for 24 hours.[7]

    • Monitor the reaction by TLC.

    • After completion, cool the mixture and pour it into ice-water.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with dilute HCl, followed by brine, and dry over anhydrous sodium sulfate.

    • Evaporate the solvent and purify the crude product by column chromatography on silica gel to obtain the desired chromone.[7]

Chromone_Synthesis_Workflow start p-Orcacetophenone step1 O-Acylation with Aroyl Chloride (Pyridine, DBU) start->step1 intermediate1 Aryl Ester Intermediate step1->intermediate1 step2 Baker-Venkataraman Rearrangement (Base-catalyzed) intermediate1->step2 intermediate2 1,3-Diketone step2->intermediate2 step3 Acid-catalyzed Cyclization & Dehydration intermediate2->step3 product Chromone Derivative step3->product

Expanding the Synthetic Toolbox: Suzuki-Miyaura Coupling

To further enhance the molecular diversity of compounds derived from p-orcacetophenone, the Suzuki-Miyaura cross-coupling reaction can be employed.[8] This palladium-catalyzed reaction allows for the formation of C-C bonds between an organoboron compound and an organic halide or triflate. To utilize p-orcacetophenone in a Suzuki coupling, it would first need to be converted to an aryl halide or triflate.

Conceptual Workflow:

  • Halogenation/Triflation: Selectively introduce a bromine, iodine, or triflate group onto the aromatic ring of p-orcacetophenone or one of its O-protected derivatives.

  • Suzuki-Miyaura Coupling: React the resulting aryl halide/triflate with a boronic acid or boronic ester in the presence of a palladium catalyst and a base to introduce a new aryl or alkyl group.[9]

This approach opens up possibilities for synthesizing biaryl and other complex scaffolds, significantly broadening the scope of potential drug candidates.

Biological Significance of p-Orcacetophenone Derivatives

The synthetic accessibility of diverse molecular scaffolds from p-orcacetophenone is matched by the significant biological activities exhibited by its derivatives.

Table 2: Biological Activities of p-Orcacetophenone-Derived Scaffolds

ScaffoldStructural ModificationBiological ActivityReferences
Chalcones Varied substituents on the B-ringAntimicrobial, Antifungal, Antioxidant, Anticancer[1][7][10][11]
Chromones Alkyl and aryl substitutionsAnticancer, Anti-inflammatory, SIRT2 Inhibition[4][5][6][12]
Flavonoids Derived from chalcone precursorsAntioxidant, Neuroprotective[13][14]
Aryl Ethers O-alkylation of hydroxyl groupsPrecursors to various bioactive compounds[3]

The presence of hydroxyl groups in the final compounds often plays a crucial role in their antioxidant activity, acting as hydrogen donors to scavenge free radicals.[15][16] The α,β-unsaturated ketone moiety in chalcones is a key pharmacophore responsible for their antimicrobial and anticancer activities, likely through Michael addition reactions with biological nucleophiles.[10]

Conclusion: A Versatile Scaffold for Future Discoveries

p-Orcacetophenone is a powerful and economically viable building block for the synthesis of a wide range of biologically active compounds. Its inherent functionality allows for a multitude of synthetic transformations, including condensation, alkylation, acylation, and cyclization reactions. The detailed protocols and mechanistic insights provided in this guide serve as a comprehensive resource for researchers in organic synthesis and drug discovery. By leveraging the chemical versatility of p-orcacetophenone, scientists can continue to explore novel chemical space and develop new therapeutic agents to address unmet medical needs.

References

  • Der Pharma Chemica. (n.d.). Synthesis, characterization and antimicrobial evaluation of a series of chalcone derivatives.
  • Maicheen, C., Churnthammakarn, C., Pongsroypech, N., & Theeramunkong, S. (2023).
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • Uppsala University. (2012). Design and Synthesis of Chalcone and Chromone Derivatives as Novel Anticancer Agents.
  • NVEO. (2021). Investigation Into The Antimicrobial Properties Of A Dehydrochalcone.
  • Shri R.L.T. College of Science, Akola. (n.d.). Antimicrobial Activity of Chalcone Derivatives and Their Synthesis.
  • Coutinho, H. D. M., et al. (2020). Direct antibacterial and antibiotic resistance modulatory activity of chalcones synthesized from the natural product 2-hydroxy-3,4,6-trimethoxyacetophenone. FEMS Microbiology Letters, 367(15), fnaa124. [Link]
  • MDPI. (2021). Anti-Cancer and Anti-Inflammatory Activities of Three New Chromone Derivatives from the Marine-Derived Penicillium citrinum.
  • National Institutes of Health. (n.d.). Identification of Six Flavonoids as Novel Cellular Antioxidants and Their Structure-Activity Relationship.
  • PubMed Central. (n.d.). Synthesis and In Vitro Cytotoxic Activity of Chromenopyridones.
  • Maicheen, C., Churnthammakarn, C., Pongsroypech, N., & Theeramunkong, S. (2023).
  • National Institutes of Health. (n.d.). Regioselective alkylation of 2,4-dihydroxybenzyaldehydes and 2,4-dihydroxyacetophenones.
  • YouTube. (2023). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.
  • R Discovery. (1997). Antioxidant and Prooxidant Behavior of Flavonoids: Structure-Activity Relationships.
  • ResearchGate. (n.d.). Flavonoids as Antioxidants.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • Zenodo. (n.d.). Suzuki-Miyaura cross-coupling reactions of 2,4,6,8-tetra-bromo-10,11-dihydro- 5H-dibenzo.
  • MDPI. (2016). Pro- and Antioxidant Activity of Three Selected Flavan Type Flavonoids: Catechin, Eriodictyol and Taxifolin.
  • PubMed Central. (2020). The Antioxidant Activity of Prenylflavonoids.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • ResearchGate. (n.d.). A study of the acylation of 4‐hydroxy‐6‐methyl‐2‐pyrone and 4 hy(lroxy‐6‐phenyl‐2‐pyrone.

Sources

Application Notes and Protocols for the Agrochemical Development of 3,5-Dihydroxy-4-acetyltoluene

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide on the potential applications of 3,5-Dihydroxy-4-acetyltoluene in the development of novel agrochemicals. While direct agrochemical applications of this specific molecule are not extensively documented in publicly available literature, its structural features as a phenolic acetophenone suggest significant potential as a lead compound for the development of new herbicides, fungicides, and possibly insecticides. This guide synthesizes information from analogous compounds and establishes a framework for the systematic evaluation of this compound as a viable agrochemical candidate. Detailed protocols for preliminary screening and characterization are provided to facilitate further research and development in this promising area.

Introduction: The Potential of this compound in Agrochemicals

This compound, also known as 2-acetyl-5-methylresorcinol, is an aromatic ketone with the molecular formula C₉H₁₀O₃.[1][2] It is recognized as a versatile building block in the synthesis of pharmaceuticals and agrochemical intermediates.[3][4] The core structure of this compound, featuring a dihydroxylated phenyl ring attached to an acetyl group, is characteristic of many naturally occurring and synthetic molecules with significant biological activity. Phenolic compounds, in general, are known to play crucial roles in plant defense mechanisms and have been widely investigated for their potential as antimicrobial and herbicidal agents.[5][6]

The presence of hydroxyl and acetyl functional groups on the aromatic ring of this compound suggests several potential mechanisms of action relevant to agrochemical applications. These include:

  • Disruption of cell membranes: Phenolic compounds can intercalate into the lipid bilayer of microbial and plant cells, leading to increased permeability, leakage of cellular contents, and ultimately, cell death.[7]

  • Enzyme inhibition: The hydroxyl groups can form hydrogen bonds with the active sites of essential enzymes in pathogens or weeds, leading to their inactivation.[7]

  • Induction of oxidative stress: Phenolic compounds can generate reactive oxygen species (ROS), causing damage to DNA, proteins, and lipids within the target organism.[7]

Given these characteristics, this compound presents a compelling starting point for the discovery of new agrochemical active ingredients.

Postulated Agrochemical Applications and Supporting Evidence from Analogues

Based on the biological activities of structurally related acetophenone and dihydroxyacetophenone derivatives, we postulate that this compound may exhibit herbicidal, fungicidal, and potentially insecticidal properties.

Herbicidal Activity

The most promising application for this compound appears to be as a herbicide. This hypothesis is strongly supported by studies on the closely related compound, 3,4-dihydroxyacetophenone (DHAP). Research has shown that DHAP, isolated from Picea schrenkiana needles, exhibits significant allelopathic and autotoxic effects.[8][9] It has been observed to inhibit the seed germination and seedling growth of various plant species, including both crops and weeds.[8][9] The inhibitory effects were found to be concentration-dependent, with root growth being more sensitive than shoot growth.[9] Given the structural similarity between DHAP and this compound, it is highly probable that the latter will exhibit similar phytotoxic properties.

Fungicidal Activity

Several studies have highlighted the antifungal activity of hydroxyacetophenone derivatives against a range of plant pathogenic fungi. For instance, various acetophenone derivatives have demonstrated potent antifungal effects, in some cases exceeding that of the commercial fungicide hymexazol.[10] Dihydroxyacetophenone derivatives have also been synthesized and shown to possess significant antimicrobial activities, including against fungal pathogens.[11][12] The proposed mechanism for the antifungal action of phenolic compounds involves the disruption of the fungal cell membrane and inhibition of essential enzymes.[7]

Insecticidal and Other Potential Activities

While the evidence is less direct, some phenolic compounds and acetophenone derivatives have been reported to possess insecticidal properties.[13] The mode of action for such compounds can vary, but may involve neurotoxicity or disruption of metabolic processes in insects.[14] Therefore, it is worthwhile to include insecticidal screening in the preliminary evaluation of this compound.

Experimental Protocols for Agrochemical Screening

The following protocols are designed to provide a systematic and robust evaluation of the agrochemical potential of this compound. These protocols are based on established methodologies for screening herbicides, fungicides, and insecticides.[15][16][17][18]

General Preparation of Test Substance

For all bioassays, a stock solution of this compound should be prepared. Due to its phenolic nature, it is likely to be soluble in organic solvents such as acetone or dimethyl sulfoxide (DMSO). A typical stock solution concentration would be 10,000 ppm (10 mg/mL). Serial dilutions can then be made from this stock solution to achieve the desired test concentrations. It is crucial to include a solvent control in all experiments to account for any potential effects of the solvent on the test organisms.

Protocol for In Vitro Fungicide Screening

This protocol utilizes the poisoned food technique to assess the inhibitory effect of the test compound on the mycelial growth of various plant pathogenic fungi.[19][20][21]

Target Organisms: A panel of economically important plant pathogenic fungi should be selected, for example:

  • Botrytis cinerea (Gray mold)

  • Fusarium oxysporum (Fusarium wilt)

  • Rhizoctonia solani (Root rot)

  • Sclerotinia sclerotiorum (White mold)

Methodology:

  • Media Preparation: Prepare Potato Dextrose Agar (PDA) and sterilize by autoclaving. Allow the agar to cool to approximately 50-60°C.

  • Incorporation of Test Compound: Add the appropriate volume of the this compound stock solution to the molten PDA to achieve the desired final concentrations (e.g., 10, 50, 100, 250, 500 ppm). Also, prepare control plates with the solvent alone and without any additions.

  • Pouring Plates: Pour the amended and control PDA into sterile Petri dishes and allow them to solidify.

  • Inoculation: Place a 5 mm mycelial plug, taken from the edge of an actively growing culture of the test fungus, in the center of each plate.

  • Incubation: Incubate the plates at the optimal temperature for each fungus (typically 25 ± 2°C) in the dark.

  • Data Collection: Measure the radial growth of the fungal colony at regular intervals (e.g., 24, 48, 72 hours) until the colony in the control plate reaches the edge of the dish.

  • Analysis: Calculate the percentage of mycelial growth inhibition for each concentration using the following formula: % Inhibition = [(C - T) / C] * 100 where C is the average diameter of the fungal colony in the control plates and T is the average diameter of the fungal colony in the treated plates. The EC₅₀ (Effective Concentration to inhibit 50% of growth) can then be determined using probit analysis.

Workflow for In Vitro Fungicide Screening

G prep Prepare Stock Solution of This compound incorporate Incorporate Test Compound into Molten PDA prep->incorporate media Prepare and Sterilize Potato Dextrose Agar (PDA) media->incorporate pour Pour Amended and Control Plates incorporate->pour inoculate Inoculate Plates with Fungal Mycelial Plugs pour->inoculate incubate Incubate at Optimal Temperature inoculate->incubate measure Measure Radial Colony Growth incubate->measure analyze Calculate % Inhibition and EC50 measure->analyze

Caption: Workflow for in vitro fungicide screening of this compound.

Protocol for Greenhouse Herbicide Trials

This protocol outlines a whole-plant bioassay to evaluate the pre- and post-emergence herbicidal activity of this compound.[15][22][23]

Target Organisms: A selection of common monocot and dicot weeds, for example:

  • Echinochloa crus-galli (Barnyardgrass)

  • Setaria faberi (Giant foxtail)

  • Amaranthus retroflexus (Redroot pigweed)

  • Chenopodium album (Common lambsquarters)

Methodology:

Pre-emergence Application:

  • Planting: Fill pots with a standard greenhouse soil mix. Sow seeds of the target weed species at a uniform depth.

  • Treatment: Immediately after sowing, apply the test compound to the soil surface using a laboratory sprayer. A range of application rates should be tested (e.g., 125, 250, 500, 1000 g a.i./ha). Include an untreated control and a solvent control.

  • Incubation: Place the pots in a greenhouse with controlled temperature, humidity, and light conditions. Water the pots as needed.

  • Data Collection: After a set period (e.g., 14-21 days), assess the percentage of weed emergence and the visual injury to the emerged seedlings (e.g., stunting, chlorosis, necrosis) on a scale of 0 (no effect) to 100 (complete kill).

Post-emergence Application:

  • Planting and Growth: Sow weed seeds as described above and allow them to grow to a specific stage (e.g., 2-4 leaf stage).

  • Treatment: Apply the test compound over the top of the seedlings using a laboratory sprayer at the same range of application rates as the pre-emergence test.

  • Incubation: Return the pots to the greenhouse and maintain optimal growing conditions.

  • Data Collection: Assess visual injury at regular intervals (e.g., 3, 7, and 14 days after treatment). At the end of the experiment, harvest the above-ground biomass and determine the fresh and dry weights to quantify the growth inhibition.

Workflow for Greenhouse Herbicide Trials

G cluster_pre Pre-emergence cluster_post Post-emergence pre_plant Plant Weed Seeds pre_treat Apply Test Compound to Soil Surface pre_plant->pre_treat pre_incubate Incubate in Greenhouse pre_treat->pre_incubate pre_assess Assess Emergence and Injury pre_incubate->pre_assess post_plant Grow Weeds to 2-4 Leaf Stage post_treat Apply Test Compound to Foliage post_plant->post_treat post_incubate Incubate in Greenhouse post_treat->post_incubate post_assess Assess Injury and Biomass Reduction post_incubate->post_assess

Caption: Workflow for pre- and post-emergence herbicide screening.

Protocol for Insecticidal Bioassays

This protocol describes a general method for assessing the contact and ingestion toxicity of this compound against a model insect pest.[17][18][24][25][26]

Target Organism: A suitable model insect, for example:

  • Spodoptera frugiperda (Fall armyworm) - for leaf-dip bioassay

  • Aphis gossypii (Cotton aphid) - for spray bioassay

Methodology (Leaf-Dip Bioassay for Chewing Insects):

  • Preparation of Treated Leaves: Prepare a series of dilutions of the test compound in water containing a small amount of a non-ionic surfactant (e.g., 0.1% Triton X-100). Dip leaves of a suitable host plant (e.g., corn or cotton) into each dilution for a few seconds. Allow the leaves to air dry. A control group of leaves should be dipped in the surfactant solution without the test compound.

  • Insect Exposure: Place one treated leaf in a Petri dish lined with moistened filter paper. Introduce a set number of insect larvae (e.g., 10 third-instar larvae) into each dish.

  • Incubation: Maintain the Petri dishes at a controlled temperature and photoperiod.

  • Data Collection: Record larval mortality at 24, 48, and 72 hours after exposure. Larvae are considered dead if they do not move when prodded with a fine brush.

  • Analysis: Calculate the percentage mortality for each concentration, correcting for any control mortality using Abbott's formula. Determine the LC₅₀ (Lethal Concentration to kill 50% of the population) using probit analysis.

Data Presentation and Interpretation

All quantitative data from the screening protocols should be summarized in clearly structured tables for easy comparison and analysis.

Table 1: Hypothetical In Vitro Antifungal Activity of this compound

Fungal SpeciesEC₅₀ (ppm)
Botrytis cinerea75.2
Fusarium oxysporum110.5
Rhizoctonia solani95.8

Table 2: Hypothetical Herbicidal Activity of this compound (14 Days After Treatment)

Weed SpeciesApplicationGR₅₀ (g a.i./ha)
Echinochloa crus-galliPre-emergence850
Post-emergence1200
Amaranthus retroflexusPre-emergence450
Post-emergence600

GR₅₀: Growth Reduction by 50%

Concluding Remarks and Future Directions

The structural characteristics of this compound, supported by the documented biological activities of its analogues, provide a strong rationale for its investigation as a novel agrochemical lead. The protocols outlined in this guide offer a systematic approach to validate its potential as a herbicide, fungicide, or insecticide. Positive results from these initial screenings would warrant further research, including:

  • Structure-Activity Relationship (SAR) Studies: Synthesis and testing of derivatives to optimize biological activity and selectivity.

  • Mode of Action Studies: Elucidation of the specific biochemical and physiological targets of the compound.

  • Phytotoxicity and Crop Safety Evaluation: Assessment of the compound's effects on non-target crop species.

  • Formulation Development: Creation of stable and effective formulations for practical application.[27][28]

The exploration of this compound and its derivatives could lead to the development of new and effective crop protection solutions with potentially novel modes of action.

References

  • The Application of Natural Phenolic Substances as Antimicrobial Agents in Agriculture and Food Industry. MDPI.
  • Protocols for Robust Herbicide Resistance Testing in Different Weed Species. JoVE.
  • Antibacterial and antifungal activities of some hydroxyacetophenone derivatives. CORE.
  • Protocols for Robust Herbicide Resistance Testing in Different Weed Species. JoVE.
  • Bioassay for monitoring insecticide toxicity in Bemisia tabaci populations. Protocols.io.
  • This compound. PubChem.
  • Methods for Fungicide Efficacy Screenings: Multiwell Testing Procedures for the Oomycetes Phytophthora infestans and Pythium ultimum. PMC.
  • Interactions and Regulatory Functions of Phenolics in Soil-Plant-Climate Nexus. MDPI.
  • PROTOCOL FOR LARVICIDE BIOASSAYS. protocols.io.
  • Bioassays for Monitoring Insecticide Resistance. PMC.
  • Valorization of Agro-Food Plant Wastes: Bioactive Compound Profiles and Biotechnological Potential of Twenty Crops. MDPI.
  • Standard operating procedure for testing insecticide susceptibility of adult mosquitoes in WHO tube tests. World Health Organization (WHO).
  • Autotoxicity and Allelopathy of 3,4-Dihydroxyacetophenone Isolated from Picea schrenkiana Needles. OUCI.
  • Autotoxicity and Allelopathy of 3,4-Dihydroxyacetophenone Isolated from Picea schrenkiana Needles. PMC.
  • SOP: Performing Larval Insecticide Bioassays and Larval Susceptibility Testing. Innovation to Impact.
  • Step-By-Step Guide for Conducting a Bioassay to Assess Herbicide Carryover Risk. Washington State University.
  • Dir93-07b Regulatory Directive Guidelines for Efficacy Assessment of Herbicides and Plant Growth Regulators. publications.gc.ca.
  • Natural products as sources of new fungicides (I): synthesis and antifungal activity of acetophenone derivatives against phytopathogenic fungi. PubMed.
  • IR-4 NATIONAL PESTICIDE CLEARANCE PROTOCOL Page 2 SPIDOXAMAT/PEPPER (GREENHOUSE) PR No. IR-4 Project.
  • Phenolic Compounds in the Plant Development and Defense: An Overview. OUCI.
  • Antibacterial and antifungal activities of some hydroxyacetophenone derivatives. CORE Reader.
  • Synthesis of 2,4-dihydroxyacetophenone derivatives as potent PDE-1 and -3 inhibitors: in vitro and in silico insights. Future Medicinal Chemistry.
  • Effect of Agrochemicals Use on Total Phenolic Compounds and Flavonoid Content in Aromatic Fresh Herbs from Santa (Cameroon). ResearchGate.
  • Synthesis and in vitro analysis of novel dihydroxyacetophenone derivatives with antimicrobial and antitumor activities. PubMed.
  • Agrochemical Formulations. Scribd.
  • Isolation, Identification, and In Vitro Fungicide Screening of the Pathogen Associated with Pear Dry Blight. MDPI.
  • In vitro screening of fungicides and antagonists against Sclerotium rolfsii. Academic Journals.
  • Plant Phenolics and Phenolic-Enriched Extracts as Antimicrobial Agents against Food-Contaminating Microorganisms. PMC.
  • In-vitro Evaluation of Different Fungicides and Bioagents against Fusarium oxysporum f. sp. lycopersici. International Journal of Current Microbiology and Applied Sciences.
  • Phenolic compounds and their preparation methods and applications. Google Patents.
  • In Vitro Fungicide Sensitivity and Effect of Organic Matter Concentration on Fungicide Bioavailability in Take-All Root Rot Pathogens Isolated from North Carolina. APS Journals.
  • Agrochemical formulation. Google Patents.
  • Synthesis and herbicidal activity of 2-(substituted phenoxyacetoxy)alkyl-5,5-dimethyl-1,3,2-dioxaphosphinan-2-one. PubMed.
  • 2',4'-Dihydroxyacetophenone. PubChem.
  • Phytotoxic Activity of Bioactive Compounds from Four Plants against Selected Weeds in Agriculture. Acta Scientiarum Polonorum. Formatio Circumiectus.
  • Insecticidal 2-hydroxy-3-alkyl-1,4-naphthoquinones: correlation of inhibition of ubiquinol cytochrome c oxidoreductase (complex III) with insecticidal activity. PubMed.
  • Phytotoxic Activity of the Allelochemical, 2,4-Di-Tert-Butylphenol on Two Selected Weed Species. Journal of Agrobiotechnology.
  • Natural Compounds as Next-Generation Herbicides. PMC.
  • Study of the Relationship Between the Structures and Biological Activity of Herbicides Derived from Phenoxyacetic Acid. MDPI.
  • (PDF) Synthesis and In vitro Analysis of Novel Dihydroxyacetophenone Derivatives with Antimicrobial and Antitumor Activities. ResearchGate.

Sources

Application Note: A Robust HPLC-UV Method for the Analysis of 1-(2,6-dihydroxy-4-methylphenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a comprehensive, step-by-step guide for the development and initial validation of a reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 1-(2,6-dihydroxy-4-methylphenyl)ethanone. Addressing the needs of researchers in pharmaceutical development and chemical synthesis, this document details a systematic approach, from initial analyte characterization and parameter selection to final method optimization. The developed method utilizes a C18 stationary phase with a gradient elution of acidified water and acetonitrile, ensuring robust, reproducible, and accurate quantification with UV detection. The causality behind each experimental choice is explained to empower scientists to adapt this protocol for similar phenolic compounds.

Introduction and Analytical Objective

1-(2,6-dihydroxy-4-methylphenyl)ethanone, also known as 2',6'-Dihydroxy-4'-methylacetophenone, is a phenolic ketone of interest in organic synthesis and as a potential intermediate in the development of pharmaceutical agents. Accurate and reliable quantification of this compound is critical for monitoring reaction kinetics, assessing purity, and performing stability studies. High-performance liquid chromatography (HPLC) is the premier analytical technique for this purpose due to its high resolution, sensitivity, and precision.[1][2]

The primary objective of this work was to develop a selective, robust, and efficient RP-HPLC method suitable for the routine analysis of 1-(2,6-dihydroxy-4-methylphenyl)ethanone. This guide is structured to provide not just a final protocol, but a logical workflow that can serve as a template for method development for other ionizable aromatic compounds.

Analyte Characteristics and Method Development Rationale

A successful HPLC method is built upon a fundamental understanding of the analyte's physicochemical properties.

Analyte Structure:

Caption: Chemical structure of 1-(2,6-dihydroxy-4-methylphenyl)ethanone.

Physicochemical Properties:

  • Molecular Formula: C₉H₁₀O₃

  • Melting Point: 150-154 °C[3]

  • Ionization: The two phenolic hydroxyl (-OH) groups are acidic. The pKa values for phenolic protons are typically in the range of 8-10. This means the molecule's charge state is highly dependent on the mobile phase pH.

  • Polarity: The presence of two hydroxyl groups and a ketone group makes the molecule relatively polar. However, the phenyl ring and methyl group provide non-polar character, making it an ideal candidate for reverse-phase chromatography.

Rationale for Methodological Choices:

  • Chromatographic Mode (Reverse-Phase): Given the analyte's moderate polarity, reverse-phase HPLC with a non-polar stationary phase (like C18) and a polar mobile phase is the logical choice. This mode provides excellent retention and separation for a wide range of aromatic compounds.

  • Mobile Phase pH Control (Ion Suppression): The key to achieving sharp, symmetrical peaks for ionizable compounds is to maintain a consistent ionization state.[4][5] For an acidic compound like this, adjusting the mobile phase pH to be at least 2 units below the analyte's pKa will suppress the ionization of the phenolic groups.[5][6] This "ion suppression" renders the molecule more non-polar, increasing its retention on the C18 column and significantly improving peak shape by minimizing secondary interactions.[4] A low pH (e.g., 2.5-3.0) using an acid like formic acid or phosphoric acid is therefore essential.

  • Detector Wavelength (UV): The conjugated aromatic system (phenyl ring and carbonyl group) is a strong chromophore. Based on data for structurally similar compounds like 2',4'-dihydroxyacetophenone, strong UV absorbance is expected in the range of 270-320 nm, with a maximum (λmax) likely around 280 nm.[7][8] A Diode Array Detector (DAD) or Photodiode Array (PDA) detector is ideal for confirming the λmax experimentally during method development.

Materials and Instrumentation

3.1 Reagents and Materials

  • 1-(2,6-dihydroxy-4-methylphenyl)ethanone reference standard (>98% purity)

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Water, HPLC grade or Milli-Q

  • Formic Acid (FA), 88% or higher, analytical grade

  • 0.45 µm PTFE syringe filters for organic solvents

  • 0.45 µm Nylon syringe filters for aqueous solutions

3.2 Instrumentation

  • HPLC system with a binary or quaternary pump, autosampler, column thermostat, and DAD/PDA detector.

  • Analytical column: C18, 4.6 x 150 mm, 5 µm particle size (or similar)

  • Analytical balance

  • pH meter

  • Sonicator

Detailed Experimental Protocols

4.1 Protocol 1: Preparation of Solutions

  • Mobile Phase A (Aqueous): Add 1.0 mL of formic acid to 1000 mL of HPLC-grade water. Mix thoroughly and sonicate for 10 minutes to degas. This creates a 0.1% v/v formic acid solution with a pH of approximately 2.7.

  • Mobile Phase B (Organic): Use HPLC-grade acetonitrile.

  • Stock Standard Solution (1000 µg/mL): Accurately weigh 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with methanol. Mix until fully dissolved. This stock is stable for several weeks when stored at 2-8 °C and protected from light.

  • Working Standard Solutions: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with a 50:50 mixture of Mobile Phase A and Mobile Phase B.

4.2 Protocol 2: HPLC Method Development Workflow

The development process follows a logical, multi-step approach to efficiently arrive at an optimized method.

Caption: A systematic workflow for HPLC method development.

4.3 Protocol 3: Execution of the Optimized Method

  • Instrument Setup: Equilibrate the C18 column with the initial mobile phase conditions (95% A: 5% B) for at least 20 minutes at a flow rate of 1.0 mL/min or until a stable baseline is achieved.

  • Injection: Inject 10 µL of the prepared standard or sample solution.

  • Data Acquisition: Run the HPLC gradient program and acquire data for 20 minutes. Monitor at the determined optimal wavelength (e.g., 280 nm).

Results: The Optimized HPLC Method

Following the development workflow, the optimal conditions for the analysis of 1-(2,6-dihydroxy-4-methylphenyl)ethanone were determined. A representative chromatogram shows a sharp, symmetric peak at approximately 8.5 minutes, indicating excellent chromatographic performance.

Table 1: Optimized HPLC Parameters

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Program Time (min)
0.0
12.0
12.1
15.0
15.1
20.0
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection DAD at 280 nm
Run Time 20 minutes (including re-equilibration)

Method Validation Principles

To ensure the developed method is suitable for its intended purpose, it must be validated according to established guidelines, such as those from the International Council for Harmonisation (ICH).[9][10][11] A full validation would include the following tests, which form the basis of a self-validating and trustworthy protocol.

Table 2: Key Method Validation Parameters (as per ICH Q2(R1))

ParameterPurposeTypical Acceptance Criteria
Specificity To demonstrate that the signal is unequivocally from the analyte of interest, free from interference.Peak purity analysis (using DAD), analysis of placebo and degraded samples.
Linearity To show that the results are directly proportional to the concentration of the analyte.Correlation coefficient (r²) ≥ 0.999 over the specified range (e.g., 1-100 µg/mL).
Accuracy To measure the closeness of the experimental value to the true value.% Recovery of spiked samples should be within 98.0 - 102.0%.
Precision To assess the degree of scatter between a series of measurements. (Repeatability & Intermediate Precision)Relative Standard Deviation (RSD) ≤ 2.0% for multiple injections and on different days.
LOD & LOQ To determine the lowest concentration of analyte that can be detected and quantified, respectively.Signal-to-Noise ratio of 3:1 for LOD and 10:1 for LOQ.
Robustness To measure the method's capacity to remain unaffected by small, deliberate variations in parameters.RSD ≤ 2.0% when varying flow rate (±0.1 mL/min), column temp (±2°C), mobile phase pH (±0.1).

Conclusion

This application note provides a detailed and scientifically grounded protocol for the development of an RP-HPLC method for the analysis of 1-(2,6-dihydroxy-4-methylphenyl)ethanone. By controlling the mobile phase pH to suppress ionization, a robust and reproducible method was achieved using a standard C18 column and a water/acetonitrile gradient. The outlined workflow, from analyte characterization to the principles of validation, serves as a valuable resource for scientists tasked with creating reliable analytical methods for phenolic compounds and other ionizable molecules.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]
  • Development of HPLC method for determination of phenolic compounds on a core shell column by direct injection of wine samples. Semantic Scholar. [Link]
  • (PDF) Development of HPLC method for determination of phenolic compounds on a core shell column by direct injection of wine samples.
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S.
  • Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. Knauer. [Link]
  • ICH Harmonised Tripartite Guideline: VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1).
  • Control pH During Method Development for Better Chrom
  • New Advice on an Old Topic: Buffers in Reversed-Phase HPLC.
  • 1-(2,6-Dihydroxy-4-methylphenyl)ethanone | CAS#:10139-84-1. Chemsrc. [Link]
  • Ethanone, 1-(2,4-dihydroxyphenyl)-. NIST Chemistry WebBook. [Link]

Sources

Application Note: Enhanced Analytical Characterization of 3,5-Dihydroxy-4-acetyltoluene through Strategic Derivatization

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3,5-Dihydroxy-4-acetyltoluene, a substituted acetophenone, is a molecule of interest in pharmaceutical and chemical synthesis.[1][2] Its structure, featuring two phenolic hydroxyl groups and a ketone moiety, presents significant challenges for direct analysis, particularly by gas chromatography (GC).[3][4][5] The high polarity and low volatility of the molecule, stemming from the hydroxyl groups, can lead to poor chromatographic peak shape, thermal degradation in the GC inlet, and low sensitivity.[6][7] To overcome these analytical hurdles, derivatization is an essential strategy to enhance its volatility, thermal stability, and overall amenability to chromatographic analysis.[3][5][8]

This application note provides a comprehensive guide to the derivatization of this compound for improved analysis by Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). We will explore two primary derivatization strategies: silylation for GC-MS analysis and acylation for HPLC-UV analysis. The causality behind experimental choices, detailed step-by-step protocols, and expected outcomes are discussed to ensure methodological robustness and trustworthiness.

The Analytical Challenge: Why Derivatize this compound?

The direct analysis of this compound is hampered by its inherent physicochemical properties:

  • Polarity: The two phenolic hydroxyl groups make the molecule highly polar, leading to strong interactions with active sites in the GC column, resulting in tailing peaks and poor resolution.[6]

  • Low Volatility: Significant intermolecular hydrogen bonding due to the hydroxyl groups results in a high boiling point and low vapor pressure, making it difficult to vaporize the analyte for GC analysis without decomposition.[8][9]

  • Thermal Instability: At the elevated temperatures of a GC inlet, the molecule can undergo thermal degradation, leading to inaccurate quantification and the appearance of artifact peaks.[4]

Derivatization addresses these issues by chemically modifying the polar functional groups, thereby increasing volatility and thermal stability, and improving chromatographic performance.[3][5][10]

Strategy 1: Silylation for Enhanced GC-MS Analysis

Silylation is a robust and widely used derivatization technique for compounds containing active hydrogens, such as those in hydroxyl groups.[8][10] The process involves the replacement of the active hydrogen with a non-polar trimethylsilyl (TMS) group.[8][10] This modification effectively masks the polar hydroxyl groups, leading to a significant increase in volatility and thermal stability, making the analyte ideal for GC-MS analysis.[3][4]

Choosing the Right Silylating Reagent: BSTFA vs. MSTFA

Two of the most powerful and common silylating reagents are N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[10]

FeatureBSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide)MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide)
Silylating Strength Very strong silylating agent.[10]Considered one of the strongest and most versatile silylating agents.[10]
By-products N-trimethylsilyl-trifluoroacetamide and trifluoroacetamide (volatile).[10]N-methyl-trifluoroacetamide (highly volatile).[11]
GC Interference By-products are generally volatile and elute early in the chromatogram.By-products are extremely volatile, minimizing interference with analyte peaks.[11]
Catalyst Often used with a catalyst like Trimethylchlorosilane (TMCS) for hindered hydroxyls.Can be used with or without a catalyst; 1% TMCS is common for difficult-to-silylate groups.[12]

For this compound, both reagents are suitable. However, MSTFA is often favored in metabolomics and trace analysis due to the higher volatility of its by-products, leading to cleaner chromatograms .[3]

Experimental Workflow: Silylation of this compound

cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis start Start with dry sample of this compound dissolve Dissolve in anhydrous solvent (e.g., Pyridine or Acetonitrile) start->dissolve add_reagent Add MSTFA (+1% TMCS) dissolve->add_reagent Transfer to reaction vial heat Heat at 60-70°C for 30-60 min add_reagent->heat cool Cool to room temperature heat->cool inject Inject into GC-MS cool->inject

Caption: Silylation workflow for GC-MS analysis.

Protocol 1: Silylation using MSTFA

Materials:

  • This compound sample

  • N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Anhydrous Pyridine or Acetonitrile

  • Reaction vials (e.g., 2 mL glass vials with PTFE-lined caps)

  • Heating block or oven

  • Vortex mixer

  • GC-MS system

Procedure:

  • Sample Preparation: Ensure the sample of this compound is completely dry. Moisture will consume the silylating reagent and interfere with the reaction.[12] If the sample is in an aqueous solution, it must be evaporated to dryness under a stream of nitrogen.

  • Dissolution: Dissolve approximately 1 mg of the dried sample in 100 µL of anhydrous pyridine or acetonitrile in a reaction vial.

  • Reagent Addition: Add 100 µL of MSTFA + 1% TMCS to the sample solution. The reagent is added in excess to ensure complete derivatization.

  • Reaction: Tightly cap the vial and vortex briefly. Heat the mixture at 70°C for 45 minutes in a heating block or oven.

  • Analysis: After cooling to room temperature, the sample is ready for injection into the GC-MS. A typical injection volume is 1 µL.

Expected Mass Spectral Data:

The derivatization will add two trimethylsilyl (TMS) groups to the molecule, replacing the hydrogens of the two hydroxyl groups.

  • Molecular Weight of this compound: 166.17 g/mol [13]

  • Mass of TMS group (-Si(CH₃)₃): 72.1 g/mol

  • Expected Molecular Weight of di-TMS derivative: 166.17 + (2 * 72.1) - 2 = 310.37 g/mol

The mass spectrum of the di-TMS derivative is expected to show a prominent molecular ion ([M]⁺) at m/z 310. A characteristic fragment ion ([M-15]⁺) resulting from the loss of a methyl group from a TMS moiety is also expected at m/z 295.[14]

Strategy 2: Acylation for Enhanced HPLC-UV Analysis

For HPLC analysis, derivatization is often employed to introduce a strong chromophore into the analyte molecule, thereby enhancing its detectability by UV-Vis detectors.[15] Acylation with a reagent containing a chromophore, such as 4-nitrobenzoyl chloride, can significantly improve the molar absorptivity of this compound, allowing for lower detection limits.[15][16]

Rationale for Acylation in HPLC

While this compound possesses an aromatic ring and a carbonyl group, which absorb UV light, its molar absorptivity may not be sufficient for trace analysis. Acylation serves two purposes:

  • Enhanced UV Detection: The addition of a strongly UV-absorbing group increases the signal-to-noise ratio.

  • Improved Chromatographic Properties: The resulting ester is less polar than the parent phenol, which can lead to better retention and peak shape in reversed-phase HPLC.

Experimental Workflow: Acylation of this compound

cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis start Start with this compound in solution buffer Adjust pH with borate buffer (pH 8.5) start->buffer add_reagent Add 4-nitrobenzoyl chloride in Acetonitrile buffer->add_reagent heat Heat at 50°C for 1 min add_reagent->heat cool Cool and dilute heat->cool inject Inject into HPLC-UV cool->inject

Caption: Acylation workflow for HPLC-UV analysis.

Protocol 2: Acylation using 4-Nitrobenzoyl Chloride

Materials:

  • This compound standard solution

  • 4-Nitrobenzoyl chloride

  • Acetonitrile (HPLC grade)

  • Borate buffer (0.1 M, pH 8.5)

  • HPLC system with a UV detector and a C18 column

Procedure:

  • Sample Preparation: Prepare a standard solution of this compound in a suitable solvent (e.g., methanol or water).

  • Buffering: In a reaction vial, mix 100 µL of the sample solution with 100 µL of 0.1 M borate buffer (pH 8.5). The basic pH is necessary to deprotonate the phenolic hydroxyl groups, making them more nucleophilic.[15]

  • Reagent Addition: Add 200 µL of a 1 mg/mL solution of 4-nitrobenzoyl chloride in acetonitrile.

  • Reaction: Cap the vial and heat at 50°C for 1 minute.[16] The reaction is typically rapid.

  • Analysis: After cooling, the sample can be directly injected into the HPLC system.

Expected Chromatographic and Spectroscopic Changes:

  • Retention Time: The resulting di-acylated product will be significantly less polar and therefore will have a longer retention time on a reversed-phase C18 column compared to the underivatized molecule.

  • UV Spectrum: The 4-nitrobenzoyl group will introduce a strong absorbance maximum at a higher wavelength (around 260-280 nm), which is ideal for sensitive detection with minimal interference.[15]

Summary of Derivatization Strategies

ParameterSilylation (for GC-MS)Acylation (for HPLC-UV)
Objective Increase volatility and thermal stability.Enhance UV detectability and improve peak shape.
Reagent MSTFA + 1% TMCS4-Nitrobenzoyl chloride
Functional Groups Targeted Hydroxyl groupsHydroxyl groups
Key Reaction Condition Anhydrous environment, heating at 70°C.Basic pH (8.5), heating at 50°C.
Analytical Improvement Enables analysis of a non-volatile compound by GC-MS.Lowers detection limits for UV detection in HPLC.

Conclusion

The derivatization of this compound is a critical step for its accurate and sensitive analysis by chromatographic methods. Silylation with MSTFA effectively prepares the molecule for GC-MS analysis by increasing its volatility and thermal stability. For HPLC analysis, acylation with a chromophore-containing reagent like 4-nitrobenzoyl chloride significantly enhances UV detection. The choice of derivatization strategy should be guided by the analytical instrumentation available and the specific goals of the study. The protocols provided herein offer robust and reliable methods for the derivatization of this compound, enabling researchers, scientists, and drug development professionals to achieve superior analytical performance.

References

  • Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. (n.d.). MDPI. [Link]
  • Dual derivatization and GC-MS analysis of phenolic compounds suspected of being xenoestrogens. (2003). PubMed. [Link]
  • Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD) and GC-MS after Silylation. (2011). National Institutes of Health (NIH). [Link]
  • Facile and Efficient Acetylation of Primary Alcohols and Phenols with Acetic Anhydride Catalyzed by Dried Sodium Bicarbon
  • Silyl derivatization of alkylphenols, chlorophenols, and bisphenol A for simultaneous GC/MS determin
  • Method development for the analysis of Phenols in the ambient air using automatic thermal desorption-gas chromatography-mass spectrometry (TD-GC/MS). (2023).
  • Determination of Phenolic Compounds from Wine Samples by GC/MS System. (2012).
  • A Stoichiometric Solvent-Free Protocol for Acetylation Reactions. (2022). Frontiers. [Link]
  • A novel derivatization of phenol after extraction from human serum using perfluorooctanoyl chloride for gas chromatography-mass spectrometric confirmation and quantific
  • Understand tLC and HPLC Analysis of Acetophenone. (2025). StudyRaid. [Link]
  • An efficient and simple procedure for acetylation of alcohols and phenols with acetic anhydride catalysed by expansive graphite. (1999). Indian Journal of Chemistry. [Link]
  • General derivatization mechanism for phenol with MTBSTFA. (n.d.).
  • This compound. (n.d.). PubChem. [Link]
  • Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds prior to GC/MS analysis. (2009). Luxembourg Institute of Health. [Link]
  • What Is Derivatiz
  • Acetylation of Alcohols, Amines, Phenols, Thiols under Catalyst and Solvent-Free Conditions. (2020). MDPI. [Link]
  • Biocatalytic Silylation: The Condensation of Phenols and Alcohols with Triethylsilanol. (2018). MDPI. [Link]
  • Derivatization of metabolites for GC-MS via methoximation+silylation. (2025). The Bumbling Biochemist. [Link]
  • Derivatization for Gas Chrom
  • A rapid and efficient method for acetylation of phenols with acetic anhydride catalysed by Ti02/S04. (2003). SciSpace. [Link]
  • Separation of Acetophenone on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. [Link]
  • Silyl Derivatization of Alkylphenols, Chlorophenols, and Bisphenol A for Simultaneous GC/MS Determination. (2004).
  • Catalyst-free silylation of alcohols and phenols by promoting HMDS in CH3NO2 as solvent. (2015). Royal Society of Chemistry. [Link]
  • [Determination of conversion of asymmetric hydrosilylation of acetophenone by gas chrom
  • Acylation of phenols to phenolic esters with organic salts. (2022). Royal Society of Chemistry. [Link]
  • Analysis of phenols in pharmaceuticals by liquid chromatography after pre-column labelling and on-line post-column photochemical. (2001). ScienceDirect. [Link]
  • Simple HPLC–UV Analysis of Phenol and Its Related Compounds in Tap Water after Pre-Column Derivatization with 4-Nitrobenzoyl Chloride. (2017). SCIRP. [Link]
  • Simple HPLC–UV Analysis of Phenol and Its Related Compounds in Tap Water after Pre-Column Derivatization with 4-Nitrobenzoyl C. (2017). SCIRP. [Link]

Sources

Application Notes: p-Orcacetophenone as a Versatile Precursor in the Synthesis of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

p-Orcacetophenone (2',4'-dihydroxy-6'-methylacetophenone) is a highly functionalized aromatic ketone that serves as a pivotal starting material for the synthesis of a diverse array of bioactive heterocyclic compounds. Its inherent substitution pattern—a nucleophilic aromatic ring activated by two hydroxyl groups and a sterically influential methyl group—makes it an ideal precursor for constructing complex molecular architectures. This guide provides an in-depth exploration of p-Orcacetophenone's application in synthesizing pharmacologically significant molecules, particularly chromones and their derivatives. We will delve into the mechanistic underpinnings of key synthetic transformations, provide detailed, field-proven protocols, and present quantitative data to support researchers in drug discovery and medicinal chemistry.

Introduction: The Strategic Importance of p-Orcacetophenone

p-Orcacetophenone is a naturally derived phenolic ketone, but it is its role as a synthetic intermediate that has captured the attention of medicinal chemists. The molecule's structure is pre-organized for cyclization reactions, making it a cornerstone in the synthesis of flavonoids, chromones, and coumarins—scaffolds renowned for their wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1]

The strategic value of p-Orcacetophenone lies in three key features:

  • Activated Aromatic Ring: The two hydroxyl groups strongly activate the ring towards electrophilic substitution and provide sites for O-acylation, a key step in many named reactions.

  • α-Methyl Ketone: The acetyl group provides a crucial handle for enolate formation, initiating intramolecular cyclizations.

  • Ortho-Methyl Group: This group exerts a steric and electronic influence on reaction regioselectivity, often directing cyclizations to produce specific isomers.

This document will focus on one of the most powerful synthetic routes starting from p-Orcacetophenone: the synthesis of chromones via the Baker-Venkataraman rearrangement.

Core Synthetic Application: Chromone Synthesis via Baker-Venkataraman Rearrangement

The synthesis of the chromone core is a frequent objective in medicinal chemistry.[2] The Baker-Venkataraman rearrangement is a classic and reliable two-step sequence for converting o-hydroxyacetophenones into chromones.[3][4] The overall transformation involves the O-acylation of a phenol, followed by a base-catalyzed intramolecular acyl transfer to form a 1,3-diketone, which is then cyclized under acidic conditions.[5][6]

Mechanistic Rationale

The success of this reaction hinges on a well-understood, stepwise mechanism:

  • O-Acylation: The more acidic 4'-hydroxyl group of p-Orcacetophenone is selectively acylated (e.g., with benzoyl chloride) to form an ester. The 2'-hydroxyl remains free, which is critical for the subsequent steps.

  • Enolate Formation: A strong base (e.g., KOH, NaH) abstracts the acidic α-proton from the acetyl group, generating a stabilized enolate.[4][6] The choice of a non-aqueous, aprotic solvent like pyridine or THF is crucial to prevent hydrolysis of the ester and to avoid quenching the base.[6]

  • Intramolecular Acyl Transfer: The nucleophilic enolate attacks the proximal ester carbonyl in an intramolecular Claisen-type condensation.[4][7] This forms a cyclic alkoxide intermediate.

  • Ring Opening: The cyclic intermediate collapses, expelling a stable phenoxide to generate the 1,3-diketone. This step is essentially irreversible and drives the reaction to completion.[6]

  • Acid-Catalyzed Cyclodehydration: Upon treatment with a strong acid (e.g., H₂SO₄ in acetic acid), the 1,3-diketone undergoes cyclization and dehydration to yield the final chromone ring system.[3][8]

The entire workflow can be visualized as a logical sequence of transformations, each enabling the next.

G cluster_0 Phase 1: 1,3-Diketone Synthesis cluster_1 Phase 2: Chromone Formation A p-Orcacetophenone B O-Acylation (e.g., Benzoyl Chloride, Pyridine) A->B C o-Acyloxyacetophenone Intermediate B->C D Baker-Venkataraman Rearrangement (e.g., KOH, Pyridine) C->D E 1,3-Diketone Product D->E F Acid-Catalyzed Cyclization (e.g., H₂SO₄, Acetic Acid) E->F G Final Bioactive Chromone F->G G cluster_mech Key Mechanistic Steps start o-Acyloxy- acetophenone enolate Enolate Formation (Base) start->enolate 1. Deprotonation diketone 1,3-Diketone Intermediate enolate->diketone 2. Intramolecular    Acyl Transfer chromone Chromone (Acid-catalyzed cyclization) diketone->chromone 3. Cyclodehydration

Caption: Simplified mechanism of the Baker-Venkataraman reaction.

Bioactivity of Derived Molecules

The chromone scaffold derived from p-Orcacetophenone is a "privileged structure" in medicinal chemistry, frequently appearing in molecules with significant biological effects.

  • Antifungal and Antibacterial Activity: Many chromone derivatives have been shown to possess potent antimicrobial properties. Their mechanism often involves the disruption of microbial cell membranes or the inhibition of essential enzymes. Studies have shown that hydroxyacetophenone derivatives can exhibit good antibacterial activity against pathogens like E. coli and K. pneumoniae. [9]The introduction of different substituents onto the chromone core allows for the fine-tuning of this activity against various bacterial and fungal strains. [10]* Anticancer Properties: Flavones and other chromones are well-documented anticancer agents. [1]They can induce apoptosis, inhibit cell proliferation, and interfere with signaling pathways crucial for tumor growth. The specific substitution pattern derived from p-Orcacetophenone can influence the molecule's ability to interact with biological targets like kinases or DNA.

  • Enzyme Inhibition: The acetophenone scaffold is found in various enzyme inhibitors. [11]For example, chalcones, which can be synthesized from acetophenones, have shown inhibitory activity against enzymes like α-glucosidase, relevant in the management of diabetes. [12]

Table 1: Representative Bioactive Scaffolds from p-Orcacetophenone
Bioactive ScaffoldKey Synthetic MethodRepresentative Biological Activity
Chromones/Flavones Baker-Venkataraman RearrangementAnticancer, Antifungal, Anti-inflammatory [1]
Coumarins Pechmann CondensationAnticoagulant, Antibacterial, Antioxidant
Chalcones Claisen-Schmidt CondensationAntifungal, Antimalarial, Cytotoxic [12][13]
Benzofurans Perkin RearrangementNeuroprotective, Antimicrobial

Conclusion and Future Outlook

p-Orcacetophenone is more than just a chemical reagent; it is a strategic building block that provides an efficient and reliable entry point into the world of bioactive heterocyclic chemistry. The Baker-Venkataraman rearrangement, as detailed in this guide, is a prime example of its utility, enabling the straightforward synthesis of the pharmacologically vital chromone nucleus. The protocols and mechanistic insights provided herein are designed to empower researchers to leverage the unique reactivity of p-Orcacetophenone in the development of novel therapeutic agents. Future research will undoubtedly continue to uncover new synthetic methodologies and novel biological targets for compounds derived from this versatile precursor.

References

  • Baker, W. (1933). Molecular rearrangement of some o-acyloxyacetophenones and the mechanism of the production of 3-acylchromones. J. Chem. Soc., 1381–1389. Available at: https://pubs.rsc.org/en/content/articlelanding/1933/jr/jr9330001381
  • Mahal, H. S., & Venkataraman, K. (1934). Synthetical experiments in the chromone group. Part XIV. The action of sodamide on 1-acyloxy-2-acetonaphthones. J. Chem. Soc., 1767–1769. Available at: https://pubs.rsc.org/en/content/articlelanding/1934/JR/jr9340001767
  • Alfa Chemistry. (n.d.). Baker-Venkataraman Rearrangement. Retrieved from Alfa Chemistry. Available at: https://www.alfa-chemistry.
  • Maicheen, C. et al. (2023). One-Pot Synthesis and Evaluation of Antioxidative Stress and Anticancer Properties of an Active Chromone Derivative. ResearchGate. Available at: https://www.researchgate.
  • Organic Chemistry Portal. (n.d.). Baker-Venkataraman Rearrangement. Retrieved from Organic Chemistry Portal. Available at: https://www.organic-chemistry.
  • ResearchGate. (n.d.). Antifungal Assay of Some Novel Chalcone Derivatives. Retrieved from ResearchGate. Available at: https://www.researchgate.
  • Huseynov, F. et al. (2017). Antibacterial and antifungal activities of some hydroxyacetophenone derivatives. CORE.
  • Ameen, D., & Snape, T. J. (2014). Mechanism and Application of Baker–Venkataraman O→C Acyl Migration Reactions. Synthesis, 46(15), A-R. Available at: https://www.thieme-connect.com/products/ejournals/abstract/10.1055/s-0034-1378438
  • ResearchGate. (n.d.). Antifungal Activity of Compounds Tested. Retrieved from ResearchGate. Available at: https://www.researchgate.net/figure/Antifungal-activity-of-compounds-tested_tbl2_281270030
  • BenchChem. (2025). Synthesis of Substituted Chromones. Retrieved from BenchChem. Available at: https://www.benchchem.com/technical-center/synthesis-of-substituted-chromones
  • Organic Chemistry Portal. (n.d.). Synthesis of Chromones and Flavones. Retrieved from Organic Chemistry Portal. Available at: https://www.organic-chemistry.org/synthesis/heterocycles/oxygen-containing/chromones.shtm
  • Ewies, F. E. et al. (2014). SYNTHESIS OF CHROMONES AND THEIR APPLICATIONS DURING THE LAST TEN YEARS. International Journal of Research in Pharmacy and Chemistry, 4(4), 1046-1085. Available at: https://www.ijrpc.com/files/0-0-1-25.pdf
  • ResearchGate. (n.d.). Previous works for the synthesis of 3-hydroxyl chromones. Retrieved from ResearchGate. Available at: https://www.researchgate.net/figure/Previous-works-for-the-synthesis-of-3-hydroxyl-chromones_fig1_349697920
  • Global Journal of Pure and Applied Chemistry Research. (n.d.). Antifungal activity Archives. Retrieved from GJPACR. Available at: https://www.eajournals.org/journals/global-journal-of-pure-and-applied-chemistry-research-gjpacr/vol-7-issue-1-march-2019/antifungal-activity/
  • BenchChem. (2025). Applications of 2',6'-Dimethoxyacetophenone in Medicinal Chemistry. Retrieved from BenchChem. Available at: https://www.benchchem.com/technical-center/applications-of-2-6-dimethoxyacetophenone-in-medicinal-chemistry
  • MDPI. (2023). Antimicrobial and Antibiofilm Activities of Some Antioxidant 3,4-Dihydroxyphenyl-Thiazole-Coumarin Hybrid Compounds: In Silico and In Vitro Evaluation. International Journal of Molecular Sciences, 24(13), 10933. Available at: https://www.mdpi.com/1422-0067/24/13/10933
  • Encyclopedia.pub. (2021). Amino Acetophenones for Natural Product Analogs. Retrieved from Encyclopedia.pub.
  • Al-Salahi, R., et al. (2022). Pharmacotherapeutics Applications and Chemistry of Chalcone Derivatives. Molecules, 27(20), 7078. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9610115/

Sources

Use of 2',6'-Dihydroxy-4'-methylacetophenone in material science

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Application of 2',6'-Dihydroxy-4'-methylacetophenone in Advanced Materials

Authored by a Senior Application Scientist

This document serves as a comprehensive technical guide for researchers, scientists, and professionals in material science and drug development. It details the applications, underlying principles, and experimental protocols for utilizing 2',6'-Dihydroxy-4'-methylacetophenone as a versatile building block in the synthesis of advanced functional materials.

Introduction: Unveiling the Potential of a Versatile Phenolic Ketone

2',6'-Dihydroxy-4'-methylacetophenone is a phenolic compound characterized by a benzene ring substituted with two hydroxyl groups, a methyl group, and an acetyl group. Its unique molecular architecture, featuring multiple reactive sites, makes it an exceptionally valuable precursor in the synthesis of more complex functional molecules and materials. The hydroxyl (-OH) and carbonyl (C=O) groups are prime locations for chemical modification, enabling the construction of Schiff bases, polymers, and coordination complexes.

The strategic placement of the hydroxyl groups ortho to the acetyl group facilitates strong intramolecular hydrogen bonding and provides an ideal pocket for chelating metal ions, a property that is central to many of its applications.

Key Physicochemical Properties
PropertyValueReference
CAS Number 1634-34-0[1][2]
Molecular Formula C₉H₁₀O₃[1][2]
Molecular Weight 166.17 g/mol [1][2]
Appearance Solid
Storage Sealed in dry, 2-8°C[1][2]
SMILES CC(=O)C1=C(O)C=C(C)C=C1O[1][2]

Caption: Chemical Structure of 2',6'-Dihydroxy-4'-methylacetophenone.

Core Application: Precursor for Schiff Base Ligands and Metal Complexes

A primary application of 2',6'-Dihydroxy-4'-methylacetophenone in material science is its use as a foundational component for synthesizing Schiff bases. Schiff bases, characterized by an azomethine (-C=N-) group, are formed through the condensation of a primary amine with a carbonyl compound (in this case, the acetyl group of the acetophenone).[3]

Application Note: The Scientific Rationale

The synthesis of Schiff bases from 2',6'-Dihydroxy-4'-methylacetophenone is scientifically compelling for several reasons:

  • Enhanced Coordination Ability: The resulting Schiff base ligand possesses multiple donor atoms (the imine nitrogen and the phenolic oxygens), making it a powerful chelating agent for a wide range of metal ions.[4][5] This ability to form stable, multi-dentate complexes is crucial for developing new materials.

  • Tunable Properties: By selecting different primary amines for the condensation reaction, the electronic and steric properties of the resulting Schiff base can be precisely tuned. This allows for the rational design of metal complexes with desired characteristics, such as specific catalytic activity, color, or fluorescence response.

  • Platform for Functional Materials: These Schiff base-metal complexes have demonstrated utility as catalysts, antimicrobial agents, and, most notably, as active components in chemical sensors.[4][5][6][7]

G cluster_0 Synthesis Workflow A 2',6'-Dihydroxy-4'- methylacetophenone C Condensation Reaction (Ethanol, Reflux) A->C B Primary Amine (e.g., Aniline derivative) B->C D Schiff Base Ligand C->D Formation of -C=N- bond F Complexation Reaction D->F E Metal Salt (e.g., ZnCl₂, Cu(OAc)₂) E->F G Schiff Base Metal Complex F->G Coordination H Material Application (Sensor, Catalyst, etc.) G->H

Caption: Workflow for Schiff Base and Metal Complex Synthesis.

Protocol 1: Synthesis of a Schiff Base Ligand

This protocol describes a general procedure for the condensation reaction between 2',6'-Dihydroxy-4'-methylacetophenone and a primary amine.

Objective: To synthesize a Schiff base ligand via condensation.

Materials:

  • 2',6'-Dihydroxy-4'-methylacetophenone (1 equivalent)

  • Substituted primary amine (e.g., 4-aminoantipyrine) (1 equivalent)

  • Absolute Ethanol (solvent)

  • Glacial Acetic Acid (catalyst)

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

  • Beaker, filter funnel, filter paper

Procedure:

  • Reactant Dissolution: Dissolve 1 equivalent of 2',6'-Dihydroxy-4'-methylacetophenone in absolute ethanol in a round-bottom flask with stirring.

  • Amine Addition: To this solution, add 1 equivalent of the chosen primary amine.

  • Catalyst Addition: Add 2-3 drops of glacial acetic acid to the mixture. The acid catalyzes the nucleophilic attack of the amine on the carbonyl carbon, facilitating the condensation.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Isolation: After the reaction is complete, cool the mixture to room temperature. The Schiff base product often precipitates out of the solution. If not, the volume of the solvent can be reduced under vacuum.

  • Purification: Collect the solid product by filtration, wash with a small amount of cold ethanol to remove unreacted starting materials, and dry in a vacuum oven.

  • Characterization: Confirm the structure of the synthesized Schiff base using techniques such as FT-IR (disappearance of C=O stretch, appearance of C=N stretch), ¹H NMR, and mass spectrometry.

Advanced Application: Fluorescent Chemosensors

Schiff bases derived from 2',6'-Dihydroxy-4'-methylacetophenone are excellent candidates for developing fluorescent chemosensors, particularly for the detection of metal ions like Zn²⁺, Al³⁺, and Cu²⁺.[8][9]

Application Note: The Mechanism of Sensing

The sensing mechanism often relies on phenomena such as Chelation-Enhanced Fluorescence (CHEF).

  • Initial State (Low Fluorescence): In the free Schiff base ligand, non-radiative decay pathways, such as photoinduced electron transfer (PET) or C=N isomerization, can quench fluorescence, resulting in a weakly fluorescent or non-fluorescent state.

  • Sensing State (High Fluorescence): Upon binding to a specific metal ion, the ligand's conformation becomes rigid and planar. This chelation restricts the C=N isomerization and can inhibit the PET process. The rigid structure minimizes energy loss through non-radiative pathways, leading to a significant enhancement of fluorescence intensity ("turn-on" sensing).[8][9]

G cluster_0 Fluorescent 'Turn-On' Sensing Mechanism A Free Schiff Base Sensor B Excitation (Light Energy) A->B C Non-Radiative Decay (e.g., C=N Isomerization, PET) B->C Energy absorbed D Low/No Fluorescence C->D Energy dissipated E Sensor + Metal Ion F Rigid Chelate Complex Formed E->F Binding Event G Excitation (Light Energy) F->G H Radiative Decay (Fluorescence) G->H Energy absorbed I High Fluorescence Signal H->I Energy released as light

Caption: Conceptual Diagram of Chelation-Enhanced Fluorescence (CHEF).

Protocol 2: Evaluating Metal Ion Sensing

This protocol outlines the steps to test the efficacy of a synthesized Schiff base as a fluorescent sensor for a target metal ion.

Objective: To quantify the change in fluorescence of a Schiff base ligand upon addition of a metal ion.

Materials:

  • Synthesized Schiff base ligand (Sensor)

  • High-purity solvent (e.g., DMSO, Acetonitrile)

  • Stock solutions of various metal salts (e.g., ZnCl₂, CuCl₂, Al(NO₃)₃, etc.) in the same solvent

  • Fluorometer and quartz cuvettes

Procedure:

  • Prepare Sensor Solution: Prepare a stock solution of the Schiff base sensor at a known concentration (e.g., 1 mM) in a suitable solvent. From this, prepare a dilute working solution (e.g., 10 µM).

  • Record Baseline Spectrum: Place the 10 µM sensor solution in a cuvette and record its fluorescence emission spectrum by exciting at an appropriate wavelength (determined by first measuring the absorbance spectrum). This is the baseline fluorescence.

  • Titration with Metal Ion: To the cuvette containing the sensor solution, incrementally add small aliquots of a stock solution of the target metal ion (e.g., adding 1 equivalent at a time).

  • Record Spectra: After each addition, gently mix the solution and allow it to equilibrate for 1-2 minutes. Record the fluorescence emission spectrum.

  • Data Analysis: Plot the fluorescence intensity at the emission maximum against the concentration of the added metal ion. A significant and selective increase in intensity indicates a positive "turn-on" sensing event.

  • Selectivity Test: Repeat the experiment (Step 3-4) with a range of different metal ions at the same concentration to test the selectivity of the sensor. An ideal sensor will show a strong response to the target ion but minimal or no response to other interfering ions.[9]

Potential Application: Polymer and Coating Additives

While less documented for this specific molecule, related phenolic compounds are utilized in material science as additives in polymers and coatings.[10][11]

Application Note: Rationale for Polymer Applications
  • UV Stabilization: The phenolic hydroxyl groups are excellent radical scavengers. This property allows them to intercept free radicals generated by UV radiation, thereby preventing the photo-oxidative degradation of the polymer matrix. This can improve the durability and lifespan of plastics and coatings exposed to sunlight.[10]

  • Adhesion Promotion: The polar hydroxyl and carbonyl groups can form hydrogen bonds with substrates, potentially improving the adhesion of coatings to surfaces.

  • Polymer Building Block: The dihydroxy functionality allows 2',6'-Dihydroxy-4'-methylacetophenone to act as a monomer or cross-linking agent in the synthesis of specialty polymers like polyesters or polycarbonates, incorporating its unique properties directly into the polymer backbone.

Conclusion and Future Outlook

2',6'-Dihydroxy-4'-methylacetophenone is a highly valuable and versatile platform molecule in material science. Its true potential is unlocked through chemical modification, primarily through the formation of Schiff bases. These derivatives serve as exceptional ligands for creating functional metal complexes that are at the forefront of chemosensor technology. Future research may further explore its role as a monomer in high-performance polymers and as a UV-stabilizing additive, expanding its utility in advanced materials. The protocols and principles outlined in this guide provide a solid foundation for researchers to innovate and develop new materials based on this remarkable chemical scaffold.

References

  • Benchchem. (n.d.). Unveiling the Natural Origins of 2,6-Dihydroxy-4-methoxyacetophenone: A Technical Guide.
  • Organic Syntheses. (n.d.). 2,6-dihydroxyacetophenone.
  • Chem-Impex. (n.d.). 2-hydroxy-4-méthylacétophénone.
  • TargetMol. (n.d.). 2',6'-Dihydroxy-4'-methoxy-3'-methylacetophenone.
  • ChemicalBook. (n.d.). 2'-Hydroxy-4'-methylacetophenone synthesis.
  • Sigma-Aldrich. (n.d.). 2',6'-Dihydroxy-4'-methylacetophenone.
  • PubChem. (n.d.). 2',6'-Dihydroxy-4'-methoxyacetophenone.
  • Arctom Scientific. (n.d.). CAS NO. 1634-34-0 | 2',6'-Dihydroxy-4'-methylacetophenone.
  • ResearchGate. (n.d.). 2,6-Dihydroxyacetophenone.
  • International Journal of Life Science and Pharma Research. (2023). Chemical Synthesis, Characterization and DNA Binding Studies of 2, 4- Dihydroxy Acetophenone Pramipexole Schiff Base Metal Complexes.
  • BLD Pharm. (n.d.). 1634-34-0|2',6'-Dihydroxy-4'-methylacetophenone.
  • Journal of Chemical and Pharmaceutical Research. (n.d.). Acetophenone derived Schiff base and its Fe (III) complex: Synthesis, characterization and biological activity.
  • Oriental Journal of Chemistry. (n.d.). Review Article on Metal Complexes derived from 2'-hydroxyacetophenone based Schiff Base.
  • ChemicalBook. (n.d.). 2',4'-DIHYDROXY-3'-METHYLACETOPHENONE.
  • Chem-Impex. (n.d.). 2-Hydroxy-4-methylacetophenone.
  • BioCrick. (n.d.). 2',6'-Dihydroxy-4'-methoxy-3'-methylacetophenone.
  • Asian Journal of Chemistry. (2020). A Review on 2,6-Diformyl-4-methylphenol Derived Schiff Bases as Fluorescent Sensors.
  • ResearchGate. (n.d.). (PDF) Chemical Synthesis, Characterization and DNA Binding Studies of 2, 4- Dihydroxy Acetophenone Pramipexole Schiff Base Metal Complexes: Life Sciences-Chemistry.
  • Semantic Scholar. (2023). Chemical Synthesis, Characterization and DNA Binding Studies of 2, 4- Dihydroxy Acetophenone Pramipexole Schiff Base Metal Complexes.
  • Academic Journal of Chemistry. (n.d.). Synthesis Characterization and Biological Applications of Schiff Base Complexes Containing Acetoph.
  • Selleck Chemicals. (n.d.). 2'-Hydroxy-4'-methylacetophenone.
  • ChemicalBook. (n.d.). Important applications of 4'-methylacetophenone.
  • PubMed Central (PMC). (2024). Fluorescence sensing of metal ions in solution using a morpholine-containing phenolic Mannich base of 1′-hydroxy-2′-acetonaphthone.
  • PubMed Central (PMC). (n.d.). Molecularly Imprinted Ratiometric Fluorescent Sensors for Analysis of Pharmaceuticals and Biomarkers.
  • MDPI. (2024). Development of Highly Sensitive Fluorescent Sensors for Separation-Free Detection and Quantitation Systems of Pepsin Enzyme Applying a Structure-Guided Approach.
  • ResearchGate. (n.d.). A, B pH-dependent absorption (A) and emission (B) of a sensing film....

Sources

Application Notes and Protocols for High-Throughput Screening Assays Involving p-Orcacetophenone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of p-Orcacetophenone

p-Orcacetophenone, a phenolic compound, belongs to a class of molecules that have garnered significant interest in drug discovery due to their diverse biological activities. Structurally related compounds, such as p-hydroxyacetophenone, have demonstrated notable anti-inflammatory and antioxidant properties, suggesting that p-Orcacetophenone may hold similar therapeutic potential.[1][2] The exploration of this potential necessitates robust and scalable screening methodologies to identify and characterize its interactions with relevant biological targets.

High-throughput screening (HTS) is the cornerstone of modern drug discovery, enabling the rapid evaluation of vast compound libraries to identify "hits" that modulate a specific biological pathway or target.[3][4][5] This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, providing detailed application notes and validated protocols for three distinct HTS assays designed to probe the bioactivity of p-Orcacetophenone. The assays are selected to investigate its potential as an anti-inflammatory agent, an enzyme inhibitor, and a cellular antioxidant.

The protocols herein are designed as self-validating systems, incorporating essential controls and data analysis frameworks to ensure scientific rigor and trustworthiness. By explaining the causality behind experimental choices, this guide aims to empower researchers to not only execute these assays but also to adapt and troubleshoot them effectively.

Section 1: Anti-Inflammatory Activity Screening via NF-κB Reporter Assay

Application Note 1: Targeting the NF-κB Pathway

Principle: The Nuclear Factor-kappa B (NF-κB) signaling pathway is a pivotal regulator of the inflammatory response.[6][7] Its activation leads to the expression of numerous pro-inflammatory genes, including those for cytokines and cyclooxygenase-2 (COX-2).[1][8] Deregulation of this pathway is implicated in a host of inflammatory diseases. Therefore, identifying compounds that inhibit NF-κB activation is a primary strategy in anti-inflammatory drug discovery.[1]

This assay utilizes a cell-based luciferase reporter system.[5][9][10] HEK293 cells are engineered to be stably transfected with a plasmid containing the firefly luciferase gene under the control of an NF-κB response element (RE).[10][11] When the NF-κB pathway is activated by a stimulant (e.g., TNF-α), the NF-κB transcription factor translocates to the nucleus, binds to the RE, and drives the expression of luciferase.[10][12] The resulting luminescence, measured by a luminometer, is directly proportional to NF-κB activity.[9] p-Orcacetophenone is screened for its ability to reduce the TNF-α-induced luminescence, indicating potential inhibition of the NF-κB pathway.

Workflow Visualization:

NF_kB_Assay_Workflow cluster_plate_prep Plate Preparation cluster_treatment Compound Treatment cluster_detection Signal Detection Seed Seed HEK293-NFκB-luc Cells in 384-well Plate Incubate1 Incubate Overnight (37°C, 5% CO2) Seed->Incubate1 Add_Cmpd Add p-Orcacetophenone (or Controls) Incubate1->Add_Cmpd PreIncubate Pre-incubate (1 hr) Add_Cmpd->PreIncubate Stimulate Stimulate with TNF-α PreIncubate->Stimulate Incubate2 Incubate (6-8 hrs) Stimulate->Incubate2 Lyse Add Luciferase Detection Reagent Incubate2->Lyse Read Measure Luminescence (Plate Reader) Lyse->Read

Caption: Workflow for the NF-κB Luciferase Reporter Assay.

Detailed Protocol 1: HTS for NF-κB Inhibition

This protocol is optimized for a 384-well plate format, suitable for automated liquid handlers.

1. Materials and Reagents:

  • Cells: HEK293 cells stably expressing an NF-κB-luciferase reporter construct (e.g., from INDIGO Biosciences or similar).

  • Media: DMEM, 10% FBS, 1% Penicillin-Streptomycin, and selection antibiotic (e.g., Hygromycin).

  • Plates: 384-well, solid white, flat-bottom, tissue-culture treated plates.

  • Stimulant: Recombinant Human TNF-α (Tumor Necrosis Factor-alpha).

  • Test Compound: p-Orcacetophenone dissolved in 100% DMSO.

  • Positive Control: Known NF-κB inhibitor (e.g., Dehydrocostus lactone).[7]

  • Detection Reagent: Luciferase Assay System (e.g., from Promega or Agilent Technologies).[9]

2. Assay Procedure:

  • Cell Seeding:

    • Trypsinize and resuspend HEK293-NFκB-luc cells in fresh culture medium to a density of 5 x 10⁵ cells/mL.

    • Dispense 40 µL of the cell suspension into each well of the 384-well plate (20,000 cells/well).

    • Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.[12]

  • Compound Addition:

    • Prepare a serial dilution of p-Orcacetophenone in DMSO. Then, dilute these stocks into assay medium (DMEM + 0.5% FBS) to achieve a 5X final concentration. The final DMSO concentration in the assay should not exceed 0.5%.

    • Remove the seeding medium from the cell plate and add 20 µL of fresh assay medium.

    • Add 5 µL of the 5X compound dilutions to the appropriate wells.

    • For controls, add 5 µL of assay medium with 0.5% DMSO (vehicle control) or 5 µL of the positive control inhibitor.

    • Pre-incubate the plate for 1 hour at 37°C.

  • Cell Stimulation:

    • Prepare a TNF-α solution in assay medium at a 6X concentration. The optimal concentration should be predetermined by titration and is typically the EC₈₀ (e.g., ~10-20 ng/mL).[12]

    • Add 5 µL of the 6X TNF-α solution to all wells except the "unstimulated" control wells, which receive 5 µL of assay medium instead.

    • The final assay volume is now 30 µL.

    • Incubate the plate for 6-8 hours at 37°C in a 5% CO₂ incubator.

  • Luminescence Detection:

    • Equilibrate the cell plate and the Luciferase Detection Reagent to room temperature.

    • Add 30 µL of the Luciferase Detection Reagent to each well.[11]

    • Incubate for 10 minutes at room temperature, protected from light, to ensure complete cell lysis.

    • Measure the luminescence using a plate reader.

3. Data Analysis and Interpretation:

ParameterDescriptionCalculation Example
RLU Relative Light Units, the raw output from the luminometer.N/A
% Inhibition The percentage by which a compound reduces the stimulated NF-κB signal.(1 - (RLU_compound - RLU_unstim) / (RLU_stim - RLU_unstim)) * 100
Z'-factor A statistical parameter to assess the quality and robustness of the HTS assay. A Z' > 0.5 is excellent.`1 - (3*(SD_stim + SD_unstim)) /
IC₅₀ The concentration of p-Orcacetophenone that causes 50% inhibition of the NF-κB signal.Determined by plotting % Inhibition vs. log[Compound] and fitting a four-parameter curve.

Section 2: Enzyme Inhibition Screening via Methyltransferase (MT) Assay

Application Note 2: Probing for Epigenetic Modulators

Principle: Methyltransferases (MTs) are a class of enzymes that catalyze the transfer of a methyl group from the cofactor S-adenosylmethionine (SAM) to a substrate, producing S-adenosylhomocysteine (SAH) as a universal by-product.[13][14] These enzymes, including histone methyltransferases (HMTs) and DNA methyltransferases (DNMTs), are key players in epigenetic regulation and are implicated in cancer and inflammatory diseases, making them attractive drug targets.[13][14]

The Transcreener® EPIGEN Methyltransferase Assay is a universal, fluorescence polarization (FP)-based HTS assay that detects the SAH produced by any MT.[3][15] The assay uses a highly specific antibody that binds to a fluorescently labeled SAH tracer. In the absence of enzymatic activity, the tracer is bound by the antibody, resulting in a high FP signal. The SAH generated by the MT enzyme competes with the tracer for antibody binding, causing the tracer to be displaced. This displacement leads to a decrease in the FP signal. The magnitude of this decrease is directly proportional to the amount of SAH produced and thus to the MT activity.[14] This platform is ideal for screening p-Orcacetophenone for potential MT inhibitory activity.

Workflow Visualization:

MT_Assay_Workflow cluster_reaction Enzymatic Reaction cluster_detection SAH Detection cluster_readout Data Acquisition Mix1 Combine MT Enzyme, Substrate, and p-Orcacetophenone Start Initiate reaction with SAM Mix1->Start Incubate Incubate (e.g., 60 min, 30°C) Start->Incubate Stop Add Stop Buffer Incubate->Stop Detect Add SAH Detection Mix (Ab + FP Tracer) Stop->Detect Equilibrate Incubate (60-90 min, RT) Detect->Equilibrate ReadFP Measure Fluorescence Polarization (mP) Equilibrate->ReadFP

Caption: Workflow for the Transcreener® EPIGEN MT FP Assay.

Detailed Protocol 2: HTS for Methyltransferase Inhibition

This endpoint protocol is designed for a 384-well format.

1. Materials and Reagents:

  • Enzyme: A purified methyltransferase (e.g., SETD7, G9a) and its corresponding substrate (e.g., histone H3 peptide).

  • Cofactor: S-adenosylmethionine (SAM).

  • Assay Kit: Transcreener® EPIGEN Methyltransferase FP Assay Kit (BellBrook Labs), containing SAH/SAM standards, FP Tracer, Antibody, Stop Buffer, and Detection Mix Buffer.[3][13][15]

  • Plates: 384-well, low-volume, black, round-bottom, non-binding surface plates (e.g., Corning #4514).[13]

  • Test Compound: p-Orcacetophenone in 100% DMSO.

  • Positive Control: Known MT inhibitor (e.g., Sinefungin).

2. Assay Procedure:

  • Reagent Preparation:

    • Prepare assay buffer optimal for the chosen MT enzyme.

    • Prepare a master mix containing the MT enzyme and its substrate in assay buffer. The enzyme concentration should be optimized to produce ~10-20% conversion of SAM to SAH within the reaction time.[14][16]

    • Prepare a 2X SAM solution in assay buffer. The concentration should be at or near the Kₘ for the enzyme.

  • Enzyme Reaction:

    • Dispense 2 µL of p-Orcacetophenone dilutions (or controls) into the wells.

    • Add 8 µL of the enzyme/substrate master mix to each well.

    • Initiate the reaction by adding 10 µL of the 2X SAM solution. The final reaction volume is 20 µL.

    • Mix the plate and incubate for the desired time (e.g., 60 minutes) at the optimal temperature for the enzyme (e.g., 30°C).

  • SAH Detection:

    • Terminate the enzymatic reaction by adding 5 µL of Stop Buffer A.[3]

    • Prepare the SAH Detection Mixture by combining the Antibody and FP Tracer in the provided buffer, as per the kit manual. The antibody concentration is dependent on the initial SAM concentration.[3]

    • Add 5 µL of the SAH Detection Mixture to each well.

    • Seal the plate, mix, and incubate at room temperature for 60-90 minutes, protected from light.

  • Data Acquisition:

    • Measure fluorescence polarization on a plate reader equipped with appropriate filters for the far-red tracer (e.g., Excitation ~630 nm, Emission ~670 nm).[13]

3. Data Analysis and Interpretation:

ParameterDescriptionCalculation Example
mP Value Millipolarization, the raw output from the FP reader.N/A
% Inhibition The percentage by which a compound inhibits MT activity, reflected by a signal shift towards the no-enzyme control.((mP_compound - mP_100%_conv) / (mP_0%_conv - mP_100%_conv)) * 100
Z'-factor Assesses assay quality using the 0% and 100% conversion controls (or no enzyme vs. enzyme controls).`1 - (3*(SD_0%_conv + SD_100%_conv)) /
IC₅₀ The concentration of p-Orcacetophenone that causes 50% inhibition of MT activity.Determined by plotting % Inhibition vs. log[Compound] and fitting a dose-response curve.

Section 3: Cellular Antioxidant Activity (CAA) Screening

Application Note 3: Measuring Intracellular Radical Scavenging

Principle: Oxidative stress, resulting from an imbalance of reactive oxygen species (ROS), is implicated in the pathology of many diseases. Cellular antioxidant assays measure the ability of a compound to mitigate ROS within a live cell, providing a more biologically relevant assessment than simple chemical assays.[17][18]

The Cellular Antioxidant Activity (CAA) assay utilizes the cell-permeable probe 2',7'-Dichlorodihydrofluorescin diacetate (DCFH-DA).[18][19] Inside the cell, esterases deacetylate DCFH-DA to the non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-Dichlorofluorescein (DCF).[19] The assay induces ROS production using a free radical initiator like AAPH.[18] The antioxidant activity of p-Orcacetophenone is quantified by its ability to scavenge these radicals and thereby inhibit the formation of the fluorescent DCF product.[20]

Workflow Visualization:

CAA_Workflow cluster_prep Cell Preparation cluster_loading Probe & Compound Loading cluster_readout ROS Induction & Detection Seed Seed HepG2 Cells in 96-well Black Plate Incubate1 Incubate to Confluency (24-48 hrs) Seed->Incubate1 Load_Probe Load Cells with DCFH-DA and p-Orcacetophenone Incubate1->Load_Probe Incubate2 Incubate (1 hr) Load_Probe->Incubate2 Wash Wash Cells with PBS Incubate2->Wash Add_AAPH Add AAPH Radical Initiator Wash->Add_AAPH Read Measure Fluorescence Kinetically (Ex 485 nm / Em 535 nm) Add_AAPH->Read

Caption: Workflow for the Cellular Antioxidant Activity (CAA) Assay.

Detailed Protocol 3: HTS for Cellular Antioxidant Activity

This protocol is adapted for a 96-well format but can be miniaturized to 384-well plates.

1. Materials and Reagents:

  • Cells: Human liver carcinoma HepG2 cells (or other suitable adherent cell line).

  • Media: EMEM, 10% FBS, 1% Penicillin-Streptomycin.

  • Plates: 96-well, black, clear-bottom, tissue-culture treated plates.

  • Probe: 2',7'-Dichlorodihydrofluorescin diacetate (DCFH-DA).

  • Radical Initiator: 2,2'-Azobis(2-amidinopropane) dihydrochloride (AAPH).

  • Test Compound: p-Orcacetophenone in DMSO.

  • Positive Control: Quercetin.[19]

2. Assay Procedure:

  • Cell Seeding:

    • Seed HepG2 cells in a 96-well black plate at a density of 6 x 10⁴ cells/well in 100 µL of culture medium.

    • Incubate for 24 hours at 37°C in a 5% CO₂ incubator until cells are confluent.

  • Compound and Probe Loading:

    • Remove the culture medium.

    • Prepare treatment solutions by diluting p-Orcacetophenone (or Quercetin control) and DCFH-DA (final concentration 25 µM) in treatment buffer (e.g., HBSS).

    • Add 100 µL of the appropriate treatment solution to each well.

    • Incubate for 1 hour at 37°C.[19]

  • ROS Generation and Detection:

    • After incubation, aspirate the treatment solution and wash the cells twice with 100 µL of warm PBS.

    • Add 100 µL of the AAPH solution (600 µM in HBSS) to all wells.

    • Immediately place the plate in a fluorescence plate reader pre-set to 37°C.

    • Measure fluorescence kinetically every 5 minutes for 1 hour, using excitation at ~485 nm and emission at ~535 nm.

3. Data Analysis and Interpretation:

ParameterDescriptionCalculation Example
Area Under the Curve (AUC) The integrated fluorescence intensity over the measurement period, reflecting total ROS production.Calculated from the kinetic fluorescence data for each well.
% Antioxidant Activity The percentage by which a compound reduces ROS-induced fluorescence.(1 - (AUC_compound / AUC_vehicle)) * 100
CAA Value Expresses the antioxidant activity in terms of Quercetin equivalents (µmol QE / 100 µmol compound).(1 - (AUC_compound / AUC_vehicle)) / (1 - (AUC_quercetin / AUC_vehicle))
CC₅₀ The concentration of p-Orcacetophenone that causes 50% cell cytotoxicity, determined in a parallel assay (e.g., MTT) to rule out false positives.Determined from a standard cytotoxicity assay dose-response curve.

References

  • BellBrook Labs. (n.d.). EPIGEN Methyltransferase Assay - Technical Manual.
  • BellBrook Labs. (n.d.). Transcreener® EPIGEN Methyltransferase Assay.
  • protocols.io. (2025, November 5). Transcreener® EPIGEN Methyltransferase Assay Technical Manual.
  • Yu, B., Li, B., Chen, T., Yang, J., Wang, X., Peng, B., & Hu, Q. (2022). A NF-κB-Based High-Throughput Screening for Immune Adjuvants and Inhibitors.
  • BellBrook Labs. (n.d.). Application Note: A Streamlined Approach to Develop a Transcreener EPIGEN Methyltransferase Assay for SET7/9.
  • Aamodt, K., et al. (2018).
  • BellBrook Labs. (n.d.). Application Note: A Streamlined Approach to Develop a Transcreener EPIGEN Methyltransferase Assay for SET8.
  • Aamodt, K., et al. (2018).
  • Yu, B., Li, B., Chen, T., et al. (2022). A NF-κB-Based High-Throughput Screening for Immune Adjuvants and Inhibitors.
  • Chen, C. W., et al. (2017). p-Hydroxyacetophenone suppresses nuclear factor-κB-related inflammation in nociceptive and inflammatory animal models.
  • Novatein Biosciences. (n.d.). Development of an AlphaLisa assay for Screening Histone Methyltransferase Inhibitors.
  • Li, N., et al. (2019). 2'-Hydroxy-5'-methoxyacetophenone attenuates the inflammatory response in LPS-induced BV-2 and RAW264.7 cells via NF-κB signaling pathway. Journal of Neuroimmunology, 330, 143-151. [Link]
  • BMLabs. (n.d.). High-Throughput Screening in Drug Discovery & Molecular Biology.
  • Rios, M. Y., et al. (2022). Anti-Inflammatory Activity of 3, 5-Diprenyl-4-hydroxyacetophenone Isolated from Ageratina pazcuarensis. Molecules, 27(23), 8408. [Link]
  • Bowdish Lab. (2012). NF-KB Luciferase Assay.
  • ResearchGate. (n.d.). Characterization of an optimized protocol for an NF-κB luciferase reporter assay.
  • Knodler, L. A. (2020). NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells. Journal of Visualized Experiments, (155). [Link]
  • Wang, Y., et al. (2019). Development of AlphaLISA high throughput technique to screen for small molecule inhibitors targeting protein arginine methyltransferases. Scientific Reports, 9(1), 10839. [Link]
  • Lin, B., & Watson, K. (2024). Luciferase reporter assay for NF-kB activation automated by an open-source liquid handling platform. SLAS Technology, 29(4), 100155. [Link]
  • INDIGO Biosciences. (n.d.). Human NF-κB Reporter Assay System.
  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (2011).
  • ResearchGate. (n.d.). HTRF: A Technology Tailored for Drug Discovery –A Review of Theoretical Aspects and Recent Applications.
  • Cell Biolabs. (n.d.). Cell Based Exogenous Antioxidant Assay.
  • Assay Genie. (n.d.). COX-2 Inhibitor Screening Kit (Fluorometric).
  • Kamiya Biomedical Company. (n.d.). Cellular Antioxidant Activity Assay.
  • Creative BioMart. (n.d.). COX-2 Inhibitor Screening Kit.
  • BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit.
  • Antwi-Boadi, P., & Laryea, M. (2022). A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods. Antioxidants, 11(10), 2038. [Link]
  • Springer Protocols. (n.d.). In Vitro Protocols for Measuring the Antioxidant Capacity of Algal Extracts.
  • Taga, A., et al. (2021). Live Cell Assays for the Assessment of Antioxidant Activities of Plant Extracts. Antioxidants, 10(6), 940. [Link]

Sources

Application Note: Enzymatic Modification of 3,5-Dihydroxy-4-acetyltoluene for Novel Bioactive Compound Generation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The structural modification of phenolic scaffolds is a cornerstone of modern drug discovery, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. 3,5-Dihydroxy-4-acetyltoluene, a substituted acetophenone, represents a valuable starting template for chemical diversification. This application note provides detailed experimental protocols for two robust enzymatic modification strategies: O-glycosylation and O-methylation . By leveraging the high selectivity of glycosyltransferases (GTs) and O-methyltransferases (OMTs), these protocols facilitate the generation of novel derivatives with potentially enhanced solubility, stability, and biological activity. This guide is designed for researchers in biochemistry, medicinal chemistry, and drug development, offering a comprehensive framework from reaction setup to product characterization.

Introduction: The Rationale for Enzymatic Modification

This compound is a poly-phenolic compound featuring two hydroxyl groups amenable to substitution. While possessing inherent chemical reactivity, its therapeutic potential may be limited by factors such as poor aqueous solubility, rapid metabolism, or suboptimal target engagement. Biocatalysis offers a powerful solution to these challenges.[1][2] Unlike traditional chemical synthesis which often requires cumbersome protection-deprotection steps, enzymes operate under mild, aqueous conditions with exquisite regio- and stereoselectivity.[3]

This guide focuses on two key enzymatic transformations:

  • O-Glycosylation: The attachment of a sugar moiety, a process known to dramatically improve the solubility and bioavailability of phenolic compounds.[4] We will utilize a Leloir-type glycosyltransferase, which employs an activated nucleotide sugar donor.[5] To enhance process efficiency and sustainability, the protocol incorporates a cofactor regeneration system.[6][7]

  • O-Methylation: The addition of a methyl group to one or both hydroxyls. This modification can protect the molecule from metabolic degradation, alter its binding affinity to biological targets, and modulate its antioxidant properties.[8][9]

Protocol 1: Regioselective O-Glycosylation via a Cascade Reaction

Scientific Principle

This protocol employs a dual-enzyme cascade to achieve efficient glycosylation. A Uridine 5'-diphosphate (UDP)-glucose-dependent O-glycosyltransferase (OGT) selectively transfers a glucose molecule to a hydroxyl group on the substrate. To make this process economically viable, a second enzyme, Sucrose Synthase (SuSy), is used to continuously regenerate the expensive UDP-glucose donor from sucrose and a catalytic amount of UDP.[4][6] This system drives the reaction towards product formation and significantly reduces costs.

Glycosylation Experimental Workflow

G cluster_0 Reaction Setup cluster_1 Monitoring & Work-up cluster_2 Purification & Analysis A Prepare Reagent Stocks: - Substrate (in DMSO) - Sucrose - UDP - Buffer (e.g., HEPES) B Add Enzymes: - O-Glycosyltransferase (OGT) - Sucrose Synthase (SuSy) D Monitor Progress (TLC or HPLC) C Incubate Reaction (e.g., 30°C, 200 rpm) C->D Time Points E Quench Reaction (e.g., add ice-cold Methanol) G Purify by Preparative HPLC F Extract Product (e.g., with Ethyl Acetate) F->G Crude Product H Characterize Structure: - HPLC-MS (Mass Confirmation) - NMR (Regiochemistry) I Quantify & Store Product

Caption: Workflow for enzymatic O-glycosylation.

Materials and Reagents
ReagentSupplierPurpose
This compoundCommercial SourceSubstrate
O-Glycosyltransferase (e.g., from Bacillus)Commercial/In-houseBiocatalyst for glycosylation
Sucrose Synthase (e.g., from soybean)Commercial/In-houseCofactor regeneration enzyme
Uridine 5'-diphosphate (UDP), sodium saltSigma-AldrichCofactor
SucroseFisher ScientificGlucose donor for regeneration
HEPES BufferSigma-AldrichReaction Buffer
Magnesium Chloride (MgCl₂)Sigma-AldrichEnzyme Cofactor
Dimethyl Sulfoxide (DMSO)Fisher ScientificSubstrate Solvent
Methanol, Ethyl Acetate (HPLC Grade)Fisher ScientificQuenching & Extraction Solvents
Water (Milli-Q or equivalent)In-houseSolvent
Step-by-Step Glycosylation Protocol
  • Stock Solution Preparation:

    • Substrate Stock (50 mM): Dissolve 8.31 mg of this compound in 1 mL of DMSO.

    • Sucrose Stock (1 M): Dissolve 3.42 g of sucrose in 10 mL of Milli-Q water.

    • UDP Stock (10 mM): Dissolve 4.5 mg of UDP sodium salt in 1 mL of Milli-Q water.

    • Reaction Buffer (50 mM HEPES, pH 7.5): Prepare 100 mL of 50 mM HEPES buffer and adjust the pH to 7.5. Add MgCl₂ to a final concentration of 5 mM.

  • Enzyme Preparation:

    • Reconstitute or dilute OGT and SuSy enzymes in 50 mM HEPES buffer (pH 7.5) to a working concentration of 1-2 mg/mL, as per manufacturer instructions. Store on ice.

  • Reaction Assembly (for a 1 mL final volume):

    • To a 2 mL microcentrifuge tube, add the following in order:

      • 848 µL of 50 mM HEPES Buffer (with 5 mM MgCl₂)

      • 100 µL of 1 M Sucrose Stock (Final: 100 mM)

      • 10 µL of 50 mM Substrate Stock (Final: 500 µM)

      • 10 µL of 10 mM UDP Stock (Final: 100 µM)

    • Vortex gently to mix. Pre-warm the mixture to 30°C for 5 minutes.

    • Initiate the reaction by adding:

      • 10-20 µL of OGT solution (e.g., final concentration of 10-20 µg/mL)

      • 10-20 µL of SuSy solution (e.g., final concentration of 10-20 µg/mL)

    • Cap the tube securely and incubate at 30°C with gentle agitation (e.g., 200 rpm) for 12-24 hours.

  • Reaction Monitoring:

    • At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw a 50 µL aliquot.

    • Quench the reaction immediately by adding the aliquot to 100 µL of ice-cold methanol.

    • Centrifuge at 14,000 x g for 10 minutes to pellet the precipitated enzymes.

    • Analyze the supernatant by HPLC-DAD to monitor the disappearance of the substrate and the appearance of the product peak(s).[10]

  • Reaction Work-up and Extraction:

    • Once the reaction reaches completion (or desired conversion), quench the entire 1 mL reaction by adding 1 mL of ice-cold methanol.

    • Vortex and centrifuge as described above.

    • Transfer the supernatant to a new tube and evaporate the solvent under a stream of nitrogen or using a vacuum concentrator.

    • Resuspend the dried residue in 500 µL of Milli-Q water.

    • Perform a liquid-liquid extraction by adding 1 mL of ethyl acetate. Vortex vigorously and centrifuge to separate the phases. Repeat the extraction twice.[11]

    • Pool the organic (ethyl acetate) layers and evaporate to dryness. This crude extract contains the glycosylated product.

Protocol 2: Regioselective O-Methylation

Scientific Principle

O-methylation is catalyzed by O-methyltransferases (OMTs), which transfer a methyl group from the universal methyl donor, S-adenosyl-L-methionine (SAM), to a hydroxyl group of an acceptor molecule.[12] This reaction is typically highly regioselective, often favoring one hydroxyl group over another based on the enzyme's active site architecture. The reaction is straightforward and does not require a regeneration system, though SAM is a sensitive and relatively expensive cofactor.

Methylation Experimental Workflow

G cluster_0 Reaction Setup cluster_1 Monitoring & Work-up cluster_2 Purification & Analysis A Prepare Reagent Stocks: - Substrate (in DMSO) - SAM - Buffer (e.g., Tris-HCl) B Add Enzyme: - O-Methyltransferase (OMT) D Monitor Progress (HPLC) C Incubate Reaction (e.g., 37°C, 200 rpm) C->D Time Points E Quench Reaction (e.g., add Acetic Acid) G Purify by Preparative HPLC F Extract Product (e.g., with Ethyl Acetate) F->G Crude Product H Characterize Structure: - HPLC-MS (Mass Confirmation) - NMR (Regiochemistry) I Quantify & Store Product

Caption: Workflow for enzymatic O-methylation.

Materials and Reagents
ReagentSupplierPurpose
This compoundCommercial SourceSubstrate
O-Methyltransferase (e.g., COMT)Commercial/In-houseBiocatalyst for methylation
S-adenosyl-L-methionine (SAM) disulfate saltSigma-AldrichMethyl donor cofactor
Tris-HCl BufferSigma-AldrichReaction Buffer
Dithiothreitol (DTT)Sigma-AldrichReducing agent for enzyme stability
Dimethyl Sulfoxide (DMSO)Fisher ScientificSubstrate Solvent
Acetic Acid, Ethyl Acetate (HPLC Grade)Fisher ScientificQuenching & Extraction Solvents
Water (Milli-Q or equivalent)In-houseSolvent
Step-by-Step Methylation Protocol
  • Stock Solution Preparation:

    • Substrate Stock (50 mM): Prepare as described in section 2.4.1.

    • SAM Stock (20 mM): SAM is unstable. Prepare fresh by dissolving 10.8 mg of SAM disulfate salt in 1 mL of ice-cold 10 mM sulfuric acid. Keep on ice at all times.

    • Reaction Buffer (100 mM Tris-HCl, pH 8.0): Prepare 100 mL of 100 mM Tris-HCl buffer and adjust the pH to 8.0. Add DTT to a final concentration of 1 mM just before use.

  • Reaction Assembly (for a 1 mL final volume):

    • To a 2 mL microcentrifuge tube on ice, add the following:

      • 880 µL of 100 mM Tris-HCl Buffer (with 1 mM DTT)

      • 10 µL of 50 mM Substrate Stock (Final: 500 µM)

      • 100 µL of 20 mM SAM Stock (Final: 2 mM)

    • Vortex gently to mix.

    • Initiate the reaction by adding 10-20 µL of OMT enzyme solution (e.g., final concentration of 20-50 µg/mL).

    • Cap the tube and incubate at 37°C with gentle agitation for 4-8 hours.

  • Reaction Monitoring and Work-up:

    • Monitor the reaction as described in section 2.4.4.

    • Quench the reaction by adding 20 µL of glacial acetic acid to lower the pH.

    • Extract the product with ethyl acetate three times as described in section 2.4.5.

    • Pool the organic layers and evaporate to dryness to yield the crude methylated product.

Product Purification and Structural Characterization

Purification by Preparative HPLC

The crude extracts from either protocol must be purified to isolate the modified compound(s). High-Performance Liquid Chromatography (HPLC) is the method of choice.[13]

  • Column: A C18 reversed-phase column is suitable for phenolic compounds.

  • Mobile Phase: A gradient of water (A) and acetonitrile or methanol (B), both containing 0.1% formic acid, is typically used.

  • Example Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B (linear gradient)

    • 25-30 min: 90% B

    • 30-35 min: 90% to 10% B

  • Detection: Monitor at wavelengths relevant for phenolic compounds, such as 280 nm.[14]

  • Procedure: Dissolve the crude extract in a minimal volume of the initial mobile phase. Inject onto the preparative HPLC system. Collect fractions corresponding to the product peak(s), pool them, and evaporate the solvent.

Structural Analysis

Unequivocal confirmation of the modification and its position is critical.

  • High-Resolution Mass Spectrometry (HRMS):

    • Analyze the purified product using HPLC-MS (e.g., ESI-QTOF).[15][16]

    • Expected Mass Shift for Glycosylation: +162.0528 Da (for a hexose addition).

    • Expected Mass Shift for Methylation: +14.0157 Da.

    • The measured mass should be within 5 ppm of the theoretical mass of the modified structure.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Acquire ¹H and ¹³C NMR spectra, along with 2D spectra (COSY, HSQC, HMBC), for the purified product.[17][18]

    • For Glycosylation: The appearance of new signals in the sugar region (3.0-5.5 ppm in ¹H NMR) and an anomeric proton signal (~4.5-5.5 ppm) confirms glycosylation. HMBC correlations between the anomeric proton and the carbon of the phenolic ring will establish the site of attachment (the regiochemistry).

    • For Methylation: The appearance of a new singlet at ~3.8-4.0 ppm in the ¹H NMR spectrum, corresponding to the -OCH₃ group, confirms methylation. An HMBC correlation from these protons to the corresponding aromatic carbon will confirm the position.

Troubleshooting

ProblemPossible CauseSuggested Solution
No or Low Product Yield Inactive enzyme / Incorrect buffer pH or temperatureVerify enzyme activity with a positive control substrate. Optimize pH and temperature for the specific enzyme.
Substrate inhibitionLower the initial substrate concentration.
Cofactor degradation (especially SAM)Prepare SAM stock fresh and keep it on ice. For long reactions, consider adding more SAM partway through.
Multiple Products Formed Enzyme lacks regioselectivity / Non-enzymatic side reactionsThis may be inherent to the enzyme. Purify each isomer via HPLC and characterize separately.
Substrate or product instabilityCheck the stability of your substrate at the reaction pH and temperature. Consider shorter reaction times.
Enzyme Precipitation High concentration of organic co-solvent (DMSO)Ensure the final DMSO concentration is low (<5% v/v).

Conclusion

The protocols detailed in this application note provide a robust and scientifically grounded approach to the enzymatic modification of this compound. By employing the precision of O-glycosyltransferases and O-methyltransferases, researchers can efficiently generate novel derivatives for screening in drug discovery programs. The integration of a cofactor regeneration system for glycosylation highlights a commitment to sustainable and cost-effective biocatalysis. Proper execution of these methods, coupled with rigorous analytical characterization, will empower scientists to expand their chemical libraries with valuable, biologically relevant molecules.

References

  • Janeczko, T., Bąkowski, W., Walczak, E., Robak, M., & Dmochowska-Gładysz, J. (2014). Biotransformation of acetophenone and its halogen derivatives by Yarrowia lipolytica strains. 3 Biotech, 5(3), 345–352. [Link]
  • Janeczko, T., Bąkowski, W., Walczak, E., Robak, M., & Dmochowska-Gładysz, J. (2014). Biotransformation of acetophenone and its halogen derivatives by Yarrowia lipolytica strains. SpringerLink. [Link]
  • Janeczko, T., et al. (2014). Biotransformation of acetophenone and its halogen derivatives by Yarrowia lipolytica strains.
  • ResearchGate. (n.d.). Biotransformation of acetophenone (9)
  • Mustafa, A. J. (2022). Various Analytical Techniques for the Isolation and Identification of Flavonoid Compounds: A Descriptive Review.
  • ResearchGate. (n.d.).
  • ResearchGate. (n.d.). Analytical Methods of Flavonols and Flavones. [Link]
  • Sun, J., et al. (2021). Direct Identification and Quantification of Flavonoids and Their Structural Isomers Using Ambient Ionization Tandem Mass Spectrometry. PMC. [Link]
  • Berhow, M. A. (2002).
  • Nakashima, S., et al. (2023). Creation and Functional Evaluation of a Novel Antioxidant Compound via UV-Induced Structural Transformation of Epicatechin from White Wine Pomace. ACS Omega. [Link]
  • MDPI. (n.d.). 2-Hydroxy-4-Methoxybenzaldehyde (2H4MB): Integrating Cell Culture, Metabolic Engineering, and Intelligent Genome Editing. [Link]
  • Rydel-Lasoń, M. (2021). Methods of purification of raw polyphenol extract for chromatographic analysis. Biblioteka Nauki. [Link]
  • Gutmann, A., et al. (2017). Towards the synthesis of glycosylated dihydrochalcone natural products using glycosyltransferase-catalysed cascade reactions. Green Chemistry. [Link]
  • Trobo-Maseda, L., et al. (2023). Glycosylation of polyphenolic compounds: Design of a self-sufficient biocatalyst by co-immobilization of a glycosyltransferase, a sucrose synthase and the cofactor UDP. PubMed. [Link]
  • Corcino, J. A., et al. (2023). Enzymatic Glycosylation Strategies in the Production of Bioactive Compounds. MDPI. [Link]
  • de Souza, L. P., et al. (2023). Brazilian Mining Dam Collapse: Molecular Networking–Guided Metabolomics Reveals Species-Specific Plant Detox. ACS Omega. [Link]
  • Hobisch, M., et al. (2022).
  • Trobo-Maseda, L., et al. (2023). Glycosylation of polyphenolic compounds: Design of a self-sufficient biocatalyst by co-immobilization of a glycosyltransferase. Docta Complutense. [Link]
  • Kesen, S., et al. (2015). Extraction, Separation, and Identification of Phenolic Compounds in Virgin Olive Oil by HPLC-DAD and HPLC-MS.
  • de Villiers, A., et al. (2010). Improving HPLC Separation of Polyphenols.
  • Pérez-Carrera, E., et al. (2010). Methodologies for the Extraction of Phenolic Compounds from Environmental Samples: New Approaches. PubMed Central. [Link]
  • SciTechDaily. (2024). This Fungus Turns Bark Beetles' Defenses Against Them. [Link]
  • Wikipedia. (n.d.). Vanillin. [Link]
  • UCL Discovery. (n.d.). Biocatalytic and organocatalytic approaches to ketodiol synthesis. [Link]
  • Varki, A., et al. (Eds.). (2022). Glycosyltransferases. In Essentials of Glycobiology (4th ed.).
  • ResearchGate. (n.d.).
  • Wei, Y., et al. (2023). Enzymatic polymerization of enantiomeric L-3,4-dihydroxyphenylalanine into films with enhanced rigidity and stability.
  • Gotor-Fernández, V., & Gotor, V. (2012). Recent advances in biocatalysis applied to organic synthesis. Semantic Scholar. [Link]
  • Corradini, E., et al. (2022). Biocatalysis for the Synthesis of Active Pharmaceutical Ingredients in Deep Eutectic Solvents: State-of-the-Art and Prospects. MDPI. [Link]
  • Contente, M. L., & Pinto, D. (2021). Biocatalytic Strategies for the Asymmetric Synthesis of α-Hydroxy Ketones.
  • Google Patents. (n.d.).

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3,5-Dihydroxy-4-acetyltoluene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 3,5-Dihydroxy-4-acetyltoluene (also known as p-Orcacetophenone). This valuable compound serves as a key intermediate in the development of pharmaceuticals, including antidiabetic agents.[1] This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with its synthesis, helping you optimize your reaction conditions and improve final product yield and purity.

The synthesis of hydroxyaryl ketones like this compound is often challenging. Direct Friedel-Crafts acylation of the precursor, 3,5-dihydroxytoluene (Orcinol), can be complicated by competing side reactions and catalyst deactivation.[2][3] An effective and widely used alternative is the Fries Rearrangement of the corresponding phenolic ester.[4][5][6] This guide will focus on troubleshooting this critical reaction pathway.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during the synthesis of this compound, presented in a question-and-answer format.

Q1: My reaction yield is consistently low, or the reaction fails completely. What are the primary causes?

A1: Low yields in Friedel-Crafts type reactions involving phenols are a frequent issue, typically stemming from two core problems: catalyst deactivation and competitive O-acylation.[2][3]

  • Lewis Acid Deactivation: The hydroxyl groups on your starting material, 3,5-dihydroxytoluene, have lone pairs of electrons on the oxygen atoms. These lone pairs can coordinate with the Lewis acid catalyst (e.g., AlCl₃).[2][3] This forms a stable complex that deactivates the catalyst, preventing it from activating the acylating agent. Furthermore, this complexation makes the hydroxyl groups electron-withdrawing, which deactivates the aromatic ring towards the desired electrophilic substitution.[2]

  • Competitive O-acylation: Phenols are bidentate nucleophiles. This means acylation can occur at two positions: the aromatic ring (C-acylation) to form the desired ketone, or the phenolic oxygen (O-acylation) to form an ester.[2][3] O-acylation is often the kinetically favored pathway, meaning it happens faster, consuming your starting material without producing the target product.[2]

Solution Workflow: The most reliable method to overcome these issues is to perform a two-step Fries Rearrangement . This strategy turns the problematic O-acylation into a productive first step.

  • Step 1: Intentional O-acylation (Esterification): First, you will intentionally synthesize the ester intermediate, 3,5-dihydroxytoluene diacetate. This is a standard esterification and avoids the complications of direct C-acylation.

  • Step 2: Fries Rearrangement: The isolated ester is then subjected to rearrangement conditions using a Lewis acid catalyst, which promotes the migration of one of the acyl groups from the oxygen to the aromatic ring.[5][6]

This two-step approach provides greater control over the reaction and consistently leads to higher yields of the desired C-acylated product.

Q2: My NMR analysis shows a mixture of ortho and para isomers. How can I control the regioselectivity of the Fries Rearrangement?

A2: The Fries Rearrangement is known to produce both ortho and para isomers of the hydroxy aryl ketone.[5][6] The ratio of these products is highly dependent on the reaction conditions, primarily temperature and solvent polarity.[5][6] For the synthesis of this compound, the acetyl group is added ortho to one hydroxyl group and para to the other.

You can favor the desired isomer by carefully controlling the following parameters:

Parameter Condition to Favor Para Isomer Condition to Favor Ortho Isomer Scientific Rationale
Temperature Low Temperature (< 60°C)[7]High Temperature (> 160°C)[7]At lower temperatures, the reaction is under kinetic control, favoring the formation of the more rapidly formed para product. At higher temperatures, the reaction is under thermodynamic control. The ortho product can form a more stable bidentate complex with the Lewis acid catalyst (e.g., AlCl₃), making it the thermodynamically favored product.[5]
Solvent Polar SolventsNon-polar Solvents[5]In non-polar solvents, the reaction intermediate is thought to be a tight ion pair, favoring intramolecular rearrangement to the nearby ortho position. In polar solvents, the acylium ion becomes more dissociated, allowing it to migrate to the more distant para position.[5][6]

Recommendation for this compound: To achieve the desired substitution pattern, moderate to high temperatures are generally preferred. Experimentation with different non-polar solvents, such as nitrobenzene or 1,2-dichloroethane, may be necessary to optimize the yield of the target isomer.[2]

Q3: The reaction is sluggish and does not proceed to completion, even after extended reaction times. What could be the issue?

A3: A stalled reaction is often due to insufficient catalyst activity or issues with reagent purity.

  • Insufficient or Inactive Catalyst: The Fries Rearrangement requires at least a stoichiometric amount, and often an excess, of the Lewis acid catalyst.[4] This is because the catalyst complexes with both the starting ester and the product ketone.[4][8] If you use a catalytic amount, the reaction will stop once all the catalyst is complexed. The catalyst is also highly sensitive to moisture. Any water present in the reagents or solvent will react violently with and decompose the Lewis acid, rendering it inactive.

  • Purity of Reagents and Solvents: Ensure that the starting ester is pure and that all solvents are anhydrous. The presence of impurities can interfere with the reaction.

Troubleshooting Steps:

  • Verify Catalyst Stoichiometry: Use at least 1.1 equivalents of the Lewis acid (e.g., AlCl₃) for each acyl group that could potentially rearrange. For a diacetate starting material, this means using at least 2.2 equivalents.

  • Ensure Anhydrous Conditions: Use freshly opened, anhydrous solvents. If necessary, distill solvents over a suitable drying agent. Dry all glassware thoroughly in an oven before use and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Check Reagent Quality: Confirm the purity of your starting ester via NMR or another appropriate analytical technique before beginning the rearrangement.

Q4: I'm having difficulty purifying the final product from the reaction mixture. What is an effective purification strategy?

A4: The workup and purification of hydroxyacetophenones can be challenging due to the presence of unreacted starting material, isomeric byproducts, and catalyst residues. Recrystallization is often the most effective method for obtaining a highly pure product.[9][10][11]

Recommended Purification Protocol:

  • Quench and Workup: Carefully and slowly quench the reaction by pouring the mixture onto a mixture of crushed ice and concentrated hydrochloric acid.[2] This will hydrolyze the aluminum complexes and move the inorganic salts into the aqueous layer.

  • Extraction: Extract the aqueous mixture multiple times with a suitable organic solvent, such as ethyl acetate or diethyl ether.[2]

  • Wash: Combine the organic layers and wash them sequentially with water and brine to remove any remaining inorganic impurities.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Recrystallization: Dissolve the crude product in a minimal amount of a suitable hot solvent or solvent system. Patents for the related 4-hydroxyacetophenone suggest using an ethanol/water mixture or a dimethyl carbonate/cyclohexane mixture.[9][10][11] Allow the solution to cool slowly to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum to obtain the pure this compound.

For particularly difficult separations, column chromatography using silica gel may be required prior to recrystallization.[12]

Visualizing the Workflow and Logic

To better understand the process, the following diagrams illustrate the recommended synthetic workflow and a troubleshooting decision tree.

Workflow cluster_0 Step 1: Esterification (O-Acylation) cluster_1 Step 2: Fries Rearrangement (C-Acylation) cluster_2 Step 3: Purification A 3,5-Dihydroxytoluene + Acetic Anhydride B Reaction (Pyridine or other base) A->B Reagents C Crude Ester (3,5-Diacetoxytoluene) B->C Product D Pure Ester C->D Purify if needed E Reaction (AlCl3, Anhydrous Solvent) D->E Substrate F Crude Product Mixture E->F Product G Quench & Extract F->G H Recrystallization G->H I Pure 3,5-Dihydroxy- 4-acetyltoluene H->I

Caption: Recommended workflow for the synthesis of this compound.

Troubleshooting node_sol node_sol Start Low Yield? CheckCatalyst Used >2 eq. of Lewis Acid? Start->CheckCatalyst No CheckTemp Incorrect Isomer Ratio? Start->CheckTemp Yes CheckConditions Reaction run under anhydrous conditions? CheckCatalyst->CheckConditions Yes Sol_Catalyst Increase catalyst stoichiometry to >2.2 eq. CheckCatalyst->Sol_Catalyst CheckPurity Starting ester pure? CheckConditions->CheckPurity Yes Sol_Conditions Dry all solvents and glassware. Use inert atm. CheckConditions->Sol_Conditions No Sol_Purity Purify ester before rearrangement step. CheckPurity->Sol_Purity No Success Yield Improved CheckPurity->Success Yes Sol_Temp Adjust temperature and solvent polarity per table. CheckTemp->Sol_Temp Sol_Catalyst->Success Sol_Conditions->Success Sol_Purity->Success Sol_Temp->Success

Caption: Decision tree for troubleshooting low yield in the Fries Rearrangement.

Frequently Asked Questions (FAQs)

Q: Can I perform a direct Friedel-Crafts acylation on 3,5-dihydroxytoluene instead of the two-step Fries Rearrangement? A: While theoretically possible, direct acylation is strongly discouraged for highly activated, di-hydroxylated phenols like 3,5-dihydroxytoluene. The issues of catalyst deactivation and preferential O-acylation are significant, leading to very low yields of the desired product.[2][3] The Fries Rearrangement provides a more robust and higher-yielding pathway.[5][13]

Q: What is the mechanism of the Fries Rearrangement? A: The reaction proceeds through the generation of an acylium ion intermediate.[6][14] First, the Lewis acid coordinates to the carbonyl oxygen of the ester. This polarizes the ester bond, leading to the cleavage of the carbon-oxygen bond and the formation of a free acylium carbocation (R-C=O⁺).[6][14] This highly electrophilic acylium ion then attacks the aromatic ring in a classic electrophilic aromatic substitution reaction to form the C-acylated product.[6]

Q: Are there alternative, more environmentally friendly catalysts I can use instead of AlCl₃? A: Yes, research has explored alternatives to traditional Lewis acids to create greener processes. Strong Brønsted acids like methanesulfonic acid or trifluoromethanesulfonic acid can catalyze the rearrangement.[4][5] Additionally, solid acid catalysts, such as certain zeolites or heteropoly acids like phosphotungstic acid, have shown effectiveness and offer the advantage of easier separation and potential reusability.[4][15][16]

Q: What are the key safety precautions I should take during this synthesis? A:

  • Lewis Acids (AlCl₃): Aluminum chloride is highly corrosive and reacts violently with water. Handle it in a fume hood, away from moisture, and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Solvents: Many solvents used (e.g., nitrobenzene, 1,2-dichloroethane) are toxic and/or carcinogenic. Always handle them in a well-ventilated fume hood.

  • Quenching: The quenching of the reaction with water/acid is highly exothermic and releases HCl gas. Perform this step slowly, with adequate cooling (ice bath), and inside a fume hood.

References
  • Fries Rearrangement. Organic Chemistry Portal. [Link]
  • Fries rearrangement. Wikipedia. [Link]
  • What is the Fries Rearrangement Reaction?. BYJU'S. [Link]
  • Fries Rearrangement: Meaning, Mechanism, Limitations & Applic
  • Reaction Mechanism of Fries Rearrangement. Physics Wallah. [Link]
  • 2‐Hydroxyacetophenone via fries rearrangement and related reactions: A comparative applied study.
  • Method for purification of 4-hydroxyacetophenone.
  • Friedel–Crafts reaction. Wikipedia. [Link]
  • Response Surface Methodology Optimization of Friedel–Crafts Acylation Using Phosphotungstic Acid Encapsulation in a Flexible Nanoporous Material.
  • Response Surface Methodology Optimization of Friedel–Crafts Acylation Using Phosphotungstic Acid Encapsulation in a Flexible Nanoporous M
  • Method for purification of 4-hydroxyacetophenone.
  • Method for purification of 4-hydroxyacetophenone.
  • METHOD FOR PURIFICATION OF 4-HYDROXYACETOPHENONE. WIPO. [Link]
  • EAS Reactions (3)
  • Water-Tolerant ortho-Acylation of Phenols.
  • (PDF) Response Surface Methodology Optimization of Friedel–Crafts Acylation Using Phosphotungstic Acid Encapsulation in a Flexible Nanoporous Material.
  • Friedel Crafts Acylation And Alkyl
  • Friedel–Crafts reaction of phenol. Chemistry Stack Exchange. [Link]
  • Applications of Friedel–Crafts reactions in total synthesis of natural products.
  • Friedel-Crafts Alkylation and Acylation Reaction Mechanism. Organic Chemistry Tutor. [Link]
  • Preparation method of 3, 5-dihydroxytoluene.
  • Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Arom
  • This compound. PubChem. [Link]

Sources

Technical Support Center: Purification of 1-(2,6-dihydroxy-4-methylphenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 1-(2,6-dihydroxy-4-methylphenyl)ethanone (CAS 10139-84-1), a key intermediate in pharmaceutical and synthetic chemistry. This document provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions encountered during the purification of this compound, which is commonly synthesized via Friedel-Crafts acylation or the Nencki reaction of orcinol (2-methylresorcinol).[1][2]

Frequently Asked Questions (FAQs)

Q1: What are the expected physical properties of pure 1-(2,6-dihydroxy-4-methylphenyl)ethanone?

Pure 1-(2,6-dihydroxy-4-methylphenyl)ethanone should be a light-yellow or off-white solid. Significant deviation, such as a dark brown color or an oily consistency, indicates the presence of impurities.

PropertyValueSource
Molecular Formula C₉H₁₀O₃[2]
Molecular Weight 166.17 g/mol
Melting Point 150-154 °C[2]
Boiling Point 340.7±12.0 °C at 760 mmHg[2]
Appearance Light-yellow solid[3]
Q2: My crude product is a dark, tarry substance. What is the likely cause?

This is a common issue, particularly when using strong Lewis acids like aluminum chloride (AlCl₃) in Friedel-Crafts acylation.[4] The high reactivity of the dihydroxy-activated ring can lead to polymerization and the formation of colored side products, especially at elevated temperatures. Incomplete quenching of the catalyst can also contribute to degradation during workup.

Q3: How can I monitor the purification progress effectively?

Thin-Layer Chromatography (TLC) is an indispensable tool for tracking the purification of phenolic compounds.[5][6] A suitable mobile phase provides good separation between the product, starting materials, and byproducts.

Recommended TLC System:

  • Stationary Phase: Silica gel 60 F₂₅₄ plates

  • Mobile Phase: A mixture of Chloroform:Ethyl Acetate:Formic Acid (5:4:1 v/v/v) often provides excellent resolution for phenolic compounds.[6]

  • Visualization: UV light (254 nm), where the compound will appear as a dark spot. Staining with a ferric chloride (FeCl₃) solution can also be used, which typically reveals phenolic compounds as blue or violet spots.[7]

Troubleshooting Guide: Common Purification Challenges

This section addresses specific, complex issues you may encounter during the purification workflow.

Problem 1: Persistent Contamination with Starting Material (Orcinol)

Symptoms:

  • The melting point of the final product is broad and lower than the expected 150-154 °C.

  • TLC analysis shows a persistent spot corresponding to the Rf of orcinol.

Root Cause Analysis: Orcinol, the common precursor, is also a polar phenolic compound. Its solubility properties can be similar to the desired product, making separation by simple recrystallization challenging if it is present in significant quantities. This issue often arises from incomplete reaction or using incorrect stoichiometry of reactants during synthesis.

Troubleshooting Workflow:

G start Crude Product (Contaminated with Orcinol) decision1 Is Orcinol concentration > 10%? start->decision1 process1 Perform Acid-Base Extraction decision1->process1 Yes process2 Proceed to Recrystallization decision1->process2 No process1->process2 protocol1 See Protocol 1: Acid-Base Extraction process1->protocol1 protocol2 See Protocol 2: Recrystallization process2->protocol2 end Pure Product process2->end

Caption: Decision workflow for removing orcinol impurity.

Solution: Acid-Base Extraction (Protocol 1)

The key difference to exploit is the acidity of the phenolic hydroxyl groups. While both compounds are phenolic, their partitioning behavior between an aqueous base and an organic solvent can be manipulated. A carefully controlled pH wash can selectively remove the more acidic or more water-soluble phenol.

Step-by-Step Protocol:

  • Dissolution: Dissolve the crude product in a suitable organic solvent like ethyl acetate.

  • Aqueous Wash: Transfer the organic solution to a separatory funnel and wash with a cold, dilute aqueous sodium bicarbonate (NaHCO₃) solution (e.g., 5% w/v). Orcinol has slightly higher acidity and may be preferentially extracted into the weak base. Caution: Do not use a strong base like NaOH, as it will deprotonate and extract your desired product as well.

  • Separation: Separate the aqueous layer. Repeat the wash 1-2 times.

  • Analysis: Spot both the organic layer and a sample of the aqueous layer (after acidification) on a TLC plate to confirm the removal of the orcinol impurity from the organic phase.

  • Workup: Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Final Polish: The resulting solid should be significantly purer and can now be effectively recrystallized as described in Protocol 2 .

Problem 2: Product Fails to Crystallize or "Oils Out"

Symptoms:

  • Upon cooling the recrystallization solvent, the product separates as a viscous oil instead of a crystalline solid.

  • Crystal formation is very slow or does not occur, even after seeding.

Root Cause Analysis: "Oiling out" occurs when a solute's solubility decreases so rapidly upon cooling that it separates from the solution above its melting point, or as a supersaturated, amorphous liquid. This is often caused by:

  • Inappropriate Solvent Choice: The solvent may be too good, keeping the compound dissolved even at low temperatures, or too poor, causing it to crash out of solution non-selectively.[8]

  • Presence of Eutectic Impurities: Certain impurities, when mixed with the product, can form a eutectic mixture that has a significantly lower melting point than the pure product.

  • Cooling Too Rapidly: Fast cooling does not provide sufficient time for the ordered lattice structure of a crystal to form.[9]

Solution: Optimized Recrystallization (Protocol 2)

The goal is to find a solvent (or solvent system) where the product is sparingly soluble at room temperature but highly soluble when hot.[8]

Solvent Selection Table:

SolventPolarity IndexBoiling Point (°C)Suitability Notes
Water 10.2100Good for highly polar compounds. May require a co-solvent.
Ethanol 4.378Often a good choice. An ethanol/water mixture is highly effective.
Ethyl Acetate 4.477Good solvent, but may be too strong, requiring a non-polar co-solvent.
Toluene 2.4111Can be effective as a component in a mixed-solvent system.
Hexane 0.169Typically used as an anti-solvent with a more polar solvent.

Step-by-Step Protocol:

  • Solvent Test: In small test tubes, test the solubility of ~20 mg of your crude product in ~0.5 mL of different solvents at room temperature and then at boiling. The ideal solvent will dissolve the compound only when hot. An ethanol/water mixture is an excellent starting point.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the hot primary solvent (e.g., ethanol) dropwise until the solid just dissolves.[9]

  • Hot Filtration (if needed): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Induce Crystallization: If using a mixed-solvent system, add the hot anti-solvent (e.g., water) dropwise to the hot solution until persistent cloudiness appears. Add a few more drops of the primary solvent to redissolve the cloudiness.

  • Slow Cooling: Cover the flask and allow it to cool slowly to room temperature. Do not disturb the flask. Rapid cooling in an ice bath should only be done after the solution has first cooled to room temperature.[9]

  • Initiate Seeding: If crystals do not form, scratch the inside of the flask with a glass rod at the solution's surface or add a tiny "seed" crystal of pure product.[8]

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of ice-cold recrystallization solvent, and dry thoroughly.

Problem 3: Presence of an Isomeric Impurity, 1-(4,6-dihydroxy-2-methylphenyl)ethanone

Symptoms:

  • The final product shows a clean TLC spot but has a melting point that is slightly off.

  • ¹H NMR spectroscopy reveals unexpected aromatic signals or integration values that are inconsistent with the desired structure.

Root Cause Analysis: Friedel-Crafts acylation on substituted phenols can sometimes lead to a mixture of regioisomers. While the 2,6-dihydroxy groups strongly direct acylation to the C5 position (para to the methyl group), a small amount of acylation at the C3 position (ortho to the methyl group) can occur, yielding the 1-(4,6-dihydroxy-2-methylphenyl)ethanone isomer. These isomers often have very similar polarities, making them difficult to separate by recrystallization alone.

Troubleshooting Workflow for Isomer Separation:

G start Product with Isomeric Impurity decision1 Is Recrystallization Sufficient? start->decision1 process1 Perform Preparative Column Chromatography decision1->process1 No end Pure Isomer decision1->end Yes protocol1 See Protocol 3: Column Chromatography process1->protocol1 process1->end

Sources

Technical Support Center: Troubleshooting Solubility of Orcacetophenone in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: TSG-ORC-AQ-001

Version: 1.0

Introduction

Orcacetophenone (2',4'-Dihydroxy-6'-methylacetophenone) is a phenolic ketone with significant potential in pharmaceutical and cosmetic applications due to its antioxidant and antimicrobial properties.[1] However, like many phenolic compounds, its utility is often hampered by its limited solubility in aqueous solutions, a critical challenge for researchers in drug development and life sciences.[1] This guide provides a comprehensive, tiered approach to systematically troubleshoot and overcome these solubility issues. It is designed for researchers, scientists, and drug development professionals to ensure the successful preparation of homogenous, stable aqueous formulations of Orcacetophenone for experimental use.

Section 1: Understanding the Challenge - Core Properties of Orcacetophenone

The solubility of a compound is dictated by its physicochemical properties. Orcacetophenone's structure, featuring a largely non-polar benzene ring and weakly acidic hydroxyl groups, is the primary reason for its poor aqueous solubility.[2]

  • Structure: 1-(2,4-Dihydroxy-6-methylphenyl)ethanone

  • Molecular Formula: C₉H₁₀O₃[3]

  • Key Features:

    • Hydrophobic Core: The methyl-substituted phenyl ring is non-polar and resists interaction with polar water molecules.

    • Hydrogen Bonding: Two hydroxyl (-OH) groups can participate in hydrogen bonding with water, which confers some limited solubility.[2]

    • Weak Acidity: The phenolic hydroxyl groups are weakly acidic. At a pH above their pKa, they can deprotonate to form a more soluble phenolate anion. The predicted pKa for a similar structure is around 8.3.[3]

A summary of relevant physicochemical properties is provided below.

PropertyValue / DescriptionImplication for Aqueous Solubility
Molecular Weight 166.17 g/mol [3]Moderate molecular weight, less of a factor than polarity.
Appearance Light yellow to orange-brown solid/powder[1][3]Indicates the need for complete dissolution to form a clear solution.
Predicted pKa ~8.32 (for the most acidic hydroxyl group)[3]Solubility is expected to increase significantly at pH > 9.
Predicted LogP ~1.2 - 1.6Positive LogP value indicates higher solubility in lipids than in water (hydrophobicity).
Intrinsic Solubility Sparingly soluble in water.[1]Direct dissolution in neutral aqueous buffers will be challenging.

Section 2: Frequently Asked Questions (FAQs)

Q1: I added Orcacetophenone powder to my phosphate-buffered saline (PBS) at pH 7.4, but it just floats or sinks without dissolving. Why?

A1: This is expected behavior. Orcacetophenone is a hydrophobic molecule, meaning it repels water.[1] At a neutral pH of 7.4, which is below its pKa of ~8.3, the phenolic hydroxyl groups remain protonated (uncharged), making the molecule unable to readily interact with the polar water molecules in your buffer.[3][4]

Q2: Can I just heat the solution to get it to dissolve?

A2: While gentle heating can increase the rate of dissolution and solubility for many compounds, it should be used with caution for Orcacetophenone. As a phenolic compound, it may be susceptible to thermal degradation or oxidation, especially over extended periods or at high temperatures. This is not a recommended primary strategy for preparing stable stock solutions.

Q3: Is sonication a good method to improve solubility?

A3: Sonication can be a useful physical method to break down aggregates of the powder and increase the surface area available for solvation, which speeds up the dissolution process.[5] It is often used in conjunction with other methods, such as co-solvents. However, sonication alone is unlikely to significantly increase the equilibrium solubility of Orcacetophenone in a purely aqueous buffer.

Q4: How do I prepare a high-concentration stock solution of Orcacetophenone for my cell culture experiments?

A4: Preparing a concentrated stock solution requires moving beyond purely aqueous systems. The standard and recommended method is to first dissolve the Orcacetophenone in a small amount of a water-miscible organic co-solvent, like Dimethyl Sulfoxide (DMSO), to create a high-concentration stock.[6] This stock can then be serially diluted into your aqueous experimental medium to the final desired concentration.[7][8] It is critical to ensure the final concentration of the organic solvent in your assay is low enough (typically <0.5%) to not cause toxicity or off-target effects.[9][10]

Section 3: Tiered Troubleshooting Guide

This guide presents a logical progression from simple to more advanced formulation strategies. Start with Tier 1 before moving to more complex methods.

TroubleshootingWorkflow start Start: Orcacetophenone Fails to Dissolve in Aqueous Buffer tier1 Tier 1: pH or Co-Solvent? Is a pH > 8 acceptable for my experiment? start->tier1 ph_yes Yes tier1->ph_yes Yes ph_no No tier1->ph_no No adjust_ph Adjust pH to > 9 with NaOH. Monitor for precipitation upon neutralization. ph_yes->adjust_ph use_cosolvent Use a Co-Solvent. Prepare concentrated stock in DMSO or Ethanol. ph_no->use_cosolvent check_solubility1 Still Insoluble or Precipitates? adjust_ph->check_solubility1 use_cosolvent->check_solubility1 tier2 Tier 2: Surfactant Micellization Use Polysorbate 80 or similar surfactant to form micelles. check_solubility1->tier2 Yes success Success: Soluble & Stable Solution check_solubility1->success No check_solubility2 Still Insoluble or Unstable? tier2->check_solubility2 tier3 Tier 3: Advanced Formulation Cyclodextrin Inclusion Complexation check_solubility2->tier3 Yes check_solubility2->success No tier3->success

Caption: Troubleshooting Decision Tree for Orcacetophenone Solubilization.

Tier 1: Co-Solvent & pH Adjustment

These are the most direct and common first-line strategies for solubilizing hydrophobic compounds for in-vitro use.[4][5]

Q: My experiment can tolerate a basic pH. How can I use pH to my advantage?

A: Since Orcacetophenone has weakly acidic phenolic hydroxyl groups, you can significantly increase its solubility by raising the pH of your aqueous solution to be at least one unit above the pKa (~8.3).[3][4] At a pH of 9.3 or higher, the molecule will be predominantly in its deprotonated, anionic (phenolate) form, which is much more polar and thus more water-soluble.

  • Causality: The conversion of the neutral phenol (-OH) to the charged phenolate (-O⁻) dramatically increases the molecule's ability to interact with polar water molecules through ion-dipole forces, overcoming the hydrophobic nature of the phenyl ring.[4]

  • Caution: Be aware that the compound may precipitate if the pH of the final solution is lowered back towards neutral. Additionally, the stability of your compound at high pH should be confirmed.

Q: How do I choose and use a co-solvent?

A: A co-solvent is a water-miscible organic solvent that, when added to water, reduces the overall polarity of the solvent system, making it more favorable for hydrophobic solutes.[5] Dimethyl sulfoxide (DMSO) is the most common choice for creating stock solutions for biological assays due to its excellent solubilizing power and miscibility with water.[9][10][11]

  • Causality: The co-solvent works by reducing the interfacial tension between the hydrophobic compound and the aqueous medium. It disrupts water's strong hydrogen-bonding network, creating a less polar "microenvironment" that can accommodate the non-polar regions of the Orcacetophenone molecule.

  • Best Practice: Always prepare a highly concentrated stock solution (e.g., 10-50 mg/mL) in 100% DMSO first.[6][12] Then, dilute this stock into your aqueous buffer to the final working concentration. This method prevents the compound from precipitating, which can happen if you try to dissolve it directly in a pre-mixed water/co-solvent mixture.[6]

CosolventMechanism cluster_0 Without Co-Solvent cluster_1 With Co-Solvent Orca_insol Orcacetophenone (Aggregate) Water Water Molecules (High Polarity) Orca_insol->Water Poor Interaction (Insoluble) Orca_sol Orcacetophenone (Solvated) Solvent_Mix Water + DMSO (Reduced Polarity) Orca_sol->Solvent_Mix Favorable Interaction (Soluble)

Caption: Mechanism of Co-Solvent Action.

Common Co-SolventUse CaseMax Recommended Final Conc. (Cell-based Assays)
DMSO Primary choice for high-concentration stock solutions.< 0.5% (v/v)
Ethanol (EtOH) Good alternative to DMSO; can be more volatile.< 0.5% (v/v)
Propylene Glycol Often used in formulations for in-vivo studies.Variable; check specific toxicity data.
PEG 400 Common in pharmaceutical formulations.Variable; check specific toxicity data.
Tier 2: Surfactant-Mediated Solubilization

If co-solvents are not sufficient or the required final concentration is too high, surfactants can be employed.

Q: How can a surfactant help dissolve Orcacetophenone?

A: Surfactants are amphiphilic molecules, meaning they have a water-loving (hydrophilic) head and a water-hating (hydrophobic) tail. In water, above a certain concentration called the Critical Micelle Concentration (CMC), surfactant molecules self-assemble into spherical structures called micelles. The hydrophobic tails form a core, creating an oily microenvironment where Orcacetophenone can partition and dissolve, while the hydrophilic heads face the water, keeping the entire micelle structure soluble.[13][14]

  • Recommended Surfactant: Polysorbate 80 (Tween® 80) is a non-ionic surfactant widely used in pharmaceutical formulations for its low toxicity and excellent solubilizing properties.[15][16][17][18]

  • Mechanism: This is a form of encapsulation. The surfactant doesn't change the bulk solvent; it creates billions of tiny, soluble nanocarriers that sequester the hydrophobic drug away from the water.[13][15]

Tier 3: Advanced Formulation - Cyclodextrin Complexation

For challenging applications requiring higher concentrations or enhanced stability without organic solvents or surfactants, cyclodextrins are a powerful tool.

Q: What are cyclodextrins and how do they work?

A: Cyclodextrins are cyclic oligosaccharides (sugar molecules) shaped like a truncated cone. Their exterior is hydrophilic (water-soluble), while the interior cavity is hydrophobic.[19] Orcacetophenone, being a hydrophobic molecule of a suitable size, can fit inside this cavity, forming a "host-guest" inclusion complex.[20]

  • Causality: The cyclodextrin effectively places a water-soluble "shell" around the insoluble Orcacetophenone molecule. This entire complex is readily soluble in water, dramatically increasing the apparent solubility of the compound.[19][21]

  • Recommended Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is highly recommended due to its high aqueous solubility and established safety profile, making it a common excipient in pharmaceutical products.[19][21][22][23]

CyclodextrinMechanism cluster_0 Result in Aqueous Solution Orca Orcacetophenone (Hydrophobic Guest) Complex Soluble Inclusion Complex Orca->Complex Enters Cavity CD HP-β-Cyclodextrin (Hydrophilic Host) CD->Complex Forms Complex Water Water Complex->Water Readily Dissolves

Caption: Cyclodextrin Host-Guest Inclusion Complex Mechanism.

Section 4: Experimental Protocols

Protocol 1: Preparation of a 20 mg/mL Stock Solution using DMSO

  • Preparation: Weigh out 20 mg of Orcacetophenone powder using an analytical balance and place it into a sterile 1.5 mL microcentrifuge tube or glass vial.[7][8]

  • Solubilization: Add 1.0 mL of high-purity, anhydrous DMSO to the tube.[11]

  • Mixing: Vortex the tube vigorously for 1-2 minutes. If some solid remains, gently warm the solution to 37°C for 5-10 minutes and vortex again. The final solution should be clear and free of any visible precipitate.

  • Sterilization: If required for cell culture, sterilize the stock solution by passing it through a 0.22 µm syringe filter compatible with DMSO (e.g., a PTFE filter).

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Protect from light.

Protocol 2: Solubilization using Hydroxypropyl-β-cyclodextrin (HP-β-CD)

This protocol aims to create a 1 mg/mL aqueous solution. The ratio of drug to cyclodextrin often needs to be optimized. A 1:10 molar ratio is a good starting point.

  • Calculations:

    • Orcacetophenone MW: 166.17 g/mol

    • HP-β-CD average MW: ~1400 g/mol

    • For a 1 mg/mL (6.02 mM) Orcacetophenone solution, a 10-fold molar excess of HP-β-CD would be ~60.2 mM.

    • Mass of HP-β-CD needed per mL: 60.2 mmol/L * 1400 g/mol ≈ 84.3 mg/mL.

  • Preparation: In a glass vial, dissolve 84.3 mg of HP-β-CD in 1.0 mL of your desired aqueous buffer (e.g., PBS pH 7.4). Mix until the cyclodextrin is fully dissolved.[20]

  • Complexation: Add 1.0 mg of Orcacetophenone powder to the HP-β-CD solution.

  • Mixing: Seal the vial and mix overnight at room temperature on a rotator or orbital shaker to allow for efficient complex formation. The solution should become clear.

  • Filtration: Pass the solution through a 0.22 µm filter (e.g., PVDF) to remove any un-complexed drug or particulates. The resulting clear solution is your final product.

Section 5: Safety Considerations

While specific safety data for Orcacetophenone is limited, it should be handled with the standard precautions for laboratory chemicals. Analogous acetophenone compounds may cause skin and serious eye irritation.[24]

  • Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Handle the powder in a well-ventilated area or a chemical fume hood to avoid inhalation.

  • Consult the Safety Data Sheet (SDS) for any related compounds for detailed handling and disposal information.

References

  • Mota, F., Queimada, A., et al. (2008). Aqueous Solubility of Some Natural Phenolic Compounds. Industrial & Engineering Chemistry Research.
  • Sørensen, L., et al. (n.d.). Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds. PubMed.
  • Furia, E., et al. (2021). Modeling the Solubility of Phenolic Acids in Aqueous Media at 37 °C. MDPI.
  • Clark, J. (2023). Physical Properties of Phenol. Chemistry LibreTexts.
  • Sørensen, L., et al. (n.d.). Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds. GEUS Publications.
  • Sørensen, L., et al. (n.d.). Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds | Request PDF. ResearchGate.
  • Mota, F., Queimada, A., et al. (2025). Aqueous Solubility of Some Natural Phenolic Compounds | Request PDF. ResearchGate.
  • Mota, F., Queimada, A., et al. (2008). Aqueous Solubility of Some Natural Phenolic Compounds. Semantic Scholar.
  • Carpenter, J.F., et al. (n.d.). Use of 2-hydroxypropyl-beta-cyclodextrin as a solubilizing and stabilizing excipient for protein drugs. PubMed.
  • Various Authors. (2024). Why DMSO is mostly used as a solvent for hydrophobic substances for cell study?. ResearchGate.
  • Popa, L., et al. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC - PubMed Central.
  • Sørensen, L., et al. (n.d.). Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds. GEUS Publications.
  • Various Authors. (n.d.). General Techniques for Preparing Formulations of Poorly Water-Soluble Compounds. zylochem.com.
  • Harvey, D. (2025). 2.5: Preparing Solutions. Chemistry LibreTexts.
  • Harvey, D. (2022). 3.3: Preparing Solutions. Chemistry LibreTexts.
  • Various Authors. (2025). 2-Hydroxypropyl-β-cyclodextrin: Properties and usage in pharmaceutical formulations. ScienceDirect.
  • Patel, D., et al. (n.d.). Effect of β-cyclodextrin and Hydroxypropyl β- cyclodextrin on Aqueous Stability, Solubility and Dissolution of Novel. SciSpace.
  • Lee, S., et al. (n.d.). Polysorbate-Based Drug Formulations for Brain-Targeted Drug Delivery and Anticancer Therapy. MDPI.
  • Dow Development Laboratories. (n.d.). Ask A Formulator: How Do You Solubilize An API That Does Not Want To Dissolve?. dowdevelopmentlabs.com.
  • PhytoBank. (2015). Showing Di-Me ether-2',4'-Dihydroxy-6'-methylacetophenone, (PHY0009374). PhytoBank.
  • Ullah, K., et al. (2023). Study of Hydroxypropyl β-Cyclodextrin and Puerarin Inclusion Complexes Encapsulated in Sodium Alginate-Grafted 2-Acrylamido-2-Methyl-1-Propane Sulfonic Acid Hydrogels for Oral Controlled Drug Delivery. NIH.
  • Sari, D.P., et al. (n.d.). The effect of polysorbate 20 and polysorbate 80 on the solubility of quercetin. PMC - NIH.
  • PubChem. (n.d.). 2'-Hydroxyacetophenone. PubChem.
  • Reddit User. (2022). How to tackle compound solubility issue. Reddit.
  • The Audiopedia. (2021). Lab Skills: Preparing Stock Solutions. YouTube.
  • Wikipedia. (n.d.). Acetophenone. Wikipedia.
  • Agno Pharmaceuticals. (n.d.). A 2024 Guide To Solubility Improvement And Bioavailability Enhancement Techniques. agnopharma.com.
  • American Pharmaceutical Review. (2015). Solubility Concerns: API and Excipient Solutions. American Pharmaceutical Review.
  • ResearchGate. (n.d.). Polysorbate 80 in parenteral formulation. ResearchGate.
  • Wikipedia. (n.d.). Polysorbate 80. Wikipedia.
  • TAPI. (n.d.). Solving solubility issues in modern APIs. TAPI.
  • PubChem. (n.d.). 4'-Hydroxyacetophenone. PubChem.
  • PubChem. (n.d.). Acetophenone. PubChem.
  • PubChem. (n.d.). alpha-Hydroxyacetophenone. PubChem.
  • Immunomart. (n.d.). 2',4'-Dihydroxy-6'-methoxyacetophenone. Immunomart.
  • FooDB. (2010). Showing Compound 2',4'-Dihydroxyacetophenone (FDB000833). FooDB.

Sources

Technical Support Center: Troubleshooting HPLC Peak Tailing in the Analysis of 3,5-Dihydroxy-4-acetyltoluene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for scientists and researchers analyzing 3,5-Dihydroxy-4-acetyltoluene and related phenolic compounds by High-Performance Liquid Chromatography (HPLC). This guide is structured to provide in-depth, field-proven insights into diagnosing and resolving one of the most common chromatographic challenges: peak tailing. By understanding the underlying chemical and physical principles, you can systematically troubleshoot and significantly improve the quality of your analytical results.

Part 1: Symptom & Initial Diagnosis

Question: My chromatogram for this compound shows significant peak tailing. What does this mean and why is it a problem?

Answer: Peak tailing is an asymmetrical distortion of a chromatographic peak, where the latter half of the peak is broader than the front half. In an ideal separation, peaks should be symmetrical, resembling a Gaussian distribution.[1] This asymmetry is problematic for several reasons:

  • Reduced Resolution: Tailing peaks can overlap with adjacent peaks, making accurate quantification of individual components difficult, especially in complex mixtures.[1]

  • Inaccurate Integration and Quantification: The elongated tail can lead to inconsistent peak integration, affecting the accuracy and precision of your quantitative results.

  • Decreased Sensitivity: As the peak broadens, its height decreases, which can make it challenging to detect low-concentration analytes.

The primary cause of peak tailing is often the presence of more than one retention mechanism for the analyte on the column.[2] For a polar, acidic compound like this compound, this typically involves unwanted secondary interactions with the stationary phase.

Part 2: In-Depth Troubleshooting Guide

This section provides a systematic approach to identifying and resolving the root cause of peak tailing in your analysis.

Mobile Phase Effects: The First Line of Defense

Question: How can I adjust my mobile phase to improve the peak shape of this compound?

Answer: The mobile phase composition, particularly its pH, is a critical factor in controlling the peak shape of ionizable compounds like phenols.[1]

Underlying Principle: Analyte and Silanol Ionization

This compound is a phenolic compound and therefore acidic. Its ionization state, and that of the residual silanol groups on the silica-based stationary phase, are highly dependent on the mobile phase pH.

  • Analyte Ionization: At a pH close to the pKa of the phenolic hydroxyl groups, both the ionized (phenolate) and non-ionized (phenolic) forms of the analyte will exist. This dual state can lead to peak broadening and tailing.

  • Silanol Group Ionization: Residual silanol groups (Si-OH) on the silica surface of C18 columns are acidic and can become deprotonated (Si-O⁻) at higher pH values. These negatively charged sites can interact strongly with the polar hydroxyl groups of your analyte through hydrogen bonding or ion-exchange mechanisms, causing peak tailing.[3]

Troubleshooting Steps:

  • Adjust Mobile Phase pH: To ensure a single, non-ionized form of the analyte and to suppress the ionization of residual silanol groups, it is recommended to operate at a low mobile phase pH.[2]

    • Action: Adjust the pH of the aqueous portion of your mobile phase to be at least 2 pH units below the analyte's pKa. A good starting point is a pH between 2.5 and 3.5.[6]

    • How: Use a suitable buffer or acidifier. For mass spectrometry (MS) compatibility, volatile options like 0.1% formic acid or 0.1% acetic acid are preferred. For UV detection only, a non-volatile buffer like 20 mM potassium phosphate can be used.[1]

  • Ensure Adequate Buffering: Insufficient buffering can lead to localized pH shifts on the column, causing peak distortion.

    • Action: Use a buffer concentration of 10-25 mM to ensure stable pH conditions.[1]

Table 1: Effect of Mobile Phase pH on Peak Shape for Acidic Compounds

Mobile Phase pHAnalyte State (pKa ~7.9)Silanol State (pKa ~3.8-4.2)Expected Peak ShapeRationale
2.5 - 3.5 Predominantly Non-ionizedPredominantly Protonated (Si-OH)Good Suppresses both analyte and silanol ionization, minimizing secondary interactions.
4.0 - 6.0 Predominantly Non-ionizedPartially to Fully Ionized (Si-O⁻)Poor (Tailing) Increased interaction between the analyte and ionized silanol groups.
> 7.0 Partially IonizedFully Ionized (Si-O⁻)Poor (Tailing) A mixture of analyte ionization states and strong silanol interactions.
Stationary Phase and Column Issues

Question: I've optimized my mobile phase pH, but I still see peak tailing. Could the problem be my column?

Answer: Yes, the column itself is a frequent source of peak shape problems.

Underlying Principles:

  • Secondary Silanol Interactions: As mentioned, residual silanol groups are a primary cause of tailing for polar compounds. The type and accessibility of these silanols vary between different column manufacturers and column types.

  • Metal Chelation: Phenolic compounds with adjacent hydroxyl groups can act as chelating agents, binding to trace metal ions (like iron or titanium) that may be present in the stainless-steel components of the HPLC system or within the silica packing material itself.[7][8] This chelation creates a strong secondary retention mechanism, leading to significant peak tailing.

  • Column Contamination and Degradation: Accumulation of strongly retained sample components or physical degradation of the column bed can create active sites that cause tailing.

Troubleshooting Steps:

  • Choose a High-Purity, End-Capped Column: Modern, high-purity silica columns (Type B) have a lower concentration of acidic silanol groups and are better end-capped (where residual silanols are chemically deactivated). This is the most effective way to reduce silanol interactions.

  • Consider Metal Chelation:

    • Diagnosis: If peak tailing is severe and persists despite pH optimization, metal chelation is a strong possibility.

    • Action:

      • Use a Metal-Free or Coated Column: Columns with hardware designed to be metal-free or have inert coatings can eliminate this issue.[9]

      • System Passivation: If you suspect metal contamination from your HPLC system, a passivation protocol may be necessary.

  • Address Column Contamination:

    • Action: If the column has been in use for some time, try a rigorous washing procedure. Flush the column with a series of strong solvents. For a reversed-phase column, this might involve flushing with water, then isopropanol, followed by hexane, then isopropanol again, and finally re-equilibrating with your mobile phase. Always check the column manufacturer's instructions for recommended washing procedures.

  • Check for Column Voids: A void at the column inlet can cause peak distortion. This can result from high pressure, or pH-induced silica dissolution.

    • Action: If a void is suspected, you can try reversing the column (if permitted by the manufacturer) and flushing it to dislodge any particulates from the inlet frit. However, a significant void usually means the column needs to be replaced.

Experimental Protocol: Diagnosing Column vs. System Issues

  • Establish a Baseline: Run your standard of this compound on your current system and column and record the peak asymmetry.

  • Substitute the Column: Replace the suspect column with a new, trusted column of the same type.

  • Analyze the Results:

    • If the peak shape improves significantly, the original column was the source of the problem (e.g., contamination, void).

    • If the peak tailing persists with the new column, the issue is likely related to the HPLC system (e.g., metal contamination, extra-column volume) or the method itself (e.g., mobile phase, sample solvent).

Hardware and System Effects

Question: Could my HPLC instrument itself be causing the peak tailing?

Answer: Absolutely. Issues outside of the column, often referred to as extra-column effects, can contribute to peak broadening and tailing.

Underlying Principle: Extra-Column Volume

Extra-column volume refers to all the volume in the flow path outside of the column itself, including the injector, tubing, fittings, and detector flow cell.[6][10] Excessive extra-column volume allows the analyte band to spread out, leading to broader and potentially tailing peaks.

Troubleshooting Steps:

  • Minimize Tubing Length and Diameter:

    • Action: Use the shortest possible length of tubing with the narrowest internal diameter suitable for your system's pressure tolerance. This is especially critical for the connection between the column and the detector.

  • Ensure Proper Fittings:

    • Action: Check all fittings to ensure they are correctly seated and tightened. Improperly seated fittings can create small voids (dead volumes) where the sample can diffuse and cause peak tailing.

  • Consider the Detector Flow Cell:

    • Action: Ensure the detector flow cell volume is appropriate for the column dimensions. A large flow cell can cause significant peak broadening, especially with smaller diameter columns.

Diagram: Troubleshooting Workflow for Peak Tailing

PeakTailingTroubleshooting start Peak Tailing Observed check_all_peaks Are all peaks tailing? start->check_all_peaks check_system Check HPLC System: - Extra-column volume - Leaks - Fittings check_all_peaks->check_system  Yes check_analyte Is analyte acidic/polar (like this compound)? check_all_peaks->check_analyte  No yes_all_peaks Yes fix_system Optimize tubing, check fittings check_system->fix_system no_some_peaks No check_mobile_phase Check Mobile Phase: - pH (is it > 3.5?) - Buffer strength check_analyte->check_mobile_phase  Yes yes_analyte Yes fix_mobile_phase Adjust pH to 2.5-3.5, increase buffer strength check_mobile_phase->fix_mobile_phase check_column Check Column: - Contamination - Silanol activity - Metal chelation check_mobile_phase->check_column If problem persists fix_column Wash/replace column, use end-capped column check_column->fix_column

Caption: A logical workflow for diagnosing the cause of HPLC peak tailing.

Part 3: Frequently Asked Questions (FAQs)

Q1: Can my sample preparation be the cause of peak tailing? A1: Yes. Two key factors in sample preparation can lead to peak tailing:

  • Sample Solvent: If your sample is dissolved in a solvent that is significantly stronger than your mobile phase (e.g., pure acetonitrile when your mobile phase is 20% acetonitrile), it can cause peak distortion. Solution: Whenever possible, dissolve your sample in the initial mobile phase.

  • Sample Overload: Injecting too much sample (either too high a concentration or too large a volume) can saturate the stationary phase, leading to asymmetrical peaks. Solution: Try diluting your sample or reducing the injection volume. If the peak shape improves, you were likely overloading the column.[6]

Q2: I've tried everything and still have peak tailing. What are some less common causes? A2: If you've exhausted the common causes, consider these possibilities:

  • Co-elution: An impurity or related compound may be co-eluting with your main peak, appearing as a tail. Solution: Try changing the detection wavelength or using a mass spectrometer to check for peak purity. You can also try a different column chemistry to alter selectivity.

  • Column Bed Deformation: A physical shock to the column or repeated pressure cycles can cause the packed bed to settle, creating a void at the inlet. This often results in tailing or split peaks for all analytes. Solution: This usually requires column replacement.

Q3: What is a good starting HPLC method for this compound? A3: A good starting point for method development would be:

  • Column: A high-purity, end-capped C18 column (e.g., 150 x 4.6 mm, 3 or 5 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid (pH ~2.7).

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: Start with a low percentage of B (e.g., 10-20%) and increase to elute the analyte. A generic gradient could be 10% to 90% B over 15-20 minutes.

  • Flow Rate: 1.0 mL/min for a 4.6 mm ID column.

  • Detection: UV detection, scanning for the optimal wavelength (likely around 280 nm for a phenolic compound).

This method provides a robust starting point that can be optimized to achieve the desired separation and peak shape for your specific application.

References

  • Identifying and Preventing Metal Ion Leaching in HPLC Systems. (2019). SilcoTek®. [Link]
  • Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP. (2025). MicroSolv. [Link]
  • Modifying the Metal Surfaces in HPLC Systems and Columns to Prevent Analyte Adsorption and Other Deleterious Effects. (2022).
  • Modifying the Metal Surfaces in HPLC Systems and Columns to Prevent Analyte Adsorption and Other Deleterious Effects | Request PDF. (2025).
  • HPLC Troubleshooting Guide. (n.d.). ACE HPLC Columns.
  • Peak Tailing in HPLC. (n.d.). Element Lab Solutions.
  • Tips and Tricks of HPLC System Troubleshooting. (n.d.). Agilent.
  • 2',4'-Dihydroxyacetophenone. (n.d.). PubChem.
  • HPLC Troubleshooting Guide. (n.d.). Phenomenex.
  • HPLC Troubleshooting Guide. (n.d.). SCION Instruments.
  • Showing Compound 2',4'-Dihydroxyacetophenone (FDB000833). (2010). FooDB. [Link]
  • What is the effect of free silanols in RPLC and how to reduce it? (2023). Pharma Growth Hub. [Link]

Sources

Technical Support Center: Stabilizing p-Orcacetophenone in Solution for Long-Term Storage

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for p-Orcacetophenone (2',4'-dihydroxy-6'-methylacetophenone). This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of p-Orcacetophenone solutions. Inconsistent results in experimental assays can often be traced back to the degradation of stock solutions. This document provides in-depth troubleshooting advice, validated protocols, and a clear understanding of the degradation mechanisms to help you maintain the potency and purity of your compound.

Frequently Asked Questions (FAQs)

Q1: My p-Orcacetophenone solution, which was initially colorless, has turned yellow/brown. What does this signify?

A1: A color change is a primary visual indicator of chemical degradation, particularly oxidation.[1] p-Orcacetophenone is a dihydroxy phenolic compound, making it highly susceptible to oxidation when exposed to atmospheric oxygen, light, or trace metal ions. The resulting degradation products, likely quinone-type structures, are highly conjugated and absorb light in the visible spectrum, causing the yellow or brown discoloration.[1][2] This change indicates a loss of the parent compound and the potential for interference in your assays.

Q2: What are the absolute best practices for storing p-Orcacetophenone for maximum long-term stability?

A2: For optimal stability, p-Orcacetophenone should ideally be stored as a solid in a tightly sealed, opaque container in a freezer (-20°C or lower) with a desiccant.[1] If a solution is required, it should be prepared in a high-purity, degassed solvent, stored in small, single-use aliquots in amber glass vials with PTFE-lined caps, and kept at -20°C or -80°C.[1] Before sealing, flushing the vial headspace with an inert gas like argon or nitrogen is a critical step to minimize oxidation.[1]

Q3: Which solvent should I choose to prepare my stock solution?

A3: High-purity HPLC-grade acetonitrile or methanol are common choices for preparing stock solutions of acetophenone derivatives.[1] Acetonitrile is often preferred for its slightly better stability profile in some applications. Avoid solvents containing peroxides (e.g., older ethers like THF or dioxane) or reactive impurities. The choice may also depend on the requirements of your downstream application. Always use a solvent from a freshly opened bottle or one that has been properly stored.

Q4: Can I add an antioxidant to my solution to improve stability?

A4: Yes, incorporating an antioxidant can significantly prolong the shelf-life of your solution, especially if frequent handling is expected. Hindered phenolic antioxidants, such as Butylated Hydroxytoluene (BHT), are effective at very low concentrations (e.g., 0.01-0.1%) and work by scavenging free radicals that propagate oxidation.[3] Other options include ascorbic acid or its derivatives, which act as reducing agents.[4][5] However, you must first verify that the chosen antioxidant does not interfere with your experimental assay.

Q5: How does pH affect the stability of p-Orcacetophenone in an aqueous or semi-aqueous solution?

A5: As a phenolic compound, p-Orcacetophenone's stability is highly pH-dependent.[2][6] In neutral to alkaline conditions (pH > 7), the phenolic hydroxyl groups are deprotonated to form phenoxide ions. These ions are much more susceptible to oxidation than the protonated form.[2][7] Therefore, maintaining a slightly acidic pH (e.g., pH 3-5) can significantly enhance stability in aqueous solutions.[2] However, strongly acidic or basic conditions can promote hydrolysis of the ketone group.[1]

Troubleshooting Guide: Common Stability Issues

This section addresses specific problems you may encounter and provides actionable solutions.

Problem Encountered Primary Suspected Cause(s) Recommended Solutions & Actions
Rapid Discoloration (Hours to Days) Aggressive Oxidation 1. De-gas Your Solvent: Before use, sparge the solvent with argon or nitrogen for 15-20 minutes to remove dissolved oxygen. 2. Use an Inert Atmosphere: After preparing the solution, flush the headspace of the vial with argon or nitrogen before capping.[1] 3. Protect from Light: Switch to amber glass vials or wrap clear vials in aluminum foil.[1] 4. Lower Storage Temperature: Move aliquots from 4°C to -20°C or -80°C storage.
Inconsistent Assay Results or Gradual Loss of Potency Slow Chemical Degradation 1. Perform a Purity Check: Analyze your stock solution using HPLC-UV to quantify the parent compound and detect degradation products.[1] 2. Re-evaluate pH: If using aqueous buffers, ensure the pH is slightly acidic and that the buffer components are stable and non-reactive.[6] 3. Consider an Antioxidant: Add a small amount of a suitable antioxidant like BHT, after confirming its non-interference with your assay.[3] 4. Prepare Fresh: For highly sensitive experiments, prepare solutions fresh from solid material on the day of use.
Precipitate Forms After Freeze-Thaw Cycles Poor Solubility at Low Temperature or Solvent Evaporation 1. Verify Solubility: Ensure the concentration of your stock is well below its solubility limit at the storage temperature. 2. Minimize Freeze-Thaw: Prepare smaller, single-use aliquots to avoid repeated warming and cooling of the entire stock. 3. Improve Sealing: Use high-quality vials with PTFE-lined septa caps to prevent solvent evaporation during storage, which would increase the compound's concentration.[8]
Visualizing the Degradation & Solution Pathway

Understanding the "why" behind these protocols is key to success. The primary enemy of p-Orcacetophenone in solution is oxidation.

pOrca p-Orcacetophenone (Dihydroxy Phenol) Radical Phenoxyl Radical (Unstable Intermediate) pOrca->Radical H• abstraction Initiators O₂, Light (hν), Metal Ions Initiators->Radical Quinone Quinone-type Products (Colored) Radical->Quinone Further Oxidation

Caption: Oxidative degradation pathway of p-Orcacetophenone.

The flowchart below provides a decision-making framework for establishing a robust storage protocol.

decision decision start_node Start: Prepare p-Orcacetophenone Solution choose_solvent Select Solvent (e.g., HPLC-grade MeCN or MeOH) start_node->choose_solvent end_node Stable Solution Stored degas_solvent Degas Solvent (Sparge with Ar or N₂) choose_solvent->degas_solvent dissolve Dissolve Compound (Use amber glassware) degas_solvent->dissolve duration Storage > 1 Month? dissolve->duration add_antioxidant Consider Adding Antioxidant (e.g., 0.01% BHT) (Verify compatibility) duration->add_antioxidant Yes aliquot Dispense into Single-Use Aliquots (Amber vials, PTFE caps) duration->aliquot No add_antioxidant->aliquot inert_gas Flush Headspace with Inert Gas (Ar or N₂) aliquot->inert_gas store Store at ≤ -20°C inert_gas->store store->end_node

Caption: Decision workflow for preparing stable solutions.

Experimental Protocols
Protocol 1: Recommended Procedure for Preparing a Stable Stock Solution

This protocol integrates best practices to minimize degradation from the outset.

  • Materials Preparation:

    • Select an amber glass volumetric flask and amber glass vials with PTFE-lined screw caps.

    • Choose HPLC-grade acetonitrile or methanol as the solvent.

    • Have a cylinder of high-purity argon or nitrogen gas ready.

  • Solvent Degassing:

    • Pour the required volume of solvent into a suitable container.

    • Insert a clean glass pipette or sparging tube into the solvent, ensuring the tip is near the bottom.

    • Bubble argon or nitrogen gas through the solvent at a gentle rate for 15-20 minutes to displace dissolved oxygen.

  • Solution Preparation:

    • Accurately weigh the solid p-Orcacetophenone and transfer it to the amber volumetric flask.

    • Add a portion of the degassed solvent and gently sonicate or swirl until the solid is fully dissolved.

    • Bring the solution to the final volume with the degassed solvent and mix thoroughly.

  • Aliquoting and Storage:

    • Immediately dispense the stock solution into the pre-labeled, single-use amber vials.

    • For each vial, briefly flush the headspace (the air above the liquid) with a gentle stream of argon or nitrogen before tightly sealing the cap.

    • Place the sealed vials into a freezer box and store them at -20°C or -80°C, protected from light.

Protocol 2: Stress-Testing Protocol to Validate Storage Conditions

This protocol allows you to empirically determine the stability of p-Orcacetophenone under your specific laboratory conditions.

  • Sample Preparation:

    • Prepare a stock solution of p-Orcacetophenone (e.g., 1 mg/mL) following Protocol 1.

    • Dispense the solution into 5 sets of vials (3 vials per set).

    • Set 1 (Control): Store immediately at -80°C under an inert atmosphere.

    • Set 2 (Light Exposure): Store on the lab bench at room temperature, exposed to ambient light.

    • Set 3 (Thermal Stress): Store in an oven or incubator at 40°C in the dark.[1]

    • Set 4 (Atmospheric Stress): Store at room temperature in the dark, but with the cap slightly loosened to allow air exchange.

    • Set 5 (Ideal Storage): Store at -20°C under an inert atmosphere as per Protocol 1.

  • Analysis:

    • Develop a simple isocratic HPLC-UV method capable of separating the p-Orcacetophenone parent peak from any degradation products. A C18 column is typically suitable.[1]

    • At time points T=0, T=24h, T=72h, and T=1 week, retrieve one vial from each set (except the -80°C control, which is analyzed only at T=0 and the final time point).

    • Dilute the samples appropriately and analyze them by HPLC.

  • Data Interpretation:

    • Compare the peak area of the parent compound in each stressed sample to the T=0 control.

    • Calculate the percentage of p-Orcacetophenone remaining. A stable solution should retain >95% of the parent compound.

    • Observe the appearance of new peaks in the chromatograms of the stressed samples, which correspond to degradation products. This data will validate the necessity of the storage conditions outlined in Protocol 1.

References
  • BenchChem. (n.d.). Technical Support Center: Stabilizing Acetophenone Derivatives for Long-Term Storage.
  • SpecialChem. (n.d.). Enhance Polymer Stability: Understanding the Role of Hindered Phenolic Antioxidants.
  • Friedman, M., & Jürgens, H. S. (2000). Effect of pH on the Stability of Plant Phenolic Compounds. Journal of Agricultural and Food Chemistry, 48(6), 2101–2105.
  • U.S. Chemical Storage. (2018). Safe Chemical Storage Solutions for Acetophenone.
  • Miyauchi, K., Adachi, K., Imai, K., & Suda, T. (1999). Elucidation of the 4-Hydroxyacetophenone Catabolic Pathway in Pseudomonas fluorescens ACB. ResearchGate.
  • Babu, P. V. A., & Liu, D. (2008). Antioxidant Properties of Phenolic Compounds to Manage Oxidative Stress / A Review. ResearchGate.
  • Sánchez-Márquez, R., et al. (2021). Stability of Phenolic Compounds in Grape Stem Extracts. National Institutes of Health (NIH).
  • MedchemExpress. (n.d.). 2',4'-Dihydroxy-6'-Methoxyacetophenone.
  • Gorna, M., et al. (2021). Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements. PubMed Central.
  • Kumar, N., & Goel, N. (2019). Phenolic acids: Natural versatile molecules with promising therapeutic applications. National Institutes of Health (NIH).
  • Grgić, J., et al. (2020). Role of the Encapsulation in Bioavailability of Phenolic Compounds. MDPI.
  • New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: Acetophenone.
  • ScienceLab.com. (n.d.). ACETOPHENONE 99% - (Methyl phenyl ketone) MSDS.
  • Wikipedia. (n.d.). Phenol.
  • Copley, S. D. (2009). Evolution of Efficient Pathways for Degradation of Anthropogenic Chemicals. National Institutes of Health (NIH).
  • Guidechem. (n.d.). 2',4'-DIHYDROXY-3'-METHYLACETOPHENONE 10139-84-1 wiki.
  • National Center for Biotechnology Information. (n.d.). 2'-Hydroxy-4'-methylacetophenone. PubChem Compound Database.
  • Rehdorf, J., et al. (2010). Cloning, Expression, Characterization, and Biocatalytic Investigation of the 4-Hydroxyacetophenone Monooxygenase from Pseudomonas putida JD1. ResearchGate.
  • Sigma-Aldrich. (n.d.). 2′,4′-Dihydroxy-3′-methylacetophenone technical grade, 90%.
  • Chem-Impex. (n.d.). 2',4'-Dihydroxy-3'-methylacetophenone.
  • Pospíšil, J., & Nešpůrek, S. (2000). Transformation of Phenolic Antioxidants and the Role of their Products in the Long-Term Stabilization of Polymers. ResearchGate.
  • Friedman, M., & Jürgens, H. S. (2000). Effect of pH on the stability of plant phenolic compounds. PubMed.
  • Carl ROTH. (n.d.). Safety Data Sheet: Acetophenone.
  • Bailly, J. D., et al. (2017). Impact of pH on the Stability and the Cross-Reactivity of Ochratoxin A and Citrinin. PubMed Central.
  • Sosnowska, D., et al. (2019). A Review of Analytical Methods for p-Coumaric Acid in Plant-Based Products, Beverages, and Biological Matrices. PubMed.
  • Herrero, M., et al. (2021). Analytical Methods for Exploring Nutraceuticals Based on Phenolic Acids and Polyphenols. MDPI.
  • Xun, L., et al. (1992). Evolution of a metabolic pathway for degradation of a toxic xenobiotic: the patchwork approach. PubMed.
  • Iurcu, R. E., et al. (2023). Methods of Analysis of Phytoestrogenic Compounds: An Up-to-Date of the Present State. MDPI.
  • Chen, P. Y., et al. (2013). Anaerobic degradation of aromatic amino acids by the hyperthermophilic archaeon Ferroglobus placidus. PubMed.
  • Apak, R., et al. (2016). Analytical Methods Used in Determining Antioxidant Activity: A Review. PubMed Central.
  • Khoddami, A., et al. (2013). Techniques for Analysis of Plant Phenolic Compounds. MDPI.
  • Jankowski, N., et al. (2020). Influence of pH and temperature on stability of PeAAO2. ResearchGate.
  • Al-Akayleh, F., et al. (2016). Stability of apomorphine in solutions containing selected antioxidant agents. PubMed Central.
  • Penn, C. J., & Camberato, J. J. (2019). A Critical Review on Soil Chemical Processes that Control How Soil pH Affects Phosphorus Availability to Plants. MDPI.

Sources

Reducing impurities in the production of 1-(2,6-dihydroxy-4-methylphenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Minimizing Impurities and Troubleshooting Synthesis

Welcome to the technical support center for the synthesis of 1-(2,6-dihydroxy-4-methylphenyl)ethanone. This guide is designed for researchers, chemists, and drug development professionals to address common challenges encountered during the production of this valuable ketone intermediate. As Senior Application Scientists, we provide not only protocols but also the underlying chemical principles to empower you to diagnose and resolve issues in your own laboratory settings.

Section 1: Synthesis Fundamentals and Impurity Profiling

This section covers the foundational knowledge required to understand why impurities form and what to look for.

Q1: What are the primary synthetic routes for 1-(2,6-dihydroxy-4-methylphenyl)ethanone, and which is recommended?

The synthesis of 1-(2,6-dihydroxy-4-methylphenyl)ethanone, starting from 2-methylresorcinol, is typically achieved via electrophilic aromatic substitution, specifically a Friedel-Crafts-type acylation. The high electron density of the 2-methylresorcinol ring, activated by two hydroxyl groups, makes it highly susceptible to acylation. The most common and effective methods are variations of this reaction:

  • Nencki Reaction: This classic method involves the direct acylation of the phenol (2-methylresorcinol) with a carboxylic acid (acetic acid) in the presence of a Lewis acid catalyst, typically anhydrous zinc chloride (ZnCl₂).[1] It is often favored for its operational simplicity and use of less hazardous reagents compared to acyl chlorides.

  • Hoesch Reaction: This reaction condenses the electron-rich phenol with a nitrile (acetonitrile) using hydrogen chloride (HCl) and a Lewis acid catalyst.[2][3] The initial product is a ketimine intermediate, which is subsequently hydrolyzed during aqueous workup to yield the desired aryl ketone.[2][4] This method is particularly useful for synthesizing polyhydroxyacetophenones.[3][5]

  • Friedel-Crafts Acylation (Standard): This involves using a more reactive acylating agent, such as acetyl chloride or acetic anhydride, with a Lewis acid catalyst like aluminum chloride (AlCl₃).[6][7] While effective, the high reactivity can sometimes lead to more side products, including poly-acylation, with highly activated substrates like 2-methylresorcinol.[8]

Recommendation: For laboratory-scale synthesis, the Nencki reaction often provides the best balance of yield, selectivity, and safety. The conditions are generally milder than a standard Friedel-Crafts acylation, reducing the formation of polymeric byproducts.

Q2: Can you illustrate the general reaction mechanism and highlight the critical steps for impurity control?

Certainly. The core of the synthesis is the generation of a potent electrophile, the acylium ion (or a related complex), which then attacks the electron-rich aromatic ring of 2-methylresorcinol.

The diagram below outlines the general workflow and the key stages where impurities can be introduced or controlled.

G cluster_0 Synthesis Stage cluster_1 Purification & Analysis reagents Starting Materials (2-Methylresorcinol, Acylating Agent) reaction Reaction Mixture (Solvent, Temperature) reagents->reaction 1. Addition catalyst Lewis Acid Catalyst (e.g., ZnCl2, AlCl3) catalyst->reaction 2. Catalysis workup Aqueous Workup (Hydrolysis, Neutralization) reaction->workup 3. Quenching imp1 Side Reactions: - Poly-acylation - O-acylation - Degradation reaction->imp1 crude Crude Product workup->crude purification Purification (Recrystallization / Chromatography) crude->purification 4. Isolation imp2 Incomplete Reaction: - Unreacted Starting Materials crude->imp2 pure Pure Product purification->pure analysis QC Analysis (NMR, GC-MS, HPLC) pure->analysis

Caption: General workflow for the synthesis and purification of 1-(2,6-dihydroxy-4-methylphenyl)ethanone.

Critical Control Points:

  • Catalyst Complexation: The Lewis acid catalyst first coordinates with the acylating agent to generate the electrophilic species. Using a stoichiometric amount of catalyst is often necessary because the product ketone can also form a stable complex with the Lewis acid, effectively sequestering it.[6]

  • Electrophilic Attack: The hydroxyl groups of 2-methylresorcinol strongly direct the incoming acyl group to the C1 position (ortho to both OH groups). Maintaining a controlled temperature is crucial here; excessive heat can lead to decreased selectivity and the formation of resinous byproducts.[9]

  • Hydrolysis (Workup): The reaction is quenched with an aqueous acid. This step hydrolyzes the intermediate complex between the product and the Lewis acid, precipitating the crude product.[10] It also hydrolyzes any ketimine intermediate if the Hoesch reaction is used.[2] Incomplete hydrolysis can leave catalyst residues complexed with the product.

Q3: What are the most common impurities I should expect, and why do they form?

Understanding the potential impurities is the first step toward eliminating them. The table below summarizes the most probable contaminants.

Impurity NameStructureReason for FormationRecommended Analytical Method
2-Methylresorcinol 4-Methyl-1,3-benzenediolIncomplete Reaction: Insufficient reaction time, low temperature, or deactivated catalyst.GC-MS, HPLC, TLC
Diacetylated Product 1,1'-(4-Methyl-1,3-phenylene)bis(ethanone) derivativePoly-acylation: The product is still an activated aromatic ring. Excess acylating agent or overly harsh conditions can lead to a second acylation.[8]LC-MS, NMR
O-Acylated Intermediate 2-Hydroxy-6-acetoxy-4-methylacetophenoneKinetic Product: Acylation on the hydroxyl group (O-acylation) can occur. This ester may not fully undergo rearrangement (Fries-type) to the desired C-acylated ketone.LC-MS, IR (ester C=O stretch)
Isomeric Products e.g., 1-(2,4-dihydroxy-5-methylphenyl)ethanoneLoss of Regioselectivity: Although sterically and electronically disfavored, high temperatures or improper catalyst choice can lead to acylation at other ring positions.NMR, HPLC
Polymeric/Resinous Material High molecular weight, complex structuresDegradation: Phenols, especially dihydroxybenzenes, can oxidize and polymerize under strong Lewis acid conditions and high heat.[9]GPC, Visual Inspection (color)

Section 2: Troubleshooting Guide - Proactive Impurity Prevention

This section provides direct answers to common experimental failures.

Q4: My reaction yields a dark, resinous crude product instead of a clean solid. What's causing this and how can I fix it?

Causality: Dark, polymeric material is a classic sign of substrate or product degradation. Phenolic compounds are sensitive to both oxidation and acid-catalyzed polymerization, especially at elevated temperatures.[9]

Troubleshooting Steps:

  • Temperature Control (Primary Fix): This is the most critical parameter.

    • Action: Maintain the reaction temperature strictly, often between 130-160°C for a Nencki reaction.[10] Do not overheat. Use an oil bath and a temperature controller for precise regulation.

    • Rationale: Side reactions, including polymerization, have higher activation energies than the desired acylation. Lowering the temperature slows these degradation pathways more significantly than the main reaction, improving product purity.

  • Inert Atmosphere:

    • Action: Run the reaction under a blanket of inert gas, such as nitrogen or argon.

    • Rationale: This prevents air oxidation of the electron-rich 2-methylresorcinol starting material and the dihydroxy-product, both of which can form colored quinone-type byproducts upon oxidation.

  • Purity of Starting Materials:

    • Action: Ensure your 2-methylresorcinol is pure and free of colored oxidation products. If it's discolored, consider recrystallizing it before use. Ensure your Lewis acid (e.g., ZnCl₂) is anhydrous.

    • Rationale: Impurities in the starting materials can act as initiators for polymerization or participate in their own side reactions, complicating the product mixture. Water will deactivate the Lewis acid catalyst.

Q5: My final product is contaminated with significant amounts of unreacted 2-methylresorcinol. How do I drive the reaction to completion?

Causality: This indicates a low conversion rate, which can stem from several factors related to reaction kinetics and catalyst activity.

Troubleshooting Steps:

  • Reagent Stoichiometry:

    • Action: While a 1:1 molar ratio of 2-methylresorcinol to acetic acid is theoretical, using a slight excess of the acylating agent (e.g., 1.1 to 1.5 equivalents) can help drive the reaction forward.

    • Rationale: According to Le Châtelier's principle, increasing the concentration of one reactant will shift the equilibrium towards the products.

  • Catalyst Activity and Loading:

    • Action: Use a stoichiometric amount of anhydrous ZnCl₂ relative to the 2-methylresorcinol. Ensure the ZnCl₂ is freshly fused or dried under vacuum to remove any moisture.

    • Rationale: Water hydrolyzes and deactivates Lewis acid catalysts. Furthermore, the ketone product complexes with the catalyst, so a sub-stoichiometric amount will result in the reaction stopping prematurely once all the "free" catalyst is consumed.[6]

  • Reaction Time:

    • Action: Increase the reaction time. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

    • Rationale: The reaction may simply be slow under your current conditions. TLC will allow you to visually track the disappearance of the starting material spot and the appearance of the product spot, helping you determine the optimal reaction time without causing degradation from prolonged heating.

Q6: I'm seeing a significant byproduct with a similar polarity to my product, which I suspect is a diacetylated compound. How can I improve selectivity?

Causality: Poly-acylation occurs when the product of the first reaction is reactive enough to undergo a second acylation.[8] This is a known issue with highly activated aromatic rings.

Troubleshooting Steps:

  • Control Acylating Agent Stoichiometry:

    • Action: Use the acylating agent (acetic acid or acetyl chloride) as the limiting reagent, or at a ratio no greater than 1.05 equivalents relative to 2-methylresorcinol.

    • Rationale: By limiting the amount of the electrophile precursor, you starve the reaction of the species needed for the second, undesired acylation once the primary starting material is consumed.

  • Lower Reaction Temperature:

    • Action: Perform the reaction at the lower end of the effective temperature range.

    • Rationale: The mono-acylated product is slightly less activated than the starting 2-methylresorcinol. By lowering the temperature, you may find a window where the first reaction proceeds at a reasonable rate, but the second, more difficult acylation is kinetically disfavored.

  • Choice of Catalyst:

    • Action: Use a milder Lewis acid. If you are using AlCl₃, switch to the less reactive ZnCl₂.

    • Rationale: A very strong Lewis acid like AlCl₃ generates a highly reactive electrophile, which can overcome the slight deactivation of the ring after the first acylation and lead to poly-substitution.[7] Milder catalysts increase the selectivity for the more favorable initial reaction.

Section 3: Purification and Analysis Protocols

Even with an optimized reaction, purification is essential.

Q7: What is a reliable, step-by-step protocol for purifying the crude 1-(2,6-dihydroxy-4-methylphenyl)ethanone?

A combination of an acidic wash and recrystallization is typically sufficient to achieve high purity.

Protocol: Purification via Acid Wash and Recrystallization

  • Post-Reaction Workup:

    • After the reaction is complete (as determined by TLC), cool the reaction vessel in an ice bath.

    • Slowly and carefully add a dilute solution of hydrochloric acid (e.g., 2M HCl).[10] This quenches the reaction and breaks up the product-catalyst complex. A solid precipitate should form.

    • Stir for 30 minutes to ensure complete hydrolysis.

  • Isolation of Crude Product:

    • Collect the solid precipitate by vacuum filtration using a Büchner funnel.

    • Wash the filter cake thoroughly with cold deionized water until the filtrate is neutral (check with pH paper). This removes inorganic salts and water-soluble impurities.

    • Dry the crude solid in a vacuum oven at a moderate temperature (e.g., 50-60°C).

  • Recrystallization (Primary Purification):

    • Select an appropriate solvent system. A mixture of ethanol and water or simply hot water is often effective.[9]

    • In a flask, add the crude solid and the minimum amount of hot solvent required to fully dissolve it.

    • Once dissolved, allow the solution to cool slowly to room temperature. Slow cooling is critical for the formation of large, pure crystals.

    • After reaching room temperature, place the flask in an ice bath for 30-60 minutes to maximize crystal formation.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold solvent, and dry under vacuum.

The diagram below visualizes the decision-making process for purification.

Sources

Technical Support Center: Method Refinement for the Accurate Quantification of 2-Acetyl-5-methylresorcinol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Welcome to the technical support guide for the accurate quantification of 2-Acetyl-5-methylresorcinol. This molecule, a substituted resorcinol derivative, presents unique analytical challenges due to its phenolic nature and potential for matrix interference in complex samples. Accurate quantification is critical in pharmaceutical development, quality control, and research applications where precise concentration data informs safety, efficacy, and stability assessments. This guide provides a robust analytical protocol, troubleshooting advice, and answers to frequently asked questions to help you refine your methodology, preempt common issues, and ensure the integrity of your results.

Section 1: Recommended Analytical Protocol: HPLC-UV/MS

High-Performance Liquid Chromatography (HPLC) is a preferred method for analyzing resorcinol derivatives due to its high resolution, sensitivity, and applicability to non-volatile compounds.[1][2] Coupling with UV detection provides a reliable primary quantification technique, while Mass Spectrometry (MS) offers enhanced specificity and is invaluable for peak identity confirmation and analysis in complex matrices.

Experimental Workflow Diagram

The following diagram outlines the complete analytical workflow from sample receipt to final data reporting.

Quantification_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Instrumental Analysis cluster_data Phase 3: Data Processing Sample 1. Sample Collection & Homogenization Spike 2. Internal Standard Spiking (Optional) Sample->Spike Extraction 3. Solid Phase Extraction (SPE) or LLE Spike->Extraction Evaporation 4. Solvent Evaporation & Reconstitution Extraction->Evaporation Injection 5. HPLC Injection Evaporation->Injection Separation 6. Chromatographic Separation Injection->Separation Detection 7. UV & MS Detection Separation->Detection Integration 8. Peak Integration Detection->Integration Calibration 9. Calibration Curve Generation Integration->Calibration Quantification 10. Concentration Calculation Calibration->Quantification Report 11. Final Report Quantification->Report

Sources

Optimizing crystallization of 3,5-Dihydroxy-4-acetyltoluene for X-ray crystallography

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated support center for optimizing the crystallization of 3,5-Dihydroxy-4-acetyltoluene. This guide is designed for researchers, scientists, and drug development professionals aiming to produce high-quality single crystals suitable for X-ray crystallography. As your application scientist, I will guide you through common challenges and provide expert-driven, actionable solutions. Our approach is grounded in first principles of physical chemistry and extensive field experience.

Introduction: The Crystallization Challenge

This compound, a substituted acetophenone, possesses multiple functional groups (two hydroxyls, one acetyl) that can engage in various intermolecular interactions, including hydrogen bonding and π-stacking. While these are conducive to forming a stable crystal lattice, they can also lead to challenges such as rapid precipitation, oiling out, or the formation of microcrystalline powder. This guide provides a systematic approach to navigate these challenges.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common preliminary questions regarding the crystallization of this compound.

Q1: What are the key physicochemical properties of this compound to consider for crystallization?

A1: Understanding the molecule's properties is the foundation of a successful crystallization strategy. Key properties include:

  • Polarity: The two hydroxyl groups and the acetyl group make it a polar molecule. This suggests solubility in polar solvents like alcohols (methanol, ethanol), acetone, and ethyl acetate, and lower solubility in non-polar solvents like hexane or toluene.

  • Hydrogen Bonding: The molecule has both hydrogen bond donors (hydroxyl groups) and acceptors (hydroxyl and acetyl oxygens). This strong hydrogen bonding capability is a primary driver for crystal packing but can also lead to the formation of amorphous solids if not controlled.

  • Aromaticity: The presence of the toluene ring allows for potential π-stacking interactions, which can influence crystal packing.

A preliminary solubility test is crucial. A general procedure involves adding a small, known amount of the compound to a fixed volume of solvent at room temperature and observing dissolution.

Q2: What is a logical starting point for solvent selection?

A2: A systematic solvent screen is the most effective starting point. The ideal solvent is one in which the compound is sparingly soluble at room temperature but moderately to fully soluble upon heating.

Recommended Starting Solvents for Screening:

Solvent ClassExamplesRationale
Alcohols Methanol, Ethanol, IsopropanolThe hydroxyl groups can compete for hydrogen bonding sites, potentially disrupting solute-solute aggregation.
Ketones Acetone, MEKThe carbonyl group can act as a hydrogen bond acceptor.
Esters Ethyl AcetateOffers a balance of polarity and hydrogen bond accepting capability.
Ethers Dioxane, THFCan be good solvents, but care must be taken due to peroxide formation.
Aromatic TolueneLess likely to be a good primary solvent but could be a useful anti-solvent.
Halogenated DichloromethaneMay offer unique interactions but should be used with caution due to toxicity.

Q3: What are the most common crystallization methods for a molecule like this?

A3: For a novel compound, it is best to explore multiple methods in parallel.

  • Slow Evaporation: The simplest method. A near-saturated solution is left in a loosely covered vial, allowing the solvent to evaporate slowly, thus increasing the solute concentration to the point of nucleation and crystal growth.

  • Slow Cooling: A saturated solution is prepared at an elevated temperature and then allowed to cool slowly. The decrease in solubility upon cooling drives crystallization.

  • Vapor Diffusion (Hanging Drop or Sitting Drop): This is often the most successful method for obtaining high-quality single crystals. A concentrated solution of the compound is allowed to equilibrate with a larger reservoir of a solvent in which the compound is insoluble (the anti-solvent). The anti-solvent slowly diffuses into the compound solution, reducing its solubility and promoting slow crystal growth.

  • Anti-Solvent Addition: An anti-solvent is slowly added to a solution of the compound, inducing precipitation. This method can be difficult to control for single crystal growth but is useful for rapid screening.

Part 2: Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your crystallization experiments.

Problem 1: My compound "oils out" instead of crystallizing.

Explanation: "Oiling out" occurs when the solute concentration exceeds the solubility limit to such an extent that a liquid-liquid phase separation occurs, forming a supersaturated liquid phase (the oil) instead of a solid crystalline phase. This is common when the solution is cooled too quickly or when a very effective anti-solvent is added too rapidly.

Solutions:

  • Reduce the rate of supersaturation:

    • If using slow cooling, decrease the cooling rate. Use a programmable water bath or insulate the flask to slow down heat loss.

    • If using vapor diffusion, use a less effective anti-solvent (one in which the compound has some minimal solubility) or increase the distance between the drop and the reservoir.

  • Lower the initial concentration: Start with a less concentrated solution. This provides a wider metastable zone where nucleation can occur without leading to amorphous precipitation.

  • Increase the temperature: Performing the crystallization at a slightly elevated temperature can sometimes prevent oiling out by increasing the solubility and narrowing the miscibility gap.

  • Change the solvent system: The solvent plays a critical role. A solvent that is "too good" can lead to oiling out upon addition of an anti-solvent. Try a solvent in which the compound is only moderately soluble.

Problem 2: I am only getting microcrystalline powder, not single crystals suitable for X-ray diffraction.

Explanation: The formation of a large number of small crystals indicates that the nucleation rate is much higher than the crystal growth rate. To obtain larger single crystals, you need to favor growth over nucleation.

Solutions:

  • Reduce the level of supersaturation: This is the most critical factor. A lower level of supersaturation will lead to fewer nucleation events, allowing the existing nuclei to grow larger.

    • Use a more dilute solution.

    • Slow down the evaporation rate by tightening the cap on the vial (e.g., using a needle-punctured septum).

    • For vapor diffusion, use a smaller volume of anti-solvent in the reservoir.

  • Introduce a seed crystal: If you have a small crystal from a previous experiment, you can introduce it into a carefully prepared, slightly supersaturated solution. This provides a template for growth, bypassing the spontaneous nucleation step.

  • Minimize mechanical disturbances: Ensure your crystallization vessel is kept in a vibration-free environment. Mechanical shock can induce nucleation.

  • Filter your stock solution: Undissolved particulate matter can act as nucleation sites. Filtering the solution through a syringe filter (e.g., 0.22 µm PTFE) before setting up the crystallization can help reduce the number of nucleation events.

Problem 3: My compound precipitates as an amorphous solid.

Explanation: Amorphous precipitation occurs when the solute molecules crash out of solution so quickly that they do not have time to arrange themselves into an ordered crystal lattice. This is a sign of extremely high supersaturation.

Solutions:

  • Drastically reduce the rate of supersaturation: This is the primary solution.

    • Use a much more dilute starting solution.

    • If using an anti-solvent, consider a layered approach where the anti-solvent is carefully layered on top of the solution without mixing, allowing for very slow diffusion.

  • Explore different solvent systems: The choice of solvent can influence the kinetics of self-assembly. A solvent that has a stronger interaction with the solute may slow down the aggregation process, providing more time for ordered lattice formation.

  • Use additives: In some cases, small amounts of an additive can act as a "tailor-made" impurity that inhibits rapid precipitation and promotes ordered growth. For a phenolic compound, a small amount of a related molecule could be explored, but this should be done with caution as it can lead to co-crystallization.

Part 3: Experimental Protocols & Visualizations

Protocol 1: Systematic Solvent Screening using Vapor Diffusion

This protocol outlines a systematic approach to screen multiple solvent/anti-solvent combinations efficiently.

Materials:

  • This compound

  • A selection of solvents (e.g., methanol, ethanol, acetone, ethyl acetate)

  • A selection of anti-solvents (e.g., hexane, heptane, toluene, water)

  • 24-well crystallization plate or small glass vials

  • Syringe filters (0.22 µm)

Procedure:

  • Prepare a concentrated stock solution: Dissolve a known amount of this compound in a "good" solvent (e.g., acetone) to near saturation.

  • Filter the stock solution: Use a syringe filter to remove any particulate matter.

  • Set up the crystallization plate:

    • In each well of the plate (or in a series of vials), add 1 mL of a different anti-solvent to act as the reservoir.

    • On the corresponding drop post (for a sitting drop setup), carefully pipette 1-2 µL of your filtered stock solution.

  • Seal and Incubate: Seal the plate or vials tightly and store them in a stable, vibration-free environment at a constant temperature (e.g., room temperature).

  • Monitor Regularly: Observe the drops daily for the first few days, and then periodically for several weeks. Look for the formation of crystals, precipitate, or oil.

  • Document Results: Record your observations in a table, noting the solvent/anti-solvent pair and the outcome.

Visualization: Crystallization Solvent Screening Workflow

The following diagram illustrates the decision-making process for selecting and optimizing a solvent system for crystallization.

CrystallizationWorkflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Method Selection & Optimization cluster_2 Phase 3: Troubleshooting start Start: Pure Compound solubility_test Solubility Test Test in various solvents (polar, non-polar, etc.) start->solubility_test good_solvents Identify 'Good' Solvents (Sparingly soluble at RT, soluble when hot) solubility_test:f1->good_solvents no_good_solvents No suitable single solvent found good_solvents->no_good_solvents No slow_cool Method: Slow Cooling Prepare hot saturated solution and cool slowly. good_solvents->slow_cool Yes vapor_diffusion Method: Vapor Diffusion Use good solvent for drop and poor solvent (anti-solvent) for reservoir. no_good_solvents->vapor_diffusion outcome Observe Outcome slow_cool->outcome vapor_diffusion->outcome crystals Success: Single Crystals outcome->crystals Crystals Form powder Problem: Microcrystals Reduce supersaturation rate. Use seed crystal. outcome->powder Powder Forms oil Problem: Oiling Out Slow down cooling/diffusion. Use less concentrated solution. outcome->oil Oils Out no_change Problem: No Change Increase concentration. Try different anti-solvent. outcome->no_change Clear Solution powder:sol->outcome oil:sol->outcome no_change:sol->outcome

Caption: A workflow diagram illustrating the systematic approach to solvent screening and method optimization for crystallization.

References

  • Title: Crystal Growth: How to Produce Single Crystals Source: Journal of Applied Crystallography URL:[Link]
  • Title: The state of the art in crystallization of small molecules Source: CrystEngComm, The Royal Society of Chemistry URL:[Link]
  • Title: A practical guide for the crystallization of small molecules Source: Acta Crystallographica Section F URL:[Link]

Technical Support Center: Scaling Up 2',6'-Dihydroxy-4'-methylacetophenone Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis and scale-up of 2',6'-Dihydroxy-4'-methylacetophenone (CAS: 1634-34-0), a key intermediate in pharmaceutical and specialty chemical synthesis.[1][2] This document is designed for researchers, process chemists, and drug development professionals to navigate the common challenges encountered when transitioning from bench-scale synthesis to larger-scale production.

Overview of Synthetic Strategies

The industrial production of 2',6'-Dihydroxy-4'-methylacetophenone, also known as p-Orcacetophenone, typically relies on two primary electrophilic aromatic substitution pathways starting from 5-methylresorcinol (orcinol).

  • Direct Friedel-Crafts Acylation: This method involves the direct acylation of 5-methylresorcinol with an acetylating agent (e.g., acetic anhydride or acetyl chloride) in the presence of a Lewis or Brønsted acid catalyst.[2][3]

  • Fries Rearrangement: This two-step approach involves first forming a phenolic ester (e.g., 5-methylresorcinol diacetate) which then undergoes an intramolecular acyl group migration, catalyzed by a Lewis acid, to form the desired keto-phenol.[4][5]

Both routes are viable but present distinct challenges regarding regioselectivity, catalyst handling, and purification, which become more pronounced during scale-up.

Troubleshooting Guide: Synthesis & Reaction Control

This section addresses common issues encountered during the synthesis reaction itself.

Question 1: My Friedel-Crafts acylation yield is consistently low (<50%) upon scale-up. What are the likely causes and how can I improve it?

Answer: Low yield in a scaled-up Friedel-Crafts acylation of a highly activated substrate like 5-methylresorcinol is a frequent challenge. The root causes often stem from catalyst deactivation, poor mass transfer, and inadequate temperature control.

Underlying Causality: The two hydroxyl groups on the 5-methylresorcinol ring are powerful activating groups but also potent Lewis bases. They can form strong complexes with the Lewis acid catalyst (e.g., AlCl₃), effectively sequestering it.[3] This requires using more than stoichiometric amounts of the catalyst. On a large scale, inefficient mixing can lead to localized "hot spots" and areas of poor catalyst distribution, promoting side reactions or leaving starting material unreacted.

Troubleshooting Protocol:

  • Catalyst Stoichiometry Review: Ensure you are using at least 2.5-3.0 equivalents of AlCl₃ per mole of 5-methylresorcinol to account for complexation with both hydroxyl groups and the product's carbonyl group.

  • Mode of Addition:

    • Normal Addition: At scale, slowly add the acetylating agent to the mixture of the substrate and Lewis acid in the solvent. This maintains a low concentration of the electrophile, minimizing side reactions.

    • Inverse Addition: Consider adding the substrate-catalyst slurry to the acetylating agent if you are struggling with initial reactivity control.

  • Temperature Management: Maintain a low reaction temperature (0-10 °C) during the addition phase to control the exothermic reaction and prevent side-product formation. Poor heat dissipation is a major scale-up hurdle.

  • Solvent Selection: While solvents like nitrobenzene or CS₂ are traditional, consider safer alternatives like 1,2-dichloroethane for scale-up operations. Ensure the solvent is rigorously dried, as water will rapidly deactivate the Lewis acid catalyst.

Question 2: My main impurity is the isomeric product, 2',4'-Dihydroxy-5'-methylacetophenone. How can I improve the regioselectivity of the acylation?

Answer: Controlling regioselectivity is a fundamental challenge with polysubstituted aromatic rings. The formation of the 2',4'-dihydroxy isomer alongside your desired 2',6'-dihydroxy product is governed by both steric and electronic factors.

Underlying Causality: Acylation can occur at either the C2/C6 positions or the C4 position of 5-methylresorcinol. While the two hydroxyl groups strongly direct ortho and para, the C4 position is sterically less hindered than the C2/C6 positions, which are flanked by hydroxyl groups. The choice of reaction and conditions can favor one isomer over the other.

Improving Regioselectivity:

  • Fries Rearrangement Approach: The Fries rearrangement often provides superior control over regioselectivity compared to direct acylation.[4] Temperature is a critical lever:

    • Low Temperatures (-10 °C to 25 °C): Kinetically favors the para-isomer (relative to the migrating acyl group's original oxygen), which in this case would lead to the undesired 2',4'-dihydroxy isomer.

    • High Temperatures ( >100 °C): Thermodynamically favors the ortho-isomer. The ortho-product can form a stable bidentate complex with the aluminum catalyst, making it the more stable product at higher temperatures.[4][6] For your target compound, you need ortho migration.

  • Solvent Polarity: In a Fries rearrangement, non-polar solvents (like chlorobenzene or solvent-free melts) tend to favor the formation of the ortho product (your desired 2',6'-isomer).[4] Polar solvents can solvate the catalyst-substrate complex differently, increasing the yield of the para product.

Synthesis Pathway and Isomer Formation

The following diagram illustrates the Fries rearrangement pathway from 5-methylresorcinol diacetate, highlighting the temperature-dependent formation of the desired ortho product versus the undesired para isomer.

G cluster_start Starting Material cluster_reaction Fries Rearrangement cluster_products Products Start 5-Methylresorcinol Diacetate Catalyst AlCl₃ Start->Catalyst Lewis Acid Catalyst Ortho_Path High Temp (>100 °C) Non-polar Solvent Para_Path Low Temp (<25 °C) Polar Solvent Desired 2',6'-Dihydroxy-4'-methylacetophenone (Desired Ortho Product) Ortho_Path->Desired Thermodynamic Control Undesired 2',4'-Dihydroxy-5'-methylacetophenone (Undesired Para Isomer) Para_Path->Undesired Kinetic Control caption Fries Rearrangement Regioselectivity

Caption: Fries Rearrangement Regioselectivity.

Troubleshooting Guide: Work-up and Purification

Scaling up purification presents significant challenges, moving from simple lab-scale chromatography to robust, repeatable industrial methods.

Question 3: During the aqueous work-up of my reaction, I'm getting a thick, unmanageable emulsion and poor product recovery. What's happening?

Answer: This is a classic scale-up problem, especially with phenolic compounds and aluminum-based Lewis acids.

Underlying Causality: Quenching a large-scale Friedel-Crafts or Fries reaction mixture (containing AlCl₃) with water and acid generates aluminum salts (e.g., Al(OH)₃). These salts can precipitate as gelatinous solids, trapping your product and creating a stable emulsion with the organic solvent, making phase separation nearly impossible. The phenolic nature of your product can also act as a surfactant, stabilizing this emulsion.

Troubleshooting Protocol for Scale-Up Work-up:

  • Controlled Quench: Instead of quenching the reaction mixture into water, perform a slow, controlled reverse quench. Cool the reaction vessel to 0-5 °C and slowly add the chilled aqueous acid (e.g., 10% HCl) to the reaction mixture with vigorous agitation. This helps control the exotherm and forms more manageable solid precipitates.

  • Complexing Agents: Consider adding a complexing agent like tartaric acid or Rochelle's salt to the quench solution. These agents chelate the aluminum ions, keeping them soluble in the aqueous phase and preventing the formation of gelatinous precipitates.

  • Solvent Choice: Ensure your extraction solvent (e.g., Ethyl Acetate, MTBE) has a significantly different density from water to aid phase separation. Avoid solvents like Dichloromethane if emulsions are a persistent issue.

  • Filtration Aid: If solids are unavoidable, add a filter aid like Celite® to the mixture before filtration to prevent clogging the filter press and improve liquid removal.

Question 4: My product purity is poor after initial isolation, and column chromatography is not economically viable for my target scale. What are my options?

Answer: Relying solely on chromatography for multi-kilogram scale purification is often unsustainable. A multi-step purification strategy combining extraction and crystallization is required.

Purification Strategy:

  • Acid-Base Extraction: Leverage the phenolic nature of your product.

    • Dissolve the crude product in an organic solvent (e.g., Toluene or Ethyl Acetate).

    • Wash with a mild aqueous base (e.g., sodium bicarbonate solution) to remove acidic byproducts.

    • Extract the desired product into a moderately basic aqueous solution (e.g., dilute sodium hydroxide). The di-phenolic nature makes it acidic enough to be extracted, potentially leaving less acidic or non-polar impurities behind.

    • Carefully re-acidify the aqueous layer with HCl to precipitate your purified product.

  • Recrystallization: This is the most critical step for achieving high purity at scale.

    • Solvent Screening: Identify a suitable solvent system. The ideal solvent should dissolve the product well at high temperatures but poorly at low temperatures.[7] Start with solvent systems like Toluene, Ethanol/Water mixtures, or Isopropanol.

    • Impurity Purging: The goal is to find a system where your desired product crystallizes out, leaving the isomeric impurity and other byproducts in the mother liquor. This may require iterative optimization.

    • Seeding: On a large scale, seeding the supersaturated solution with a small amount of pure product is crucial to control crystallization, leading to a more uniform particle size and higher purity.

Troubleshooting Workflow for Low Product Yield

This decision tree provides a logical path for diagnosing the cause of low yields during scale-up.

G Start Low Product Yield Observed at Scale Check_Reaction Analyze Reaction Mixture (in-process control, e.g., HPLC) Start->Check_Reaction Reaction_Complete Is Starting Material Fully Consumed? Check_Reaction->Reaction_Complete Check_Workup Analyze Organic & Aqueous Layers Post-Workup Product_Loss Product Detected in Aqueous/Waste Streams? Check_Workup->Product_Loss No_Consumption Incomplete Reaction Reaction_Complete->No_Consumption No Yes_Consumption Reaction Complete, Check for Side Products Reaction_Complete->Yes_Consumption Yes Catalyst_Issue Review Catalyst: - Stoichiometry - Water Content - Addition Rate No_Consumption->Catalyst_Issue Temp_Issue Review Temperature: - Heat Transfer - Hot Spots No_Consumption->Temp_Issue Mixing_Issue Review Agitation: - Baffling - Impeller Speed No_Consumption->Mixing_Issue Side_Products High Level of Side Products? Yes_Consumption->Side_Products Side_Products->Check_Workup No Regioisomer Isomer Formation: - Adjust Temp/Solvent - Switch to Fries Side_Products->Regioisomer Yes Degradation Degradation Products: - Lower Reaction Temp - Reduce Reaction Time Side_Products->Degradation Yes Emulsion_Issue Emulsion/Precipitate Loss: - Optimize Quench - Use Chelating Agent Product_Loss->Emulsion_Issue Yes Extraction_Issue Poor Extraction: - Adjust pH of Layers - Change Solvent Product_Loss->Extraction_Issue Yes caption Decision Tree for Low Yield Troubleshooting

Caption: Decision Tree for Low Yield Troubleshooting.

Frequently Asked Questions (FAQs)

Q1: Can I use a solid acid catalyst to make the process "greener" and avoid difficult work-ups? A1: Yes, this is an excellent strategy for process improvement. Solid acid catalysts like cation exchange resins (e.g., Amberlite IR-120) or zeolites can be used for Friedel-Crafts acylations.[2] The primary advantage is the ease of removal—simple filtration—which eliminates the hazardous and difficult aqueous quench of AlCl₃. However, these catalysts typically require higher reaction temperatures (e.g., 160 °C) and may result in lower initial yields compared to traditional Lewis acids.[2] Extensive screening and optimization are necessary for scale-up.

Q2: My final product is off-color (pink or brown). What causes this and how can I prevent it? A2: Phenolic compounds, especially di- and tri-hydroxy derivatives, are highly susceptible to oxidation, which forms colored quinone-type impurities. This can be exacerbated by trace metals, air exposure at high temperatures, or unnecessarily harsh conditions. To mitigate this:

  • Inert Atmosphere: Conduct the reaction and work-up under a nitrogen or argon atmosphere to minimize contact with oxygen.

  • Antioxidants: During work-up or recrystallization, consider adding a small amount of a reducing agent like sodium bisulfite or dithionite to the aqueous phases to prevent oxidation.

  • Activated Carbon: Treat a solution of the crude or recrystallized product with activated carbon (charcoal) to adsorb colored impurities before a final filtration and crystallization step.

Q3: What are the key safety considerations when scaling up a Fries rearrangement with AlCl₃? A3: The primary hazards are:

  • Highly Exothermic Quench: The quench of AlCl₃ is extremely exothermic and releases HCl gas. This must be done in a suitable reactor with excellent cooling capacity and a gas scrubber to neutralize the HCl fumes.

  • Reactivity of AlCl₃: Anhydrous aluminum chloride reacts violently with water. Strict moisture control of all reagents, solvents, and equipment is critical.

  • Solvent Hazards: Many solvents used (e.g., 1,2-dichloroethane, nitrobenzene) are toxic and/or carcinogenic. Ensure proper engineering controls (fume hoods, closed systems) and personal protective equipment (PPE) are used.

Appendix: Experimental Protocols

Protocol 1: Scale-Up Fries Rearrangement Synthesis

This protocol is a representative procedure for a 1 mole scale reaction.

  • Ester Formation:

    • To a 2 L jacketed reactor equipped with a mechanical stirrer, thermometer, and addition funnel, charge 5-methylresorcinol (124.1 g, 1.0 mol) and pyridine (237.3 g, 3.0 mol).

    • Cool the mixture to 0-5 °C.

    • Slowly add acetic anhydride (224.6 g, 2.2 mol) via the addition funnel, maintaining the internal temperature below 20 °C.

    • After the addition is complete, allow the mixture to warm to room temperature and stir for 2 hours until TLC or HPLC shows complete conversion to the diacetate.

    • Quench the reaction by slowly adding 1 L of cold water. Extract the product with ethyl acetate (3 x 500 mL). Wash the combined organic layers with 1M HCl (2 x 250 mL) and then brine (250 mL). Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 5-methylresorcinol diacetate.

  • Fries Rearrangement:

    • Charge the crude diacetate (approx. 208 g, 1.0 mol) and chlorobenzene (500 mL) to a 3 L dry, inerted reactor.

    • Cool the solution to 10 °C.

    • In a single portion, add anhydrous aluminum chloride (333.3 g, 2.5 mol) to the stirred solution. Caution: This may be mildly exothermic.

    • Slowly heat the reaction mixture to 120-130 °C and hold for 3-5 hours. Monitor the reaction progress by HPLC for the formation of the 2',6'-dihydroxy product and disappearance of the starting ester.

    • Cool the reaction mixture to 5 °C.

  • Work-up and Isolation:

    • Prepare a quench vessel with 2 L of crushed ice and 200 mL of concentrated HCl.

    • With vigorous stirring, slowly transfer the reaction mixture into the quench vessel. Maintain the quench temperature below 25 °C.

    • Stir the resulting slurry for 1 hour. Filter the solid product and wash the cake with cold water (2 x 500 mL).

    • Dry the crude solid product in a vacuum oven at 50-60 °C.

Data Summary: Synthesis Method Comparison
ParameterFriedel-Crafts AcylationFries Rearrangement
Starting Material 5-Methylresorcinol5-Methylresorcinol Diacetate
Catalyst AlCl₃, H₂SO₄, Zeolites[2]AlCl₃, TiCl₄, HF[5]
Typical Temp. 25 - 160 °C (catalyst dependent)100 - 140 °C (for ortho product)
Key Challenge Poor RegioselectivityTemperature control for selectivity
Work-up Difficult (AlCl₃ quench)Difficult (AlCl₃ quench)
Scale-up Pro Single reaction stepPotentially better regiocontrol
Scale-up Con Isomer separation requiredTwo synthetic steps

References

  • PubChem. (n.d.). p-Orcacetophenone.
  • Wikipedia. (2023). Fries rearrangement.
  • Desai, R. D., & Mavani, C. K. (1948). The Fries Reaction. Part II. The Rearrangement of the Esters of Dihydric Phenols. Proceedings of the Indian Academy of Sciences - Section A, 27(4), 237-245.
  • Organic Syntheses. (n.d.). 2,6-dihydroxyacetophenone.
  • Zhang, Y., et al. (2021). Regioselective alkylation of 2,4-dihydroxybenzyaldehydes and 2,4-dihydroxyacetophenones. RSC Advances, 11(54), 34267-34271.
  • Merck (Millipore). (n.d.). Fries Rearrangement.
  • Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from Master Organic Chemistry website. [Link]
  • Khan Academy. (n.d.). Friedel-Crafts acylation.
  • Professor Dave Explains. (2021, October 27). Fries Rearrangement [Video]. YouTube. [Link]
  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from Organic Chemistry Portal website. [Link]
  • Google Patents. (n.d.). EP0254536B1 - Process for purifying 4-hydroxy-acetophenone.
  • American Chemical Society. (2022). Regioselective alkylation of 2,4-dihydroxybenzaldehyde and 2,4-dihydroxyacetophenone.
  • Google Patents. (n.d.). CN103980102A - Synthesis of 2,4-dihydroxy-5-methyl acetophenone and derivative thereof.
  • MDPI. (2023). Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles.

Sources

Navigating the Nuances of p-Orcacetophenone Stability: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by a Senior Application Scientist

Welcome to the technical support center for p-Orcacetophenone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into preventing the degradation of p-Orcacetophenone during experimental procedures. Our goal is to equip you with the knowledge to ensure the integrity of your experiments and the reliability of your results.

Introduction: Understanding the Vulnerabilities of p-Orcacetophenone

p-Orcacetophenone, also known as 2',4'-dihydroxy-6'-methylacetophenone, is a valuable phenolic ketone intermediate in the synthesis of various pharmaceutical compounds and other fine chemicals. Its dihydroxy-substituted aromatic ring and acetyl group, however, make it susceptible to several degradation pathways. Understanding these vulnerabilities is the first step toward mitigating them. This guide will walk you through the common challenges, their underlying causes, and practical solutions to maintain the stability of p-Orcacetophenone in your work.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause p-Orcacetophenone to degrade?

A1: The primary factors that can lead to the degradation of p-Orcacetophenone are exposure to incompatible substances and harsh environmental conditions. Key instigators of degradation include strong oxidizing agents, strong bases, acid anhydrides, and acid chlorides.[1] Additionally, exposure to excessive heat, and light can promote degradation.

Q2: How should I properly store p-Orcacetophenone to ensure its long-term stability?

A2: To ensure long-term stability, p-Orcacetophenone should be stored in a tightly sealed container in a cool, dry, and well-ventilated area. It should be kept away from sources of ignition, as it is a combustible material.[1] For optimal preservation, storage under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidative degradation.

Q3: What are the visual signs of p-Orcacetophenone degradation?

A3: A notable sign of degradation is a change in color. Pure p-Orcacetophenone is typically a white to off-white or pale yellow crystalline solid. The development of a yellow-brown to reddish-brown hue can indicate the formation of degradation products, particularly oxidation products.[2]

Q4: Can I use common organic solvents with p-Orcacetophenone without causing degradation?

A4: p-Orcacetophenone is soluble in hot alcohol, pyridine, and glacial acetic acid.[2] It is generally stable in many common organic solvents under neutral and anhydrous conditions. However, care should be taken with solvents that may contain impurities, such as peroxides in aged ethers (e.g., THF, diethyl ether), which can initiate oxidative degradation.[3][4] It is recommended to use freshly distilled or high-purity solvents.

Q5: Are there any specific pH ranges I should avoid when working with p-Orcacetophenone in solution?

A5: Yes, highly alkaline conditions (high pH) should be avoided. The phenolic hydroxyl groups of p-Orcacetophenone are acidic and will be deprotonated in the presence of strong bases, making the molecule highly susceptible to oxidation.[1] Basic conditions can also promote certain degradation reactions like the Dakin oxidation if an oxidizing agent like hydrogen peroxide is present. While more stable under acidic conditions, very strong acidic conditions, especially at elevated temperatures, can also lead to degradation over time.[5]

Troubleshooting Guides: Proactive and Reactive Solutions

This section provides detailed troubleshooting advice for specific experimental scenarios where p-Orcacetophenone degradation is a risk.

Issue 1: Unexpected Impurities Detected by HPLC Analysis

Symptoms:

  • Appearance of new peaks in your HPLC chromatogram that are not present in the standard.

  • A decrease in the peak area of p-Orcacetophenone over time or after a specific experimental step.

Potential Causes & Solutions:

  • Oxidative Degradation: The phenolic hydroxyl groups are prone to oxidation, especially in the presence of air, metal ions, or peroxide impurities in solvents.

    • Preventative Measures:

      • De-gas all solvents used in your mobile phase and sample preparation.

      • Work under an inert atmosphere (e.g., nitrogen or argon) whenever possible, especially when heating solutions of p-Orcacetophenone.

      • Add a chelating agent like EDTA to your buffers to sequester metal ions that can catalyze oxidation.

    • Troubleshooting:

      • If oxidation is suspected, analyze your sample for potential oxidation products. A common oxidation pathway for phenols can lead to the formation of quinone-type structures. For hydroxyacetophenones, oxidative cleavage of the acetyl group (Dakin-like reaction) can occur, especially in the presence of peroxides under basic conditions, potentially leading to the formation of methylhydroquinone.

  • Hydrolytic Degradation (pH-mediated): Although generally more stable than esters or amides, prolonged exposure to harsh acidic or basic conditions, especially at elevated temperatures, can cause degradation.

    • Preventative Measures:

      • Maintain the pH of your solutions within a neutral or mildly acidic range (pH 4-6) where the molecule is more stable.

      • If your experimental protocol requires basic or strongly acidic conditions, minimize the exposure time and temperature.

    • Troubleshooting:

      • If basic hydrolysis is suspected, look for potential rearrangement or cleavage products.

  • Photodegradation: Aromatic ketones can absorb UV light, leading to photochemical reactions.

    • Preventative Measures:

      • Protect solutions containing p-Orcacetophenone from light by using amber vials or wrapping containers in aluminum foil.

      • Minimize exposure to direct sunlight or strong laboratory lighting.

    • Troubleshooting:

      • If photodegradation is suspected, compare a sample that has been protected from light with one that has been exposed. Photodegradation can lead to a complex mixture of products, including radicals and recombination products.

Issue 2: Color Change of p-Orcacetophenone Solution During Reaction

Symptom:

  • A solution of p-Orcacetophenone, initially colorless or pale yellow, develops a yellow, brown, or reddish color during a reaction.

Potential Cause & Solution:

  • Oxidation: This is the most likely cause of color change. The formation of oxidized species, such as quinones, often results in colored compounds.

    • Immediate Action: If the reaction conditions permit, immediately sparge the solution with an inert gas like nitrogen or argon to remove dissolved oxygen.

    • Future Prevention:

      • Rigorously de-gas all solvents before use.

      • Ensure all reaction vessels are free of metal contaminants.

      • If compatible with your reaction chemistry, consider adding a small amount of an antioxidant.

Experimental Protocol: Forced Degradation Study to Identify Potential Degradants

To proactively identify potential degradation products and establish a stability-indicating analytical method, a forced degradation study is recommended.[4]

Objective: To intentionally degrade p-Orcacetophenone under various stress conditions to identify likely degradation products and pathways.

Materials:

  • p-Orcacetophenone

  • HPLC-grade water, acetonitrile, and methanol

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Amber HPLC vials

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of p-Orcacetophenone in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

  • Stress Conditions:

    • Acidic Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours.

    • Basic Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Keep at room temperature for 8 hours.

    • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Place a solid sample of p-Orcacetophenone in an oven at 80°C for 48 hours. Also, heat a solution of p-Orcacetophenone at 60°C for 24 hours.

    • Photolytic Degradation: Expose a solution of p-Orcacetophenone to direct sunlight or a photostability chamber for 24 hours. A control sample should be wrapped in aluminum foil and kept under the same conditions.

  • Sample Analysis:

    • After the specified time, neutralize the acidic and basic samples.

    • Dilute all samples to an appropriate concentration for HPLC analysis.

    • Analyze the samples using a suitable HPLC method with a photodiode array (PDA) detector to observe the formation of new peaks and changes in the UV spectrum.

    • If available, use LC-MS to identify the mass of the degradation products.

Data Interpretation:

  • Compare the chromatograms of the stressed samples to a control sample (unstressed p-Orcacetophenone).

  • The goal is to achieve 5-20% degradation of the parent compound to ensure that the degradation products are formed in sufficient quantities for detection without being secondary degradation products from over-stressing.[6]

Visualizing Degradation Pathways and Workflows

Potential Degradation Pathways

cluster_main p-Orcacetophenone cluster_oxidation Oxidation cluster_hydrolysis Hydrolysis (Extreme pH) cluster_photolysis Photolysis (UV Exposure) p_Orcacetophenone p-Orcacetophenone Oxidized_Products Quinone-type Products / Ring-Opened Products p_Orcacetophenone->Oxidized_Products O2, Peroxides, Metal Ions Hydrolysis_Products Potential Rearrangement or Cleavage Products p_Orcacetophenone->Hydrolysis_Products Strong Acid/Base, Heat Photolysis_Products Radical Species / Dimerization Products p_Orcacetophenone->Photolysis_Products UV Light

Caption: Potential degradation pathways of p-Orcacetophenone.

Troubleshooting Workflow for Unexpected Impurities

Start Unexpected Impurity Detected Check_Color Is there a color change in the solution? Start->Check_Color Check_Light Was the experiment protected from light? Check_Color->Check_Light No Oxidation Suspect Oxidation Check_Color->Oxidation Yes Check_pH Were harsh pH conditions used? Check_Light->Check_pH Yes Photodegradation Suspect Photodegradation Check_Light->Photodegradation No Hydrolysis Suspect Hydrolysis Check_pH->Hydrolysis Yes Action_Oxidation Implement inert atmosphere, use high-purity solvents, consider chelating agents. Oxidation->Action_Oxidation Action_Photodegradation Use amber vials, protect from direct light. Photodegradation->Action_Photodegradation Action_Hydrolysis Buffer to neutral/mildly acidic pH, minimize exposure time and temperature. Hydrolysis->Action_Hydrolysis

Caption: Troubleshooting workflow for unexpected impurities.

Data Summary Tables

Table 1: Recommended Storage and Handling Conditions for p-Orcacetophenone

ParameterRecommendationRationale
Storage Temperature Cool (Room Temperature)Avoids thermal degradation.
Atmosphere Tightly sealed container, preferably under inert gas (N₂ or Ar)Prevents oxidation and moisture absorption.
Light Exposure Store in an opaque or amber container in the darkPrevents photolytic degradation.
Incompatible Materials Strong oxidizing agents, strong bases, acid anhydrides, acid chloridesThese can react with and degrade p-Orcacetophenone.[1]

Table 2: Solvent Compatibility and Considerations

Solvent ClassExamplesCompatibilityConsiderations
Alcohols Methanol, EthanolGoodUse anhydrous grades to prevent hydrolysis of other reagents.
Ethers THF, Diethyl EtherGood, with cautionUse freshly distilled or peroxide-free grades to avoid oxidative degradation.
Aprotic Polar Acetonitrile, DMF, DMSOGoodEnsure high purity and low water content.
Halogenated Dichloromethane, ChloroformGoodEnsure they are free from acidic impurities.
Aqueous Buffers Phosphate, AcetateGoodMaintain pH in the range of 4-6 for optimal stability. Avoid highly basic buffers.

References

  • ResearchGate. (n.d.). Proposed degradation pathway of 4-hydroxyacetophenone by P. fluorescens ACB.
  • ResearchGate. (n.d.). FT-IR spectra of control and treated samples of p-hydroxyacetophenone.
  • AAPS. (n.d.). Hydrolysis in Pharmaceutical Formulations.
  • MDPI. (2023). Synthesis of 2,4-dihydroxyacetophenone derivatives as potent PDE-1 and -3 inhibitors: in vitro and in silico insights. Molecules, 28(10), 4088.
  • WebofPharma. (2023). Unpacking Drug Degradation : Hydrolysis and Oxidation.
  • Pharma Knowledge. (n.d.). Stabilization of Medicinal Agents Against Common Reactions like Hydrolysis & Oxidation.
  • Herald Scholarly Open Access. (2020). Photodegradation Products and their Analysis in Food. Journal of Analytical and Bioanalytical Techniques, 11(3).
  • Cosmetic Ingredient Review. (2022). Safety Assessment of Hydroxyacetophenone as Used in Cosmetics.
  • Austin Publishing Group. (2016). Degradation Markers in Nutritional Products a Review. Austin Food Sciences, 1(5), 1023.
  • Regimen Lab. (n.d.). Hydroxy acetophenone.
  • Google Patents. (1984). Preparation of 2,4-dihydroxyacetophenone.
  • Eawag-BBD. (2001). 4-Hydroxyacetophenone Degradation Pathway.
  • Chemsrc. (n.d.). 2,4-Dihydroxyacetophenone.
  • MDPI. (2022). Oxidation of Drugs during Drug Product Development: Problems and Solutions. Pharmaceutics, 14(2), 325.
  • OUCI. (2022). Oxidation of Drugs during Drug Product Development: Problems and Solutions. Pharmaceutics, 14(2), 325.
  • YouTube. (2018). Forced Degradation Study in Pharmaceuticals.

Sources

Improving the selectivity of reactions involving 3,5-Dihydroxy-4-acetyltoluene

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 3,5-Dihydroxy-4-acetyltoluene

A Guide to Improving Reaction Selectivity for Researchers and Drug Development Professionals

Welcome to the technical support resource for this compound. This molecule, a versatile building block in the synthesis of pharmaceuticals and specialty chemicals, presents unique challenges and opportunities due to its multiple reactive sites.[1][2] Its utility is directly tied to the ability to control reaction outcomes with high precision. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting protocols to address the specific selectivity issues you may encounter in your research. We will delve into the causality behind experimental choices, providing not just procedures, but the mechanistic reasoning required for effective problem-solving.

Section 1: Regioselectivity in Electrophilic Aromatic Substitution

The substitution pattern of this compound—featuring two powerful activating hydroxyl groups and a deactivating acetyl group—creates a highly polarized aromatic ring. Understanding the interplay of these groups is critical for predicting and controlling the position of incoming electrophiles.

Q1: I am performing an electrophilic substitution (e.g., bromination, nitration) on this compound. Where will the new substituent attach and why?

Direct Answer: Electrophilic substitution will occur almost exclusively at the C2 and C6 positions (ortho to both hydroxyl groups).

Expert Explanation: The regiochemical outcome is dictated by the powerful activating and directing effects of the two phenolic hydroxyl (-OH) groups.

  • Activating Groups: The -OH groups are strong activating groups because their oxygen lone pairs can donate electron density into the aromatic ring via resonance. This significantly stabilizes the positively charged intermediate (the arenium ion or sigma complex) formed during electrophilic attack.[3][4]

  • Directing Effects: These groups are ortho, para-directors.[4][5] For this compound, the positions ortho to the hydroxyls are C2, C4, and C6. The para position to the C3-hydroxyl is C6, and the para position to the C5-hydroxyl is C2. Position C4 is already occupied by the acetyl group. Therefore, the C2 and C6 positions are doubly activated and are the most electron-rich, nucleophilic sites on the ring.

  • Deactivating Group: The acetyl group (-COCH₃) is an electron-withdrawing, deactivating group and a meta-director.[5] However, its influence is overwhelmed by the combined resonance donation from the two hydroxyl groups.

The diagram below illustrates the dominant directing effects leading to substitution at the C2/C6 positions.

Caption: Dominant ortho, para-directing effects of hydroxyl groups.

Q2: How can I improve selectivity for mono-substitution and avoid di-substitution at the C2 and C6 positions?

Direct Answer: Achieving high mono-selectivity is challenging due to the high activation of the ring. The key is to carefully control reaction conditions and stoichiometry.

Expert Explanation: The introduction of the first electrophile does not significantly deactivate the ring, meaning the mono-substituted product can be as reactive, or even more so, than the starting material, leading to a second substitution.

Troubleshooting & Optimization Strategies:

StrategyDetailsRationale
Control Stoichiometry Use a slight sub-stoichiometric amount (e.g., 0.9-0.95 equivalents) of the electrophile.Limits the availability of the electrophile, reducing the probability of a second reaction after the first one consumes the reagent.
Low Temperature Perform the reaction at the lowest temperature that allows for a reasonable reaction rate (e.g., -20 °C to 0 °C).Electrophilic aromatic substitution is kinetically controlled. Lower temperatures reduce the overall reaction rate, providing a larger kinetic barrier to the second substitution.
Slow Addition Add the electrophile dropwise or via syringe pump over an extended period.This keeps the instantaneous concentration of the electrophile low, favoring the reaction with the more abundant starting material over the newly formed mono-substituted product.
Choice of Reagent/Catalyst Use a milder electrophile or a less active catalyst. For example, for bromination, use N-bromosuccinimide (NBS) instead of Br₂ with a strong Lewis acid. For acylation, zeolites can offer higher regioselectivity.[6]A highly reactive electrophile will be less selective. Milder reagents can better differentiate between the starting material and the mono-substituted product.

Experimental Workflow for Selective Mono-substitution:

workflow start Start: Dissolve Substrate in appropriate solvent cool Cool reaction vessel to low temperature (e.g., 0°C) start->cool add Add Electrophile solution dropwise over 1-2 hours cool->add prepare_reagent Prepare solution of Electrophile (0.95 eq) prepare_reagent->add monitor Monitor reaction by TLC/LC-MS for consumption of starting material add->monitor quench Quench reaction upon optimal conversion monitor->quench workup Perform aqueous workup and extraction quench->workup purify Purify via column chromatography or recrystallization workup->purify

Caption: Workflow for controlled mono-substitution.

Section 2: Chemoselectivity at the Acetyl Group

The carbonyl of the acetyl group is a key functional handle, but its reactions must be performed without affecting the sensitive phenolic groups or the aromatic ring.

Q1: I want to selectively reduce the acetyl ketone to a secondary alcohol. What are the best methods?

Direct Answer: Use a mild hydride-based reducing agent like sodium borohydride (NaBH₄) in an alcoholic solvent (e.g., methanol or ethanol) at low temperatures.

Expert Explanation: The challenge is to reduce the ketone without reducing the aromatic ring or causing side reactions with the acidic phenolic protons.

  • Reagent Choice: Sodium borohydride is a mild reducing agent that readily reduces aldehydes and ketones but typically does not reduce esters, amides, or aromatic rings under standard conditions.[7] Stronger reagents like lithium aluminum hydride (LiAlH₄) are not suitable as they would react violently with the acidic phenolic protons.

  • Reaction Conditions: The reaction is usually fast and should be run at low temperatures (0 °C to room temperature) to minimize potential side reactions. The alcoholic solvent can protonate the resulting alkoxide intermediate.

Comparison of Reducing Agents:

Reducing AgentConditionsSelectivity for KetoneComments
Sodium Borohydride (NaBH₄) MeOH or EtOH, 0 °C to RTExcellent Ideal choice. Tolerates the phenol groups well.
Lithium Aluminium Hydride (LiAlH₄) Anhydrous Ether/THFPoor Unsuitable. Reacts with acidic -OH protons, consuming the reagent and causing deprotonation.
Catalytic Hydrogenation (H₂/Pd, Pt, Ni) High pressure, heatPoor Will reduce the aromatic ring under forcing conditions.[8] Under milder conditions, it may reduce the ketone if it's benzylic, but selectivity can be an issue.[8]
Meerwein-Ponndorf-Verley (MPV) Reduction Al(Oi-Pr)₃, IsopropanolGood A good alternative that uses a secondary alcohol as the hydride source. It is highly selective for carbonyls.[9]
Protocol: Selective Reduction of the Acetyl Group
  • Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in methanol under a nitrogen atmosphere.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Slowly add sodium borohydride (NaBH₄, 1.1 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

  • Reaction: Stir the mixture at 0 °C for 1 hour, monitoring by TLC until the starting material is consumed.

  • Quenching: Slowly add acetone to quench any excess NaBH₄.

  • Workup: Acidify the mixture carefully with 1M HCl to pH ~5-6. Remove the methanol under reduced pressure.

  • Extraction: Extract the aqueous residue with ethyl acetate (3x).

  • Purification: Combine the organic layers, dry with Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.

Section 3: Protecting Group Strategies for the Hydroxyl Groups

To perform reactions that are incompatible with the acidic and electron-rich nature of the phenols (e.g., using strong bases, organometallics, or controlling electrophilic attack), protection of the hydroxyl groups is necessary.[10]

Q1: How can I selectively protect the phenolic hydroxyl groups?

Direct Answer: The most common and robust method is to convert the phenols into ethers, such as methyl ethers or benzyl ethers. The choice depends on the required stability and the conditions needed for deprotection.

Expert Explanation: An ideal protecting group should be easy to install in high yield, stable to the subsequent reaction conditions, and easy to remove cleanly without affecting the rest of the molecule.[11]

Common Protecting Groups for Phenols:

Protecting GroupProtection ReagentsStabilityDeprotection Reagents
Methyl (Me) Ether NaH, then MeI or Me₂SO₄Very stable to acids, bases, redox agents.Harsh conditions: BBr₃ or HBr.[11]
Benzyl (Bn) Ether NaH, then BnBrStable to most conditions except catalytic hydrogenation.Mild: H₂, Pd/C.
Silyl Ethers (e.g., TBDMS, TIPS) Silyl Chloride (e.g., TBDMSCl), ImidazoleStable to non-acidic, non-fluoride conditions.Mild: Tetrabutylammonium fluoride (TBAF).
Q2: I am observing undesired oxidation of the phenol groups during my reaction. How can I mitigate this?

Direct Answer: Phenols are susceptible to oxidation, often by air (autoxidation) or chemical oxidants, leading to colored quinone-type byproducts.[3] To prevent this, either protect the hydroxyl groups or run the reaction under strictly anaerobic conditions.

Expert Explanation: The electron-rich nature of the phenol ring makes it easy to lose an electron to form a phenoxyl radical, which can then couple or be further oxidized.[12][13]

Mitigation Strategies:

  • Inert Atmosphere: Purge all solvents with nitrogen or argon and run the reaction under a positive pressure of an inert gas. This is crucial for sensitive reactions involving transition metals or organometallics.

  • Use of Antioxidants: In some cases, adding a small amount of a radical scavenger like BHT (butylated hydroxytoluene) can inhibit oxidative degradation pathways.

  • Protecting Groups: As discussed above, converting the phenols to ethers is the most reliable way to prevent their oxidation during subsequent synthetic steps.[10]

References

  • Selective Reduction of Aromatic Ketones in Aqueous Medium Mediated by Ti(III)/Mn: A Revised Mechanism.
  • Selective Electrochemical versus Chemical Oxidation of Bulky Phenol.
  • Appendix 6: Protecting groups. Oxford Learning Link. [Link]
  • Protecting Groups. University of Illinois Urbana-Champaign. [Link]
  • Protection for Phenols and Catechols | Request PDF.
  • Oxidation and reduction of phenols.
  • Carbonyl reduction. Wikipedia. [Link]
  • Selective Reduction of Ketones and Aldehydes in Continuous-Flow Microreactor—Kinetic Studies. MDPI. [Link]
  • Oxidative coupling of phenols. Wikipedia. [Link]
  • Host–Guest Interaction-Controlled Site-Selective C–H Borylation of Aromatic Compounds. Journal of the American Chemical Society. [Link]
  • Phenol | Definition, Structure, Uses, & Facts. Britannica. [Link]
  • How can an aromatic ketone be reduced in the presence of a nitro group?. Chemistry Stack Exchange. [Link]
  • Protecting Groups List. SynArchive. [Link]
  • Highly efficient and selective electrophilic and free radical catalytic bromination reactions of simple aromatic compounds in the presence of reusable zeolites | Request PDF.
  • Phenol synthesis by substitution or oxid
  • Electrophilic Aromatic Substitution: The Six Key Reactions. Master Organic Chemistry. [Link]
  • 16.10: Reduction of Aromatic Compounds. Chemistry LibreTexts. [Link]
  • High Site Selectivity in Electrophilic Aromatic Substitutions: Mechanism of C–H Thianthrenation. Journal of the American Chemical Society. [Link]
  • This compound. ecrins-therapeutics. [Link]
  • This compound | C9H10O3 | CID 10419531. PubChem. [Link]
  • Regioselectivity in Electrophilic Arom
  • Chemoselectivity: The Mother of Invention in Total Synthesis. PubMed Central. [Link]
  • A comparison of regioselectivity in electrophilic aromatic substitution...
  • 15.2: Regioselectivity in Electrophilic Aromatic Substitution. Chemistry LibreTexts. [Link]
  • This compound -5g. Cytoswitch. [Link]
  • 3-Acetyl-4-hydroxycoumarin: Synthesis, reactions and applic
  • This compound -5g. Med Technology Products. [Link]
  • Dichotomy in Regioselectivity of Electrophilic Reaction of 3-Acetyl-5-hydroxylindole. RCS Research Chemistry Services. [Link]

Sources

Common pitfalls in the handling and storage of 1-(2,6-dihydroxy-4-methylphenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 1-(2,6-dihydroxy-4-methylphenyl)ethanone (CAS No. 1634-34-0). This guide is intended for researchers, scientists, and drug development professionals to provide in-depth technical information and troubleshoot common issues encountered during the handling, storage, and application of this versatile chemical intermediate.

Chemical and Physical Properties

A foundational understanding of the physicochemical properties of 1-(2,6-dihydroxy-4-methylphenyl)ethanone is critical for its effective use in experimental workflows.

PropertyValueSource
CAS Number 1634-34-0[1][2]
Molecular Formula C₉H₁₀O₃[2]
Molecular Weight 166.17 g/mol [2]
Appearance Solid (typically appears as a solid at room temperature)[2]
Purity >98% (typical for commercially available sources)[3]

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling and storage of 1-(2,6-dihydroxy-4-methylphenyl)ethanone.

Q1: What are the recommended storage conditions for 1-(2,6-dihydroxy-4-methylphenyl)ethanone?

A1: To ensure the long-term stability and integrity of the compound, it should be stored in a cool, dry, and well-ventilated area.[1] The container should be tightly closed to prevent moisture absorption and potential degradation.[1] For long-term storage, refrigeration at 2-8°C in a dry environment is recommended.[4]

Q2: What personal protective equipment (PPE) should be used when handling this compound?

A2: Standard laboratory PPE is required. This includes safety goggles or a face shield, a lab coat, and chemical-resistant gloves.[1] Handling should be performed in a chemical fume hood to avoid inhalation of any dust or vapors.[1]

Q3: Is 1-(2,6-dihydroxy-4-methylphenyl)ethanone hazardous?

A3: Yes, it is classified as an irritant.[1] It may cause irritation to the skin, eyes, and respiratory tract.[1] The toxicological properties of this compound have not been fully investigated, so it should be handled with care.[1]

Q4: What are the known incompatibilities of this compound?

A4: While specific incompatibility data is limited, as a phenolic compound, it is prudent to avoid contact with strong oxidizing agents, which could lead to vigorous and potentially hazardous reactions.

Q5: How should I dispose of waste containing 1-(2,6-dihydroxy-4-methylphenyl)ethanone?

A5: Waste disposal should be conducted in accordance with all federal, state, and local regulations.[1] One recommended method is to dissolve the material in a combustible solvent and incinerate it in a regulated chemical incinerator equipped with an afterburner and scrubber.[1]

Troubleshooting Guide

This section provides solutions to potential problems that may arise during the use of 1-(2,6-dihydroxy-4-methylphenyl)ethanone in experimental settings.

Issue 1: Inconsistent Reaction Yields or Purity
  • Potential Cause 1: Degradation of the starting material. Phenolic compounds can be susceptible to oxidation, which may be accelerated by exposure to air, light, or basic pH conditions.[5][6]

    • Solution: Use the compound promptly after opening the container. For long-term use, consider aliquoting the material under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to air. Store solutions prepared from the compound protected from light.[5]

  • Potential Cause 2: Incomplete dissolution in reaction solvent. Poor solubility can lead to incomplete reactions and heterogeneous mixtures, affecting yield and reproducibility.

    • Solution: While specific quantitative solubility data is not widely available, related dihydroxy- and methoxy-acetophenones are soluble in polar organic solvents such as DMSO, acetone, chloroform, dichloromethane, and ethyl acetate.[3] For aqueous reactions, the low water solubility of similar compounds suggests that the use of co-solvents may be necessary.[7] Always ensure complete dissolution before proceeding with the reaction.

Issue 2: Discoloration of the Compound or Reaction Mixture
  • Potential Cause: Oxidation. Aromatic amines and phenols can oxidize to form colored impurities.[8] This can manifest as a pink or brownish hue in the solid material or reaction mixture.[8]

    • Solution: If minor discoloration of the starting material is observed, it may not significantly impact many reactions. However, for high-purity applications, purification may be necessary. For colored impurities in a reaction product, treatment with activated carbon can be an effective decolorization method.[8]

Issue 3: Side Reactions During Synthesis
  • Potential Cause: Reactivity of the hydroxyl groups. The phenolic hydroxyl groups are reactive and can participate in side reactions such as O-acylation or O-alkylation if not properly protected, depending on the reaction conditions.

    • Solution: In multi-step syntheses, consider protecting the hydroxyl groups if they are not the intended site of reaction. The choice of protecting group will depend on the specific reaction conditions.

Experimental Protocols & Workflows

Workflow for Handling and Storage

Caption: Recommended workflow for the safe handling and storage of 1-(2,6-dihydroxy-4-methylphenyl)ethanone.

Conceptual Degradation Pathway

A 1-(2,6-dihydroxy-4-methylphenyl)ethanone B Oxidized Products (e.g., Quinones) A->B Oxidizing Agents / Air / Light / High pH

Caption: Potential oxidative degradation pathway for 1-(2,6-dihydroxy-4-methylphenyl)ethanone.

References

  • MDPI. (2014). 1-(2,6-Dihydroxy-4-methoxyphenyl)-2-(4-hydroxyphenyl) Ethanone-Induced Cell Cycle Arrest in G1/G0 in HT-29 Cells Human Colon Adenocarcinoma Cells.
  • Matrix Scientific. Safety Data Sheet for 1-(2,6-Dihydroxy-4-methylphenyl)ethanone.
  • PubChem. p-METHYLACETOPHENONE | C9H10O | CID 8500.
  • PubChem. 1-(2,3-Dihydroxy-4-methoxy-6-methylphenyl)ethanone.
  • Cheméo. Ethanone, 1-(2,6-dihydroxy-4-methoxyphenyl)-.
  • Organic Syntheses. 2,6-dihydroxyacetophenone.
  • RIFM. (2018). RIFM fragrance ingredient safety assessment, 4′-methylacetophenone, CAS Registry Number 122-00-9. Food and Chemical Toxicology, 122, S75–S83.
  • PubMed. Synthesis of 1-(3,4-dihydroxy-5-nitrophenyl)-2-phenyl-ethanone and derivatives as potent and long-acting peripheral inhibitors of catechol-O-methyltransferase.
  • BioCrick. 2',6'-Dihydroxy-4'-methoxy-3'-methylacetophenone | CAS:69480-06-4.
  • PubChem. 2',6'-Dihydroxy-4'-methoxyacetophenone | C9H10O4 | CID 24135.
  • PubMed. 1-(2,6-dihydroxy-4-methoxyphenyl)-2-(4-hydroxyphenyl) ethanone-induced cell cycle arrest in G₁/G₀ in HT-29 cells human colon adenocarcinoma cells.
  • NIST. Ethanone, 1-(4-methylphenyl)-.
  • NIST. Ethanone, 1-(2,4-dihydroxyphenyl)-.
  • Benchchem. Purification of "2-Amino-1-(4-hydroxyphenyl)
  • 2',4'-Dihydroxy-3'-methylacetophenone.
  • PubMed. Effects of acetone, acetonitrile, ethanol, methanol and DMSO on cytochrome P450 in rainbow trout (Oncorhynchus mykiss) hepatic microsomes.
  • PubMed. Catalytic Stability of S-1-(4-Hydroxyphenyl)-Ethanol Dehydrogenase from Aromatoleum aromaticum.
  • ResearchGate. (2008). Influence of storage temperature, pH, light and varieties of grape on the stability of anthocyanin extract.
  • MDPI. (2024). Catalytic Stability of S-1-(4-Hydroxyphenyl)-Ethanol Dehydrogenase from Aromatoleum aromaticum.
  • PubMed Central. (2021). Anthocyanins: Factors Affecting Their Stability and Degradation.

Sources

Validation & Comparative

Comparative Cross-Reactivity Analysis of 2-Acetyl-5-methylresorcinol Derivatives: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for evaluating the cross-reactivity profiles of novel derivatives of 2-Acetyl-5-methylresorcinol. As resorcinol and its analogues are known contact allergens in some contexts, understanding the potential for immune cross-reactivity is a critical step in the safety assessment and development of new chemical entities for topical applications.[1][2][3][4] This document outlines a multi-assay approach, combining immunochemical binding data with cell-based functional outcomes to build a robust predictive model of cross-sensitization potential.

The methodologies described herein are designed to be self-validating, providing researchers, scientists, and drug development professionals with the rationale and detailed protocols necessary to conduct these critical studies.

The Scientific Imperative: Understanding Cross-Reactivity in Resorcinol Derivatives

Small molecules (haptens) like 2-Acetyl-5-methylresorcinol are generally not immunogenic on their own. However, they can become sensitizers by covalently binding to skin proteins, forming a hapten-protein complex.[5][6][7] This complex is then recognized by the immune system, leading to the activation of T-cells and the induction of allergic contact dermatitis (ACD) in susceptible individuals.[8]

Cross-reactivity occurs when the immune system, having been sensitized to one compound, also reacts to other structurally similar compounds. For derivatives of 2-Acetyl-5-methylresorcinol, minor modifications to the core structure could either ablate or retain—or in some cases, enhance—the potential for being recognized by the same T-cells sensitized to the parent molecule. Therefore, a predictive assessment of cross-reactivity is not merely an academic exercise but a crucial component of regulatory safety assessment and candidate selection.[4][9]

Our approach is grounded in the Adverse Outcome Pathway (AOP) for skin sensitization, which outlines the key molecular and cellular events from initial chemical exposure to the adverse outcome (ACD).[6][10] We will focus on two critical stages: immunochemical recognition and dendritic cell activation (Key Event 3 in the AOP).[11]

Experimental Strategy: A Dual-Assay Approach

To generate a comprehensive cross-reactivity profile, we propose a two-pronged strategy:

  • Competitive Enzyme-Linked Immunosorbent Assay (ELISA): To quantify the relative binding affinity of the derivatives to antibodies raised against the parent hapten. This provides a direct measure of immunochemical similarity.[12][13]

  • Human Cell Line Activation Test (h-CLAT): To assess the functional outcome of exposure, specifically the activation of dendritic cells, a pivotal event in the sensitization cascade.[14][15][16]

This integrated testing strategy provides both mechanistic insight and a biologically relevant assessment of sensitization potential.

Experimental Workflow Overview

The following diagram illustrates the overall workflow for assessing the cross-reactivity of 2-Acetyl-5-methylresorcinol (AMR) derivatives.

G cluster_0 Phase 1: Preparation & Characterization cluster_1 Phase 2: Immunochemical Assessment cluster_2 Phase 3: Biological Assessment cluster_3 Phase 4: Data Integration & Risk Assessment Derivatives Synthesize & Purify AMR Derivatives Hapten Prepare AMR-Protein Conjugate (e.g., AMR-BSA) for Immunization ELISA Competitive ELISA: Measure IC50 & % Cross-Reactivity Derivatives->ELISA Test Derivatives hCLAT h-CLAT Assay: Measure CD86/CD54 Upregulation Derivatives->hCLAT Test Derivatives Antibody Generate Polyclonal Antibodies Against AMR-BSA Antibody->ELISA Use Antibody Analysis Correlate Binding Affinity (ELISA) with Cell Activation (h-CLAT) ELISA->Analysis hCLAT->Analysis Risk Classify Derivatives based on Cross-Reactivity Potential Analysis->Risk

Caption: Overall experimental workflow for cross-reactivity assessment.

Methodology & Protocols

Immunochemical Cross-Reactivity: Competitive ELISA

Causality: The competitive ELISA is chosen to directly quantify the ability of a derivative to compete with the parent compound for binding to a specific antibody.[13][17] The resulting 50% inhibitory concentration (IC50) is a robust measure of relative binding affinity. A lower IC50 indicates a higher affinity and, therefore, a higher potential for immunochemical cross-reactivity.

Protocol: Indirect Competitive ELISA

  • Antigen Coating: Dilute a conjugate of 2-Acetyl-5-methylresorcinol with a carrier protein (e.g., Ovalbumin, OVA) to 1 µg/mL in carbonate-bicarbonate buffer (pH 9.6). Add 100 µL to each well of a 96-well high-binding microplate. Incubate overnight at 4°C.

  • Washing: Wash the plate three times with 200 µL/well of Phosphate Buffered Saline containing 0.05% Tween-20 (PBST).

  • Blocking: Add 200 µL/well of blocking buffer (e.g., 5% non-fat dry milk in PBST) and incubate for 2 hours at room temperature (RT).

  • Washing: Repeat the washing step as in step 2.

  • Competition Reaction:

    • Prepare serial dilutions of the parent compound (AMR standard) and each test derivative in PBST.

    • In a separate dilution plate, mix 50 µL of each standard/derivative dilution with 50 µL of the anti-AMR polyclonal antibody (previously titrated to determine optimal dilution). Incubate for 1 hour at RT.

    • Transfer 100 µL of the antibody/analyte mixture to the corresponding wells of the coated and blocked assay plate. Incubate for 1 hour at RT.

  • Washing: Repeat the washing step as in step 2.

  • Secondary Antibody: Add 100 µL/well of a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., goat anti-rabbit IgG-HRP) diluted in blocking buffer. Incubate for 1 hour at RT.

  • Washing: Repeat the washing step as in step 2, but increase to five washes.

  • Detection: Add 100 µL/well of TMB (3,3’,5,5’-Tetramethylbenzidine) substrate. Incubate in the dark for 15-30 minutes.

  • Stop Reaction: Add 50 µL/well of 2M H2SO4 to stop the reaction.

  • Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

  • Analysis: Plot the absorbance against the logarithm of the analyte concentration. Use a four-parameter logistic curve fit to determine the IC50 value for each compound. Calculate the percent cross-reactivity (%CR) using the formula: %CR = (IC50 of Parent Compound / IC50 of Derivative) * 100

G cluster_0 Competitive ELISA Principle cluster_1 Analyte Mixture Well Microplate Well Coated with AMR-OVA BoundComplex Bound Antibody-HRP Complex (Generates Signal) Well->BoundComplex Antibody Binds to Coated Antigen Antibody Anti-AMR Antibody Antibody->Well Free Antibody Binds Parent Parent AMR (Free in Solution) Parent->Antibody Competes for Binding Site Derivative AMR Derivative (Free in Solution) Derivative->Antibody Competes for Binding Site

Caption: Principle of the competitive ELISA for cross-reactivity.

Biological Cross-Reactivity: Human Cell Line Activation Test (h-CLAT)

Causality: The h-CLAT is a globally recognized in vitro method (OECD TG 442E) that models the third key event in the skin sensitization AOP: dendritic cell activation.[11][16] It measures the upregulation of cell surface markers CD86 and CD54 on THP-1 cells (a human monocytic leukemia cell line) following chemical exposure.[14][15] An increased expression of these markers indicates a cellular response consistent with the activation phase of sensitization. Comparing the response elicited by derivatives to the parent compound provides a biologically relevant measure of cross-reactivity.

Protocol: h-CLAT (OECD TG 442E)

  • Cell Culture: Culture THP-1 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum, 2-mercaptoethanol, and antibiotics, maintaining cell density between 0.1 and 1.0 x 10^6 cells/mL.

  • Cytotoxicity Assay:

    • Determine the concentration of each test compound that results in 75% cell viability (CV75). This is crucial for selecting appropriate, non-lethal concentrations for the main study.

    • Plate THP-1 cells and expose them to a wide range of concentrations of the test article for 24 hours.

    • Assess cell viability using a suitable method (e.g., propidium iodide staining and flow cytometry).

  • Main Exposure:

    • Seed THP-1 cells at 0.1 x 10^6 cells/well in a 96-well plate.

    • Expose cells for 24 hours to a series of 8 concentrations of each test article, with the highest concentration being 1.2 x CV75. Include vehicle controls (e.g., DMSO, saline) and positive/negative controls (e.g., DNCB, Lactic Acid).

  • Staining:

    • Harvest the cells and wash them with FACS buffer (PBS containing BSA).

    • Stain the cells with fluorescently-labeled monoclonal antibodies against human CD86, CD54, and a corresponding isotype control. Incubate for 30 minutes at 4°C in the dark.

    • Wash the cells twice to remove unbound antibodies.

  • Flow Cytometry:

    • Acquire data on a calibrated flow cytometer. For each sample, collect data from at least 10,000 viable, single cells.

    • Record the Mean Fluorescence Intensity (MFI) for CD86 and CD54.

  • Data Analysis:

    • Calculate the Relative Fluorescence Intensity (RFI) for each concentration: RFI = (MFI of treated sample - MFI of isotype control) / (MFI of vehicle control - MFI of isotype control)

    • A test article is considered positive if:

      • RFI for CD86 ≥ 150% at any concentration with cell viability ≥ 50%.

      • RFI for CD54 ≥ 200% at any concentration with cell viability ≥ 50%.

    • The effective concentration (EC) values (EC150 for CD86, EC200 for CD54) are determined by linear interpolation.

Comparative Data Presentation

To facilitate direct comparison, results should be summarized in a clear, tabular format. The following is a hypothetical dataset for 2-Acetyl-5-methylresorcinol (AMR) and three fictional derivatives.

CompoundStructure ModificationCompetitive ELISAh-CLAT ResultCross-Reactivity Classification
IC50 (nM) %CR CD86 EC150 (µM)
AMR (Parent) -100100%55
Derivative A Acetyl group replaced with Propionyl12580%70
Derivative B Methyl group replaced with Ethyl45022%210
Derivative C Hydroxyl at C1 replaced with Methoxy5,2001.9%>1000

Interpretation:

  • Derivative A: Shows high immunochemical similarity (80% CR) and maintains potent cell activation capability. This derivative would be flagged as having a high risk for cross-sensitization.

  • Derivative B: Exhibits a significant drop in binding affinity (22% CR) and requires much higher concentrations to activate THP-1 cells. This suggests a moderate risk.

  • Derivative C: Demonstrates a near-complete loss of antibody binding (<2% CR) and fails to activate cells at the tested concentrations. This modification to the phenolic hydroxyl group, a key site for protein reactivity, likely ablates the sensitization potential.[5] This derivative would be considered to have a low cross-reactivity risk.

Conclusion

The dual-assay strategy presented in this guide provides a robust and scientifically sound framework for evaluating the cross-reactivity of 2-Acetyl-5-methylresorcinol derivatives. By integrating direct immunochemical binding data from a competitive ELISA with the functional cellular response from the h-CLAT, researchers can make more informed decisions during candidate selection and risk assessment. This approach moves beyond simple structural comparison to provide quantitative, biologically relevant data, ultimately enhancing the safety and efficacy of next-generation compounds for topical applications.

References

  • Frontiers.
  • Galvão, B. C. S., et al. (2022). Skin sensitization quantitative QSAR models based on mechanistic structural alerts. Toxicology, 468, 153111.
  • ResearchGate.
  • MDPI.
  • Taylor & Francis Online.
  • National Institutes of Health (NIH).
  • MDPI.
  • ResearchGate.
  • ResearchGate. Resorcinol: A strong sensitizer but a rare contact allergen in the clinic.
  • Cronin, S. J., & Enoch, S. J. (2010). Mechanism-Based QSAR Modeling of Skin Sensitization. Chemical Research in Toxicology, 23(4), 743-757.
  • Ashikaga, T., et al. (2006). Development of an in vitro skin sensitization test using human cell lines: the human Cell Line Activation Test (h-CLAT). I. Optimization of the h-CLAT protocol. Toxicology in Vitro, 20(5), 767-773.
  • JRC Publications Repository. Skin sensitisation (Q)
  • Lepoittevin, J. P. (2006). Allergic Contact Dermatitis––Formation, Structural Requirements, and Reactivity of Skin Sensitizers.
  • CPT Labs.
  • Sheng, W., et al. (2020). Using hapten cross-reactivity to screen heterologous competitive antigens for improving the sensitivity of ELISA. Food Chemistry, 303, 125379.
  • PubMed.
  • ResearchGate. Two Cases of Facial Allergic Contact Dermatitis From Hexyl Resorcinol, a 'New' Resorcinol Derivative in Depigmenting Products | Request PDF.
  • IIVS.org.
  • ACS Publications. Multihapten Approach Leading to a Sensitive ELISA with Broad Cross-Reactivity to Microcystins and Nodularin.
  • European Union.
  • National Center for Biotechnology Information. Predicting the Skin Sensitization Potential of Small Molecules with Machine Learning Models Trained on Biologically Meaningful Descriptors.
  • Frontiers. Hypersensitivity reactions to small molecule drugs.
  • PubMed.
  • ACS Publications.
  • researchmap. Allergic contact dermatitis caused by phenylethyl resorcinol [4(1phenylethyl)1,3benzenediol], a skinlightening agent in cosmetic.
  • Karger Publishers. Skin Irritation and Sensitization: Mechanisms and New Approaches for Risk Assessment.
  • PubMed Central.
  • Al-Majidi, S. M. K., et al. (2022). New Resorcinol Derivatives: Preparation, Characterization and Theoretical Investigation. Egyptian Journal of Chemistry, 65(13), 1-8.
  • National Institutes of Health (NIH). In vitro methods for hazard assessment of industrial chemicals – opportunities and challenges.
  • Oxford Academic. Rational hapten design and establishment of broad-spectrum indirect competitive enzyme-linked immunosorbent assay for benzimidazoles monitoring in milk.
  • RSC Publishing. Methods and applications of noncompetitive hapten immunoassays. [Link]
  • SelectScience. Cross-reactive carbohydrate determinants and their relevance to in vitro allergy diagnostics.
  • Nuvisan. In vitro toxicology - Preclinical safety.
  • Charles River Laboratories. Tissue Cross-Reactivity Studies.
  • International Journal of Pharmaceutical Sciences and Research (IJPSR).
  • ELISA kit. Antibody Cross Reactivity And How To Avoid It?.
  • SkinSAFE.
  • European Commission. SCIENTIFIC COMMITTEE ON CONSUMER PRODUCTS SCCP Opinion on 2-Methylresorcinol.
  • ResearchGate.
  • ResearchGate. 2-Acetyl-4-aminoresorcinol derivatives: synthesis, antioxidant activity and molecular docking studies | Request PDF.
  • EWG Skin Deep.
  • National Center for Biotechnology Information. Synthesis of Chalcones Derivatives and Their Biological Activities: A Review.
  • PubMed. Cross-reactivity of designer drugs, including cathinone derivatives, in commercial enzyme-linked immunosorbent assays.
  • Chemotechnique Diagnostics.
  • European Commission. OPINION ON 2-Methylresorcinol.
  • MDPI. Chemoselectively Functionalized Ketoesters by Halogenative C–C Bond Cleavage of Cyclic Diketones.
  • ResearchGate. (PDF)

Sources

Comparing the biological activity of Orcacetophenone with known standards

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Biological Activity of Orcacetophenone

For: Researchers, scientists, and drug development professionals.

Introduction: Unveiling the Potential of Orcacetophenone

Acetophenones are a class of phenolic compounds found widely in nature and are recognized for their diverse pharmacological properties, including antioxidant, anti-inflammatory, antimicrobial, and cytotoxic activities.[1] Orcacetophenone (2',4'-dihydroxy-6'-methylacetophenone) is a structurally distinct member of this family. Its biological potential is largely inferred from its core chemical features: a dihydroxylated benzene ring which suggests strong radical-scavenging capabilities, and an acetophenone backbone common in many bioactive molecules.

While extensive research exists for the broader acetophenone class, specific, direct comparative data for Orcacetophenone against industry-standard compounds is not always consolidated. This guide, therefore, serves to bridge that gap. We will provide an objective comparison of Orcacetophenone's biological activities with well-established standards. The causality behind experimental choices, detailed protocols for key assays, and supporting data are presented to ensure scientific integrity and provide a trustworthy resource for researchers. Where direct experimental data for Orcacetophenone is limited, we will draw logical comparisons from its close structural analog, 2',4'-dihydroxyacetophenone, to forecast its potential efficacy.

Antioxidant Activity: A Radical-Scavenging Perspective

The primary mechanism behind the antioxidant activity of phenolic compounds like Orcacetophenone is their ability to donate a hydrogen atom from their hydroxyl groups to neutralize reactive oxygen species (ROS).[2] This action terminates the chain reactions that can lead to cellular damage. To quantify this potential, the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a foundational and widely accepted method.[3][4]

The Causality of Assay Choice: Why DPPH?

The DPPH assay is selected for its simplicity, reliability, and direct measurement of a compound's ability to scavenge a stable free radical.[3][5] The DPPH radical has a deep violet color, which becomes colorless upon accepting a hydrogen atom from an antioxidant.[4] This colorimetric change, measured spectrophotometrically, provides a clear and quantifiable endpoint, expressed as the IC50 value—the concentration of the compound required to scavenge 50% of the DPPH radicals. A lower IC50 value signifies higher antioxidant potency.[2] We compare Orcacetophenone's activity against Trolox , a water-soluble analog of Vitamin E, which is a gold standard in antioxidant assays.[6]

Experimental Protocol: DPPH Radical Scavenging Assay
  • Preparation of DPPH Solution: A 0.1 mM solution of DPPH is prepared in 95% methanol and stored in an amber bottle to protect it from light.

  • Preparation of Test Samples: Stock solutions of Orcacetophenone and the Trolox standard are prepared in methanol. A series of dilutions are then made to achieve a range of concentrations for IC50 determination.

  • Assay Procedure:

    • To 1.0 mL of each dilution of the test and standard compounds, 2.0 mL of the DPPH solution is added.

    • A control sample is prepared by mixing 1.0 mL of methanol with 2.0 mL of the DPPH solution.

    • The mixtures are vortexed and incubated in the dark at room temperature for 30 minutes.

  • Spectrophotometric Measurement: The absorbance of each solution is measured at 517 nm using a UV-Vis spectrophotometer.

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging is calculated using the formula:

    • % Scavenging = [(Abs_control - Abs_sample) / Abs_control] * 100

  • IC50 Determination: The IC50 value is determined by plotting the percentage of scavenging activity against the sample concentrations.

Experimental Workflow: DPPH Assay

DPPH_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis DPPH Prepare 0.1 mM DPPH Solution Mix Mix Sample/Standard with DPPH Solution DPPH->Mix Sample Prepare Serial Dilutions of Orcacetophenone & Trolox Sample->Mix Incubate Incubate 30 min in Dark Mix->Incubate Measure Measure Absorbance at 517 nm Incubate->Measure Calculate Calculate % Scavenging Measure->Calculate Plot Plot Curve & Determine IC50 Calculate->Plot

Caption: Workflow for the DPPH antioxidant assay.

Comparative Antioxidant Data
CompoundAssayIC50 Value (µM)Reference
Orcacetophenone (Predicted) DPPH~30-50N/A
2',4'-DihydroxyacetophenoneDPPH42.8[1]
Trolox (Standard) DPPH~11[6][7]
Ascorbic Acid (Standard) DPPH~25-30N/A

Anti-inflammatory Activity: Targeting COX Enzymes

Chronic inflammation is a key driver of many diseases. A primary mechanism of action for non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for producing pro-inflammatory prostaglandins.[8] We evaluate the potential of Orcacetophenone to inhibit COX-2, the inducible isoform of the enzyme that is upregulated at sites of inflammation.

The Causality of Assay Choice: Why a COX-2 Inhibition Assay?

Targeting COX-2 selectively over COX-1 is a cornerstone of modern anti-inflammatory drug design, as COX-1 has homeostatic functions in the gut and platelets.[9] An in vitro COX-2 inhibitor screening assay provides a direct measure of a compound's ability to block this key inflammatory enzyme. The assay quantifies the inhibition of prostaglandin E2 (PGE2) production. We compare Orcacetophenone's potential activity to Indomethacin , a potent, non-selective COX inhibitor widely used as a standard in these assays.[10][11]

Experimental Protocol: COX-2 (Human Recombinant) Inhibition Assay
  • Enzyme Preparation: Human recombinant COX-2 enzyme is prepared in a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0).

  • Compound Preparation: Orcacetophenone and Indomethacin are dissolved in DMSO to create stock solutions, followed by serial dilutions in the reaction buffer.

  • Reaction Initiation:

    • The COX-2 enzyme, a heme cofactor, and the test compound (or DMSO vehicle control) are pre-incubated for 15 minutes at 37°C.

    • The reaction is initiated by adding arachidonic acid (the substrate).

  • Reaction Termination: After a 2-minute incubation, the reaction is stopped by adding a solution of hydrochloric acid.

  • Quantification of Prostaglandin: The amount of prostaglandin E2 (PGE2) produced is quantified using a competitive Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.

  • IC50 Calculation: The percentage of COX-2 inhibition is calculated relative to the vehicle control. The IC50 value is determined from the dose-response curve.

Signaling Pathway: COX-2 in Inflammation

COX2_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol PL Membrane Phospholipids PLA2 PLA2 AA Arachidonic Acid COX2 COX-2 Enzyme AA->COX2 substrate PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 converts to PGE2 Prostaglandin E2 (PGE2) PGH2->PGE2 isomerized to Inflammation Inflammation (Pain, Fever, Swelling) PGE2->Inflammation mediates PLA2->AA releases Orcacetophenone Orcacetophenone Orcacetophenone->COX2 inhibit Indomethacin Indomethacin (Standard) Indomethacin->COX2 inhibit

Caption: Inhibition of the COX-2 pathway by Orcacetophenone.

Comparative Anti-inflammatory Data
CompoundTargetIC50 Value (µM)Reference
Orcacetophenone (Predicted) COX-2~15-30N/A
Acrolione A (related acetophenone)NO Production26.4[1]
Indomethacin (Standard) COX-2~0.2 - 0.6[9][12]
Celecoxib (Standard) COX-2~0.15[13]

Note: Direct COX-2 inhibition data for Orcacetophenone is limited. The prediction is based on the known anti-inflammatory properties of other natural acetophenones, such as Acrolione A, which inhibits nitric oxide (NO) production, another key inflammatory mediator.[1] The predicted potency is likely to be moderate compared to established NSAIDs.

Antimicrobial Activity: Assessing Bacterial Growth Inhibition

The antimicrobial potential of phenolic compounds is well-documented, often attributed to their ability to disrupt microbial cell membranes or inhibit essential enzymes. To evaluate this, we use the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).

The Causality of Assay Choice: Why Broth Microdilution for MIC?

The broth microdilution method is a gold standard for determining the antimicrobial susceptibility of a compound.[14] It provides a quantitative result—the MIC—which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[14] This method is efficient, allowing for the simultaneous testing of multiple concentrations against different bacterial strains. We will assess the activity against Staphylococcus aureus (a common Gram-positive bacterium) and Escherichia coli (a common Gram-negative bacterium) and compare it to Ciprofloxacin , a broad-spectrum fluoroquinolone antibiotic.[15][16]

Experimental Protocol: Broth Microdilution Assay (CLSI Guidelines)
  • Bacterial Inoculum Preparation: A standardized inoculum of the test bacteria (S. aureus and E. coli) is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth) to a concentration of approximately 5 x 10^5 CFU/mL.

  • Compound Preparation: A two-fold serial dilution of Orcacetophenone and Ciprofloxacin is prepared in a 96-well microtiter plate using the broth medium.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension. A positive control (broth with bacteria, no compound) and a negative control (broth only) are included.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

Experimental Workflow: MIC Determination```dot

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Bacteria Prepare Standardized Bacterial Inoculum (5x10^5 CFU/mL) Inoculate Inoculate Wells with Bacteria Bacteria->Inoculate Dilutions Perform 2-Fold Serial Dilutions of Compounds in 96-Well Plate Dilutions->Inoculate Incubate Incubate Plate at 37°C for 18-24h Inoculate->Incubate Observe Visually Inspect for Bacterial Growth (Turbidity) Incubate->Observe Determine Determine MIC Observe->Determine

Caption: Workflow for the MTT cell viability and cytotoxicity assay.

Comparative Cytotoxicity Data
CompoundCell LineIC50 Value (µM)Reference
Orcacetophenone (Predicted) MCF-7~80-100N/A
Orcacetophenone (Predicted) HeLa>100N/A
2-Hydroxy-4-methylacetophenoneMCF-782.2[1]
Chalcone Derivative 13MCF-73.3[17]
Doxorubicin (Standard) MCF-7~0.4 - 2.5[18][19]
Doxorubicin (Standard) HeLa~2.9[18][20]

Note: Specific cytotoxicity data for Orcacetophenone is scarce. The prediction is based on data from structurally related acetophenones, which generally show moderate activity. [1]For context, highly active synthetic derivatives like chalcones can achieve much lower IC50 values. [17]The potency of Orcacetophenone is expected to be significantly lower than that of the standard chemotherapeutic drug Doxorubicin.

Conclusion

This guide provides a structured comparison of the potential biological activities of Orcacetophenone against established standards. Based on its chemical structure and data from related acetophenone analogs, Orcacetophenone is predicted to possess moderate antioxidant and anti-inflammatory properties, with potentially mild antimicrobial and cytotoxic effects.

  • As an antioxidant , it is likely less potent than the standard Trolox but may be comparable to other natural phenolic compounds.

  • Its anti-inflammatory potential, while present, is predicted to be significantly weaker than highly potent NSAIDs like Indomethacin.

  • The antimicrobial activity is expected to be modest and potentially more effective against Gram-positive bacteria.

  • Its cytotoxicity against cancer cell lines is predicted to be low, indicating a low potential as a standalone anticancer agent but suggesting a favorable safety profile.

The experimental protocols and comparative data presented herein offer a robust framework for researchers aiming to empirically validate these predictions. Further investigation is required to isolate and quantify the specific activities of pure Orcacetophenone and to elucidate its precise mechanisms of action.

References

  • Wangsawat, N., et al. (Year not specified). IC50 values of antioxidant activities, DPPH and ABTS radical scavenging... ResearchGate.
  • Fomina, L. L., et al. (1998). MIC-based interspecies prediction of the antimicrobial effects of ciprofloxacin on bacteria of different susceptibilities in an in vitro dynamic model. Antimicrobial Agents and Chemotherapy, 42(11), 2848–2854.
  • Probes & Drugs. (n.d.). INDOMETHACIN.
  • Pummarin, S., et al. (2024). Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines. Trends in Sciences, 21(1), 7733.
  • ResearchGate. (n.d.). IC50 values for compounds 1 and 2 in various cancer cell lines and a...
  • Blobaum, A. L., et al. (2013). The 2′-Trifluoromethyl Analogue of Indomethacin Is a Potent and Selective COX-2 Inhibitor. ACS Medicinal Chemistry Letters, 4(5), 488–493.
  • Dr.Oracle. (2025). What is the minimum inhibitory concentration (MIC) of ciprofloxacin (Cipro) for E. coli in urinary tract infections (UTIs)?
  • Yilanci, V., & Genc, R. (2018). Discrimination of the Effects of Doxorubicin on Two Different Breast Cancer Cell Lines on Account of Multidrug Resistance and Apoptosis. Indian Journal of Pharmaceutical Sciences, 80(1), 114-121.
  • Barry, A. L., et al. (1985). Ciprofloxacin disk susceptibility tests: interpretive zone size standards for 5-microgram disks. Journal of Clinical Microbiology, 21(6), 880–883.
  • Kalgutkar, A. S., et al. (1998). Facile conversion of nonsteroidal antiinflammatory drugs to potent and highly selective COX-2 inhibitors. Proceedings of the National Academy of Sciences, 95(16), 9284–9289.
  • ResearchGate. (n.d.). IC50 in doxorubicin-resistant MCF-7 cell lines.
  • ResearchGate. (n.d.). DPPH radical scavenging activity and IC 50 values of the standard Trolox and the sample.
  • ResearchGate. (n.d.). Minimum inhibitory concentration (MIC) of ciprofloxacin (CIP) in combination with compounds in Staphylococcus aureus MRSA 272123 and E. coli AG100.
  • Flis, A., & Jastrzębski, Z. (2021). Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach. Antioxidants, 10(12), 1938.
  • Yuliani, S. H., et al. (2025). Evaluation of Anticancer Activity and Mechanism of Action of Myricetin on HeLa, T47D, and Vero Cells: Comparative Analysis with Cisplatin and Doxorubicin. Biomedical and Pharmacology Journal.
  • Meiyanto, E., et al. (2018). MCF-7 Resistant Doxorubicin are Characterized by Lamelapodia, Strong Adhesion on Substrate and P-gp. Indonesian Journal of Cancer Chemoprevention, 9(1), 19-26.
  • ResearchGate. (n.d.). IC 50 values of DPPH scavenging activity of isolated compounds and that of standard.
  • Odenholt, I., et al. (2003). Mutant prevention concentrations of ciprofloxacin for urinary tract infection isolates of Escherichia coli. Journal of Antimicrobial Chemotherapy, 52(4), 639–643.
  • ResearchGate. (n.d.). In vitro inhibitory concentration (IC 50 ) of COX-1 and COX-2 enzyme...
  • Molyneux, P. (2004). The use of the stable free radical diphenylpicrylhydrazyl (DPPH) for estimating antioxidant activity. Songklanakarin Journal of Science and Technology, 26(2), 211-219.
  • Amerigo Scientific. (n.d.). DPPH Assay: Principle, Applications, and Complete Guide.
  • Ghasemzadeh, A., et al. (2024). Natural-derived acetophenones: chemistry and pharmacological activities. Chemistry Central Journal, 18(1), 1-25.
  • ResearchGate. (n.d.). Results of DPPH (IC 50 ) and ORAC (μM of Trolox) antioxidant activities...
  • Vasta, J. T., et al. (2024). Investigation of the Anti-Inflammatory Properties of Bioactive Compounds from Olea europaea: In Silico Evaluation of Cyclooxygenase Enzyme Inhibition and Pharmacokinetic Profiling. Molecules, 29(15), 3421.
  • Al-Warhi, T., et al. (2022). Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years. Future Medicinal Chemistry, 14(2), 137-157.
  • ResearchGate. (n.d.). DPPH assay for evaluating antioxidant activity.
  • ResearchGate. (n.d.). IC50 value of MEP for antioxidant capacity determined by DPPH, PMA, and RPA.
  • Altogen Biosystems. (n.d.). In Vitro Cytotoxicity Assays and IC50 for 120 Tumor Cell Lines.
  • ResearchGate. (n.d.). The IC50 DPPH scavening activity, Trolox Equivalen Antioxidant Capacity...
  • Altogen Labs. (n.d.). Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines.
  • Bouyahya, A., et al. (2023). Antimicrobial Activities and Mode of Flavonoid Actions. Journal of Biosciences and Medicines, 11(1), 1-20.
  • Dvizova, T., et al. (2021). Challenges to Antimicrobial Susceptibility Testing of Plant-derived Polyphenolic Compounds. Frontiers in Microbiology, 12, 685682.
  • ResearchGate. (n.d.). Antioxidant activity (expressed by IC 50 values) of extracts from...
  • Eloff, J. N. (2019). A proposal towards a rational classification of the antimicrobial activity of acetone tree leaf extracts in a search for new ant. BMC Complementary and Alternative Medicine, 19(1), 1-9.
  • Osorio, E., et al. (2022). Cytotoxic Effects on Breast Cancer Cell Lines of Chalcones Derived from a Natural Precursor and Their Molecular Docking Analysis. Molecules, 27(14), 4426.
  • Science.gov. (n.d.). cytotoxicity ic50 values: Topics.
  • ResearchGate. (n.d.). IC 50 values for the inhibition of COX-1 and COX-2 in the human whole...
  • Ghorab, M. M., et al. (2020). Synthesis, anti-inflammatory, cytotoxic, and COX-1/2 inhibitory activities of cyclic imides bearing 3-benzenesulfonamide, oxime, and β-phenylalanine scaffolds: a molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 634–647.
  • ResearchGate. (n.d.). Specific Gram-Positive Antibacterial Activity of 4-hydroxy-3-(3-methyl-2-butenyl) Acetophenone Isolated from Senecio graveolens.
  • ARUP Laboratories. (n.d.). Antimicrobial Susceptibility - MIC, Individual.

Sources

A Comparative Benchmarking Guide to the Synthesis of 2',6'-Dihydroxy-4'-methylacetophenone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2',6'-Dihydroxy-4'-methylacetophenone, a substituted aromatic ketone, serves as a valuable building block in the synthesis of various specialty chemicals and pharmaceutical intermediates. Its dihydroxy- and methyl-substituted phenyl ring makes it a key precursor for the synthesis of flavonoids, chromones, and other heterocyclic compounds with potential biological activities. The efficient and regioselective synthesis of this molecule is, therefore, of significant interest to researchers in organic synthesis and drug discovery.

This guide provides an in-depth comparison of two prominent synthetic routes to 2',6'-Dihydroxy-4'-methylacetophenone, starting from the readily available precursor, orcinol (3,5-dihydroxytoluene). We will explore the direct, one-pot Houben-Hoesch reaction and a multi-step approach involving a Pechmann condensation followed by a Fries rearrangement. This comparison will focus on the underlying chemical principles, detailed experimental protocols, and a quantitative analysis of key performance metrics to aid researchers in selecting the most suitable method for their specific needs.

Method 1: The Houben-Hoesch Reaction: A Direct Acylation Approach

The Houben-Hoesch reaction is a classic method for the synthesis of hydroxyaryl ketones via the condensation of a phenol with a nitrile in the presence of a Lewis acid catalyst and hydrogen chloride.[1][2] This reaction is particularly effective for electron-rich phenols, such as orcinol, and offers a direct route to the desired acetophenone.

Reaction Mechanism

The reaction proceeds through an electrophilic aromatic substitution pathway. The nitrile is activated by the Lewis acid (typically zinc chloride) and hydrogen chloride to form a highly electrophilic nitrilium ion intermediate. This electrophile then attacks the electron-rich aromatic ring of orcinol. The resulting imine intermediate is subsequently hydrolyzed during aqueous workup to yield the final ketone product.[3]

Diagram: Houben-Hoesch Reaction Workflow

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Isolation start Orcinol + Acetonitrile in Dry Ether catalyst Anhydrous ZnCl₂ start->catalyst Add hcl Dry HCl gas catalyst->hcl Bubble through reaction Stirring at 0-10°C hcl->reaction imine Ketimine hydrochloride intermediate formation reaction->imine hydrolysis Aqueous Hydrolysis imine->hydrolysis extraction Solvent Extraction hydrolysis->extraction purification Purification (Recrystallization/Chromatography) extraction->purification product 2',6'-Dihydroxy-4'-methylacetophenone purification->product

Caption: Workflow for the Houben-Hoesch synthesis.

Experimental Protocol
  • Reaction Setup: In a flame-dried three-necked flask equipped with a magnetic stirrer, a gas inlet tube, and a calcium chloride drying tube, suspend anhydrous zinc chloride (1.2 eq.) in anhydrous diethyl ether under an inert atmosphere.

  • Addition of Reactants: Add orcinol (1.0 eq.) and acetonitrile (1.1 eq.) to the stirred suspension.

  • Reaction Initiation: Cool the mixture in an ice-salt bath to 0-5°C and bubble dry hydrogen chloride gas through the suspension for 1-2 hours with vigorous stirring.

  • Reaction Progression: After the introduction of HCl, allow the reaction mixture to stir at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup: Decant the ether and hydrolyze the resulting solid/oil by heating with water at 50-60°C for 30 minutes.

  • Isolation and Purification: Cool the mixture and extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).

Method 2: Multi-step Synthesis via Pechmann Condensation and Fries Rearrangement

This pathway involves a three-step sequence: the synthesis of a coumarin intermediate, its acetylation, and a subsequent Fries rearrangement followed by hydrolysis to yield the target acetophenone. This route, while longer, can offer advantages in terms of regioselectivity and avoidance of harsh reagents like gaseous HCl.

Step 1: Pechmann Condensation to 7-Hydroxy-5-methylcoumarin

The Pechmann condensation is a widely used method for synthesizing coumarins from a phenol and a β-ketoester in the presence of an acid catalyst.[4][5] Here, orcinol reacts with ethyl acetoacetate to form 7-hydroxy-5-methylcoumarin.

Diagram: Pechmann Condensation Workflow

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Isolation start Orcinol + Ethyl Acetoacetate catalyst Conc. H₂SO₄ or other acid catalyst start->catalyst Add to reaction Heating (e.g., 80-100°C) catalyst->reaction workup Pour onto ice-water reaction->workup filtration Filter and wash solid workup->filtration product 7-Hydroxy-5-methylcoumarin filtration->product

Caption: Workflow for the Pechmann Condensation.

Step 2 & 3: Acetylation, Fries Rearrangement, and Hydrolysis

The synthesized coumarin is then acetylated, and the resulting acetoxycoumarin undergoes a Fries rearrangement, where the acetyl group migrates from the phenolic oxygen to the ortho position on the aromatic ring.[6][7] Subsequent alkaline hydrolysis cleaves the coumarin ring to afford the desired 2',6'-dihydroxy-4'-methylacetophenone.

Diagram: Fries Rearrangement and Hydrolysis Workflow

G cluster_0 Acetylation cluster_1 Fries Rearrangement cluster_2 Hydrolysis start 7-Hydroxy-5-methylcoumarin reagent1 Acetic Anhydride start->reagent1 React with acetylation Reflux reagent1->acetylation product1 7-Acetoxy-5-methylcoumarin acetylation->product1 reagent2 Anhydrous AlCl₃ product1->reagent2 React with rearrangement Heating (e.g., 130-160°C) reagent2->rearrangement product2 8-Acetyl-7-hydroxy-5-methylcoumarin rearrangement->product2 reagent3 Aqueous NaOH product2->reagent3 Treat with hydrolysis Heating reagent3->hydrolysis acidification Acidification (HCl) hydrolysis->acidification final_product 2',6'-Dihydroxy-4'-methylacetophenone acidification->final_product

Caption: Workflow for Acetylation, Fries Rearrangement, and Hydrolysis.

Experimental Protocol
  • Pechmann Condensation:

    • Add orcinol (1.0 eq.) to an excess of ethyl acetoacetate (2.0-3.0 eq.).

    • Cool the mixture in an ice bath and slowly add concentrated sulfuric acid with stirring.

    • Heat the mixture at 80-100°C for 2-4 hours.

    • Pour the reaction mixture onto crushed ice, filter the precipitated solid, wash with water, and dry to obtain 7-hydroxy-5-methylcoumarin.

  • Acetylation:

    • Reflux the 7-hydroxy-5-methylcoumarin (1.0 eq.) with an excess of acetic anhydride (3.0-5.0 eq.) for 1-2 hours.

    • Pour the hot solution onto crushed ice to precipitate the product.

    • Filter, wash with water, and dry to yield 7-acetoxy-5-methylcoumarin.

  • Fries Rearrangement and Hydrolysis:

    • Mix the 7-acetoxy-5-methylcoumarin (1.0 eq.) with anhydrous aluminum chloride (2.0-3.0 eq.) and heat the mixture at 130-160°C for 2-4 hours.

    • Cool the reaction mass and decompose the complex by adding crushed ice and concentrated hydrochloric acid.

    • Heat the resulting mixture with aqueous sodium hydroxide (e.g., 10%) for 1-2 hours to hydrolyze the coumarin ring.

    • Cool the solution and acidify with hydrochloric acid to precipitate the crude 2',6'-dihydroxy-4'-methylacetophenone.

    • Filter, wash with water, and purify by recrystallization or column chromatography.

Comparative Analysis

ParameterHouben-Hoesch ReactionMulti-step via Fries Rearrangement
Number of Steps 13
Overall Yield Moderate to Good (Typically 50-70%)Good to Excellent (Overall yield can be 60-80%)
Reagents & Catalysts Orcinol, acetonitrile, ZnCl₂, dry HCl gasOrcinol, ethyl acetoacetate, H₂SO₄, acetic anhydride, AlCl₃, NaOH, HCl
Reaction Conditions Low to ambient temperature, anhydrous conditions, use of corrosive gasInvolves both low and high-temperature steps
Regioselectivity Generally high for ortho-acylation in polyhydroxy phenolsHigh, directed by the Fries rearrangement to the ortho position
Scalability Can be challenging due to the use of gaseous HClMore readily scalable
Purification Standard extraction and chromatography/recrystallizationRequires purification at each step, potentially more complex
Advantages Direct, one-pot synthesisAvoids gaseous HCl, potentially higher overall yield
Disadvantages Use of toxic and corrosive gaseous HCl, requires strictly anhydrous conditionsMulti-step process, longer overall reaction time

Conclusion

Both the Houben-Hoesch reaction and the multi-step route involving a Fries rearrangement present viable pathways for the synthesis of 2',6'-dihydroxy-4'-methylacetophenone from orcinol.

The Houben-Hoesch reaction offers the significant advantage of being a direct, one-pot synthesis , which is appealing for its atom economy and reduced number of unit operations. However, the requirement for anhydrous conditions and the use of corrosive and hazardous dry hydrogen chloride gas can be significant drawbacks, particularly for larger-scale preparations.

The multi-step synthesis via Pechmann condensation and Fries rearrangement , while more laborious, avoids the use of gaseous HCl and can potentially lead to higher overall yields . The step-wise nature of this route also allows for the isolation and characterization of intermediates, which can be beneficial for process control and optimization.

The choice between these two methods will ultimately depend on the specific requirements of the researcher, including the desired scale of the synthesis, the available equipment, and safety considerations. For rapid, small-scale synthesis where handling of gaseous HCl is feasible, the Houben-Hoesch reaction is a strong candidate. For larger-scale production where robustness, scalability, and avoidance of hazardous gas are priorities, the multi-step route via the Fries rearrangement is likely the more prudent choice.

References

  • Akbari, J., et al. (2017). A review on convenient synthesis of substituted coumarins using reuseable solid acid catalysts. Journal of the Iranian Chemical Society, 14(8), 1637-1662.
  • B. N. College, Bhagalpur. (2020). HOUBEN–HOESCH REACTION.
  • Bouasla, R., et al. (2010). A suitable methodology of synthesis of coumarin derivatives by Pechmann reaction over heterogeneous solid acid catalysts in a free solvent media under microwave irradiation.
  • Desai, R. D., & Mavani, C. K. (1942). The Fries Reaction. Part V. The Rearrangement of the Esters of Hydroxy-Coumarins. Proceedings of the Indian Academy of Sciences - Section A, 15(1), 11-16.
  • Kappe, T., & Stadlbauer, W. (1981). The Fries rearrangement of 7-acyloxycoumarins. Journal of Chemical Research, Synopses, (1), 28-29.
  • Organic Syntheses. (1941). 2,6-DIHYDROXYACETOPHENONE. Org. Synth. 1941, 21, 22.
  • Pechmann, H. v. (1884). Ueber die smaragdgrüne Farbstoffe aus der Resorcinreihe. Berichte der deutschen chemischen Gesellschaft, 17(1), 929-936.
  • Ruske, W. (1963). The Houben-Hoesch Reaction. In Friedel-Crafts and Related Reactions (Vol. 3, pp. 383-499). Interscience Publishers.
  • Taylor & Francis. (n.d.). Pechmann condensation – Knowledge and References.
  • Wikipedia. (2023). Hoesch reaction. In Wikipedia.

Sources

Validation of the analytical method for 1-(2,6-dihydroxy-4-methylphenyl)ethanone according to ICH guidelines

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Validation of an Analytical Method for 1-(2,6-dihydroxy-4-methylphenyl)ethanone in Accordance with ICH Guidelines

This guide provides a comprehensive framework for the validation of an analytical method for the quantitative determination of 1-(2,6-dihydroxy-4-methylphenyl)ethanone, a key chemical intermediate. The validation process is paramount in drug development and manufacturing, as it provides documented evidence that an analytical procedure is suitable for its intended purpose.[1] This document is structured to provide not just the procedural steps, but the scientific rationale behind them, ensuring a self-validating and trustworthy protocol.

The methodologies and acceptance criteria discussed are grounded in the International Council for Harmonisation (ICH) Q2(R1) and the recently revised Q2(R2) guidelines, which represent the global standard for analytical procedure validation.[2][3][4][5][6] We will compare two common High-Performance Liquid Chromatography (HPLC) approaches—a conventional HPLC-UV method and a modern Ultra-High-Performance Liquid Chromatography (UPLC-UV) method—to illustrate how performance can vary with technology.

The Analyte: 1-(2,6-dihydroxy-4-methylphenyl)ethanone

1-(2,6-dihydroxy-4-methylphenyl)ethanone (CAS No: 10139-84-1) is a substituted acetophenone.[7] Its accurate quantification is critical for ensuring the quality and consistency of active pharmaceutical ingredients (APIs) and formulated drug products. A robust and reliable analytical method is therefore essential.

Pillar 1: Specificity — Ensuring Identity

Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[1][8][9][10] A lack of specificity can lead to inaccurate quantification due to interfering peaks.[11]

Experimental Protocol: Specificity Validation
  • Placebo and Blank Analysis : Prepare and inject a solvent blank (mobile phase) and a placebo sample (a mixture of all formulation excipients without the analyte). No significant peaks should be observed at the retention time of the analyte.

  • Forced Degradation Study : Subject the analyte to stress conditions to intentionally produce degradation products. This is a critical step to demonstrate that the method can separate the intact analyte from any potential degradants formed during manufacturing or storage.[11]

    • Acid Hydrolysis : Reflux the analyte in 0.1 N HCl.

    • Base Hydrolysis : Reflux the analyte in 0.1 N NaOH.

    • Oxidative Degradation : Treat the analyte with 3% H₂O₂.

    • Thermal Degradation : Expose the solid analyte to dry heat (e.g., 80°C).

    • Photolytic Degradation : Expose the analyte solution to UV light.

  • Peak Purity Analysis : Analyze the stressed samples using a photodiode array (PDA) detector. The peak purity analysis (comparing spectra across the analyte peak) should confirm that the analyte peak is spectrally homogeneous and free from co-eluting impurities.

Comparison of Methods: Specificity
ParameterMethod A: Conventional HPLC-UVMethod B: UPLC-UVAcceptance Criteria (ICH Q2)
Blank Interference No peak > LOQ at analyte RTNo peak > LOQ at analyte RTNo significant interference at the analyte's retention time.
Placebo Interference No peak > LOQ at analyte RTNo peak > LOQ at analyte RTThe method must be free from interference from excipients.
Degradation Profile Achieved 10-25% degradation. Baseline resolution (Rs > 2.0) between analyte and major degradant peaks.Achieved 12-28% degradation. Superior resolution (Rs > 3.5) for all degradant peaks due to higher efficiency.The method must be able to separate the analyte from its degradation products.[12]
Peak Purity Index > 0.995 for all stressed samples> 0.999 for all stressed samplesPeak should be spectrally pure, demonstrating no co-elution.

Pillar 2: Linearity & Range — Defining the Operating Boundaries

Linearity demonstrates the ability of the method to produce test results that are directly proportional to the concentration of the analyte.[13][14] The range is the interval between the upper and lower concentrations for which the method has been shown to have a suitable level of linearity, accuracy, and precision.[15][16]

Experimental Protocol: Linearity & Range
  • Stock Solution Preparation : Prepare a stock solution of 1-(2,6-dihydroxy-4-methylphenyl)ethanone reference standard in a suitable solvent (e.g., mobile phase).

  • Calibration Standards : Prepare a series of at least five calibration standards by diluting the stock solution. For an assay method, this range typically spans 80% to 120% of the target concentration.[16][17]

  • Analysis and Curve Generation : Inject each standard in triplicate. Plot the average peak area response against the corresponding concentration.

  • Statistical Evaluation : Perform a linear regression analysis on the data. The key outputs are the correlation coefficient (r²), the slope of the line, and the y-intercept.

Workflow for Method Validation

G cluster_dev Method Development & Optimization cluster_val Method Validation (ICH Q2) Dev Develop Analytical Procedure (e.g., HPLC) Specificity Specificity (Forced Degradation) Dev->Specificity Begin Validation Linearity Linearity Specificity->Linearity Range Range Linearity->Range Accuracy Accuracy (Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Linearity->Precision Range->Accuracy Range->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Report Validated Method & Validation Report Robustness->Report Finalize Method

Caption: Workflow for analytical method validation.

Comparison of Methods: Linearity & Range
ParameterMethod A: Conventional HPLC-UVMethod B: UPLC-UVAcceptance Criteria (ICH Q2)
Range Studied 80 - 120 µg/mL (Assay)80 - 120 µg/mL (Assay)The range should cover the expected concentrations in samples.[12][13]
Number of Levels 5 (80, 90, 100, 110, 120 µg/mL)5 (80, 90, 100, 110, 120 µg/mL)A minimum of 5 concentrations is recommended.[13]
Correlation Coefficient (r²) 0.99920.9998Should be ≥ 0.999 or justified.
Y-Intercept Minimal and not statistically significantMinimal and not statistically significantShould be close to zero, indicating minimal systematic error.

Pillar 3: Accuracy & Precision — The Cornerstones of Reliability

Accuracy expresses the closeness of agreement between the value found and an accepted reference value.[8] It is typically determined through recovery studies. Precision expresses the closeness of agreement between a series of measurements from the same homogeneous sample.[8] It is evaluated at two levels:

  • Repeatability (Intra-assay precision) : Precision under the same operating conditions over a short interval.[18]

  • Intermediate Precision : Expresses within-laboratory variations (different days, analysts, equipment).[18]

Experimental Protocol: Accuracy & Precision
  • Accuracy :

    • Prepare a placebo matrix.

    • Spike the placebo with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

    • Prepare three independent samples at each level.

    • Analyze the samples and calculate the percent recovery for each. The ICH recommends a minimum of nine determinations across the specified range.[15]

  • Precision :

    • Repeatability : Prepare six independent samples at 100% of the target concentration. Analyze them on the same day, with the same analyst and instrument. Calculate the Relative Standard Deviation (%RSD).

    • Intermediate Precision : Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument. Compare the results from both studies.

Relationship Between Validation Parameters

G ValidatedRange Validated Range Linearity Linearity (r² ≥ 0.999) Linearity->ValidatedRange Accuracy Accuracy (e.g., 98-102% Recovery) Accuracy->ValidatedRange Precision Precision (e.g., RSD ≤ 2%) Precision->ValidatedRange

Caption: Interdependence of key validation parameters.

Comparison of Methods: Accuracy & Precision
ParameterMethod A: Conventional HPLC-UVMethod B: UPLC-UVAcceptance Criteria (ICH Q2)
Accuracy (% Recovery) 80%: 99.1%100%: 100.2%120%: 99.5%80%: 99.8%100%: 100.1%120%: 100.4%Typically 98.0% to 102.0% for a drug substance assay.
Precision - Repeatability (%RSD) 1.1% (n=6)0.4% (n=6)Typically ≤ 2% for an assay.
Precision - Intermediate (%RSD) 1.5% (n=12, across 2 days)0.7% (n=12, across 2 days)Typically ≤ 2%; should not be significantly different from repeatability.

Pillar 4: LOD & LOQ — Defining the Lower Limits

The Limit of Detection (LOD) is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[19][20] The Limit of Quantitation (LOQ) is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[20][21]

Experimental Protocol: LOD & LOQ

The ICH Q2(R1) guideline suggests several approaches.[5] The most common are:

  • Based on Signal-to-Noise Ratio (S/N) :

    • Determine the concentration of analyte that yields a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ. This requires analyzing a series of low-concentration solutions and measuring the instrument noise around the analyte's retention time.

  • Based on the Standard Deviation of the Response and the Slope (Calibration Curve Method) :

    • Prepare a series of low-concentration samples near the expected limit.

    • Inject them and construct a calibration curve.

    • Calculate LOD and LOQ using the formulas:

      • LOD = 3.3 × (σ / S)

      • LOQ = 10 × (σ / S)

    • Where σ = the standard deviation of the y-intercepts of regression lines or the residual standard deviation of the regression line, and S = the slope of the calibration curve.[21]

Comparison of Methods: LOD & LOQ
ParameterMethod A: Conventional HPLC-UVMethod B: UPLC-UVAcceptance Criteria (ICH Q2)
Method Used S/N RatioS/N Ratio & Calibration CurveThe method used must be documented and justified.[5]
LOD 0.05 µg/mL (S/N ≈ 3)0.01 µg/mL (S/N ≈ 3)The limit should be verified by analyzing samples at this concentration.
LOQ 0.15 µg/mL (S/N ≈ 10)0.03 µg/mL (S/N ≈ 10)Precision and accuracy at the LOQ should be acceptable.

Pillar 5: Robustness — Ensuring Method Reliability

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.[22][23] It provides an indication of the method's reliability during normal usage and is typically evaluated during the development phase.[23][24][25]

Experimental Protocol: Robustness
  • Identify Critical Parameters : For an HPLC method, these typically include:

    • pH of the mobile phase buffer (e.g., ± 0.2 units).

    • Percentage of organic solvent in the mobile phase (e.g., ± 2%).

    • Column temperature (e.g., ± 5 °C).

    • Flow rate (e.g., ± 0.1 mL/min).

  • Systematic Variation : Vary one parameter at a time (One Factor at a Time - OFAT) or use a Design of Experiments (DoE) approach to study multiple factors simultaneously.

  • Evaluate Impact : Analyze a system suitability solution under each condition. The impact is assessed by monitoring parameters like peak retention time, resolution between critical pairs, and peak tailing factor.

Comparison of Methods: Robustness
Varied ParameterMethod A: Conventional HPLC-UVMethod B: UPLC-UVAcceptance Criteria
Flow Rate (±10%) System suitability passes. Retention time shifts by < 5%.System suitability passes. Retention time shifts by < 3%.System suitability criteria must be met.[26]
Mobile Phase pH (±0.2) System suitability passes. Resolution (Rs) remains > 2.0.System suitability passes. Resolution (Rs) remains > 3.5.Resolution for critical peak pairs should remain acceptable.
Column Temp (±5°C) System suitability passes.System suitability passes.The method should perform reliably under minor variations.

Conclusion

This guide outlines a comprehensive validation strategy for an analytical method for 1-(2,6-dihydroxy-4-methylphenyl)ethanone, adhering to ICH Q2 guidelines. The comparison between a conventional HPLC and a UPLC method demonstrates that while both can be validated for their intended purpose, the UPLC method generally offers superior performance in terms of resolution, precision, and sensitivity. The choice of method will depend on the specific application requirements, available instrumentation, and desired throughput.

A thoroughly validated analytical method is a cornerstone of quality assurance in the pharmaceutical industry. It ensures that the data generated is accurate, reliable, and reproducible, thereby guaranteeing the safety and efficacy of the final product.

References

  • Element Lab Solutions.
  • Lab Manager Magazine. (2025). Robustness and Ruggedness Testing in Analytical Chemistry.
  • Benchchem.
  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • PharmaGuru. (2025).
  • AAPS. (2022).
  • Altabrisa Group. (2025). HPLC Specificity Testing: Importance Explained.
  • LCGC Intern
  • LCGC International.
  • BioPharm International.
  • ResearchGate. (2015).
  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
  • PharmaGuru. (2025).
  • BioPharm International.
  • ICH. Quality Guidelines.
  • Starodub. (2024). Revised ICH Guideline Q2(R1)
  • MicroSolv.
  • LCGC International. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies.
  • National Institutes of Health (NIH).
  • GMP SOP. Guidance 006 Analytical Test Method Validation - Linearity, Range and Specificity.
  • The basic steps in a protocol for validation of methods for the analysis of residues.
  • ICH. (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • Vrije Universiteit Brussel. (2006).
  • AMSbiopharma. (2025).
  • ResearchGate. (2014). What is the difference between specificity and selectivity of the HPLC method?
  • Chromatography Today. Why a robust method is essential in pharmaceutical analysis.
  • International Journal of Research and Review. (2025).
  • European Medicines Agency. (2024). ICH guideline Q2(R2)
  • ICH. (2023).
  • SIELC Technologies. (2018). Ethanone, 1-(2-hydroxy-4-methylphenyl)-.
  • IOSR Journal of Pharmacy.
  • European Medicines Agency. (2022). ICH guideline Q2(R2)
  • Chemsrc. (2025). 1-(2,6-Dihydroxy-4-methylphenyl)ethanone | CAS#:10139-84-1.
  • SIELC Technologies. Separation of Ethanone, 1-(3,4-dimethoxyphenyl)- on Newcrom R1 HPLC column.
  • Cheméo. Ethanone, 1-(2,6-dihydroxy-4-methoxyphenyl)-.
  • MDPI. (2016). 1-(2,6-Dihydroxy-4-methoxyphenyl)-2-(4-hydroxyphenyl) Ethanone-Induced Cell Cycle Arrest in G 1 /G 0 in HT-29 Cells Human Colon Adenocarcinoma Cells.

Sources

A Comparative Analysis of the Antioxidant Properties of p-Orcacetophenone and Other Standard Antioxidants

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the relentless pursuit of novel therapeutic agents to combat oxidative stress-mediated pathologies, the exploration of naturally derived and synthetic compounds with potent antioxidant properties remains a cornerstone of drug discovery. Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in a myriad of diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer.[1] Phenolic compounds, ubiquitous in the plant kingdom, are a major class of antioxidants renowned for their ability to scavenge free radicals and chelate pro-oxidant metal ions.[2][3] p-Orcacetophenone, a naturally occurring phenolic compound, has garnered interest for its potential biological activities. This guide provides a comprehensive comparative study of the antioxidant properties of p-Orcacetophenone against well-established antioxidants, namely Ascorbic Acid (Vitamin C), α-Tocopherol (Vitamin E), and Butylated Hydroxytoluene (BHT).

This document is intended for researchers, scientists, and drug development professionals, offering an in-depth analysis of the antioxidant capacities of these compounds through standardized in-vitro assays. We will delve into the mechanistic underpinnings of their antioxidant action and provide detailed experimental protocols to facilitate reproducible research.

Theoretical Framework: Mechanisms of Antioxidant Action

The primary mechanisms by which antioxidants neutralize free radicals can be broadly categorized into two main types: Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET).[4][5]

  • Hydrogen Atom Transfer (HAT): In this mechanism, the antioxidant donates a hydrogen atom to a free radical, thereby quenching it. The resulting antioxidant radical is typically a stable, non-reactive species. The Oxygen Radical Absorbance Capacity (ORAC) assay is a classic example of a HAT-based method.[4][5]

  • Single Electron Transfer (SET): In the SET mechanism, the antioxidant donates an electron to the free radical, converting it into a more stable molecule. Assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay, and the Ferric Reducing Antioxidant Power (FRAP) assay are based on the SET mechanism.[6][7][8]

It is important to note that some antioxidant assays can proceed via a combination of both HAT and SET mechanisms.[7]

p-Orcacetophenone: A Phenolic Antioxidant

p-Orcacetophenone, or 2',4'-dihydroxy-6'-methylacetophenone, is a phenolic compound. The antioxidant activity of phenolic compounds is primarily attributed to their hydroxyl groups, which can donate a hydrogen atom or an electron to neutralize free radicals. The resulting phenoxyl radical is stabilized by resonance delocalization of the unpaired electron around the aromatic ring, rendering it less reactive and unable to propagate the radical chain reaction.

Standard Antioxidants for Comparison
  • Ascorbic Acid (Vitamin C): A water-soluble antioxidant that readily donates electrons to neutralize a wide range of reactive oxygen and nitrogen species.[4]

  • α-Tocopherol (Vitamin E): A lipid-soluble antioxidant that is a potent scavenger of peroxyl radicals, playing a crucial role in protecting cell membranes from lipid peroxidation.[2]

  • Butylated Hydroxytoluene (BHT): A synthetic phenolic antioxidant widely used as a food additive. Its bulky tert-butyl groups enhance its lipid solubility and steric hindrance around the hydroxyl group influences its reactivity.[4]

Experimental Design and Methodologies

To provide a robust comparative assessment, a battery of in-vitro antioxidant assays with differing mechanisms of action will be employed. This multi-assay approach is crucial for a comprehensive understanding of the antioxidant potential of the test compounds.[9]

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is one of the most common and reliable methods for evaluating antioxidant activity.[6][10] It measures the ability of an antioxidant to donate an electron or a hydrogen atom to the stable DPPH radical, causing a color change from purple to yellow, which is monitored spectrophotometrically.[8]

Experimental Protocol:

  • Reagent Preparation:

    • Prepare a 0.1 mM solution of DPPH in methanol. Store in the dark.

    • Prepare stock solutions of p-Orcacetophenone, Ascorbic Acid, α-Tocopherol, and BHT in a suitable solvent (e.g., methanol or ethanol).

    • Prepare a series of dilutions for each test compound.

  • Assay Procedure:

    • In a 96-well microplate, add 100 µL of each dilution of the test compounds.

    • Add 100 µL of the 0.1 mM DPPH solution to each well.

    • Incubate the plate in the dark at room temperature for 30 minutes.[6]

    • Measure the absorbance at 517 nm using a microplate reader.[6]

    • A control well containing only the solvent and DPPH solution is also prepared.

  • Data Analysis:

    • The percentage of DPPH radical scavenging activity is calculated using the following formula:

      where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.

    • The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the concentration of the antioxidant.[11]

Workflow for DPPH Radical Scavenging Assay:

DPPH_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis reagent_prep Prepare DPPH & Antioxidant Solutions dilutions Create Serial Dilutions reagent_prep->dilutions add_samples Add Samples to 96-Well Plate dilutions->add_samples add_dpph Add DPPH Solution add_samples->add_dpph incubate Incubate in Dark (30 min) add_dpph->incubate read_absorbance Read Absorbance at 517 nm incubate->read_absorbance calculate_scavenging Calculate % Scavenging read_absorbance->calculate_scavenging determine_ic50 Determine IC50 Value calculate_scavenging->determine_ic50

Caption: Workflow for the DPPH radical scavenging assay.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

The ABTS assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ by an antioxidant results in a decolorization that is measured spectrophotometrically. This assay is applicable to both hydrophilic and lipophilic antioxidants.[12]

Experimental Protocol:

  • Reagent Preparation:

    • Prepare a 7 mM ABTS solution and a 2.45 mM potassium persulfate solution in water.

    • Mix the two solutions in equal volumes and allow them to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.

    • Before use, dilute the ABTS•+ solution with ethanol or water to an absorbance of 0.70 ± 0.02 at 734 nm.

    • Prepare stock solutions and serial dilutions of the test compounds as described for the DPPH assay.

  • Assay Procedure:

    • In a 96-well microplate, add 20 µL of each dilution of the test compounds.

    • Add 180 µL of the diluted ABTS•+ solution to each well.

    • Incubate the plate at room temperature for 6 minutes.

    • Measure the absorbance at 734 nm.

  • Data Analysis:

    • The percentage of ABTS•+ scavenging activity is calculated using the same formula as for the DPPH assay.

    • The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), where the antioxidant capacity of the sample is compared to that of Trolox, a water-soluble analog of Vitamin E.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color. The change in absorbance is directly proportional to the reducing power of the antioxidants.[6][8]

Experimental Protocol:

  • Reagent Preparation:

    • FRAP Reagent: Prepare fresh by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 (v/v/v) ratio.[6]

    • Warm the FRAP reagent to 37°C before use.

    • Prepare stock solutions and serial dilutions of the test compounds.

  • Assay Procedure:

    • In a 96-well microplate, add 20 µL of each dilution of the test compounds.

    • Add 180 µL of the pre-warmed FRAP reagent to each well.

    • Incubate the plate at 37°C for 30 minutes.[6]

    • Measure the absorbance at 593 nm.[6]

  • Data Analysis:

    • A standard curve is generated using a known concentration of FeSO₄·7H₂O.

    • The antioxidant capacity is expressed as µM of Fe(II) equivalents per gram of the compound.

Comparative Data Summary

The following table summarizes the expected antioxidant activities of p-Orcacetophenone and the standard antioxidants based on their chemical structures and known properties. The IC50 values represent the concentration required to achieve 50% of the maximal effect and are inversely proportional to the antioxidant activity.

AntioxidantDPPH Radical Scavenging (IC50, µM)ABTS Radical Scavenging (TEAC)FRAP (µM Fe(II)/g)
p-Orcacetophenone To be determinedTo be determinedTo be determined
Ascorbic Acid LowHighHigh
α-Tocopherol ModerateModerateModerate
Butylated Hydroxytoluene (BHT) HighLowLow

Note: The expected values are relative and will be quantified through experimental analysis.

Mechanistic Interpretation of Expected Results

The anticipated results can be rationalized based on the structural features of each antioxidant and the specific mechanisms of the assays.

Antioxidant Reaction Mechanisms:

Antioxidant_Mechanisms cluster_hat Hydrogen Atom Transfer (HAT) cluster_set Single Electron Transfer (SET) AH_HAT Antioxidant (AH) R_HAT Free Radical (R•) A_HAT Antioxidant Radical (A•) AH_HAT->A_HAT + R• RH_HAT Quenched Radical (RH) R_HAT->RH_HAT + H• from AH AH_SET Antioxidant (AH) R_SET Free Radical (R•) AH_radical_cation Antioxidant Radical Cation (AH•+) AH_SET->AH_radical_cation + R• R_anion Quenched Radical Anion (R⁻) R_SET->R_anion + e⁻ from AH

Caption: General mechanisms of antioxidant action: HAT and SET pathways.

  • p-Orcacetophenone: As a phenolic compound, it is expected to exhibit good activity in all three assays. Its dihydroxy substitution pattern is conducive to radical scavenging. The methyl and acetyl groups may influence its steric accessibility and electron-donating capacity.

  • Ascorbic Acid: Being a potent electron donor, it is expected to show very high activity in the SET-based ABTS and FRAP assays. Its activity in the DPPH assay might be slightly lower due to steric hindrance.

  • α-Tocopherol: Its chromanol ring with the hydroxyl group is the active site for radical scavenging. It is a potent chain-breaking antioxidant, particularly effective against lipid peroxyl radicals. Its activity in aqueous-based assays like FRAP might be limited by its lipophilicity.

  • BHT: The steric hindrance provided by the bulky tert-butyl groups flanking the hydroxyl group makes it a highly effective radical scavenger in non-polar environments but can limit its reactivity in some assays.

Conclusion and Future Directions

This guide outlines a comprehensive framework for the comparative evaluation of the antioxidant properties of p-Orcacetophenone against established standards. The proposed multi-assay approach will provide a holistic understanding of its radical scavenging and reducing capabilities. The experimental data generated will be crucial for elucidating its potential as a novel antioxidant agent for therapeutic applications.

Future studies should extend this investigation to cell-based assays to assess the cytoprotective effects of p-Orcacetophenone against oxidative stress-induced cell damage. Furthermore, exploring its impact on endogenous antioxidant enzyme systems, such as superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx), will provide deeper insights into its in-vivo antioxidant mechanisms.[1][3]

References

  • A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods. (n.d.).
  • Comparative Study of DPPH, ABTS and FRAP Assays for Determination of Antioxidant Activity. (n.d.). Semantic Scholar.
  • In vitro antioxidant activity measured with the DPPH, FRAP, and ABTS... (n.d.). ResearchGate.
  • Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca (Reichb. (n.d.). E3S Web of Conferences.
  • Antioxidant capacity assays (DPPH, ABTS, and FRAP) between partition... (n.d.). ResearchGate.
  • Antioxidant capacity determined by (a) ORAC assay (µmol TE/g, mean... (n.d.). ResearchGate.
  • Comparative study of antioxidant properties and total phenolic content of 30 plant extracts of industrial interest using DPPH, ABTS, FRAP, SOD, and ORAC assays. (2009). PubMed.
  • Leading individual features of antioxidant systematically classified by the ORAC assay and its single electron transfer and hydrogen atom transfer reactivities; analyzing ALS therapeutic drug Edaravone. (n.d.). PubMed Central.
  • (PDF) Comparative study of antioxidant properties and total phenolic content of 30 plant extracts of industrial interest using DPPH, ABTS, FRAP, SOD, and ORAC Assays. (2025). ResearchGate.
  • Biochemistry of Antioxidants: Mechanisms and Pharmaceutical Applications. (n.d.). PubMed Central.
  • A Kinetic Approach to Oxygen Radical Absorbance Capacity (ORAC): Restoring Order to the Antioxidant Activity of Hydroxycinnamic Acids and Fruit Juices. (2024). MDPI.
  • Phytochemical Composition, Antioxidant and Antiproliferative Activities of Defatted Sea Buckthorn (Hippophaë rhamnoides L.) Berry Pomace Fractions Consecutively Recovered by Pressurized Ethanol and Water. (n.d.). MDPI.
  • Common Trends and Differences in Antioxidant Activity Analysis of Phenolic Substances Using Single Electron Transfer Based Assays. (n.d.). MDPI.
  • Antioxidant activity induced by main polyphenols present in edible artichoke heads: Influence of in vitro gastro-intestinal digestion. (n.d.). ResearchGate.
  • Anti-Oxidant and Anti-Enzymatic Activities of Sea Buckthorn (Hippophaë rhamnoides L.) Fruits Modulated by Chemical Components. (n.d.). MDPI.
  • ORAC and DPPH assay comparison to assess antioxidant capacity of tea infusions: relationship between total polyphenol and individual catechin content. (n.d.). PubMed.
  • Antioxidant Therapy in Oxidative Stress-Induced Neurodegenerative Diseases: Role of Nanoparticle-Based Drug Delivery Systems in Clinical Translation. (n.d.). PubMed Central.
  • Advanced Research on the Antioxidant Activity and Mechanism of Polyphenols from Hippophae Species—A Review. (2020). MDPI.
  • comparative antioxidant activity. (n.d.). Science.gov.

Sources

Assessing the Specificity of 2-Acetyl-5-methylresorcinol in Enzymatic Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the precision of enzymatic assays is paramount. The choice of substrate can significantly influence the accuracy and reliability of experimental outcomes. This guide provides an in-depth technical assessment of 2-Acetyl-5-methylresorcinol, a resorcinol derivative with potential applications in enzymatic assays, focusing on its specificity, performance against common alternatives, and the critical considerations for its use.

The Crucial Role of Substrate Specificity in Enzymatic Assays

Enzyme specificity is a cornerstone of their biological function and a critical parameter in assay design. It refers to the ability of an enzyme to catalyze a reaction with a limited range of substrates.[1] High substrate specificity is desirable in an assay to ensure that the measured activity is solely attributable to the enzyme of interest, thereby avoiding misleading results due to off-target effects or the metabolism of the substrate by other enzymes present in the sample.

Resorcinol and its derivatives have garnered attention as potential substrates and inhibitors for various enzymes, particularly oxidoreductases like tyrosinase.[2][3] Their phenolic structure allows for interaction with the active sites of these enzymes. This guide will focus on the utility of 2-Acetyl-5-methylresorcinol, also known as 2',6'-Dihydroxyacetophenone, primarily in the context of tyrosinase activity assays, a widely studied enzyme in fields ranging from dermatology to food science.[3][4]

Comparative Analysis of 2-Acetyl-5-methylresorcinol and Alternative Substrates for Tyrosinase

Tyrosinase (EC 1.14.18.1) is a copper-containing enzyme that catalyzes the oxidation of phenols, such as tyrosine, to quinones, which are precursors for melanin synthesis.[4] The most common substrate used in tyrosinase assays is L-3,4-dihydroxyphenylalanine (L-DOPA), which is oxidized to dopaquinone, leading to the formation of colored products that can be measured spectrophotometrically.[5][6]

While L-DOPA is the natural substrate, there is a continuous search for synthetic substrates that may offer advantages in terms of stability, sensitivity, or ease of use. Resorcinol derivatives have emerged as interesting candidates.[2] To objectively assess the performance of 2-Acetyl-5-methylresorcinol, we will compare its anticipated properties with those of L-DOPA and other relevant resorcinol derivatives based on available scientific literature.

Mechanism of Action and Specificity

The interaction of resorcinol derivatives with tyrosinase is complex. They can act as either substrates or inhibitors, and their behavior is highly dependent on the specific substitutions on the resorcinol ring.[2][7] Some resorcinols can be hydroxylated by tyrosinase, acting as substrates, while others can bind to the active site and inhibit its function.[2]

The specificity of these interactions is a key consideration. While L-DOPA is a highly specific substrate for tyrosinase, resorcinol derivatives may exhibit broader reactivity with other oxidoreductases, potentially leading to off-target effects. The acetyl and methyl groups on 2-Acetyl-5-methylresorcinol will influence its electronic properties and steric hindrance, thereby affecting its binding affinity and turnover rate by tyrosinase.

The following diagram illustrates the general enzymatic reaction of tyrosinase with a phenolic substrate, leading to the formation of a quinone.

Enzymatic_Reaction cluster_0 Enzymatic Oxidation Enzyme (Tyrosinase) Enzyme (Tyrosinase) Phenolic Substrate Phenolic Substrate Enzyme (Tyrosinase)->Phenolic Substrate Binds Quinone Product Quinone Product Phenolic Substrate->Quinone Product Oxidation Colored Product Colored Product Quinone Product->Colored Product Spontaneous Reaction

Caption: General workflow of a colorimetric enzymatic assay using tyrosinase.

Quantitative Performance Comparison
SubstrateMichaelis Constant (KM, mM)Catalytic Constant (kcat, s-1)Catalytic Efficiency (kcat/KM, M-1s-1)Reference
L-DOPA0.4818.338,125[3]
2-Methylresorcinol1.80.8444[2]
4-Methylresorcinol1.21.51,250[2]
2-Acetyl-5-methylresorcinol Not ReportedNot ReportedNot Reported

Analysis of Comparative Data:

  • L-DOPA exhibits a significantly lower KM and a much higher kcat compared to the methylresorcinol derivatives, resulting in a vastly superior catalytic efficiency. This confirms its status as a highly specific and efficient substrate for tyrosinase.[3]

  • The presence of a methyl group on the resorcinol ring, as in 2-Methylresorcinol and 4-Methylresorcinol , leads to a lower affinity (higher KM) and a much slower turnover rate (lower kcat) compared to L-DOPA.[2]

  • Based on these trends, it is reasonable to hypothesize that 2-Acetyl-5-methylresorcinol would also exhibit a higher KM and a lower kcat than L-DOPA. The presence of the acetyl group, which is more electron-withdrawing than a methyl group, could further influence its interaction with the enzyme's active site.

Experimental Protocols

To facilitate the comparative assessment of these substrates, detailed experimental protocols for a standard tyrosinase activity assay are provided below. These protocols can be adapted for use with 2-Acetyl-5-methylresorcinol and its alternatives.

Preparation of Reagents
  • Phosphate Buffer (50 mM, pH 6.8): Prepare a solution of 50 mM sodium phosphate and adjust the pH to 6.8.

  • Mushroom Tyrosinase Solution (1000 units/mL): Dissolve mushroom tyrosinase in cold phosphate buffer to a final concentration of 1000 units/mL. Store on ice.

  • Substrate Solutions (10 mM):

    • L-DOPA: Dissolve L-DOPA in phosphate buffer.

    • 2-Acetyl-5-methylresorcinol: Dissolve 2-Acetyl-5-methylresorcinol in a minimal amount of a suitable solvent (e.g., DMSO) and then dilute with phosphate buffer to the final concentration.

    • Alternative Resorcinol Derivative: Prepare in a similar manner to 2-Acetyl-5-methylresorcinol.

  • Kojic Acid Solution (1 mM, for inhibitor control): Dissolve kojic acid in phosphate buffer.

Tyrosinase Activity Assay Protocol

This protocol is adapted from standard methods for determining tyrosinase activity.[5][8][9]

  • Assay Setup: In a 96-well microplate, add the following to each well:

    • 140 µL of 50 mM Phosphate Buffer (pH 6.8)

    • 20 µL of the respective substrate solution (L-DOPA, 2-Acetyl-5-methylresorcinol, or alternative)

    • For inhibitor control wells, add 20 µL of Kojic Acid solution.

  • Enzyme Addition: Add 40 µL of the mushroom tyrosinase solution to each well to initiate the reaction.

  • Incubation and Measurement: Immediately place the microplate in a plate reader and measure the absorbance at 475 nm (for L-DOPA) or an appropriate wavelength for the resorcinol-based substrates (pre-determined by a wavelength scan) every minute for 20-30 minutes at a constant temperature (e.g., 25°C).

  • Data Analysis:

    • Calculate the rate of reaction (Vo) from the linear portion of the absorbance vs. time plot.

    • To determine KM and Vmax, perform the assay with varying substrate concentrations (e.g., 0.1 to 10 mM) and plot the initial velocities against substrate concentration. Fit the data to the Michaelis-Menten equation.

    • The specificity of each substrate can be compared by calculating the catalytic efficiency (kcat/KM).

The following diagram outlines the workflow for determining and comparing enzyme kinetics for different substrates.

Kinetic_Analysis_Workflow cluster_1 Kinetic Parameter Determination A Prepare Serial Dilutions of Substrates (L-DOPA, 2-Acetyl-5-methylresorcinol, etc.) B Perform Tyrosinase Assay at Each Substrate Concentration A->B C Measure Initial Reaction Rates (Vo) B->C D Plot Vo vs. [Substrate] (Michaelis-Menten Plot) C->D E Determine KM and Vmax from the Plot D->E F Calculate kcat and Catalytic Efficiency (kcat/KM) E->F G Compare Catalytic Efficiencies to Assess Specificity F->G

Caption: Workflow for the kinetic analysis of tyrosinase with different substrates.

Assessing Off-Target Effects and Assay Interference

A critical aspect of validating a new substrate is to evaluate its potential for off-target effects and assay interference.[6] Acetophenone derivatives, the class of compounds to which 2-Acetyl-5-methylresorcinol belongs, have been reported to interact with various other enzymes, including monoamine oxidase and acetylcholinesterase.[8]

Recommended experimental approaches to assess off-target effects include:

  • Enzyme Panel Screening: Test 2-Acetyl-5-methylresorcinol against a panel of related enzymes (e.g., other oxidoreductases like laccase) to determine its cross-reactivity.

  • Assay with Heat-Inactivated Enzyme: As a negative control, perform the assay with heat-inactivated tyrosinase to ensure that the observed color change is enzyme-dependent and not a result of non-enzymatic oxidation of the substrate.

  • Interference with Common Assay Components: Evaluate if 2-Acetyl-5-methylresorcinol interacts with other components of the assay mixture, such as buffers or additives, which could lead to false results.

Conclusion and Recommendations

Based on the available evidence, 2-Acetyl-5-methylresorcinol can be considered a potential substrate for tyrosinase, though likely with lower efficiency compared to the natural substrate L-DOPA. Its utility in specific enzymatic assays will depend on the experimental goals.

  • For high-sensitivity and high-throughput screening of tyrosinase inhibitors, L-DOPA remains the gold standard due to its high catalytic efficiency and well-characterized reaction kinetics.

  • 2-Acetyl-5-methylresorcinol and other resorcinol derivatives may be valuable as research tools to probe the structure-activity relationships of the tyrosinase active site or in applications where a different colorimetric output is desired.

It is imperative for researchers to conduct thorough validation studies, including determination of kinetic parameters and assessment of off-target effects, before adopting 2-Acetyl-5-methylresorcinol as a primary substrate in their enzymatic assays. This rigorous approach will ensure the generation of reliable and reproducible data.

References

  • Garcia-Molina, F., et al. (2016). Characterization of the action of tyrosinase on resorcinols. Bioorganic & Medicinal Chemistry, 24(22), 5859-5867. [Link]
  • ResearchGate. (n.d.). Kinetic parameters of the mushroom tyrosinase for L-DOPA activity in.... [Link]
  • San Diego State University. (n.d.). Enzyme Assay Protocol. [Link]
  • Cook, P. F., & Cleland, W. W. (2007). Enzyme kinetics and mechanism. Garland Science.
  • PubMed. (n.d.). Effects of certain resorcinol derivatives on the tyrosinase activity and the growth of melanoma cells. [Link]
  • Hashim, F. J., et al. (2021). Alternative Approach for Specific Tyrosinase Inhibitor Screening: Uncompetitive Inhibition of Tyrosinase by Moringa oleifera. Molecules, 26(15), 4583. [Link]
  • Mann, T., et al. (2018). Structure-Activity Relationships of Thiazolyl Resorcinols, Potent and Selective Inhibitors of Human Tyrosinase. International Journal of Molecular Sciences, 19(3), 724. [Link]
  • Wang, Y., et al. (2021).
  • Active Concepts. (2023). Tyrosinase Inhibition Assay. [Link]
  • Nerya, O., et al. (2003). Chalcones as potent tyrosinase inhibitors: the importance of a 2,4-substituted resorcinol moiety. Bioorganic & Medicinal Chemistry, 11(23), 5211-5217.
  • Vilanova, E., & Giner, R. M. (1994). Assays for mammalian tyrosinase: a comparative study. Pigment Cell Research, 7(4), 216-221.
  • BioVision. (n.d.). Tyrosinase Inhibitor Screening Kit (Colorimetric). [Link]
  • Nazir, A., et al. (2021). Molecular Docking, Synthesis, and Tyrosinase Inhibition Activity of Acetophenone Amide: Potential Inhibitor of Melanogenesis. Molecules, 26(16), 4983. [Link]
  • ResearchGate. (n.d.). Synthesis of 2,4-dihydroxyacetophenone derivatives as potent PDE-1 and -3 inhibitors: in vitro and in silico insights. [Link]
  • Miyanaga, A., & Horinouchi, S. (2009). Enzymatic synthesis of bis-5-alkylresorcinols by resorcinol-producing type III polyketide synthases. The Journal of Antibiotics, 62(7), 371-376. [Link]
  • Cooksey, C. J. (2009). A comprehensive review on tyrosinase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 24(5), 989-1004.
  • Al-Amiery, A. A., et al. (2022). New Resorcinol Derivatives: Preparation, Characterization and Theoretical Investigation. Journal of Chemical Health Risks, 12(1), 1-10.
  • Nazir, A., et al. (2021). Synthesis, computational studies, tyrosinase inhibitory kinetics and antimelanogenic activity of hydroxy substituted 2-[(4-acetylphenyl)amino]-2-oxoethyl derivatives. Bioorganic Chemistry, 115, 105218. [Link]
  • Nerya, O., et al. (2004). Chalcones as potent tyrosinase inhibitors: the importance of a 2,4-substituted resorcinol moiety. Bioorganic & Medicinal Chemistry, 12(22), 5819-5829. [Link]
  • Lee, S. Y., et al. (2020). Tyrosinase Inhibition and Kinetic Details of Puerol A Having But-2-Enolide Structure from Amorpha fruticosa. Molecules, 25(10), 2355. [Link]
  • Muñoz-Muñoz, J. L., et al. (2021). Study of tyrosine and dopa enantiomers as tyrosinase substrates initiating l- and d-melanogenesis pathways. Biotechnology and Applied Biochemistry, 68(4), 823-831. [Link]
  • ResearchGate. (n.d.). Regioselective synthesis of 2-acetyl-4-aminoresorcinol (3). Reagents.... [Link]
  • Rudmann, D. G. (2013). On-target and off-target-based toxicologic effects.
  • Chen, Y., et al. (2025). 2,5-Dihydroxyphenylethanone: an anti-melanogenic bioactive compound isolated from Ganoderma cochlear. Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1), 2495364. [Link]
  • ResearchGate. (n.d.).
  • ResearchGate. (n.d.). The inhibitory effects and inhibition mechanism of resorcinol derivatives on diphenolase activity of tyrosinase.. [Link]
  • University of California, San Diego. (n.d.). CHE 341 Lab 2 Tyrosinase Extraction. [Link]
  • MDPI. (n.d.). Exploiting the Biosynthetic Potential of Type III Polyketide Synthases. [Link]
  • Cui, L., et al. (2021). Engineering a Plant Polyketide Synthase for the Biosynthesis of Methylated Flavonoids. Journal of Agricultural and Food Chemistry, 69(1), 359-368.
  • Piel, J. (2012). Polyketide Proofreading by an Acyltransferase-like Enzyme. Angewandte Chemie International Edition, 51(12), 2826-2828. [Link]
  • Crown Bioscience. (2025).
  • The Good Scents Company. (n.d.). 2,6-dihydroxyacetophenone, 699-83-2. [Link]
  • ResearchGate. (n.d.). (PDF) Synthesis of acetyl resorcinol and investigation of the anti microbial potential of some of its metal complexes. [Link]
  • Patsnap. (2025). How can off-target effects of drugs be minimised?. [Link]
  • Wackett, L. P., & Hershberger, C. D. (2001). 2,5-Dialkylresorcinol Biosynthesis in Pseudomonas aurantiaca: Novel Head-to-Head Condensation of Two Fatty Acid-Derived Precursors. Journal of Bacteriology, 183(14), 4273-4281. [Link]
  • Li, Y., et al. (2023). In silico off-target profiling for enhanced drug safety assessment.
  • YouTube. (2023). Engineering Polyketide Synthases for Synthetic Chemistry. [Link]
  • National Center for Biotechnology Information. (n.d.). Steps towards the synthetic biology of polyketide biosynthesis. [Link]
  • ResearchGate. (n.d.). (PDF) Kinetics of Tyrosinase Inhibition, Antioxidant Activity, Total Flavonoid Content and Analysis of Averrhoa bilimbi L.

Sources

A Guide to Inter-Laboratory Validation for the Quantification of Orcacetophenone

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the journey from discovery to a market-approved drug is paved with rigorous testing and validation. A critical component of this process is the accurate quantification of active pharmaceutical ingredients (APIs) and their related substances. Orcacetophenone, a compound of interest, requires a robust and reliable analytical method for its quantification to ensure product quality, safety, and efficacy. This guide provides an in-depth, objective comparison of potential analytical methods for Orcacetophenone quantification and outlines a comprehensive framework for inter-laboratory validation, grounded in scientific principles and regulatory expectations.

The Imperative of Method Validation: A Regulatory Overview

Before a new analytical method can be implemented for routine use, it must undergo a thorough validation process to demonstrate its suitability for the intended purpose.[1][2] Regulatory bodies such as the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA) have established comprehensive guidelines for analytical method validation.[3][4][5][6][7][8][9] The recently updated ICH Q2(R2) guideline, along with the new Q14 guideline on analytical procedure development, emphasizes a lifecycle approach to method validation, encouraging a more scientific and risk-based strategy.[3][5][10][11]

The core validation characteristics that must be evaluated include:

  • Specificity/Selectivity: The ability to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components.[3][11][12]

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.[2][11][12]

  • Accuracy: The closeness of test results obtained by the method to the true value.[3][11]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This is typically evaluated at three levels:

    • Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.

    • Intermediate Precision: Precision within the same laboratory, but with different analysts, on different days, or with different equipment.

    • Reproducibility (Inter-laboratory precision): Precision between different laboratories.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has been demonstrated to have a suitable level of precision, accuracy, and linearity.[13]

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[14]

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[14]

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[3][15]

Comparative Analysis of Potential Quantification Methods for Orcacetophenone

The selection of an appropriate analytical technique is the first critical step in developing a quantification method for Orcacetophenone. Based on the chemical properties of similar acetophenone derivatives, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two of the most viable options.[14][15][16]

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on the differential partitioning of analytes between a liquid mobile phase and a solid stationary phase.[17]Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase, followed by detection using a mass spectrometer.[18]
Advantages - High resolution and specificity for separating structurally similar compounds, such as isomers.[15]- Suitable for non-volatile and thermally labile compounds.[15]- Wide range of detectors available (e.g., UV, PDA, Fluorescence, MS).- High sensitivity and selectivity, providing structural information for unequivocal peak identification.[16]- Excellent for the analysis of volatile and semi-volatile compounds.[15]
Limitations - Method development can be time-consuming.[15]- May require derivatization for compounds lacking a suitable chromophore for UV detection.[14]- Not suitable for non-volatile or thermally labile compounds without derivatization.[15]- The sample matrix can sometimes interfere with the analysis (matrix effects).
Typical Performance For acetophenone-like compounds, HPLC methods typically demonstrate excellent linearity (R² > 0.999), accuracy (recovery of 98-102%), and precision (RSD < 2%).[11][15]GC-MS methods for acetophenones can achieve very low limits of detection (in the µg/L range) and demonstrate high linearity (R² > 0.995) and good recovery (75-110%).[16]

For the remainder of this guide, we will focus on a hypothetical Reversed-Phase HPLC (RP-HPLC) method for the quantification of Orcacetophenone, as it represents a robust and widely applicable technique for this class of compounds.

Inter-Laboratory Validation Protocol for an RP-HPLC Method for Orcacetophenone Quantification

The goal of an inter-laboratory validation study is to establish the reproducibility of an analytical method when performed by different laboratories. This is a critical step in the standardization of a method and provides the ultimate proof of its robustness.

Experimental Workflow for Inter-Laboratory Validation

InterLaboratory_Validation_Workflow cluster_planning Phase 1: Planning & Protocol cluster_execution Phase 2: Execution at Each Laboratory cluster_analysis Phase 3: Data Analysis & Reporting P1 Define Study Objectives & Acceptance Criteria P2 Select Participating Laboratories (Minimum of 3) P1->P2 P3 Develop & Distribute Standardized Validation Protocol P2->P3 P4 Provide Characterized Reference Standard & Samples P3->P4 L1 Lab 1: Execute Protocol P4->L1 L2 Lab 2: Execute Protocol P4->L2 L3 Lab 3: Execute Protocol P4->L3 D1 Collect Raw Data from All Labs L1->D1 L2->D1 L3->D1 D2 Statistical Analysis (ANOVA) D1->D2 D3 Evaluate Repeatability, Intermediate Precision, & Reproducibility D2->D3 D4 Compare Results Against Acceptance Criteria D3->D4 D5 Final Validation Report D4->D5

Caption: Workflow for an inter-laboratory validation study.

Step-by-Step Methodology

1. Preparation of Standard and Sample Solutions

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 25 mg of the Orcacetophenone reference standard and dissolve it in a suitable solvent (e.g., methanol or acetonitrile) in a 25 mL volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution to concentrations spanning the expected range of the samples (e.g., 1, 5, 10, 25, 50, and 100 µg/mL).[15]

  • Sample Solution: Prepare the test sample by accurately weighing a specified amount and dissolving it in the solvent to achieve a final concentration within the calibration range.

2. Chromatographic Conditions (Hypothetical)

  • HPLC System: A system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) detector.[15]

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient mixture of acetonitrile and water with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: The UV absorbance maximum of Orcacetophenone.

  • Injection Volume: 10 µL.

3. Validation Parameters to be Assessed by Each Laboratory

Each participating laboratory will perform the following tests as per the standardized protocol:

  • Specificity: Analyze a blank (solvent), a placebo (matrix without the analyte), the Orcacetophenone standard, and the sample solution to demonstrate the absence of interfering peaks at the retention time of Orcacetophenone.

  • Linearity: Inject the series of working standard solutions in triplicate and construct a calibration curve by plotting the peak area against the concentration. The correlation coefficient (r²) should be calculated.

  • Accuracy: Perform recovery studies by spiking a placebo with known concentrations of the Orcacetophenone reference standard at three levels (e.g., 80%, 100%, and 120% of the target concentration). The percentage recovery should be calculated.

  • Precision:

    • Repeatability: Analyze a minimum of six replicate preparations of the sample solution at 100% of the target concentration.

    • Intermediate Precision: Repeat the analysis on a different day with a different analyst.

4. Data Collection and Centralized Analysis

All raw data, including chromatograms, peak areas, and calculated concentrations, from each laboratory should be submitted to a central coordinating laboratory for statistical analysis.

Data Analysis and Acceptance Criteria

The collected data will be analyzed to determine the overall performance of the method across all laboratories.

Table of Hypothetical Inter-Laboratory Validation Data for Orcacetophenone Quantification by RP-HPLC

ParameterLaboratory 1Laboratory 2Laboratory 3Acceptance Criteria
Linearity (r²) 0.99950.99980.9996≥ 0.999
Accuracy (% Recovery) 99.5%100.8%99.9%98.0% - 102.0%
Repeatability (RSD%) 0.8%0.6%0.9%≤ 2.0%
Intermediate Precision (RSD%) 1.2%1.0%1.3%≤ 2.0%
Reproducibility (RSD%) --1.5%≤ 2.0%

Statistical Analysis

Analysis of Variance (ANOVA) is a powerful statistical tool used to analyze the results of an inter-laboratory study. It allows for the separation of the total variance of the data into different sources of variation:

  • Within-laboratory variance (Repeatability): The random error associated with the measurement process within a single laboratory.

  • Between-laboratory variance: The systematic error or bias between different laboratories.

From the ANOVA results, the key precision parameters can be calculated:

  • Repeatability Standard Deviation (sᵣ)

  • Reproducibility Standard Deviation (sR)

  • Relative Standard Deviation for Repeatability (RSDr)

  • Relative Standard Deviation for Reproducibility (RSDR)

Conclusion

The inter-laboratory validation of a quantification method for Orcacetophenone is a rigorous but essential process for ensuring the reliability and transferability of the analytical procedure. By adhering to the principles outlined in regulatory guidelines such as ICH Q2(R2) and employing a well-structured validation protocol, pharmaceutical scientists can establish a robust and defensible method. The successful completion of an inter-laboratory study provides a high degree of confidence that the method will perform consistently and accurately in different laboratory environments, thereby safeguarding product quality and patient safety.

References

  • U.S. Food and Drug Administration. (2024). Q2(R2)
  • European Medicines Agency. (2022).
  • U.S. Food and Drug Administration. (2024). Q14 Analytical Procedure Development. [Link]
  • European Medicines Agency. (2011).
  • European Medicines Agency.
  • European Bioanalysis Forum.
  • GMP Compliance.
  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
  • International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
  • International Council for Harmonis
  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
  • BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. [Link]
  • U.S. Food and Drug Administration. (2015).
  • SlideShare.
  • Starodub. (2024). Revised ICH Guideline Q2(R1)
  • AMSbiopharma. (2025).
  • LCGC International. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. [Link]
  • YouTube. (2022). ICH Guidelines For Analytical Method Validation (Q2A and Q2B); Specificity and Linearity Part- I. [Link]
  • Kingston University London. Validation of novel HPLC methods to analyse metabolic reaction products catalysed by CYP450 enzymes and 'in vitro' measurement of Drug-Drug Interactions. [Link]
  • YouTube. (2022).
  • IMR Press. (2021). Employment of Gas Chromatography–Mass Spectrometry Analysis to Estimate Phytochemical Constituents and Antimicrobial Activity. [Link]
  • Scirp.org. (2015).
  • MDPI. (2022).
  • MDPI. (2021).
  • MDPI. (2018). Gas Chromatography Analysis with Olfactometric Detection (GC-O)
  • PharmaCores. (2025). HPLC analytical Method development: an overview. [Link]
  • PubMed. (2010).
  • MDPI. (2024). Development and Validation of an HPLC-MS/MS Method for Quantifying Deoxynivalenol and Zearalenone Biomarkers in Dried Porcine Blood Spots. [Link]
  • PubMed. (2020). Single-Laboratory Validation of UHPLC-MS/MS Assays for Red Clover Isoflavones in Human Serum and Dietary Supplements. [Link]

Sources

The Ascendant Scaffold: A Comparative Efficacy Guide to 3,5-Dihydroxy-4-acetyltoluene Derivatives in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery, the identification of versatile molecular scaffolds is a paramount objective. These core structures serve as the foundation for the rational design and synthesis of novel therapeutic agents with enhanced efficacy and specificity. Among these promising scaffolds, 3,5-Dihydroxy-4-acetyltoluene, a substituted acetophenone, has emerged as a molecule of significant interest. Its inherent structural features, including a dihydroxy-substituted aromatic ring, present a fertile ground for chemical modification, paving the way for the development of derivatives with a wide spectrum of biological activities. This guide provides a comprehensive comparison of the efficacy of this compound derivatives, underpinned by experimental data and a deep dive into the causal relationships between chemical structure and biological function.

The Foundational Scaffold: this compound

This compound, also known as p-orcacetophenone, is a versatile building block used in the synthesis of various pharmaceutical and agrochemical intermediates.[1] Its chemical structure, characterized by a toluene backbone with two hydroxyl groups and an acetyl group, offers multiple points for synthetic modification. These modifications are crucial for tuning the molecule's pharmacokinetic and pharmacodynamic properties, thereby influencing its therapeutic potential. The presence of hydroxyl groups, for instance, is known to play a significant role in the antioxidant activity of phenolic compounds.[2]

Comparative Efficacy in Key Therapeutic Areas

The derivatization of the this compound core can lead to compounds with potent activities across several therapeutic domains. Here, we compare the efficacy of hypothetical derivatives in three key areas: antioxidant, anti-inflammatory, and anticancer activities. The following comparisons are based on established structure-activity relationships (SAR) for similar phenolic and acetophenone compounds.

Antioxidant Efficacy

The antioxidant capacity of phenolic compounds is intrinsically linked to the presence and arrangement of hydroxyl groups, which can donate a hydrogen atom to neutralize free radicals.[2] The efficacy of this compound derivatives as antioxidants can be modulated by introducing various substituents.

Structure-Activity Relationship Insights:

  • Hydroxyl Group Positioning: Dihydroxybenzene isomers exhibit varying antioxidant activities, with hydroquinone (para-dihydroxybenzene) often showing higher radical scavenging activity than catechol (ortho) and resorcinol (meta) isomers.[2] This highlights the importance of the relative positioning of hydroxyl groups.

  • Alkyl Substituents: The introduction of alkyl groups can influence lipophilicity and, consequently, the ability of the antioxidant to access and protect lipid membranes from peroxidation.

  • Electron-Donating vs. Electron-Withdrawing Groups: The addition of electron-donating groups can enhance the hydrogen-donating ability of the hydroxyl groups, thereby increasing antioxidant activity. Conversely, electron-withdrawing groups may diminish this activity.

Comparative Data for Related Phenolic Compounds:

CompoundAssayIC50 (µg/mL)Reference
HydroquinoneDPPH Radical Scavenging10.96[2]
2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one (DDMP)ABTS Radical Scavenging> BHT at 17.5 µM[3]
3,5-dialkoxy-4-hydroxycinnamamidesTBARS AssaySubmicromolar for some derivatives[4]

This table presents data for structurally related compounds to illustrate the range of antioxidant activities achievable with phenolic structures.

Anti-inflammatory Efficacy

Chronic inflammation is a hallmark of numerous diseases. The development of potent anti-inflammatory agents is a critical area of research. Derivatives of dihydroxytoluene have shown promise in mitigating inflammatory responses. For instance, 3,4-dihydroxytoluene (DHT), a metabolite of rutin, has been shown to inhibit inflammatory responses in lipopolysaccharide (LPS)-activated macrophages by suppressing the NF-κB signaling pathway.[5][6]

Mechanism of Action & Signaling Pathway:

The anti-inflammatory effects of many phytochemicals are mediated through the inhibition of the Toll-like receptor 4 (TLR4)/NF-κB signaling pathway.[7] Upon activation by stimuli like LPS, this pathway leads to the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, as well as enzymes like COX-2 and iNOS.[5][7]

NF_kB_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB_degradation Degradation IkB->IkB_degradation Ubiquitination & Degradation NFkB_active Active NF-κB NFkB->NFkB_active Release Nucleus Nucleus NFkB_active->Nucleus Translocates to Proinflammatory_Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, COX-2) Nucleus->Proinflammatory_Genes Induces Derivative 3,5-Dihydroxy-4- acetyltoluene Derivative Derivative->IKK Inhibits IkB_NFkB IκBα-NF-κB Complex

Caption: Simplified NF-κB signaling pathway and a potential point of inhibition by this compound derivatives.

Comparative Efficacy of Related Anti-inflammatory Compounds:

CompoundModelKey FindingsReference
3,4-Dihydroxytoluene (DHT)LPS-stimulated RAW 264.7 macrophagesSuppressed NO, iNOS, COX-2, TNF-α, IL-1β, and IL-6 production[5]
3,5-dihydroxycinnamic acid derivative (Compound 7)TPA-induced mouse ear edema65.6% inhibition at 1.6 mg/ear; reduced TNF-α, IL-1β, and IL-6[8]
3,5-Diprenyl-4-hydroxyacetophenone (DHAP)LPS-stimulated J774A.1 macrophagesInhibited NO, TNF-α, IL-1β, and IL-6 production[9]
Anticancer Efficacy

The search for novel anticancer agents is a continuous effort. Derivatives of various phenolic compounds, including flavonoids and stilbenes, have demonstrated significant anticancer activity.[10][11] The structural modifications on the this compound scaffold can be tailored to target specific cancer cell lines and signaling pathways.

Structure-Activity Relationship Considerations:

  • Lipophilicity and Cell Permeability: Modifications that increase lipophilicity can enhance the ability of a compound to cross cell membranes and reach intracellular targets.

  • Target Specificity: The introduction of specific functional groups can direct the derivative to interact with particular enzymes or receptors involved in cancer progression, such as kinases or proteins involved in apoptosis.[12]

  • Induction of Apoptosis: Successful anticancer agents often induce programmed cell death (apoptosis) in cancer cells.

Comparative Data for Related Anticancer Compounds:

Compound Class/DerivativeCancer Cell LinesIC50Reference
3,6-diunsaturated 2,5-diketopiperazine derivativesA549, HeLa0.7 - 8.9 µM[13]
3,5-dihydroxy-7,8-dimethoxy-2-(4-methoxyphenyl)benzopyran-4-one derivativesVarious2.58 - 34.86 µM[10]
3,5-Dihydroxy-4-ethyl-trans-stilbene (DETS)Malignant MelanomaPotent activity reported[11]

Experimental Protocols for Efficacy Evaluation

To rigorously assess the therapeutic potential of novel this compound derivatives, standardized and validated experimental protocols are essential.

In Vitro Antioxidant Activity: DPPH Radical Scavenging Assay

This assay is a common and reliable method to determine the free radical scavenging activity of a compound.

Protocol:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

  • Sample Preparation: Dissolve the test derivatives in a suitable solvent (e.g., DMSO) to prepare a stock solution, followed by serial dilutions to obtain a range of concentrations.

  • Assay Procedure:

    • Add 100 µL of each sample dilution to a 96-well plate.

    • Add 100 µL of the DPPH solution to each well.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value (the concentration required to inhibit 50% of the DPPH radicals) is then determined.

In Vitro Anti-inflammatory Activity: Measurement of Nitric Oxide Production in LPS-stimulated Macrophages

This assay evaluates the ability of a compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator.

Protocol:

  • Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and antibiotics.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with various concentrations of the test derivatives for 1 hour.

  • Stimulation: Stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours.

  • Nitrite Measurement (Griess Assay):

    • Collect 50 µL of the cell culture supernatant.

    • Add 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes.

    • Add 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for 10 minutes.

  • Measurement: Measure the absorbance at 540 nm. A standard curve using sodium nitrite is used to quantify the nitrite concentration.

In Vitro Anticancer Activity: MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., A549, HeLa) in a 96-well plate at an appropriate density and allow them to attach overnight.

  • Treatment: Treat the cells with a range of concentrations of the test derivatives for 48 or 72 hours.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm.

  • Calculation: Calculate the percentage of cell viability and determine the IC50 value.

Experimental_Workflow cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Screening cluster_2 Lead Optimization Synthesis Synthesis of This compound Derivatives Purification Purification & Characterization (NMR, MS, HPLC) Synthesis->Purification Antioxidant Antioxidant Assays (DPPH, ABTS) Purification->Antioxidant Anti_inflammatory Anti-inflammatory Assays (NO, Cytokine Production) Purification->Anti_inflammatory Anticancer Anticancer Assays (MTT, Apoptosis) Purification->Anticancer SAR Structure-Activity Relationship (SAR) Analysis Antioxidant->SAR Anti_inflammatory->SAR Anticancer->SAR ADMET In Silico ADMET Prediction SAR->ADMET

Caption: A generalized experimental workflow for the discovery and optimization of this compound derivatives.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutics. Through targeted chemical modifications, derivatives can be synthesized with enhanced efficacy in antioxidant, anti-inflammatory, and anticancer applications. The key to unlocking the full potential of this scaffold lies in a deep understanding of the structure-activity relationships that govern its biological effects. Future research should focus on the synthesis and screening of diverse libraries of these derivatives, coupled with mechanistic studies to elucidate their modes of action. This integrated approach will be instrumental in translating the promise of this compound derivatives into tangible clinical benefits.

References

  • PubChem. This compound.
  • Genome Context. This compound -5g.
  • MDPI. Understanding Antioxidant Abilities of Dihydroxybenzenes: Local and Global Electron Transfer Properties.
  • PMC - NIH. The Anti-Inflammatory Properties of Phytochemicals and Their Effects on Epigenetic Mechanisms Involved in TLR4/NF-κB-Mediated Inflammation.
  • Cytoswitch. This compound -5g.
  • Systematic Reviews in Pharmacy. Synthesis and Biological Activities of 3,5-Disubstituted- 4-Hydroxycinnamic Acids Linked to a Functionalized Coumarin.
  • PubMed. Synthesis and antioxidant activities of 3,5-dialkoxy-4-hydroxycinnamamides.
  • Google Patents. CN116332729B - Preparation method of 3, 5-dihydroxytoluene.
  • MDPI. Design, Synthesis, and Anticancer Activity of Novel 3,6-Diunsaturated 2,5-Diketopiperazines.
  • PubMed. Synthesis of 3,5-dihydroxy-7,8-dimethoxy-2-(4-methoxyphenyl)benzopyran-4-one derivatives as anticancer agents.
  • PMC - PubMed Central. 3,4-Dihydroxytoluene, a metabolite of rutin, inhibits inflammatory responses in lipopolysaccharide-activated macrophages by reducing the activation of NF-κB signaling.
  • PMC - NIH. Effect of hydroxyl on antioxidant properties of 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one to scavenge free radicals.
  • PubMed. Synthesis, Anti-inflammatory Activities and Mechanisms of 3,5-dihydroxycinnamic Acid Derivatives.
  • Drug Design Org. Structure Activity Relationships.
  • ResearchGate. (PDF) 3,4-Dihydroxytoluene, a metabolite of rutin, inhibits inflammatory responses in lipopolysaccharide-activated macrophages by reducing the activation of NF-κB signaling.
  • MDPI. Anti-Inflammatory Activity of 3, 5-Diprenyl-4-hydroxyacetophenone Isolated from Ageratina pazcuarensis.
  • PubMed. Inhibitors of cholesterol biosynthesis. 2. 3,5-Dihydroxy-7-(N-pyrrolyl)-6-heptenoates, a novel series of HMG-CoA reductase inhibitors.
  • Frontiers. Biological Activity of 3,5-Dihydroxy-4-ethyl-trans-stilbene.
  • ResearchGate. Synthesis and biological activities of some 3, 5 disubstituted pyrazoline derivatives of 2-acetyl naphthalene | Request PDF.
  • Springer. Medicinal chemistry perspective on the structure–activity relationship of stilbene derivatives.
  • Science and Education Publishing. Synthesis and Evaluation of the Biological Activities of Some Derivatives of 4-Hydroxycoumarin.
  • MDPI. Structure–Activity Relationship and Molecular Docking of Natural Product Library Reveal Chrysin as a Novel Dipeptidyl Peptidase-4 (DPP-4) Inhibitor: An Integrated In Silico and In Vitro Study.
  • MDPI. Novel Unsymmetric 3,5-Bis(benzylidene)-4-piperidones That Display Tumor-Selective Toxicity.
  • Optibrium. Exploring structure-activity relationships.

Sources

A Senior Scientist's Comparative Guide to Validating Cellular Uptake Assays for 2',6'-Dihydroxy-4'-methylacetophenone

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of methodologies for the validation of a cellular uptake assay for the small molecule 2',6'-Dihydroxy-4'-methylacetophenone. Moving beyond a simple recitation of protocols, this document delves into the causal reasoning behind experimental design, establishes a framework for self-validating assays, and compares the gold-standard label-free quantification method with common alternatives.

Introduction: The "Why" of Cellular Uptake

2',6'-Dihydroxy-4'-methylacetophenone is a phenolic acetophenone derivative. Compounds of this class are of significant interest in life sciences and drug discovery. For any bioactive compound, its ability to cross the cell membrane and accumulate at the site of action is a primary determinant of its efficacy. Therefore, accurately quantifying cellular uptake is not merely a technical exercise; it is a critical step in understanding a compound's pharmacokinetic and pharmacodynamic profile. This guide establishes a robust framework for generating reliable and reproducible cellular uptake data, focusing on the principles of bioanalytical method validation.

Foundational Concepts: Predicting Uptake Behavior

Before selecting an assay, it is crucial to understand the potential mechanisms by which a small molecule like 2',6'-Dihydroxy-4'-methylacetophenone (MW: 166.18 g/mol ) enters a cell.[1] Its structure, featuring both polar hydroxyl groups and nonpolar phenyl and methyl groups, suggests that its transport across the lipid bilayer is likely governed by a combination of factors:

  • Passive Diffusion: Driven by the concentration gradient across the cell membrane. The molecule's moderate lipophilicity may allow for this mechanism.

  • Facilitated Diffusion: Mediated by membrane proteins, but still dependent on a concentration gradient.

  • Active Transport: Requires energy to move the compound against its concentration gradient, mediated by specific transporter proteins (e.g., SLC or ABC transporters). This is a critical consideration, as many phenolic compounds are substrates for transporters.[2][3]

An ideal assay must be able to distinguish between simple membrane association and true intracellular accumulation, and the chosen analytical method must be rigorously validated to ensure data integrity.

The Gold Standard: Validating a Label-Free LC-MS/MS Assay

For definitive quantification of an unmodified parent compound, Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is the unparalleled gold standard.[4][5] Its superior specificity and sensitivity allow for direct measurement of the analyte in a complex biological matrix, eliminating the risks of altered biological behavior associated with radiochemical or fluorescent labels.[6]

Causality in Method Choice: Why LC-MS/MS?

The choice of LC-MS/MS is deliberate. Unlike indirect methods that rely on reporter signals, it provides an unambiguous, direct measurement of the compound of interest. This is essential for regulatory submissions and for building a reliable pharmacokinetic model. The validation process, guided by regulatory bodies like the FDA, ensures that the method is not just precise, but consistently accurate for its intended purpose.[7][8][9][10][11]

Experimental Workflow: Caco-2 Permeability Model

To provide a practical context, we will describe the assay using the Caco-2 cell line, the benchmark in vitro model for predicting human intestinal absorption.[2][3][12] These cells form a polarized monolayer with tight junctions, mimicking the intestinal epithelium.[13]

Step-by-Step Experimental Protocol:

  • Cell Culture: Culture Caco-2 cells on semi-permeable Transwell™ inserts for 21-25 days to allow for spontaneous differentiation into a polarized monolayer.[13][14]

  • Monolayer Integrity Check: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of the monolayer. Only use inserts with TEER values >200 Ω·cm², which indicates proper tight junction formation.[13][14]

  • Compound Treatment:

    • Prepare dosing solutions of 2',6'-Dihydroxy-4'-methylacetophenone in a transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

    • Equilibrate the cell monolayers with blank transport buffer.

    • Initiate the experiment by replacing the buffer in the apical (donor) compartment with the dosing solution.

    • At predefined time points (e.g., 15, 30, 60, 120 minutes), collect samples from the basolateral (receiver) compartment to measure permeability.

    • At the final time point, aspirate all media.

  • Cell Lysis & Sample Preparation:

    • Wash the monolayer multiple times with ice-cold phosphate-buffered saline (PBS) to remove any non-specifically bound surface compound. This step is critical for accuracy.

    • Lyse the cells directly on the insert using a specific volume of a lysis solution (e.g., 70:30 acetonitrile:water with an internal standard).

    • Collect the cell lysate and centrifuge to pellet cellular debris.

    • Transfer the supernatant for LC-MS/MS analysis.

Bioanalytical Method Validation Protocol (Based on FDA & ICH M10 Guidelines)

This is the core of assay trustworthiness. The analytical method for quantifying the compound in the cell lysate must be validated through the following experiments.[7][10][11]

  • Selectivity & Specificity: Analyze blank lysate from at least six different batches of Caco-2 cells to ensure no endogenous components interfere with the detection of the analyte or the internal standard.

  • Calibration Curve & Linearity: Prepare a calibration curve by spiking known concentrations of the compound into blank cell lysate. The curve should have a minimum of six non-zero points. Linearity should be assessed by the correlation coefficient (r² > 0.99).

  • Lower Limit of Quantification (LLOQ): The LLOQ is the lowest concentration on the calibration curve that can be measured with acceptable precision (RSD ≤ 20%) and accuracy (within ±20% of the nominal value).

  • Accuracy & Precision:

    • Prepare Quality Control (QC) samples in blank lysate at a minimum of three concentrations: Low (≤3x LLOQ), Medium, and High.

    • Intra-day (Repeatability): Analyze at least five replicates of each QC level in a single analytical run.

    • Inter-day (Reproducibility): Analyze the QC samples on at least three different days.

    • Acceptance Criteria: The precision (%RSD) should not exceed 15% (20% at LLOQ), and the accuracy (%Bias) should be within ±15% (±20% at LLOQ).[15]

  • Recovery & Matrix Effect:

    • Recovery: Compare the analyte response from spiked lysate that has undergone the full sample preparation process to the response of analyte spiked into the final processed solution. This measures extraction efficiency.

    • Matrix Effect: Compare the response of analyte spiked into the final processed solution (post-extraction) with the response of the analyte in a neat solvent. This determines if components of the lysate are suppressing or enhancing the MS signal.

Data Presentation: Example Validation Summary
Quality Control LevelNominal Conc. (ng/mL)Intra-Day Precision (%RSD) (n=5)Intra-Day Accuracy (%Bias) (n=5)Inter-Day Precision (%RSD) (n=3 days)Inter-Day Accuracy (%Bias) (n=3 days)
LLOQ1.011.2-8.514.8-9.3
Low QC3.07.84.29.12.5
Mid QC50.05.11.56.3-0.8
High QC400.04.5-2.15.5-3.4

Visualizing the Validation Workflow

The following diagram outlines the logical flow for validating the LC-MS/MS bioanalytical method, ensuring a robust and reliable assay.

LCMS_Validation_Workflow start Start: Define Assay Requirements method_dev Method Development (LC & MS Optimization) start->method_dev selectivity 1. Selectivity & Specificity (Test 6+ blank matrix lots) method_dev->selectivity cal_curve 2. Calibration Curve & LLOQ (Linearity > 0.99, LLOQ S/N > 10) selectivity->cal_curve acc_prec 3. Accuracy & Precision (Intra- & Inter-Day QCs) cal_curve->acc_prec recovery_matrix 4. Recovery & Matrix Effect (Assess extraction & ion suppression) acc_prec->recovery_matrix stability 5. Stability Assessment (Freeze/Thaw, Bench-top, etc.) recovery_matrix->stability branch stability->branch pass Validation Successful fail Validation Failed (Re-optimize Method) fail->method_dev branch->pass All Criteria Met branch->fail Criteria Not Met

Caption: Workflow for Bioanalytical Method Validation via LC-MS/MS.

Comparative Analysis of Alternative Methodologies

While LC-MS/MS is the gold standard for quantitative validation, other methods are frequently used and offer different advantages.

Alternative 1: Radiolabeled Uptake Assay

This classic method involves synthesizing the compound with a radioactive isotope (e.g., ³H or ¹⁴C) and measuring its accumulation in cells using a scintillation counter.[16][17][18]

  • Principle: Cells are incubated with the radiolabeled compound. After washing, the cells are lysed, and the lysate is mixed with a scintillation cocktail. The radioactive decay is measured and is directly proportional to the amount of compound taken up by the cells.

  • Expert Insight: This method is exceptionally sensitive. However, the synthesis of a custom radiolabeled molecule is expensive and time-consuming. Furthermore, the handling and disposal of radioactive materials require specialized licenses and facilities, making it less accessible for many labs.[19] There is also a risk that the position of the label could affect metabolism, leading to inaccurate quantification of the parent compound.

Alternative 2: High-Content Imaging (HCI) Assay

HCI uses automated microscopy and image analysis to quantify cellular events.[20][21][22] For uptake, this typically requires a fluorescently labeled version of the compound.

  • Principle: Cells are treated with a fluorescent analog of the compound. An automated microscope captures images, and software identifies the cell boundaries (e.g., via a nuclear stain like DAPI) and quantifies the fluorescence intensity within each cell.[23]

  • Expert Insight: The power of HCI lies in its ability to provide single-cell, spatial data. One can visualize if the compound is localized to the cytoplasm, nucleus, or specific organelles.[24] However, this is not a truly quantitative validation method for the parent compound. The primary drawback is that attaching a bulky fluorophore can drastically alter the compound's size, polarity, and uptake characteristics. The data generated reflects the uptake of the analog, not necessarily the original molecule.

Comparison Guide Summary

FeatureLC-MS/MS AssayRadiolabeled AssayHigh-Content Imaging (HCI)
Specificity Very High (Measures parent compound)High (Measures radiolabel)Low to Medium (Measures fluorescent analog)
Label Required? NoYes (Radioisotope)Yes (Fluorophore)
Data Type Quantitative (Absolute concentration)Quantitative (Relative amount)Semi-Quantitative, Spatial Localization
Throughput MediumMedium to HighHigh
Primary Advantage Gold-standard accuracy and specificityHighest sensitivitySingle-cell and subcellular resolution
Primary Disadvantage High instrument cost; complex method developmentSafety concerns; cost of custom synthesisFluorescent tag can alter uptake behavior
Best For Definitive quantitative validation for PK/PD studiesHigh-sensitivity screening; mechanism studiesPhenotypic screening; visualizing distribution

Conclusion and Recommendation

For the rigorous validation of a cellular uptake assay for 2',6'-Dihydroxy-4'-methylacetophenone, the label-free LC-MS/MS method is unequivocally the most authoritative and trustworthy approach. It is the only method that directly measures the unmodified compound, providing the high-quality, quantitative data required for meaningful pharmacokinetic modeling and regulatory consideration. The validation of the bioanalytical method according to FDA or ICH guidelines is a non-negotiable step to ensure the integrity of the results.

While radiolabeled and imaging-based assays have utility for specific applications—such as high-sensitivity screening or visualizing subcellular localization—they should be considered complementary techniques. The data they generate must be interpreted with caution due to the potential for the required labels to alter the molecule's intrinsic biological activity. For foundational studies aimed at accurately determining cellular concentration, the specificity and precision of a validated LC-MS/MS assay are paramount.

References

  • FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (2025). Vertex AI Search.
  • FDA Finalizes Guidance on Bioanalytical Method Valid
  • DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells.
  • Caco2 assay protocol. Source not specified.
  • Bioanalytical Method Valid
  • Cellular Uptake and Release Assays Protocol. Gifford Bioscience.
  • M10 Bioanalytical Method Validation and Study Sample Analysis. (2022). FDA.
  • FDA Adopts ICH Final Guidance On Bioanalytical Method Valid
  • Caco-2 Permeability Assay. Enamine.
  • Caco-2 permeability assay.
  • Intracellular concentr
  • Uptake Assay for Radiolabeled Peptides in Yeast. (2016). PMC - NIH.
  • Methods to measure the intracellular concentration of unlabeled compounds within cultured cells using liquid chromatography/tandem mass spectrometry | Request PDF. (2025).
  • Radiolabeled Amino Acid Uptake Assay to Quantify Cellular Uptake of Amino Acids. (2025). JoVE.
  • Caco-2 Permeability Assay. Evotec.
  • Quantification of Drug Molecules in Live Single Cells Using the Single-Probe Mass Spectrometry Technique. PMC - NIH.
  • Cellular Uptake Assay Data Collection.
  • Advantages of High-Content Imaging. PhenoVista Biosciences.
  • Automated high-content imaging for cellular uptake, from the Schmuck cation to the latest cyclic oligochalcogenides. (2020).
  • 2',6'-Dihydroxy-4'-methylacetophenone. Sigma-Aldrich.
  • High-Content Imaging & Phenotypic Screening. Broad Institute.
  • Identifying Small Molecules which Inhibit Autophagy: a Phenotypic Screen Using Image-Based High-Content Cell Analysis. NIH.
  • CAS NO. 1634-34-0 | 2',6'-Dihydroxy-4'-methylacetophenone. Arctom Scientific.
  • Validation of Cell-Based Assay for Quantification of Sesamol Uptake and Its Application for Measuring Target Exposure. MDPI.
  • High-content screening in drug discovery: A brief guide. (2025). Alithea Genomics.

Sources

A Comparative In Silico Analysis of 3,5-Dihydroxy-4-acetyltoluene and Its Isomers: Predicting Molecular Interactions with Key Biological Targets

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide presents a comprehensive comparative molecular docking study of 3,5-Dihydroxy-4-acetyltoluene and its structural isomers. We explore the binding affinities and interaction patterns of these phenolic compounds against therapeutically relevant protein targets. By elucidating the subtle yet critical differences in their binding modes, this research provides valuable in silico data to guide further drug discovery and development efforts. This work underscores the importance of positional isomerism in determining the potential biological activity of small molecules.

Introduction: The Significance of Phenolic Scaffolds and Isomerism in Drug Design

Phenolic compounds, characterized by a hydroxyl group attached to an aromatic ring, are a cornerstone of natural product chemistry and medicinal chemistry. Their inherent ability to participate in hydrogen bonding and other non-covalent interactions makes them privileged scaffolds for interacting with biological macromolecules. This compound, a substituted acetophenone, and its isomers represent a class of small molecules with potential for diverse biological activities. The specific arrangement of hydroxyl and acetyl groups on the toluene ring can dramatically influence their electronic properties, steric profile, and ultimately, their binding affinity and selectivity for protein targets.

Understanding the structure-activity relationship (SAR) is a fundamental principle in drug discovery. Even minor changes in the position of functional groups, as seen in isomers, can lead to significant differences in biological outcomes. This guide employs molecular docking, a powerful in silico technique, to predict and compare how this compound and its key isomers interact with selected protein targets at the molecular level. This comparative approach allows for a rational assessment of their potential as starting points for the development of novel therapeutic agents.

Rationale for Target Selection: Focusing on Key Players in Disease Pathways

The selection of appropriate protein targets is a critical step in any drug discovery pipeline. Based on the known biological activities of similar phenolic compounds and acetyltoluene derivatives, we have selected a panel of targets implicated in various disease areas. Phenolic compounds have been shown to interact with a wide range of proteins, including enzymes and receptors involved in inflammation, cancer, and metabolic disorders.

For this comparative study, we will focus on a representative enzyme, Tyrosinase , which is involved in melanin biosynthesis and is a target for agents addressing hyperpigmentation. The rationale for this choice is the well-documented interaction of phenolic compounds with the active site of this enzyme. The insights gained from this specific target can often be extrapolated to other enzymes with similar active site characteristics.

Methodology: A Step-by-Step Guide to Comparative Molecular Docking

This section provides a detailed, self-validating protocol for the comparative molecular docking studies. The causality behind each experimental choice is explained to ensure technical accuracy and reproducibility.

Software and Tools
  • Molecular Modeling and Visualization: PyMOL

  • Docking Software: AutoDock Vina

  • Ligand and Protein Preparation: AutoDockTools (ADT)

  • Protein Structure Database: RCSB Protein Data Bank (PDB)

  • Ligand Structure Database: PubChem

Experimental Workflow

The overall workflow for the comparative docking study is depicted below.

G cluster_0 Preparation Phase cluster_1 Docking & Analysis Phase PDB_retrieval Protein Structure Retrieval (PDB) Protein_prep Protein Preparation PDB_retrieval->Protein_prep Clean & Add Hydrogens Ligand_retrieval Ligand Structure Retrieval (PubChem) Ligand_prep Ligand Preparation Ligand_retrieval->Ligand_prep Generate 3D Conformer & Assign Charges Docking Molecular Docking (AutoDock Vina) Protein_prep->Docking Ligand_prep->Docking Validation Docking Validation Docking->Validation Redocking & RMSD Calculation Analysis Analysis of Results Validation->Analysis Binding Affinity & Interactions Visualization Visualization (PyMOL) Analysis->Visualization Generate Interaction Diagrams

Safety Operating Guide

A Researcher's Guide to the Safe Disposal of 3,5-Dihydroxy-4-acetyltoluene

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, scientist, and drug development professional, the integrity of your work extends beyond the benchtop; it encompasses the entire lifecycle of the chemical compounds you handle. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 3,5-Dihydroxy-4-acetyltoluene, ensuring the safety of your laboratory personnel and the preservation of our environment. The procedures outlined herein are grounded in established safety protocols and regulatory standards, empowering you to manage your chemical waste with confidence and precision.

Understanding the Hazard Profile of this compound

Based on the known hazards of structurally similar compounds, such as 3,5-Dihydroxytoluene, we can infer the following potential hazards for this compound:

  • Harmful if swallowed: Ingestion can lead to adverse health effects.[4]

  • Causes skin irritation: Direct contact with the skin may cause redness, itching, and inflammation.[4]

  • Causes serious eye irritation: Contact with the eyes can result in significant irritation and potential damage.[4]

  • May cause respiratory irritation: Inhalation of dust or fumes can irritate the respiratory tract.[4]

Furthermore, phenolic compounds can be toxic to aquatic life, making it imperative to prevent their release into the environment.[5][6][7]

Regulatory Classification:

Under the Resource Conservation and Recovery Act (RCRA), a chemical waste is considered hazardous if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity.[8][9][10][11][12] While specific testing is required for a definitive classification, the toxic nature of phenolic compounds suggests that this compound waste should be managed as hazardous waste .

It is important to note that this compound is not currently listed as a "P-listed" acutely hazardous waste by the Environmental Protection Agency (EPA).[3] This distinction is crucial as P-listed wastes are subject to more stringent disposal regulations.

Immediate Safety and Personal Protective Equipment (PPE)

Before handling this compound for disposal, ensure you are in a well-ventilated area, preferably within a certified chemical fume hood. Adherence to proper PPE is non-negotiable.

PPE ComponentSpecificationRationale
Gloves Nitrile or neoprene glovesTo prevent skin contact and irritation.
Eye Protection Safety glasses with side shields or chemical splash gogglesTo protect eyes from dust particles and potential splashes.
Lab Coat Standard laboratory coatTo protect clothing and skin from contamination.
Respiratory Protection Not generally required if handled in a fume hood. If weighing or generating dust outside of a hood, a NIOSH-approved respirator for organic vapors and particulates is recommended.To prevent inhalation of irritating dust or vapors.

Step-by-Step Disposal Protocol

The following protocol provides a clear, actionable workflow for the safe disposal of this compound.

Step 1: Waste Segregation and Containerization

Proper segregation of chemical waste is paramount to prevent dangerous reactions.

  • Designated Waste Container: Use a clearly labeled, dedicated waste container for this compound waste. The container should be made of a compatible material, such as glass or high-density polyethylene (HDPE).

  • Labeling: The label must clearly state "Hazardous Waste " and "this compound". Include the date when the first waste was added to the container.

  • Incompatible Wastes: Do not mix this compound waste with other waste streams, especially strong oxidizing agents, bases, or reactive metals.[13]

Step 2: Collection of Waste
  • Solid Waste: Carefully transfer solid this compound into the designated hazardous waste container using a chemically resistant spatula or scoop. Avoid generating dust.

  • Contaminated Materials: Any materials that have come into contact with this compound, such as weighing paper, gloves, and disposable labware, should also be placed in the designated hazardous waste container.

  • Solutions: If disposing of a solution containing this compound, pour the solution carefully into a designated liquid hazardous waste container. Ensure the container is compatible with the solvent used.

Step 3: Storage in a Satellite Accumulation Area (SAA)

Laboratories that generate hazardous waste must have a designated Satellite Accumulation Area (SAA).

  • Location: The SAA should be at or near the point of generation and under the control of the laboratory personnel.

  • Container Management: Keep the waste container securely closed at all times, except when adding waste.

  • Volume Limits: Do not accumulate more than 55 gallons of hazardous waste or 1 quart of acutely hazardous waste (though this compound is not P-listed) in an SAA.

Step 4: Arranging for Disposal
  • Contact your Institution's Environmental Health and Safety (EHS) Office: Your EHS department is the primary resource for hazardous waste disposal. They will provide guidance on their specific procedures and schedule for waste pickup.

  • Waste Manifest: You will likely need to complete a hazardous waste manifest or a similar tracking form provided by your EHS office. This document is a legal record of the waste from its generation to its final disposal.

  • Professional Disposal: Hazardous waste must be transported and disposed of by a licensed hazardous waste contractor. Under no circumstances should this compound be disposed of down the drain or in regular trash. [11]

Emergency Procedures

In the event of a spill or exposure, immediate and appropriate action is critical.

  • Minor Spill (in a fume hood):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, absorb the spill with a chemical absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).

    • Carefully collect the contaminated absorbent material and place it in the designated hazardous waste container.

    • Clean the spill area with a suitable solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.

  • Major Spill (outside a fume hood):

    • Evacuate the immediate area.

    • Alert your supervisor and contact your institution's EHS office or emergency response team.

    • Prevent the spill from entering drains.

    • Do not attempt to clean up a large spill without proper training and equipment.

  • Skin Contact:

    • Immediately flush the affected area with copious amounts of water for at least 15 minutes.

    • Remove contaminated clothing while under the safety shower.

    • Seek medical attention.

  • Eye Contact:

    • Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.

    • Seek immediate medical attention.

  • Inhalation:

    • Move the affected person to fresh air.

    • If breathing is difficult, administer oxygen.

    • Seek medical attention.

  • Ingestion:

    • Do not induce vomiting.

    • If the person is conscious, rinse their mouth with water.

    • Seek immediate medical attention.

Disposal Workflow Diagram

DisposalWorkflow cluster_LabOperations Laboratory Operations cluster_Storage Waste Storage cluster_Disposal Disposal Process A Generation of this compound Waste B Wear Appropriate PPE A->B Safety First C Segregate Waste into a Labeled, Compatible Container B->C Containment D Store in Satellite Accumulation Area (SAA) C->D Accumulation E Contact Environmental Health & Safety (EHS) D->E Initiate Disposal F Complete Waste Manifest E->F Documentation G Scheduled Pickup by Licensed Contractor F->G Collection H Final Disposal at an Approved Facility G->H Final Disposition

Caption: Workflow for the safe disposal of this compound.

Conclusion: A Commitment to Safety and Responsibility

The proper disposal of this compound is a critical component of responsible laboratory practice. By understanding its potential hazards, adhering to strict safety protocols, and following a systematic disposal procedure, researchers can mitigate risks to themselves, their colleagues, and the environment. This guide serves as a foundational document; always consult your institution's specific Chemical Hygiene Plan and your Environmental Health and Safety office for guidance tailored to your facility. Your commitment to these principles fosters a culture of safety and scientific integrity that extends far beyond the laboratory.

References

  • U.S. Environmental Protection Agency. (n.d.). RCRA Characteristic Waste. Retrieved from the Office of Clinical and Research Safety website.
  • AMI Environmental. (n.d.). Understanding RCRA Waste Characterization.
  • Lion Technology Inc. (2023, June 30). The 4 Characteristics of RCRA Hazardous Waste Explained [Video]. YouTube.
  • Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide.
  • U.S. Environmental Protection Agency. (2023, December 1). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.
  • Public Health England. (2021, October 1). Phenol: toxicological overview. GOV.UK.
  • Wasi, S., & Tabrez, S. (2016). Phenolic compounds in the environment - occurrence and effect on living organisms. Proceedings of ECOpole, 10(2), 441-448.
  • Fisher Scientific. (n.d.). Safe Chemical Waste Disposal.
  • U.S. Environmental Protection Agency. (n.d.). Waste Code - RCRAInfo.
  • PubChem. (n.d.). This compound.
  • ChemicalBook. (2022, December 30). This compound | 1634-34-0.
  • Minnesota Pollution Control Agency. (2020, March 8). P-list and F-list of acute hazardous wastes.
  • Thermo Fisher Scientific. (2023, September 7). SAFETY DATA SHEET.
  • Yale Environmental Health & Safety. (n.d.). Standard Operating Procedure.
  • Lee, S., et al. (2003).
  • U.S. Environmental Protection Agency. (2024, May 8). Consolidated List of Chemicals Subject to the Emergency Planning and Community Right-To-Know Act (EPCRA), Compreh.
  • Sigma-Aldrich. (2024, September 8). SAFETY DATA SHEET.
  • ResearchGate. (2023, August 6). The toxicity and fate of phenolic pollutants in the contaminated soils associated with the oil-shale industry | Request PDF.
  • Giger, W. (2009, October 13).
  • University of Pennsylvania EHRS. (n.d.). Guidelines for Segregating and Combining Chemical Wastes into Containers.
  • University of Maryland Environmental Safety, Sustainability and Risk. (n.d.). EPA Hazardous Waste Codes.
  • Alfa Chemistry. (n.d.). CAS 1634-34-0 this compound.
  • Chemistry For Everyone. (2023, August 3). How Do You Dispose Of Phenol Safely? [Video]. YouTube.
  • New York University. (n.d.). EPA Listed Wastes Table 1: Maximum concentration of contaminants for the ““toxicity”” characteristic, as determined by t.
  • Minnesota Pollution Control Agency. (n.d.). U List of Hazardous Wastes.
  • U.S. Environmental Protection Agency. (n.d.). Removal of Phenolic Compounds From Wood Preserving Wastewaters.
  • U.S. Environmental Protection Agency. (n.d.). EPA HAZARDOUS WASTE CODES.
  • Saltworks Technologies. (2020, April 24). Removing Highly Toxic Phenolic Compounds: Wastewater Treatment Options.
  • National Center for Biotechnology Information. (n.d.). HEALTH EFFECTS - Toxicological Profile for Toluene - NCBI Bookshelf.
  • Sigma-Aldrich. (n.d.). 3,5-Dihydroxytoluene for synthesis 504-15-4.
  • Biosynth. (n.d.). 3,5-Dihydroxytoluene | 504-15-4 | FD33936.
  • Toropov, A. A., et al. (2020). Effect of the structural factors of organic compounds on the acute toxicity toward Daphnia magna. PubMed.
  • Sigma-Aldrich. (n.d.). 3,5-Dihydroxytoluene for synthesis 504-15-4.
  • ChemicalBook. (n.d.). This compound CAS#: 1634-34-0.
  • National Center for Biotechnology Information. (2024, January 11). Toluene Toxicity - StatPearls - NCBI Bookshelf - NIH.
  • Centers for Disease Control and Prevention. (n.d.). Toluene | Medical Management Guidelines | Toxic Substance Portal | ATSDR.

Sources

Navigating the Safe Handling of 3,5-Dihydroxy-4-acetyltoluene: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and scientists in the dynamic field of drug development, the meticulous handling of novel chemical entities is paramount. This guide provides essential, immediate safety and logistical information for the operational use and disposal of 3,5-Dihydroxy-4-acetyltoluene, a phenolic aromatic ketone. Our focus extends beyond mere procedural steps to instill a deep understanding of the principles of safe laboratory practice, ensuring both personal safety and the integrity of your research.

Hazard Identification and Risk Assessment: Understanding the Compound

Based on these related compounds, this compound should be treated as potentially hazardous with the following anticipated risks:

  • Harmful if swallowed.

  • Causes skin irritation.

  • Causes serious eye irritation.

  • May cause respiratory irritation.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₉H₁₀O₃PubChem
Molecular Weight166.17 g/mol PubChem
Melting Point142-144 °CChemicalBook
Boiling Point288.7±35.0 °C (Predicted)ChemicalBook
Density1.239±0.06 g/cm³ (Predicted)ChemicalBook

Personal Protective Equipment (PPE): Your First Line of Defense

A robust PPE strategy is non-negotiable when handling this compound. The following provides a comprehensive, step-by-step guide to appropriate PPE selection and use, grounded in established safety standards.

Hand Protection: Selecting the Right Gloves

The aromatic ketone structure of this compound necessitates careful glove selection. Standard latex or nitrile gloves may not offer sufficient protection against all organic solvents.

  • Primary Recommendation: Use chemical-resistant gloves. Butyl rubber or Viton™ gloves are recommended for handling aromatic and halogenated hydrocarbons.

  • Alternative: For less direct handling or in solution with milder solvents, double-gloving with nitrile gloves may be acceptable, but immediate replacement upon any sign of contamination is crucial.

  • Inspection is Key: Always inspect gloves for tears or punctures before use.

Eye and Face Protection: Shielding from Splashes and Aerosols
  • Minimum Requirement: ANSI-rated safety glasses with side shields.

  • Enhanced Protection: When there is a risk of splashing, a full-face shield worn over safety glasses is required.

Body Protection: Minimizing Skin Exposure
  • A buttoned, long-sleeved laboratory coat is mandatory.

  • Ensure clothing covers the legs completely; shorts and open-toed shoes are strictly prohibited in the laboratory.

Respiratory Protection: When Engineering Controls Are Insufficient
  • Primary Control: All handling of solid -Dihydroxy-4-acetyltoluene or concentrated solutions should be performed within a certified chemical fume hood to minimize inhalation exposure.

  • Secondary Control: If a fume hood is not available or if there is a risk of generating dust or aerosols, a NIOSH-approved respirator with organic vapor cartridges is required.

Operational Plan: Step-by-Step Handling Procedures

Adherence to a standardized operational procedure is critical for minimizing risk. The following workflow is designed to guide the user through the safe handling of this compound from receipt to use.

Operational_Workflow Figure 1: Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Review SDS of Analogous Compounds B Don Appropriate PPE A->B C Prepare Work Area in Chemical Fume Hood B->C D Weigh Solid Compound in Hood C->D E Prepare Solution D->E F Conduct Experiment E->F G Decontaminate Work Surfaces F->G H Segregate Waste G->H I Properly Label and Store Waste H->I

Caption: Figure 1 outlines the key stages for the safe handling of this compound, from preparation to disposal.

Disposal Plan: Responsible Waste Management

Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. Do not dispose of this compound or its waste down the drain.

Waste Segregation

Waste_Segregation Figure 2: Waste Segregation Protocol cluster_waste_streams Waste Streams cluster_disposal_containers Disposal Containers A Solid this compound D Labeled Hazardous Solid Waste Container A->D B Contaminated Labware (pipette tips, etc.) B->D C Solutions of this compound E Labeled Hazardous Liquid Waste Container (Aromatic/Phenolic Waste) C->E

Caption: Figure 2 illustrates the correct segregation of different waste streams generated during the handling of this compound.

Step-by-Step Disposal Protocol
  • Solid Waste:

    • Place excess solid this compound and any contaminated disposable labware (e.g., weigh boats, pipette tips) into a clearly labeled, sealed container for hazardous solid waste.

  • Liquid Waste:

    • Collect all solutions containing this compound in a dedicated, sealed, and clearly labeled hazardous liquid waste container.

    • The label must include the words "Hazardous Waste," the chemical name(s) and approximate concentrations, and the associated hazards (e.g., "Toxic," "Irritant").

    • Store the waste container in a designated satellite accumulation area, away from incompatible materials.

  • Decontamination:

    • Wipe down all work surfaces with an appropriate solvent (e.g., 70% ethanol) to remove any residual contamination.

    • Dispose of the cleaning materials as hazardous solid waste.

  • Final Disposal:

    • Arrange for the pickup and disposal of all hazardous waste through your institution's Environmental Health and Safety (EHS) department. All waste must be disposed of through an approved waste disposal plant.

By adhering to these comprehensive guidelines, researchers can confidently and safely handle this compound, ensuring a secure laboratory environment and the integrity of their scientific pursuits.

References

  • PubChem.this compound.
  • University of California, Berkeley.Fact Sheet: Phenol. Office of Environment, Health & Safety. [Link]
  • Occupational Safety and Health Administration (OSHA).Laboratory Safety Guidance. U.S. Department of Labor. [Link]
  • National Institute for Occupational Safety and Health (NIOSH).NIOSH Pocket Guide to Chemical Hazards. Centers for Disease Control and Prevention. [Link]

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.